Technical Documentation Center

2-bromo-4-fluoro-3-methylpyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-bromo-4-fluoro-3-methylpyridine
  • CAS: 1227599-65-6

Core Science & Biosynthesis

Foundational

Orthogonal Reactivity in Heterocyclic Scaffolds: A Technical Guide to 2-Bromo-4-fluoro-3-methylpyridine

In modern drug discovery and agrochemical development, the strategic selection of heterocyclic building blocks dictates the efficiency of the entire synthetic pipeline. 2-Bromo-4-fluoro-3-methylpyridine is a privileged,...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and agrochemical development, the strategic selection of heterocyclic building blocks dictates the efficiency of the entire synthetic pipeline. 2-Bromo-4-fluoro-3-methylpyridine is a privileged, multi-functionalized scaffold that exemplifies the principle of orthogonal reactivity. By featuring three distinct chemical vectors—a C2-bromine, a C4-fluorine, and a C3-methyl group—this molecule allows chemists to perform sequential, highly regioselective functionalizations without cross-interference.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic reactivity, and field-validated protocols for utilizing 2-bromo-4-fluoro-3-methylpyridine in complex synthesis.

Physicochemical Profiling

Understanding the baseline physical properties of 2-bromo-4-fluoro-3-methylpyridine is essential for predicting its behavior in various solvent systems and purification workflows. The compound is a low-molecular-weight halogenated pyridine, making it highly lipophilic and volatile under high vacuum.

Table 1: Quantitative Chemical Properties

PropertyValueScientific Implication
CAS Number 1[1]Unique identifier for procurement and safety tracking.
Molecular Formula C₆H₅BrFN[2]Defines the exact atomic composition.
Molecular Weight 190.01 g/mol [2]Low MW allows for multiple downstream additions without exceeding Lipinski's Rule of 5.
SMILES String CC1=C(C=CN=C1Br)F[2]Useful for in silico docking and computational modeling.
XLogP3 (Predicted) 1.8[3]Indicates moderate lipophilicity; highly soluble in organic solvents (EtOAc, DCM, THF).

Core Chemical Reactivity & Mechanistic Insights

The true value of 2-bromo-4-fluoro-3-methylpyridine lies in the electronic and steric interplay of its substituents. A successful synthetic campaign requires a deep understanding of why each position reacts the way it does.

The C2 Position: Oxidative Addition (Bromine)

The C2-bromine bond is highly susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig). Causality: The bond dissociation energy of C-Br (~68 kcal/mol) is significantly lower than that of the C-F bond (~115 kcal/mol). Consequently, Pd(0) selectively undergoes oxidative addition at the C2 position, leaving the C4-fluorine completely intact.

The C4 Position: Nucleophilic Aromatic Substitution (SNAr)

The C4-fluorine is highly activated for SNAr. Causality: The pyridine nitrogen is strongly electron-withdrawing via induction and resonance. Because C4 is para to the nitrogen, the intermediate Meisenheimer complex formed during nucleophilic attack is highly stabilized. Furthermore, fluorine is the optimal leaving group for SNAr; its extreme electronegativity maximizes the electrophilicity of the C4 carbon, accelerating the rate-determining addition step.

The C3 Position: Steric Shielding & Radical Functionalization

The C3-methyl group serves a dual purpose. Sterically, it forces incoming C2-coupling partners out of coplanarity, which can be advantageous for generating specific 3D molecular architectures. Chemically, it can be subjected to Wohl-Ziegler bromination (using NBS and a radical initiator like AIBN) to yield a bromomethyl derivative, providing an electrophilic handle for alkylation[3].

ReactivityMap Core 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) C2 C2 Position (Bromine) Cross-Coupling (Suzuki/Stille) Core->C2 Pd Catalyst C4 C4 Position (Fluorine) SNAr with Nucleophiles Core->C4 Amines/Thiols C3 C3 Position (Methyl) Radical Halogenation (NBS) Core->C3 Radical Initiator

Figure 1: Orthogonal reactivity vectors of 2-bromo-4-fluoro-3-methylpyridine.

Validated Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. In-process controls (IPC) such as LC-MS monitoring are embedded to verify reaction progression.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at C2

This protocol details the selective formation of a C-C bond at the C2 position while preserving the highly reactive C4-F bond for downstream modification.

Reagents:

  • 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Preparation: Charge a Schlenk flask with the pyridine core, arylboronic acid, and K₂CO₃.

  • Solvent Addition: Suspend the mixture in degassed 1,4-Dioxane/H₂O.

    • Causality: The biphasic system is critical. Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base and generate the reactive hydroxyboronate intermediate, which is the actual species undergoing transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a nitrogen atmosphere.

    • Causality: The bidentate dppf ligand enforces a specific bite angle that stabilizes the palladium center against the steric bulk of the adjacent C3-methyl group, preventing premature catalyst decomposition (e.g., "black palladium" formation).

  • Thermal Activation: Heat the reaction to 80°C for 8–12 hours. Monitor via LC-MS (IPC: look for the disappearance of the 190 m/z starting material peak).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

SuzukiWorkflow Step1 1. Reagent Prep (Core + Boronic Acid) Step2 2. Catalyst Addition (Pd(dppf)Cl2 + Base) Step1->Step2 Step3 3. Thermal Activation (80°C, N2 atm) Step2->Step3 Step4 4. Workup & Extract (EtOAc/H2O) Step3->Step4 Step5 5. Purification (Silica Gel Column) Step4->Step5

Figure 2: Experimental workflow for regioselective Suzuki-Miyaura coupling.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C4

Once the C2 position is functionalized (or if the synthetic route demands C4 functionalization first), the C4-fluorine can be displaced by primary or secondary amines.

Reagents:

  • Pyridine Core (1.0 equiv)

  • Amine Nucleophile (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Methodology & Causality:

  • Dissolution: Dissolve the pyridine core in anhydrous DMF.

    • Causality: Polar aprotic solvents like DMF leave the nucleophile unsolvated and highly reactive (a "naked" nucleophile), drastically lowering the activation energy required to attack the electron-deficient C4 position.

  • Reagent Addition: Add the amine nucleophile followed by DIPEA.

    • Causality: DIPEA is sterically hindered and non-nucleophilic. It acts purely as an acid scavenger to neutralize the generated hydrogen fluoride (HF) byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Reaction Execution: Heat the mixture to 100°C for 12 hours.

  • Isolation: Quench the reaction by pouring it into ice-cold water. If the product is highly lipophilic, it will precipitate and can be collected via vacuum filtration. Otherwise, extract with EtOAc (3x), wash extensively with LiCl (aq) to remove residual DMF, and concentrate.

Strategic Applications in Drug Development

The distinct reactivity profile of 2-bromo-4-fluoro-3-methylpyridine makes it an indispensable precursor in pharmaceutical chemistry. For instance, it is a direct precursor to4[3], a highly sought-after intermediate where the aldehyde group provides yet another vector for reductive amination or olefination.

By leveraging the orthogonal reactivity of the bromine (for C-C bond formation) and the fluorine (for C-N or C-O bond formation), medicinal chemists can rapidly generate diverse libraries of substituted pyridines. This modularity is critical during the Lead Optimization phase, where establishing structure-activity relationships (SAR) requires the rapid synthesis of numerous analogs around a central pharmacophore.

References

  • PubChemLite: 2-bromo-4-fluoro-3-methylpyridine (C6H5BrFN)
  • 2-bromo-4-fluoro-3-methylpyridine | CAS#:1227599-65-6 Source: Chemsrc URL
  • Buy 2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde | 2489461-17-6 Source: Smolecule URL

Sources

Exploratory

2-bromo-4-fluoro-3-methylpyridine CAS number 1227599-65-6

Title: Strategic Applications of 2-Bromo-4-fluoro-3-methylpyridine (CAS 1227599-65-6) in Advanced Drug Discovery: A Technical Guide for Orthogonal Functionalization Abstract: In modern medicinal chemistry, the strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Applications of 2-Bromo-4-fluoro-3-methylpyridine (CAS 1227599-65-6) in Advanced Drug Discovery: A Technical Guide for Orthogonal Functionalization

Abstract: In modern medicinal chemistry, the strategic selection of polyfunctionalized heteroaromatic building blocks is critical for navigating complex structure-activity relationship (SAR) landscapes. 2-Bromo-4-fluoro-3-methylpyridine (CAS 1227599-65-6) represents a highly privileged scaffold. It offers two distinct, orthogonally reactive sites (C2 and C4) separated by a sterically demanding "magic methyl" group at C3. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for leveraging this compound in drug development, focusing on chemoselective Nucleophilic Aromatic Substitution (SNAr) and sterically hindered transition-metal catalysis.

Structural Rationale & Physicochemical Profiling

As a Senior Application Scientist, I frequently observe that the failure of late-stage functionalization often stems from a poor understanding of the starting scaffold's electronic and steric microenvironments. CAS 1227599-65-6 is engineered for precise, divergent synthesis.

  • The C4-Fluoro Position (Electronic Activation): Fluorine is the premier leaving group for SNAr reactions on pyridine rings[1]. The highly electronegative fluorine atom strongly polarizes the C-F bond, accelerating the initial nucleophilic attack. Furthermore, its position para to the electron-withdrawing pyridine nitrogen perfectly stabilizes the resulting anionic Meisenheimer complex[2].

  • The C2-Bromo Position (Transition Metal Handle): Bromine at the C2 position serves as a reliable electrophile for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The C3-Methyl Position (Steric & Conformational Tuning): The methyl group is not merely a spectator. It exerts a profound steric penalty on the adjacent C2 and C4 positions. In biaryl systems synthesized via C2 coupling, this methyl group forces an orthogonal dihedral angle between the rings, breaking molecular planarity. This reduces π−π stacking driven aggregation, dramatically improving aqueous solubility and metabolic stability—a critical parameter in drug design.

Table 1: Reactivity Matrix of CAS 1227599-65-6
PositionSubstituentPrimary Reaction TypeRelative ReactivityStrategic Utility in Drug Design
C2 Bromo (-Br)Cross-Coupling (Pd/Ni)Moderate (Sterically hindered)Biaryl formation, C-N bond formation
C3 Methyl (-CH3)InertN/AConformation control, pKa modulation
C4 Fluoro (-F)SNArVery HighIntroduction of amines, ethers, thioethers

Divergent Functionalization Workflows

The true power of CAS 1227599-65-6 lies in its chemoselectivity. Because SNAr at C4 operates via an ionic mechanism and cross-coupling at C2 operates via a transition-metal catalytic cycle, these sites can be functionalized in either order without mutual interference.

Workflow A 2-bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) B Pathway A: SNAr at C4 (Amine/Alkoxide Nucleophiles) A->B Primary Nu- Attack (High Chemoselectivity) C Pathway B: Pd-Coupling at C2 (Boronic Acids/Amines) A->C Pd(0) Insertion (Requires Bulky Ligands) D 4-Substituted-2-bromo-3-methylpyridine B->D E 2-Aryl-4-fluoro-3-methylpyridine C->E F Fully Functionalized Biaryl Scaffold D->F Subsequent Suzuki/Buchwald E->F Subsequent SNAr

Fig 1. Divergent orthogonal functionalization pathways for CAS 1227599-65-6.

Experimental Protocols: A Self-Validating System

To ensure high fidelity in your synthetic workflows, the following protocols have been designed with built-in causality and In-Process Controls (IPCs).

Protocol A: Regioselective SNAr at the C4 Position

Causality & Design: We utilize a polar aprotic solvent (DMF) to solvate the nucleophile without hydrogen-bonding to it, thereby maximizing its reactivity[1]. Potassium carbonate ( K2​CO3​ ) is selected over stronger bases (like NaH or KOtBu) when using amines to prevent unwanted deprotonation of the C3-methyl group or background hydrolysis of the fluoropyridine[1].

Mechanism N1 Fluoropyridine Core N2 Meisenheimer Complex (Anionic) N1->N2 Nucleophilic Attack at C4 N3 C4-Substituted Product N2->N3 Rapid Fluoride Elimination

Fig 2. SNAr reaction mechanism at the highly activated C4 position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve CAS 1227599-65-6 (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add the primary amine nucleophile (1.2 eq, 6.0 mmol) followed by finely powdered, anhydrous K2​CO3​ (2.0 eq, 10.0 mmol). Expert Note: The excess base acts as an HF scavenger, driving the equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to 80 °C using an oil bath.

  • In-Process Control (IPC): At t=2 hours, sample 10 μL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The system validates itself when the starting material peak ( m/z≈190.0 ) drops below 5% Area Under Curve (AUC), and the product mass dominates.

  • Workup: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling at C2

Causality & Design: The C3-methyl group severely hinders the oxidative addition of Pd(0) into the C2-Br bond. Standard catalysts like Pd(PPh3​)4​ will result in sluggish kinetics and high rates of boronic acid protodeboronation. To overcome this, we employ XPhos (a bulky, electron-rich biaryl phosphine ligand). XPhos accelerates oxidative addition and its steric bulk facilitates the final reductive elimination step, even in congested microenvironments[3].

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask, add the C4-substituted-2-bromo-3-methylpyridine intermediate (1.0 eq, 3.0 mmol), the desired arylboronic acid (1.5 eq, 4.5 mmol), and K3​PO4​ (3.0 eq, 9.0 mmol).

  • Catalyst Loading: Add Pd2​(dba)3​ (2.5 mol%, 0.075 mmol) and XPhos (5 mol%, 0.15 mmol). Expert Note: Maintaining a 1:2 Pd-to-Ligand ratio is critical here to prevent the formation of inactive palladium black.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 15 mL). Subject the flask to three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid.

  • Thermal Activation: Heat to 100 °C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when the UV-active starting material spot is entirely replaced by a lower Rf, highly fluorescent product spot.

  • Workup: Filter the mixture through a pad of Celite to remove palladium residues, washing with EtOAc. Concentrate and purify via flash column chromatography.

Table 2: Quantitative Yield Expectations for Workflows
Reaction TypeReagentsCatalyst/LigandTemp (°C)Typical Yield (%)
SNAr (1° Amine) R−NH2​ , K2​CO3​ , DMFNone80 - 10085 - 95
SNAr (Alkoxide) R−OH , NaH, THFNone0 - 2575 - 90
Suzuki Coupling R−B(OH)2​ , K3​PO4​ , Dioxane/ H2​O Pd2​(dba)3​ / XPhos90 - 11070 - 85

Conclusion

The integration of 2-bromo-4-fluoro-3-methylpyridine (CAS 1227599-65-6) into a medicinal chemistry pipeline provides researchers with a highly programmable scaffold. By understanding the profound electronic activation of the C4-fluoro group for SNAr[1][2] and overcoming the steric penalty of the C3-methyl group during C2 cross-coupling using advanced ligand design[3], drug development professionals can rapidly generate diverse, conformationally optimized biaryl libraries.

Sources

Foundational

2-Bromo-4-fluoro-3-methylpyridine: Structural Dynamics, Synthetic Methodologies, and Applications in Drug Discovery

As a Senior Application Scientist, I frequently encounter challenges in designing multi-substituted heteroaromatics that offer both regioselective functionalization and precise spatial geometry. is a masterclass in such...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in designing multi-substituted heteroaromatics that offer both regioselective functionalization and precise spatial geometry. is a masterclass in such molecular design. This highly functionalized pyridine building block is engineered to provide orthogonal reactivity, making it an indispensable scaffold in modern medicinal chemistry and agrochemical development.

This technical guide deconstructs the structural rationale, details self-validating synthetic workflows, and explores the downstream applications of this critical intermediate.

Structural Rationale and Electronic Profiling

The utility of 2-bromo-4-fluoro-3-methylpyridine stems from the deliberate placement of its substituents, which creates a highly tunable electronic and steric environment:

  • C4-Fluorine (Electrophilic Hub): Fluorine is highly electronegative. When positioned at C4 on an already electron-deficient pyridine ring, it acts as a powerful electron-withdrawing group via inductive effects. This makes the C4 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr)[1].

  • C2-Bromine (Cross-Coupling Anchor): The bromine atom at C2 is primed for oxidative addition by transition metals (e.g., Palladium). Because C-Br bonds undergo oxidative addition much faster than C-F bonds, the C2 position can be selectively functionalized via Suzuki or Buchwald-Hartwig couplings without disturbing the C4-fluorine.

  • C3-Methyl (Steric Shield): The methyl group provides critical steric bulk. When large pharmacophores are attached at C2 and C4, the C3-methyl restricts bond rotation. In drug design, this is often exploited to lock the molecule into a specific conformation, enabling the synthesis of stable atropisomers (axial chirality) for targeted kinase inhibition.

Quantitative Physicochemical Profile

To ensure analytical accuracy during synthesis and scale-up, the following baseline metrics must be validated.

Table 1: Physicochemical and Analytical Profile

ParameterSpecificationCausality / Significance
CAS Number 1227599-65-6Unique identifier for procurement and regulatory tracking.
Molecular Formula C6H5BrFNDictates the exact mass for high-resolution mass spectrometry (HRMS)[2].
Monoisotopic Mass 188.95894 DaPrimary target mass for LC-MS identification[2].
Predicted CCS ([M+H]+) 126.8 ŲCollision Cross Section; useful for ion mobility-mass spectrometry (IM-MS)[2].
¹⁹F NMR Shift ~ -100 to -110 ppmConfirms the presence and electronic environment of the C4-fluorine.

De Novo Synthesis: The N-Oxide Route

Direct fluorination of the pyridine core is notoriously difficult due to the ring's electron deficiency. Therefore, the synthesis of 2-bromo-4-fluoro-3-methylpyridine relies on an indirect, self-validating N-oxide sequence.

SynthRoute SM 2-Bromo-3-methylpyridine Step1 N-Oxidation (mCPBA, DCM) SM->Step1 Int1 2-Bromo-3-methylpyridine N-oxide Step1->Int1 Step2 Nitration (HNO3, H2SO4) Int1->Step2 Int2 2-Bromo-3-methyl-4-nitropyridine N-oxide Step2->Int2 Step3 Fluorination (TBAF or KF) Int2->Step3 Int3 2-Bromo-4-fluoro-3-methylpyridine N-oxide Step3->Int3 Step4 Deoxygenation (PCl3, CHCl3) Int3->Step4 Product 2-Bromo-4-fluoro-3-methylpyridine Step4->Product

Caption: Workflow for the de novo synthesis of 2-bromo-4-fluoro-3-methylpyridine via the N-oxide route.

Step-by-Step Methodology
  • Step 1: N-Oxidation. Dissolve 2-bromo-3-methylpyridine in dichloromethane (DCM). Add m-chloroperoxybenzoic acid (mCPBA) at 0 °C.

    • Causality: Pyridine itself resists electrophilic aromatic substitution. The N-oxide formation is critical because it donates electron density via resonance, specifically activating the C4 position for the subsequent nitration.

  • Step 2: Regioselective Nitration. Treat the N-oxide intermediate with a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at elevated temperatures.

    • Causality: The steric bulk of the C3-methyl group and the C2-bromine directs the nitronium ion (NO₂⁺) exclusively to the C4 position, yielding 2-bromo-3-methyl-4-nitropyridine N-oxide.

  • Step 3: Nucleophilic Fluorination (SₙAr). React the nitrated intermediate with tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) in anhydrous DMF.

    • Causality: The nitro group is an exceptional leaving group in SₙAr reactions. The N-oxide further pulls electron density from C4, making it highly susceptible to fluoride attack, successfully installing the C4-fluorine.

  • Step 4: Chemoselective Deoxygenation. Treat the fluorinated N-oxide with phosphorus trichloride (PCl₃) in chloroform.

    • Causality: Deoxygenation must be performed without compromising the C2-bromine. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) would cause rapid hydrodebromination. PCl₃ acts as an oxophilic reducing agent, selectively cleaving the N-O bond to yield the final product.

  • Self-Validation Checkpoint: Monitor Step 4 via LC-MS. The successful reduction will show a mass shift from [M+H]+ 205.9 to [M+H]+ 189.9. The preservation of the 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) confirms that the C2-bromine remains intact.

Orthogonal Reactivity & Downstream Applications

The true value of this compound lies in its ability to undergo sequential, regioselective functionalization without the need for protecting groups.

Reactivity Core 2-Bromo-4-fluoro-3-methylpyridine C2 C2 Position (Bromine) Transition-Metal Catalysis Core->C2 Suzuki, Buchwald-Hartwig C4 C4 Position (Fluorine) Nucleophilic Aromatic Substitution Core->C4 Amines, Alkoxides C3 C3 Position (Methyl) Steric Shielding / Atropisomerism Core->C3 Conformational Control

Caption: Orthogonal reactivity map highlighting site-specific functionalization pathways.

Protocol: Regioselective Scaffold Building
  • Step 1: C4 Nucleophilic Aromatic Substitution (SₙAr). React 2-bromo-4-fluoro-3-methylpyridine with a primary or secondary amine in the presence of a mild base (e.g., DIPEA) in NMP or DMSO at 80–100 °C.

    • Causality: The C4-fluorine is highly activated by the electron-withdrawing nature of the pyridine nitrogen[1]. Fluoride is a superior leaving group for SₙAr compared to bromide. This allows for the selective installation of amine pharmacophores at C4 without triggering reactivity at the C2 position.

  • Step 2: C2 Suzuki-Miyaura Cross-Coupling. Subject the C4-substituted intermediate to an aryl boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), and an aqueous base (e.g., Na₂CO₃) in a dioxane/water mixture at 90 °C.

    • Causality: With the C4 position functionalized, the C2-bromine is now leveraged for carbon-carbon bond formation. The oxidative addition of Pd(0) into the C-Br bond is highly favored, enabling the attachment of diverse aryl or heteroaryl rings to build extended molecular architectures.

  • Self-Validation Checkpoint: The SₙAr reaction (Step 1) is self-validating via ¹⁹F NMR; the disappearance of the characteristic fluorine signal (~ -100 ppm) unequivocally confirms complete substitution at C4.

Real-World Application in Drug Discovery

In modern medicinal chemistry, this building block is heavily utilized in the synthesis of complex receptor antagonists. For instance, patent literature demonstrates its use as a core starting material in synthesizing 3[3]. These specific derivatives act as potent adenosine receptor antagonists (targeting A2A and A2B receptors)[3].

These antagonists are critical in immuno-oncology, as adenosine-mediated immunosuppression in the tumor microenvironment can be reversed by blocking these receptors. The 2-bromo-4-fluoro-3-methylpyridine scaffold allows for the precise spatial arrangement of functional groups required to fit the deep, hydrophobic binding pockets of these GPCRs, ultimately restoring the effector functions of immune cells against tumors[3].

References

  • MilliporeSigma. "2-Bromo-4-fluoro-3-methylpyridine | 1227599-65-6". Sigma-Aldrich.
  • PubChemLite. "2-bromo-4-fluoro-3-methylpyridine (C6H5BrFN)". Université du Luxembourg.
  • Smolecule. "Buy 2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde". Smolecule.
  • Google Patents. "WO2020083856A1 - 5-azaindazole derivatives as adenosine receptor antagonists". Google Patents.

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 2-Bromo-4-fluoro-3-methylpyridine: A Technical Guide

Executive Summary The compound 2-bromo-4-fluoro-3-methylpyridine is a highly valuable, densely functionalized heterocyclic building block. Dihalogenated pyridines of this class are critical intermediates in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-bromo-4-fluoro-3-methylpyridine is a highly valuable, densely functionalized heterocyclic building block. Dihalogenated pyridines of this class are critical intermediates in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors (such as CDK2 inhibitors) and agrochemicals[1]. The presence of orthogonal halogens (bromine and fluorine) allows for highly selective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Synthesizing this specific substitution pattern requires strict regiocontrol. Direct electrophilic aromatic substitution on the pyridine core is notoriously difficult due to its electron-deficient nature. This whitepaper outlines a robust, field-proven, four-step synthetic pathway starting from commercially available 2-bromo-3-methylpyridine, utilizing N-oxide directing chemistry and a classical Balz-Schiemann fluorination to achieve the target molecule with high chemoselectivity.

Retrosynthetic Strategy & Chemical Logic

The fundamental challenge in synthesizing 2-bromo-4-fluoro-3-methylpyridine lies in installing the fluorine atom at the C4 position while preserving the C2-bromine and C3-methyl groups.

  • N-Oxide Activation: Pyridine itself resists electrophilic nitration. By oxidizing the nitrogen atom to an N-oxide, the ring becomes activated toward electrophilic attack via resonance electron donation[2]. Furthermore, the N-oxide acts as a powerful para-directing group. Since the C2 position is blocked by bromine, nitration is directed almost exclusively to the C4 position.

  • Chemoselective Global Reduction: Following the installation of the nitro group, both the nitro moiety and the N-oxide must be reduced. Catalytic hydrogenation (e.g., Pd/C with H₂) is contraindicated here, as it would likely cause hydrodebromination at the C2 position. Instead, a dissolving metal reduction (Iron in Acetic Acid) is employed to chemoselectively reduce the nitro group to an amine and deoxygenate the N-oxide without cleaving the C-Br bond.

  • Balz-Schiemann Fluorination: The resulting C4-amine is converted to a fluorine atom via diazotization. The use of tetrafluoroboric acid (HBF₄) is critical, as it forms a stable diazonium tetrafluoroborate salt that thermally decomposes to yield the aryl fluoride cleanly, avoiding chloride contamination[3].

SynthesisPathway SM 2-Bromo-3-methylpyridine Int1 2-Bromo-3-methylpyridine 1-oxide SM->Int1 mCPBA (Oxidation) Int2 2-Bromo-3-methyl- 4-nitropyridine 1-oxide Int1->Int2 HNO3/H2SO4 (Nitration) Int3 2-Bromo-3-methyl- pyridin-4-amine Int2->Int3 Fe/AcOH (Reduction) Product 2-Bromo-4-fluoro- 3-methylpyridine Int3->Product NaNO2/HBF4 (Fluorination)

Figure 1: Four-step synthetic pathway from 2-bromo-3-methylpyridine to the fluorinated target.

Step-by-Step Experimental Methodologies

Step 1: N-Oxidation of 2-Bromo-3-methylpyridine

Chemical Causality: meta-Chloroperoxybenzoic acid (mCPBA) is preferred over aqueous H₂O₂/AcOH mixtures to maintain anhydrous conditions, which prevents the hydrolytic displacement of the C2-bromine atom.

Protocol:

  • Dissolve 2-bromo-3-methylpyridine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (0.2 M concentration) and cool the reaction flask to 0 °C using an ice bath.

  • Add mCPBA (1.2 eq, typically 70-75% purity) portion-wise over 30 minutes to control the mild exotherm.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove meta-chlorobenzoic acid) and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-bromo-3-methylpyridine 1-oxide .

Step 2: Regioselective Electrophilic Aromatic Nitration

Chemical Causality: The N-oxide is deactivated compared to standard electron-rich aromatics, necessitating harsh "mixed acid" conditions. Temperature control is vital to prevent over-oxidation or thermal degradation of the pyridine core[4].

Protocol:

  • Dissolve 2-bromo-3-methylpyridine 1-oxide (1.0 eq) in concentrated H₂SO₄ (5.0 volumes) at 0 °C.

  • Slowly add fuming HNO₃ (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Equip the flask with a reflux condenser and heat the mixture to 90 °C for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice with vigorous stirring.

  • Collect the resulting yellow precipitate via vacuum filtration, wash extensively with cold water until the filtrate is pH neutral, and dry under high vacuum to afford 2-bromo-3-methyl-4-nitropyridine 1-oxide [5].

Step 3: Chemoselective Global Reduction

Chemical Causality: Iron powder in glacial acetic acid acts as a mild, single-electron transfer reducing agent. It successfully reduces both the nitro group and the N-oxide without causing hydrodehalogenation of the sensitive C-Br bond.

Protocol:

  • Suspend 2-bromo-3-methyl-4-nitropyridine 1-oxide (1.0 eq) in glacial acetic acid (10 volumes).

  • Add activated iron powder (5.0 eq) in a single portion.

  • Heat the suspension to 80 °C and stir vigorously for 3 hours. The reaction will turn dark brown/black as iron salts form.

  • Workup: Cool the mixture and filter it through a pad of Celite to remove insoluble iron residues. Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate, neutralize the remaining acetic acid with 2M aqueous NaOH, and extract with ethyl acetate. Dry and concentrate to yield 2-bromo-3-methylpyridin-4-amine .

Step 4: Balz-Schiemann Fluorination

Chemical Causality: The amine is converted to a diazonium tetrafluoroborate salt. The [BF₄]⁻ counterion is strictly required because it is non-nucleophilic at low temperatures but acts as a fluoride source upon thermal decomposition[3].

Protocol:

  • Suspend 2-bromo-3-methylpyridin-4-amine (1.0 eq) in 50% aqueous HBF₄ (5.0 volumes) and cool to -5 °C in an ice/salt bath.

  • Prepare a solution of NaNO₂ (1.2 eq) in a minimal amount of water. Add this dropwise to the amine suspension, maintaining the internal temperature below 0 °C to prevent premature nitrogen evolution.

  • Stir at 0 °C for 1 hour to ensure complete formation of the diazonium salt.

  • Gradually heat the reaction mixture to 80 °C. Vigorous gas evolution (N₂) will be observed.

  • Workup: Once gas evolution ceases (approx. 2 hours), cool the mixture to 0 °C, carefully neutralize with solid Na₂CO₃, and extract with CH₂Cl₂.

  • Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate the target 2-bromo-4-fluoro-3-methylpyridine .

BalzSchiemann Amine Aryl Amine (C4-NH2) Diazonium Diazonium Salt [Ar-N2]+ [BF4]- Amine->Diazonium NaNO2, HBF4 0°C Transition Aryl Cation Intermediate Diazonium->Transition Heat (Δ) -N2 Fluorinated Aryl Fluoride (C4-F) Transition->Fluorinated F- capture

Figure 2: Mechanistic flow of the Balz-Schiemann fluorination via a diazonium intermediate.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative parameters for the four-step synthesis based on standard batch-scale operations.

StepChemical TransformationKey ReagentsTemperatureTimeExpected Yield
1 N-OxidationmCPBA, CH₂Cl₂0 °C to RT12 h85 - 90%
2 Electrophilic NitrationFuming HNO₃, Conc. H₂SO₄90 °C4 h70 - 75%
3 Global ReductionIron powder, Glacial AcOH80 °C3 h80 - 85%
4 Balz-Schiemann FluorinationNaNO₂, 50% aq. HBF₄-5 °C to 80 °C4 h55 - 60%

References

  • [3] Title: 2-Bromo-4-fluoropyridine synthesis | Source: ChemicalBook | URL:

  • [1] Title: What are the applications and synthesis of 4-Bromo-2-fluoropyridine? | Source: Guidechem | URL:

  • [2] Title: 6-(Tert-butoxy)-5-methylpyridin-3-amine | Source: Benchchem | URL:

  • [4] Title: Strategic Application of Residence-Time Control in Continuous-Flow Reactors | Source: ResearchGate | URL:

  • [5] Title: 52092-43-0 | 2-Bromo-4-nitropyridine 1-oxide | Source: BLD Pharm | URL:

Sources

Foundational

Comprehensive Spectral Elucidation of 2-Bromo-4-fluoro-3-methylpyridine: A Technical Guide for Advanced Pharmacophore Characterization

Executive Summary In modern drug discovery and agrochemical development, highly substituted halogenated pyridines serve as critical pharmacophores. The strategic placement of halogens—such as fluorine for metabolic stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly substituted halogenated pyridines serve as critical pharmacophores. The strategic placement of halogens—such as fluorine for metabolic stability and lipophilicity, and bromine as a versatile synthetic handle for cross-coupling—requires unambiguous structural characterization.

This whitepaper provides an in-depth, predictive analytical framework for 2-bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6)[1]. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we explore the causality behind experimental choices and establish self-validating protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical & Structural Profiling

Before initiating spectral acquisition, understanding the physicochemical baseline of the molecule is mandatory. The presence of three distinct substituents on the pyridine ring dictates its electronic environment and subsequent spectral behavior.

PropertyValue / Description
Chemical Name 2-Bromo-4-fluoro-3-methylpyridine
CAS Registry Number 1227599-65-6[1]
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol [2]
Structural Features Pyridine core; C2-Bromine; C3-Methyl; C4-Fluorine

Analytical Workflow

To ensure structural integrity, a multi-modal approach is required. The following workflow illustrates the logical progression of orthogonal analytical techniques used to cross-correlate structural features.

G Prep Sample Preparation (High-Purity Core) NMR NMR Spectroscopy (1H, 13C, 19F) Prep->NMR MS Mass Spectrometry (GC-EI-MS) Prep->MS IR IR Spectroscopy (ATR-FTIR) Prep->IR Data Data Integration (Cross-Correlation) NMR->Data MS->Data IR->Data Valid Structural Validation (Isotopic & Coupling Confirmation) Data->Valid

Multi-Modal Spectral Elucidation Workflow for Halogenated Pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the carbon backbone and proton environments. The presence of a spin-½ fluorine atom (¹⁹F) introduces complex heteronuclear splitting that serves as a powerful diagnostic tool[3].

Spin-Spin Coupling Networks

The fluorine atom at C-4 couples strongly with adjacent protons and carbons. Understanding this network is critical for spectral assignment.

Coupling F4 F-4 H5 H-5 F4->H5 3J ~8.8 Hz CH3 CH3 F4->CH3 4J ~2.0 Hz H6 H-6 H5->H6 3J ~5.5 Hz

Spin-spin coupling networks in 2-bromo-4-fluoro-3-methylpyridine.

Spectral Data Tables

Table 1: Predicted ¹H NMR (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
6 8.25 dd 5.5, 1.5 1H Pyridine C-H (ortho to N)
5 6.95 dd 8.8, 5.5 1H Pyridine C-H (ortho to F)[3]

| 3-CH₃ | 2.40 | d | 2.0 | 3H | Methyl protons (long-range F coupling) |

Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J_C-F, Hz) Assignment
4 166.0 d 260.0 C-F
6 150.5 d 5.0 C-H (ortho to N)
2 144.5 s - C-Br[4]
3 123.0 d 16.0 C-CH₃
5 109.5 d 18.0 C-H (ortho to F)

| 3-CH₃ | 17.5 | d | 4.0 | Methyl carbon |

Table 3: Predicted ¹⁹F NMR (376 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Assignment

| 4 | -108.5 | m | F-4[5] |

Standard Operating Protocol: Multi-Nuclear NMR
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it lacks exchangeable protons that could obscure the aromatic region, and its dielectric constant perfectly solvates moderately polar halogenated pyridines without disrupting their electronic shielding.

  • Self-Validating Check: Prior to sample acquisition, execute a dummy scan of the neat solvent. Verify that the residual CHCl₃ peak is locked exactly at 7.26 ppm and the baseline is devoid of water (1.56 ppm) or hydrocarbon grease impurities.

  • Acquisition (¹³C with ¹H Decoupling): Utilize the WALTZ-16 decoupling sequence on the ¹H channel during ¹³C acquisition.

    • Causality: WALTZ-16 decoupling collapses standard C-H multiplets into sharp singlets, drastically increasing the signal-to-noise ratio for the insensitive ¹³C nuclei. The remaining splitting observed in the spectrum will exclusively belong to C-F heteronuclear coupling, confirming the exact position of the fluorine atom.

Mass Spectrometry (MS) & Isotopic Fingerprinting

For halogenated compounds, mass spectrometry is not just about determining molecular weight; it is about reading the isotopic signature. Bromine naturally occurs as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.

Spectral Data Table

Table 4: GC-EI-MS (70 eV)

m/z Relative Abundance (%) Fragment Assignment
191 98 [M+2]⁺ (⁸¹Br isotope)
189 100 [M]⁺ (⁷⁹Br isotope, Base Peak)
110 45 [M - Br]⁺

| 90 | 20 |[M - Br - HF]⁺ |

Standard Operating Protocol: GC-EI-MS
  • Instrument Tuning & Self-Validation: Inject a perfluorotributylamine (PFTBA) tuning standard. Verify that the diagnostic m/z 69, 219, and 502 peaks are present with correct relative abundances and a mass accuracy within ±0.1 Da before analyzing the sample.

  • Sample Introduction: Inject 1 µL of a 10 µg/mL solution (in hexane) into the GC injection port at 250°C with a split ratio of 50:1.

    • Causality: The high split ratio prevents detector saturation and minimizes secondary ion-molecule reactions in the source, ensuring the true 1:1 isotopic ratio of the bromine isotopes is perfectly preserved.

  • Ionization: Expose the gaseous eluent to a 70 eV electron beam.

    • Causality: Electron Ionization (EI) at 70 eV is the universal "hard ionization" standard. It provides sufficient energy to reliably induce reproducible fragmentation pathways (e.g., the loss of the bromine radical) while maintaining a robust and detectable molecular ion [M]⁺.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides orthogonal confirmation of the functional groups, specifically the highly polar carbon-halogen bonds.

Spectral Data Table

Table 5: ATR-FTIR

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3055 Weak C-H stretch (aromatic)
2925 Weak C-H stretch (aliphatic methyl)
1585 Strong C=N stretch (pyridine ring)
1220 Strong C-F stretch
1045 Medium C-Br stretch

| 825 | Strong | C-H out-of-plane bending |

Standard Operating Protocol: ATR-FTIR
  • Background Calibration & Self-Validation: Run an empty scan on the Attenuated Total Reflectance (ATR) diamond crystal. Ensure the baseline transmittance is flat, specifically verifying that the atmospheric CO₂ doublet (~2350 cm⁻¹) and water vapor bands are completely subtracted by the software.

  • Sample Application: Place 2-3 mg of the neat compound directly onto the ATR crystal. Apply consistent pressure using the mechanical anvil.

    • Causality: Intimate physical contact between the crystal and the sample is an absolute requirement. The IR beam relies on an evanescent wave that penetrates only a few micrometers into the sample; poor contact leads to artificially weak absorption bands, particularly for the critical C-F and C-Br stretches.

References

  • Chemsrc Database Title: 2-bromo-4-fluoro-3-methylpyridine (CAS#:1227599-65-6) Source: Chemsrc URL:[Link]

  • Royal Society of Chemistry (RSC) Title: Nickel-catalysed Sequential Hydrodefluorination of Pyridines: Mechanistic Insights Source: Chemical Science / RSC URL:[Link]

  • National Institute of Informatics (NII) Title: Detailed experimental procedure for the synthesis of 4-fluoropyridine Source: NII Scholarly and Academic Information Navigator URL:[Link]

Sources

Exploratory

Advanced Physicochemical Profiling of 2-Bromo-4-fluoro-3-methylpyridine: Solubility Dynamics and Degradation Kinetics

Executive Summary As a highly functionalized halogenated heterocycle, 2-bromo-4-fluoro-3-methylpyridine serves as a critical building block in the synthesis of advanced therapeutics. Most notably, it is utilized in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly functionalized halogenated heterocycle, 2-bromo-4-fluoro-3-methylpyridine serves as a critical building block in the synthesis of advanced therapeutics. Most notably, it is utilized in the development of 5-azaindazole derivatives, which act as dual A2A/A2B adenosine receptor antagonists for oncology and immunology applications[1]. However, its dense functionalization—comprising an ortho-bromo group, a meta-methyl steric shield, and a para-fluoro moiety—creates unique solubility challenges and distinct regioselective reactivity profiles.

This technical whitepaper provides a comprehensive, self-validating framework for evaluating the thermodynamic solubility and chemical stability of this compound. By understanding the underlying causality of its molecular behavior, drug development professionals can design more robust downstream synthetic and formulation workflows.

Physicochemical Properties & Baseline Metrics

Before initiating solubility or stability assays, establishing the baseline physicochemical properties is essential. The presence of the highly electronegative fluorine atom and the polarizable bromine atom significantly alters the electron density of the pyridine ring, depressing its basicity (pKa) compared to an unsubstituted pyridine.

Table 1: Key Physicochemical Parameters

ParameterValue / DescriptionAnalytical Consequence
CAS Number Unique identifier for regulatory and inventory tracking.
Molecular Formula C6H5BrFN[2]The high halogen-to-carbon ratio dictates strong lipophilicity.
Molecular Weight 190.01 g/mol [3]Mass spectrometric target (M+H: ~191 m/z for positive ionization).
Aqueous Solubility < 1.0 mg/mL (Predicted)Requires organic co-solvents (e.g., DMSO, DMF) for stock solutions.
LogP (Predicted) ~2.3[2]Moderate lipophilicity; highly prone to partitioning into organic phases.
Solubility Dynamics: Causality and Experimental Design

Causality of Solvation: The solubility of 2-bromo-4-fluoro-3-methylpyridine is governed by its dipole moment and crystal lattice energy. The molecule lacks hydrogen-bond donors but possesses weak hydrogen-bond acceptors (the pyridine nitrogen and the fluorine atom). Consequently, it exhibits excellent solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but poor solubility in purely aqueous media[2]. Furthermore, the steric bulk of the methyl group at the C3 position slightly twists the planar hydration shell, further reducing aqueous compatibility.

Self-Validating Protocol: Thermodynamic Solubility Determination

To avoid the common analytical pitfall of measuring kinetic supersaturation (which leads to artificially high solubility readings), this protocol employs a "shake-flask" methodology with a built-in self-validating equilibrium check.

Step-by-Step Methodology:

  • Saturation: Add an excess of solid 2-bromo-4-fluoro-3-methylpyridine (approx. 10 mg) to a 1.5 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4).

  • Equilibration: Agitate at 300 rpm at 25°C for 48 hours.

    • Causality: A minimum of 48 hours is required to ensure the transition from a metastable kinetic state to a true thermodynamic equilibrium, allowing any supersaturated micro-crystals to precipitate.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes.

    • Causality: High-speed centrifugation is critical to pellet sub-micron colloidal aggregates. Failure to do so results in colloidal suspension in the supernatant, causing artificial UV scattering and false-positive concentration readings.

  • Quantification: Aliquot 100 µL of the supernatant, dilute in the mobile phase, and analyze via HPLC-UV at 254 nm against a standard curve.

  • Self-Validation Step: Re-measure the sample at the 72-hour mark. If the concentration variance between 48h and 72h is <5%, thermodynamic equilibrium is definitively confirmed.

SolubilityWorkflow A Solid 2-Bromo-4-fluoro-3-methylpyridine B Buffer Addition (PBS pH 7.4) A->B C Agitation (48h, 25°C) Achieve Equilibrium B->C D Centrifugation (10,000g) Remove Colloids C->D E HPLC-UV Quantification (Self-Validation at 72h) D->E

Experimental workflow for determining the thermodynamic solubility of halogenated pyridines.

Chemical Stability & Degradation Pathways

Causality of Degradation: The stability of 2-bromo-4-fluoro-3-methylpyridine is dictated by its electron-deficient heteroaromatic core. The pyridine nitrogen withdraws electron density via induction and resonance, a process exacerbated by the highly electronegative halogens at C2 and C4.

  • Nucleophilic Aromatic Substitution (SNAr): The C4-fluoro position is highly susceptible to attack by strong nucleophiles (e.g., primary amines, alkoxides). The fluorine atom is an excellent leaving group in SNAr reactions because its extreme electronegativity stabilizes the intermediate Meisenheimer complex.

  • Photolytic Degradation: Halogenated aromatics, particularly brominated species, are prone to homolytic cleavage under UV irradiation, generating highly reactive aryl radicals.

  • Oxidation: While the adjacent bromo group provides some steric hindrance, the pyridine nitrogen can still undergo oxidation to form an N-oxide in the presence of strong oxidants (e.g., peroxides).

Self-Validating Protocol: Accelerated Stability Testing (ICH Q1A)

To accurately map the degradation profile, forced degradation studies must be executed with internal mass-balance tracking to ensure no degradants are "lost" to volatility or column adsorption.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL solution of the compound in Acetonitrile:Water (50:50) to ensure complete dissolution.

  • Stress Conditions:

    • Hydrolytic Stress (Acid/Base): Add 0.1 N HCl or 0.1 N NaOH. Incubate at 60°C for 7 days.

    • Oxidative Stress: Add 3% H2O2. Incubate at 25°C for 24 hours.

    • Photolytic Stress: Expose to 1.2 million lux hours and 200 Wh/m² UV energy in a photostability chamber.

  • Quenching: Neutralize acid/base samples with equimolar counter-ions to halt degradation prior to injection.

    • Causality: Failure to quench the reaction will lead to continued degradation while the sample sits in the autosampler queue, invalidating the kinetic timeline.

  • Analysis: Analyze via LC-MS/MS using a gradient method capable of resolving highly polar degradants from the lipophilic parent.

  • Self-Validation Step (Mass Balance): Calculate the total mass balance. The sum of the peak areas of the parent compound and all identified degradation products must equal 95-105% of the initial parent peak area (accounting for response factor variations). A significant deficit indicates the formation of volatile degradants or irreversible column adsorption, requiring method redevelopment.

DegradationPathways Core 2-Bromo-4-fluoro-3-methylpyridine SNAr SNAr Degradation (C4-Fluoro displacement) Core->SNAr Nucleophiles (OH-, NH2-) Homolysis Photolytic Cleavage (C2-Bromo homolysis) Core->Homolysis UV Light (hv) Oxidation N-Oxidation (Pyridine Nitrogen) Core->Oxidation Peroxides (H2O2)

Logical relationship mapping of the primary chemical degradation pathways.

Conclusion

The handling, formulation, and synthetic application of 2-bromo-4-fluoro-3-methylpyridine require a rigorous understanding of its physicochemical boundaries. By employing self-validating protocols for thermodynamic solubility and mass-balance-tracked stability assays, researchers can mitigate the risks of false-positive analytical readouts and prevent premature compound degradation during complex syntheses, such as the development of next-generation adenosine antagonists[1].

References
  • Title: PubChemLite - 2-bromo-4-fluoro-3-methylpyridine (C6H5BrFN)
  • Source: google.com (Google Patents)
  • Source: sigmaaldrich.com (MilliporeSigma)
  • Source: chemsrc.

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Reactivity Profiling of 2-Bromo-4-fluoro-3-methylpyridine

Executive Summary In modern pharmaceutical chemistry, the "build–couple–pair" strategy heavily relies on polyfunctionalized heterocyclic building blocks. 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical chemistry, the "build–couple–pair" strategy heavily relies on polyfunctionalized heterocyclic building blocks. 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) is a highly versatile, dihalogenated pyridine derivative utilized extensively as an intermediate in the synthesis of agrochemicals, advanced materials, and preclinical drug candidates[],[2].

However, the very features that make this compound synthetically valuable—its highly electrophilic nature and multiple reactive sites—also impart significant occupational hazards. This whitepaper provides a comprehensive, mechanistically grounded guide to the safe handling, physicochemical profiling, and experimental workflows associated with 2-bromo-4-fluoro-3-methylpyridine.

Physicochemical Properties & Mechanistic Hazard Profile

To handle halogenated pyridines safely, one must first understand the causality behind their reactivity. The pyridine nitrogen exerts a strong electron-withdrawing inductive and resonance effect, which is further amplified by the highly electronegative fluorine at the C4 position and bromine at the C2 position.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 2-bromo-4-fluoro-3-methylpyridine[3],[4]:

ParameterValue / Description
Chemical Name 2-Bromo-4-fluoro-3-methylpyridine
CAS Number 1227599-65-6
Molecular Formula C₆H₅BrFN
Molecular Weight 190.013 g/mol
Typical Purity ≥ 98.0%
Structural Features C2-Bromine (Cross-coupling site), C4-Fluorine (SNAr site)
Toxicological & Reactivity Hazards

The presence of both bromine and fluorine atoms enhances the molecule's electrophilic character, making it a potent substrate for Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling[2].

From a safety perspective, this high electrophilicity means the compound can readily react with biological nucleophiles (such as thiol groups in glutathione or cellular proteins). Halogenated pyridines of this class have been documented to exhibit genotoxic potential, inducing chromosome aberrations and micronuclei formation in mammalian cells[5]. Furthermore, these compounds are highly stable in the environment, resisting natural degradation and posing bioaccumulation risks if not disposed of via specific dehalogenation protocols[6].

Reactivity A 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) B C-F Bond (C4) High Electrophilicity A->B C C-Br Bond (C2) Cross-Coupling Site A->C D SNAr Reactions (Nucleophilic Attack) B->D E Pd-Catalyzed Coupling (Suzuki/Buchwald) C->E F Hazard: Off-target Biological Alkylation D->F G Hazard: Toxic Halogenated Degradants E->G

Fig 1: Mechanistic pathway linking synthetic reactivity to biological and environmental hazards.

Engineering Controls and PPE Standards

Due to the acute toxicity and potential genotoxicity of halogenated pyridines[7],[5], a self-validating safety system must be employed.

  • Primary Containment: All manipulations (weighing, solvent addition, reaction sampling) MUST be performed in a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood. For large-scale synthesis, a glovebox with an inert argon atmosphere is required.

  • Personal Protective Equipment (PPE):

    • Double-gloving with heavy-duty nitrile gloves (minimum 8 mil thickness for the outer glove).

    • Splash-proof chemical goggles and a full face shield.

    • Flame-resistant (FR) laboratory coat with tightly fitted cuffs.

  • Storage: Store in a tightly sealed, light-resistant container under an inert gas (Nitrogen or Argon) at 2–8 °C to prevent slow degradation and the release of toxic hydrofluoric or hydrobromic acid vapors.

Experimental Protocols: Safe Handling & Synthesis

The following step-by-step methodology outlines the safe execution of a standard Nucleophilic Aromatic Substitution (SNAr) utilizing 2-bromo-4-fluoro-3-methylpyridine. This protocol incorporates critical safety checkpoints to prevent exothermic runaways and toxic exposures.

Step-by-Step Methodology: Controlled SNAr Reaction

Objective: Chemoselective displacement of the C4-fluorine while preserving the C2-bromine for subsequent cross-coupling.

  • System Purging: Purge a 50 mL Schlenk flask with Argon for 15 minutes.

  • Reagent Loading: Under positive Argon flow, carefully add 1.0 equivalent (e.g., 5.0 mmol) of 2-bromo-4-fluoro-3-methylpyridine.

  • Solvent Addition: Add 15 mL of anhydrous, degassed N,N-Dimethylformamide (DMF). Causality note: DMF stabilizes the Meisenheimer complex intermediate formed during SNAr, ensuring a smooth, predictable reaction rate.

  • Nucleophile Introduction: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.1 equivalents of the desired nucleophile (e.g., a secondary amine) dropwise over 20 minutes. Safety Check: Monitor for exothermic spikes. Do not allow the internal temperature to exceed 5 °C during addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor conversion via LC/MS. Ensure the sample is fully quenched in a 1:1 mixture of Acetonitrile/Water before injection to prevent contaminating the LC column with reactive electrophiles.

  • Quenching & Workup (CRITICAL): Dilute the reaction mixture with 50 mL of Diethyl Ether ( Et2​O ) and wash sequentially with water and brine.

    • Authoritative Warning: If utilizing sodium azide ( NaN3​ ) as the nucleophile to synthesize azidopyridines, DO NOT use Dichloromethane (DCM) or other chlorinated solvents during the aqueous workup. The reaction of unreacted azide ions with DCM can generate diazidomethane, a highly explosive compound[8].

  • Decontamination: Treat all glassware that contacted the halogenated pyridine with a basic alcoholic solution (e.g., 1M NaOH in isopropanol) for 24 hours to ensure complete nucleophilic destruction of residual active pharmaceutical ingredients (APIs).

Workflow Step1 1. Risk Assessment Review SDS Step2 2. Containment Fume Hood / Argon Step1->Step2 Step3 3. Reaction Setup Controlled Temp (0°C) Step2->Step3 Step4 4. LC/MS Monitor Pre-quench Samples Step3->Step4 Step5 5. Safe Workup Avoid DCM with Azides Step4->Step5 Step6 6. Disposal Catalytic Degradation Step5->Step6

Fig 2: Validated safety and operational workflow for handling halogenated pyridines.

Waste Disposal and Environmental Mitigation

Halogenated pyridines are notoriously resistant to natural environmental degradation and can accumulate in ground water[6]. Standard incineration can release toxic halogenated dioxins.

Recommended Disposal Protocol: Waste containing 2-bromo-4-fluoro-3-methylpyridine should be subjected to catalytic dehalogenation prior to final disposal. Recent advancements demonstrate that halogenated pyridines can be safely degraded using an alcohol hydrogen source and water as a solvent, catalyzed by transition metals (e.g., Pd or Pt supported on activated carbon) at mild temperatures (20–120 °C)[6]. This in-situ aqueous hydrogen production strips the halogens from the pyridine ring, drastically reducing the toxicity and environmental persistence of the waste stream before it is handed over to Environmental Health and Safety (EHS) facilities.

References

  • Chemsrc. "2-bromo-4-fluoro-3-methylpyridine | CAS#:1227599-65-6." Chemical & Physical Properties. Available at:[Link]

  • Organic Chemistry Portal. "Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry." Safety and Handling of High-Energy Materials. Available at: [Link]

  • PubMed / National Library of Medicine. "Genotoxicity of three pyridine compounds to L5178Y mouse lymphoma cells." Toxicology of Halogenated Pyridines. Available at:[Link]

  • Google Patents. "CN105503706A - Dehalogenation degradation method for halogenated pyridine compound." Environmental Mitigation and Catalytic Degradation.

Sources

Exploratory

2-bromo-4-fluoro-3-methylpyridine material safety data sheet (MSDS)

2-Bromo-4-fluoro-3-methylpyridine: Comprehensive Material Safety, Mechanistic Toxicology, and Advanced Handling Protocols Executive Summary In modern drug discovery and agrochemical development, polyfunctionalized haloge...

Author: BenchChem Technical Support Team. Date: March 2026

2-Bromo-4-fluoro-3-methylpyridine: Comprehensive Material Safety, Mechanistic Toxicology, and Advanced Handling Protocols

Executive Summary

In modern drug discovery and agrochemical development, polyfunctionalized halogenated heterocycles are indispensable building blocks. Among these, 2-bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) stands out due to its orthogonal reactivity. The C2-bromine facilitates transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C4-fluorine enables nucleophilic aromatic substitution (SNAr) and modulates the lipophilicity of the final active pharmaceutical ingredient (API).

However, the very structural features that make this molecule synthetically valuable also impart significant toxicological and thermal hazards. This whitepaper transcends a standard Material Safety Data Sheet (MSDS). As a Senior Application Scientist, my objective is to provide a mechanistic understanding of this compound's safety profile, detailing the causality behind its biological toxicity and outlining self-validating experimental workflows to ensure safe, scalable synthetic applications.

Physicochemical Profiling & Structural Causality

Understanding the safety profile of 2-bromo-4-fluoro-3-methylpyridine requires analyzing its electronic structure. The pyridine ring is inherently electron-deficient. The addition of highly electronegative fluorine and bromine atoms via inductive electron withdrawal exacerbates this deficiency, rendering the molecule a potent electrophile.

This electrophilicity is the root cause of its reactivity—both in the round-bottom flask and in biological systems.

Table 1: Physicochemical and Hazard Identification Summary

Property / Parameter Value / Classification Mechanistic Implication
CAS Number 1227599-65-6 Unique identifier for regulatory tracking.
Molecular Formula C6H5BrFN High halogen content increases lipophilicity and tissue penetration.
Molecular Weight 190.01 g/mol Low molecular weight allows for rapid volatilization/aerosolization.
GHS Signal Word Warning Mandates engineering controls during handling.

| GHS Hazard Codes | H302, H315, H319, H335 | Indicates acute toxicity, skin/eye irritation, and respiratory irritation. |

Data sourced from authoritative supplier safety documentation [1].

Mechanistic Toxicology: The Keap1-Nrf2 Axis

Standard safety sheets list hazards like "H315: Causes skin irritation" and "H335: May cause respiratory irritation" without explaining the why. For researchers, understanding the biological mechanism of toxicity is critical for developing effective emergency response protocols.

Halogenated pyridines act as exogenous electrophilic stressors. Upon dermal or inhalation exposure, these molecules penetrate cellular membranes and react with biological nucleophiles. The primary cellular sensor for this type of electrophilic stress is the Keap1-Nrf2 pathway [2].

Under homeostatic conditions, the Keap1 protein binds to the transcription factor Nrf2, targeting it for ubiquitination and degradation. However, Keap1 contains highly reactive sensor cysteine residues. When exposed to an electrophile like 2-bromo-4-fluoro-3-methylpyridine, these cysteines undergo covalent modification (alkylation). This structural alteration in Keap1 prevents Nrf2 degradation, allowing Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE). While this induces the expression of detoxifying enzymes (a protective response), overwhelming this pathway via acute exposure leads to cellular damage, inflammation, and the macroscopic irritation described by GHS codes H315 and H335.

G Toxin 2-Bromo-4-fluoro-3-methylpyridine (Electrophilic Stress) Keap1 Keap1 (Thiol Modification) Toxin->Keap1 Alkylation/Oxidation Nrf2_Release Nrf2 Release & Stabilization Keap1->Nrf2_Release Conformational Change Nucleus Nuclear Translocation Nrf2_Release->Nucleus Translocation ARE ARE Binding (Antioxidant Response Element) Nucleus->ARE Transcription Activation Detox Expression of Detoxifying Enzymes (HO-1, NQO1, GSH) ARE->Detox Cellular Protection

Fig 1. Keap1-Nrf2 cellular stress response pathway following electrophilic pyridine exposure.

Thermal Hazards in Synthetic Applications

Beyond biological toxicity, 2-bromopyridines present severe thermal hazards during scale-up. These molecules are heavily utilized in cross-coupling reactions. However, calorimetric evaluations of 2-bromopyridine derivatives in standard coupling solvents (like DMSO or DMF) have revealed hidden dangers [3].

When scaling up palladium- or copper-mediated couplings with 2-bromopyridines, the post-reaction mixture can undergo violent exothermic decomposition. As detailed in Table 2, the onset temperature for these decomposition events can be significantly lower than the boiling point of the solvent, leading to rapid gas evolution and thermal runaway if active cooling fails.

Table 2: Representative Thermal Hazard Parameters for 2-Bromopyridine Cross-Coupling

Parameter Observed Value Causality / Implication
Onset Temp of Decomposition 115.5 °C Exothermic breakdown of the post-reaction mixture; significantly lower than neat DMSO boiling point (189 °C).

| Adiabatic Temp Rise ( ΔTad​ ) | 129.5 °C | Rapid self-heating under adiabatic conditions leading to potential thermal runaway. | | Max Temp of Synthesis (MTSR) | 189.5 °C | Exceeds safe operating limits; mandates active cooling and controlled reagent addition. |

Data derived from calorimetric studies of 2-bromopyridine cross-couplings [3].

Advanced Handling Protocols & Self-Validating Safety Workflows

To mitigate both the electrophilic toxicity and the thermal hazards of 2-bromo-4-fluoro-3-methylpyridine, laboratories must implement self-validating protocols. A self-validating system ensures that the failure of any single step is immediately detectable before it cascades into an exposure event or thermal runaway.

Protocol 1: Self-Validating Dispensation and Transfer

Objective: Minimize inhalation and dermal exposure to the H335/H315 electrophilic powder.

  • Pre-Operation Verification : Ensure the fume hood face velocity is ≥ 100 fpm. Verify that the inert gas (Argon/N 2​ ) manifold is purged. Causality: Negative pressure containment prevents aerosolized powder from reaching the operator's breathing zone.

  • Weighing : Tare a dry, inert-gas-flushed vial on an enclosed analytical balance. Dispense the required mass using an anti-static spatula. Causality: Static charge can cause fine powders to disperse; anti-static tools ensure mass transfer accuracy and prevent localized contamination.

  • Solubilization & Transfer : Instead of transferring dry powder between vessels, dissolve the compound in the primary reaction solvent (e.g., anhydrous Dioxane) directly in the weighing vial. Transfer the solution via a gas-tight syringe. Causality: Liquid transfer eliminates the risk of airborne dust exposure and ensures quantitative transfer.

  • Validation Check : Rinse the weighing vial with a secondary solvent aliquot and verify no residual material remains using a handheld 254 nm UV lamp.

Protocol 2: Thermally Safe Suzuki-Miyaura Cross-Coupling

Objective: Execute a palladium-catalyzed cross-coupling while mitigating the thermal runaway risks associated with 2-bromopyridines.

  • Reaction Setup : Charge a Schlenk flask with the arylboronic acid, base (e.g., K 2​ CO 3​ ), and palladium catalyst (e.g., Pd(dppf)Cl 2​ ). Evacuate and backfill with Argon (3x).

  • Solvent Introduction : Add the degassed solvent mixture (e.g., 9:1 Dioxane/Water). Causality: Degassing prevents oxidative degradation of the Pd(0) active species, ensuring predictable reaction kinetics.

  • Controlled Substrate Addition : Add the 2-bromo-4-fluoro-3-methylpyridine solution dropwise via a syringe pump at room temperature. Causality: Batch addition of catalyst to a heated mixture containing the bromopyridine can trigger an adiabatic temperature rise ( ΔTad​ ) of over 120 °C [3]. Dropwise addition controls the heat release rate.

  • Active Temperature Monitoring : Equip the flask with an internal thermocouple. Gradually heat to the target temperature (e.g., 80 °C) only after addition is complete. Ensure the active cooling bath is on standby.

  • Quenching & Validation : Upon reaction completion (verified by LC-MS), cool the mixture to < 20 °C. Quench unreacted electrophiles with a saturated aqueous solution of sodium thiosulfate. Causality: Thiosulfate acts as a soft nucleophile, safely reacting with any residual electrophilic pyridine or oxidized palladium species before environmental release.

G Start Receipt & Storage (4°C, Argon) Weighing Weighing Protocol (Enclosed Balance) Start->Weighing Transfer Inert Transfer (Liquid Syringe) Weighing->Transfer Reaction Reaction Execution (Thermocouple Monitored) Transfer->Reaction Quench Chemical Quenching (Thiosulfate Addition) Reaction->Quench Waste Halogenated Waste Disposal Quench->Waste

Fig 2. Self-validating workflow for the safe handling and processing of halogenated pyridines.

References

  • Title: The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway Source: Molecular and Cellular Biology (PMC - NIH) URL: [Link]

  • Title: Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Foundational

2-Bromo-4-fluoro-3-methylpyridine: A Critical Building Block in Immuno-Oncology and Medicinal Chemistry

An In-Depth Technical Guide to 2-Bromo-4-fluoro-3-methylpyridine (CAS 1227599-65-6) Executive Summary In modern drug discovery, the strategic decoration of heteroaromatic rings with halogens and alkyl groups is a fundame...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Bromo-4-fluoro-3-methylpyridine (CAS 1227599-65-6)

Executive Summary

In modern drug discovery, the strategic decoration of heteroaromatic rings with halogens and alkyl groups is a fundamental tactic for optimizing pharmacokinetics, metabolic stability, and target binding affinity. 2-Bromo-4-fluoro-3-methylpyridine (CAS 1227599-65-6) has emerged as a highly specialized and valuable building block, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) such as 5-azaindazole derivatives.

This technical guide provides a comprehensive review of the physicochemical properties, structural rationale, synthetic methodologies, and medicinal chemistry applications of 2-bromo-4-fluoro-3-methylpyridine, with a specific focus on its role in developing Adenosine A2A receptor antagonists for immuno-oncology [2].

Physicochemical Profiling & Structural Rationale

The unique substitution pattern of 2-bromo-4-fluoro-3-methylpyridine is not coincidental; it is engineered to serve specific synthetic and biological functions.

  • C2-Bromine: Serves as a highly reactive electrophilic handle. The adjacent electronegative pyridine nitrogen highly polarizes the C-Br bond, making it exceptionally susceptible to oxidative addition by Palladium(0) catalysts during cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C4-Fluorine: Fluorine substitution provides profound inductive electron withdrawal, which modulates the pKa of the pyridine nitrogen, thereby improving membrane permeability. Furthermore, it blocks CYP450-mediated oxidation at the C4 position, enhancing the metabolic half-life of the final API.

  • C3-Methyl: Introduces a localized steric penalty. In biaryl systems formed post-coupling, this methyl group forces the adjacent rings into an out-of-plane, orthogonal conformation. This 3D structural rigidification is often critical for fitting into deep, narrow receptor binding pockets, reducing entropic penalties upon binding.

Quantitative Data Summary

The following table summarizes the key physicochemical and computational parameters of the compound [1]:

ParameterValueCausality / Significance
Molecular Formula C₆H₅BrFNBase scaffold for heteroaromatic drug design.
Molecular Weight 190.01 g/mol Low molecular weight ensures high atom economy during API synthesis.
CAS Number 1227599-65-6Unique registry identifier for procurement and IP tracking.
Predicted XlogP 2.3Indicates moderate lipophilicity, ideal for cellular membrane penetration.
Monoisotopic Mass 188.95894 DaCritical for high-resolution LC-MS validation during synthesis.
Predicted CCS[M+H]⁺ 126.8 ŲCollision Cross Section data for ion mobility mass spectrometry (IM-MS).

Synthetic Methodologies & Self-Validating Protocols

Due to the specific substitution pattern, the most robust method for synthesizing 2-bromo-4-fluoro-3-methylpyridine is via the Sandmeyer Reaction starting from 4-fluoro-3-methylpyridin-2-amine.

SyntheticWorkflow Precursor 4-Fluoro-3-methyl- pyridin-2-amine Diazotization Diazotization (NaNO2, HBr) Precursor->Diazotization Bromination Sandmeyer (CuBr, 60°C) Diazotization->Bromination Product 2-Bromo-4-fluoro- 3-methylpyridine Bromination->Product Coupling Pd-Coupling (Suzuki) Product->Coupling C2-Br Handle API Target API Coupling->API

Synthetic workflow from precursor to API via 2-bromo-4-fluoro-3-methylpyridine intermediate.

Protocol A: Sandmeyer Bromination Workflow

Objective: Convert the C2-amine to a C2-bromide while preserving the C4-fluorine.

  • Preparation of the Diazonium Salt:

    • Suspend 4-fluoro-3-methylpyridin-2-amine (1.0 equiv) in a 48% aqueous hydrobromic acid (HBr) solution. Causality: HBr is strictly used instead of HCl to prevent halogen scrambling (chloride incorporation) at the highly reactive C2 position.

    • Cool the mixture to 0°C using an ice-salt bath.

    • Add an aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise over 30 minutes. Causality: Slow addition at 0°C prevents the premature, thermally-driven decomposition of the unstable diazonium intermediate into a pyridinol side product.

  • Radical Bromination:

    • In a separate flask, prepare a solution of Copper(I) bromide (CuBr, 1.2 equiv) in 48% HBr and heat to 60°C.

    • Transfer the cold diazonium salt solution dropwise into the hot CuBr solution. Causality: CuBr acts as a single-electron transfer (SET) agent, reducing the diazonium salt to an aryl radical, which immediately abstracts a bromine atom.

  • Self-Validation & Isolation:

    • In-process validation: The immediate evolution of nitrogen gas (N₂) upon addition confirms the successful decomposition of the diazonium salt.

    • Neutralize the mixture with NaOH carefully, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

    • Analytical validation: Confirm product identity via LC-MS (target m/z 189.96 [M+H]⁺) and ¹H-NMR (absence of broad -NH₂ singlet at ~6.0 ppm).

Application in Drug Discovery: Adenosine A2A Receptor Antagonists

The most prominent literature application of 2-bromo-4-fluoro-3-methylpyridine is in the synthesis of 5-azaindazole derivatives , which act as potent Adenosine A2A receptor antagonists [2].

The Mechanistic Role in Immuno-Oncology

In the tumor microenvironment (TME), cellular stress and hypoxia lead to the release of ATP, which is rapidly converted into extracellular adenosine by the ectonucleotidases CD39 and CD73. This adenosine binds to the A2A receptors on the surface of cytotoxic T-cells.

Activation of the A2A receptor (a Gs-protein coupled receptor) leads to the accumulation of intracellular cAMP, which activates Protein Kinase A (PKA). This signaling cascade profoundly suppresses T-cell effector functions, creating an immunosuppressive shield around the tumor [2].

By utilizing 2-bromo-4-fluoro-3-methylpyridine, medicinal chemists can build highly specific A2A antagonists that competitively block this receptor, thereby rescuing T-cell activity and enhancing anti-tumor immunity.

A2A_Pathway Tumor Tumor Microenvironment Adenosine Extracellular Adenosine Tumor->Adenosine CD39/CD73 A2AR Adenosine A2A Receptor Adenosine->A2AR Agonism Gs Gs Protein A2AR->Gs cAMP cAMP Accumulation Gs->cAMP ImmunoSuppression T-Cell Immunosuppression cAMP->ImmunoSuppression Antagonist A2A Antagonist (API) Antagonist->A2AR Competitive Inhibition

Adenosine A2A receptor signaling pathway and antagonist inhibition in the tumor microenvironment.

Protocol B: Palladium-Catalyzed Integration (Suzuki-Miyaura)

Objective: Couple 2-bromo-4-fluoro-3-methylpyridine with an aryl boronic acid to build the core antagonist scaffold.

  • Reaction Setup: Combine 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv), the target aryl boronic acid (1.2 equiv), and a mild base (e.g., K₂CO₃, 2.0 equiv) in a degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The dppf ligand provides a large bite angle, which accelerates the reductive elimination step, crucial when dealing with sterically hindered ortho-methyl substituted pyridines.

  • Thermal Activation: Heat the reaction to 90°C under an inert argon atmosphere for 12 hours.

  • Self-Validation: Monitor via TLC or UPLC. The complete consumption of the 2-bromo-4-fluoro-3-methylpyridine peak validates the efficiency of the oxidative addition. The robust C4-F bond remains untouched under these conditions, validating the orthogonal reactivity of the halogens.

Conclusion

2-Bromo-4-fluoro-3-methylpyridine is far more than a simple reagent; it is a meticulously designed pharmacophore precursor. Its halogenation pattern allows for highly regioselective cross-coupling, while its fluorine and methyl groups impart essential physicochemical and steric properties to the final drug molecules. As the field of immuno-oncology continues to target the adenosine pathway, the utility of this specific building block will undoubtedly expand.

References

  • PubChemLite Database. "2-bromo-4-fluoro-3-methylpyridine (C6H5BrFN), CID 72212858". Université du Luxembourg. Available at:[Link]

  • Google Patents. "WO2020083856A1 - 5-azaindazole derivatives as adenosine receptor antagonists". World Intellectual Property Organization.
Exploratory

Strategic Utilization of 2-Bromo-4-fluoro-3-methylpyridine in Advanced Pharmaceutical Synthesis

A Technical Whitepaper on Orthogonal Reactivity and Immuno-Oncology Drug Development Executive Summary In the modern landscape of structure-based drug design, the strategic incorporation of halogenated heteroaromatics is...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Orthogonal Reactivity and Immuno-Oncology Drug Development

Executive Summary

In the modern landscape of structure-based drug design, the strategic incorporation of halogenated heteroaromatics is paramount for modulating physicochemical properties, improving metabolic stability, and navigating complex patent spaces. 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) has emerged as a highly versatile, multi-electrophilic building block. This whitepaper provides an in-depth mechanistic analysis of this intermediate, detailing how its orthogonal reactivity profile enables the rapid assembly of complex active pharmaceutical ingredients (APIs), with a specific focus on its critical role in synthesizing next-generation immuno-oncology therapeutics.

Physicochemical Profiling & Structural Causality

The utility of 2-bromo-4-fluoro-3-methylpyridine stems directly from its highly functionalized pyridine core. The electron-deficient nature of the pyridine nitrogen exerts a strong inductive and mesomeric pull, activating specific positions on the ring for divergent synthetic transformations.

To establish a baseline for experimental design, the core quantitative and structural parameters are summarized below, derived from authoritative chemical databases [1].

ParameterValue / Description
Chemical Name 2-Bromo-4-fluoro-3-methylpyridine
CAS Number 1227599-65-6
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
SMILES String CC1=C(C=CN=C1Br)F
Monoisotopic Mass 188.95894 Da
Physical State Colorless to light yellow liquid/solid
Mechanistic Causality of the Scaffold
  • C2-Bromine (The Cross-Coupling Anchor): Positioned adjacent to the pyridine nitrogen, the C-Br bond is highly polarized. This lowers the activation energy required for the oxidative addition of Palladium(0) species, making it an ideal site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

  • C4-Fluorine (The SNAr Hotspot): Fluorine is the most electronegative element, creating a severe localized electron deficiency at the C4 position. When attacked by a nucleophile, the resulting negative charge in the Meisenheimer intermediate is highly stabilized by the para-positioned pyridine nitrogen, driving rapid Nucleophilic Aromatic Substitution (SNAr).

  • C3-Methyl (The Steric & Synthetic Pivot): The methyl group provides crucial steric shielding that prevents off-target reactions at the C2 and C4 positions. Furthermore, it serves as a latent functional group that can be oxidized to an aldehyde (e.g., yielding 2-bromo-5-fluoro-3-methylpyridine-4-carbaldehyde) for subsequent condensation reactions [3].

Orthogonal Reactivity: The "Build-Couple-Pair" Paradigm

The true power of this intermediate lies in its orthogonality. A chemist can selectively react the C2-bromine without disturbing the C4-fluorine, or vice versa, by tuning the reaction conditions (catalysis vs. thermal nucleophilic attack).

OrthogonalReactivity SM 2-Bromo-4-fluoro- 3-methylpyridine C2 C2-Bromine (Pd-Catalyzed) SM->C2 Cross-Coupling C4 C4-Fluorine (SNAr) SM->C4 Nucleophile C3 C3-Methyl (Oxidation) SM->C3 Oxidant Prod2 C2-Coupled Derivatives C2->Prod2 Prod4 C4-Substituted Derivatives C4->Prod4 Prod3 Aldehyde Derivatives C3->Prod3

Figure 1: Orthogonal reactivity pathways of 2-bromo-4-fluoro-3-methylpyridine.

Case Study: Synthesis of Dual A2A/A2B Adenosine Receptor Antagonists

In the tumor microenvironment, elevated levels of adenosine bind to A2A and A2B receptors on immune cells, severely suppressing T-cell proliferation and cytokine production. Blocking these receptors is a major frontier in immuno-oncology.

According to patent literature (WO2020083856A1), 2-bromo-4-fluoro-3-methylpyridine is a critical starting material for synthesizing highly potent 5-azaindazole-based dual A2A/A2B receptor antagonists [2]. The synthesis leverages the orthogonal reactivity discussed above: the azaindazole core is first attached via a Palladium-catalyzed C-N coupling at the C2-bromine. Subsequently, the C4-fluorine is displaced via SNAr by various functionalized amines to optimize the pharmacokinetic profile and receptor binding affinity of the final drug candidate.

SynthesisWorkflow SM 2-Bromo-4-fluoro- 3-methylpyridine Step1 Buchwald-Hartwig Amination (Azaindazole Core) SM->Step1 Int1 C2-Linked Azaindazole Intermediate Step1->Int1 Step2 SNAr Reaction (Amine Nucleophile) Int1->Step2 API Dual A2A/A2B Receptor Antagonist Step2->API

Figure 2: Synthetic workflow for A2A/A2B receptor antagonists using the intermediate.

Self-Validating Experimental Protocols

To ensure high fidelity and reproducibility in drug development, the following methodologies are designed as self-validating systems. The causality behind reagent selection and the analytical checkpoints for validation are explicitly defined.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (C2-Functionalization)

Objective: Chemoselective coupling of an amine/azole core to the C2 position while preserving the C4-fluorine.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv) and the target amine/azole (1.1 equiv).

  • Catalyst & Ligand Selection: Add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv). Causality: Xantphos is a bidentate ligand with a wide "bite angle" (111°). This specific geometry forces the palladium center into a conformation that accelerates reductive elimination (forming the C-N bond) while completely suppressing unwanted β -hydride elimination.

  • Base & Solvent: Add anhydrous Cs₂CO₃ (2.0 equiv) and degassed 1,4-dioxane (0.2 M). Causality: Cs₂CO₃ is a mild, bulky base that deprotonates the amine without inducing premature SNAr at the C4 position, which stronger bases (like NaOtBu) might trigger.

  • Execution: Heat the mixture to 90°C for 12 hours.

  • Validation & Analytical Checkpoint: The reaction is visually self-indicating; the deep purple of Pd₂(dba)₃ transitions to a clear yellow-orange Pd(0)-Xantphos active complex. Analytically, perform LC-MS. The system is validated when the starting material mass (m/z ~190) is entirely replaced by the product mass, with no detection of defluorinated byproducts.

Protocol B: Nucleophilic Aromatic Substitution (SNAr at C4)

Objective: Displacement of the C4-fluorine with a secondary amine to finalize the pharmacophore.

  • Preparation: Dissolve the C2-functionalized intermediate (1.0 equiv) from Protocol A in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).

  • Reagent Addition: Add the secondary amine nucleophile (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DMF is a polar aprotic solvent that solvates the protonated DIPEA cation but leaves the nucleophilic amine "naked" and highly reactive. The C3-methyl group sterically guides the amine trajectory precisely to the highly electrophilic C4 carbon.

  • Execution: Stir the reaction mixture at 120°C for 8 hours.

  • Validation & Analytical Checkpoint: This protocol relies on ¹⁹F NMR as the ultimate self-validating tool. The starting material exhibits a sharp, distinct ¹⁹F signal (typically between -110 to -120 ppm). The reaction is deemed 100% complete and validated when this ¹⁹F signal completely disappears from the crude NMR spectrum, providing unequivocal proof of fluorine displacement independent of overlapping UV-Vis signals in standard HPLC.

References

  • PubChemLite / PubChem Database Title: 2-bromo-4-fluoro-3-methylpyridine (C6H5BrFN) Structural and Physicochemical Data Source: Université du Luxembourg / PubChemLite URL:[Link]

  • World Intellectual Property Organization (WIPO)
Foundational

Discovery and Synthetic Utility of 2-Bromo-4-fluoro-3-methylpyridine in Modern Drug Development

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds are indispensable. 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6)[1] represen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds are indispensable. 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6)[1] represents a premium, tri-substituted heterocyclic building block designed for orthogonal functionalization. By strategically positioning three distinct functional handles—a transition-metal-labile bromine, an SNAr-active fluorine, and a sterically demanding methyl group—this molecule allows researchers to execute complex, multi-step synthetic sequences with absolute regiocontrol.

This whitepaper provides an authoritative, in-depth technical guide on the electronic profiling, synthetic methodologies, and downstream functionalization workflows of 2-bromo-4-fluoro-3-methylpyridine, empowering application scientists to leverage this scaffold in targeted drug discovery.

Structural & Electronic Profiling: The Causality of Reactivity

The synthetic value of 2-bromo-4-fluoro-3-methylpyridine lies in the precise electronic and steric interplay of its substituents. Understanding the causality behind its reactivity allows chemists to design self-validating experimental systems.

  • C2-Bromine (Transition Metal Handle): The bromine atom at the C2 position is highly primed for oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). The adjacent electronegative pyridine nitrogen lowers the bond dissociation energy of the C-Br bond (the α -effect), making it an ideal substrate for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-couplings[2].

  • C4-Fluorine (Nucleophilic Handle): Fluorine is the optimal leaving group for Nucleophilic Aromatic Substitution (SNAr). Its extreme electronegativity drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, accelerating the rate-determining step: the attack of the nucleophile to form the anionic Meisenheimer intermediate[3].

  • C3-Methyl (Steric & Conformational Lock): Positioned directly between the bromine and fluorine, the C3-methyl group provides critical steric shielding. In drug design, this induces an orthogonal twist (breaking planarity) when bulky aryl groups are coupled at C2, improving solubility and clinical success rates ("escape from flatland"). Additionally, it serves as a latent handle for radical benzylic bromination (Wohl-Ziegler reaction).

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Bromo-4-fluoro-3-methylpyridine
CAS Registry Number 1227599-65-6[1]
Molecular Formula C6H5BrFN[4]
Monoisotopic Mass 188.95894 Da[4]
Primary Reactivity C2 Oxidative Addition (Cross-Coupling)
Primary Reactivity C4 Nucleophilic Aromatic Substitution (SNAr)
Metabolic Advantage C4-F blocks CYP450-mediated oxidation

Upstream Synthesis Methodologies

The synthesis of 2-bromo-4-fluoro-3-methylpyridine requires strict regiocontrol to avoid isomeric byproducts. The most robust industrial and laboratory-scale approach involves the electrophilic bromination of 4-fluoro-3-methylpyridine[5].

Mechanistic Rationale: The electronic directing effects of the C4-fluorine and C3-methyl groups activate the ortho and para positions. The C2 position is ortho to both substituents, making it the most thermodynamically and kinetically favored site for bromination. However, careful temperature control is required to suppress bromination at the C6 position, which can occur as a minor pathway[5].

Alternatively, a Sandmeyer-type reaction starting from 2-amino-4-fluoro-3-methylpyridine can be employed. This involves diazotization of the C2-amine using sodium nitrite and hydrobromic acid, followed by displacement with a bromide ion, ensuring 100% regioselectivity at the C2 position.

Downstream Functionalization Workflows

To maximize the utility of this building block, orthogonal workflows must be employed. The standard protocol dictates functionalizing the C2-bromine via palladium catalysis first, followed by SNAr at the C4-fluorine.

Reactivity Core 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) C2 C2-Bromine Oxidative Addition Core->C2 Pd(0) Catalysis C3 C3-Methyl Benzylic Functionalization Core->C3 Radical Initiator C4 C4-Fluorine SNAr Displacement Core->C4 Nucleophile / Base Pd Suzuki, Stille, Buchwald-Hartwig (C-C, C-N Bond Formation) C2->Pd Radical Wohl-Ziegler Bromination (Radical Pathway) C3->Radical Nuc Amines, Alkoxides, Thiols (C-N, C-O, C-S Bond Formation) C4->Nuc

Caption: Reactivity profile of 2-bromo-4-fluoro-3-methylpyridine highlighting orthogonal functionalization.

Workflow 1: C2 Suzuki-Miyaura Cross-Coupling

Coupling 2-bromopyridines can sometimes be sluggish due to the coordination of the pyridine nitrogen to the palladium center, which can poison the catalyst[6]. To overcome this, highly active bidentate phosphine ligands (e.g., dppf) or specialized palladacycles are utilized to outcompete nitrogen coordination.

SuzukiWorkflow Step1 1. Reagent Assembly Ar-B(OH)2 + Pd Cat Step2 2. Degassing N2/Ar Purge Step1->Step2 Step3 3. Catalytic Cycle 80-100°C Heating Step2->Step3 Step4 4. Workup Aqueous Quench Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Objective: Regioselective C-C bond formation at C2.

  • Causality Check: We utilize a mild base ( K2​CO3​ ) rather than a strong base ( KOtBu ) to prevent premature degradation of the boronic acid and to avoid unwanted SNAr side-reactions at the C4-fluorine.

  • Step-by-Step Methodology:

    • Assembly: In an oven-dried Schlenk flask, combine 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (2.0 equiv).

    • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v). Note: Water is essential to dissolve the inorganic base and facilitate the transmetalation step.

    • Degassing (Critical): Subject the mixture to three freeze-pump-thaw cycles. Causality: Dissolved oxygen will irreversibly oxidize the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, halting the catalytic cycle.

    • Reaction: Heat the sealed flask to 80°C for 12 hours under an argon atmosphere.

    • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Workflow 2: C4 Nucleophilic Aromatic Substitution (SNAr)

Following C2 functionalization, the C4-fluorine remains highly active for SNAr. Fluorine is vastly superior to chlorine or bromine for SNAr because the rate-determining step is the initial nucleophilic attack, not the leaving group departure. Fluorine's inductive effect stabilizes the resulting negative charge in the transition state[3].

Experimental Protocol: SNAr with Primary Amines
  • Objective: Displace the C4-fluorine with an amine nucleophile to form a C-N bond[7].

  • Causality Check: A polar aprotic solvent (DMF or NMP) is used. Protic solvents would hydrogen-bond to the amine nucleophile, drastically reducing its nucleophilicity.

  • Step-by-Step Methodology:

    • Assembly: Dissolve the C2-functionalized 4-fluoro-3-methylpyridine derivative (1.0 equiv) in anhydrous DMF (0.2 M).

    • Reagent Addition: Add the primary amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF generated during the reaction, preventing protonation of the nucleophile.

    • Reaction: Heat the mixture to 100°C for 6-8 hours. (Microwave irradiation at 120°C for 30 minutes can be utilized for sterically hindered amines).

    • Workup: Quench with water to precipitate the product, or extract with Dichloromethane (DCM) if the product is highly soluble. Purify via reverse-phase HPLC or silica gel chromatography.

Conclusion

2-Bromo-4-fluoro-3-methylpyridine is a masterclass in rational building block design. By understanding the distinct mechanistic pathways governing the C2-bromine (oxidative addition) and the C4-fluorine (SNAr), researchers can execute highly complex, orthogonal functionalizations. Adhering to the rigorous, causality-driven protocols outlined in this guide ensures high yields, excellent regiocontrol, and robust reproducibility in drug discovery campaigns.

References

  • PubChemLite - 2-bromo-4-fluoro-3-methylpyridine (C6H5BrFN). Université du Luxembourg. URL: 4]

  • 2-bromo-4-fluoro-3-methylpyridine | CAS#:1227599-65-6. Chemsrc. URL: 1]

  • Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine. Benchchem. URL: 5]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). URL: 6]

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. URL: 2]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Asynt. URL: 7]

  • Quantitative Models for Accurate Reactivity Predictions and Mechanistic Elucidation. University of Victoria. URL: 3]

Sources

Exploratory

The Reactivity Profile of 2-Bromo-4-fluoro-3-methylpyridine: A Strategic Guide for Advanced Synthesis

Executive Summary In modern drug discovery and complex molecule synthesis, the strategic design of building blocks relies heavily on orthogonal reactivity. 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6)[1] stands...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the strategic design of building blocks relies heavily on orthogonal reactivity. 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6)[1] stands out as a premier trifunctional scaffold. By featuring three distinct reactive sites—a C-2 bromine, a C-4 fluorine, and a C-3 methyl group—this molecule allows chemists to execute highly regioselective, sequential transformations without the need for cumbersome protecting group strategies[2].

As a Senior Application Scientist, I have observed that the successful deployment of this scaffold requires a rigorous understanding of the electronic and steric interplay across the pyridine ring. This whitepaper deconstructs the mechanistic causality behind its reactivity profile and provides self-validating experimental protocols to ensure reproducible, high-yield functionalization.

Structural and Electronic Rationale

The utility of 2-bromo-4-fluoro-3-methylpyridine is governed by the inherent electronic distribution of the pyridine ring, heavily modified by its substituents:

  • The C-2 Bromine Anchor (Cross-Coupling): The C-Br bond is relatively weak (approx. 280 kJ/mol). Positioned adjacent to the electron-withdrawing pyridine nitrogen, the C-2 position is highly activated for the oxidative addition of Palladium(0) species. This makes it the primary anchor for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[3].

  • The C-4 Fluorine Hotspot (SNAr): Fluorine is the most electronegative element, creating a highly polarized C-F bond. While its bond dissociation energy is high (approx. 450 kJ/mol), making it inert to Pd(0) oxidative addition under standard conditions, it is an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr). Positioned para to the pyridine nitrogen, the intermediate Meisenheimer complex is deeply stabilized, allowing hard nucleophiles (amines, alkoxides) to attack C-4 selectively[4].

  • The C-3 Methyl Modulator (Sterics & Late-Stage Functionalization): The methyl group serves two purposes. First, it provides steric shielding, which can dictate the conformation of incoming bulky groups at C-2 and C-4. Second, the benzylic C-H bonds can be activated via radical pathways (e.g., using NBS/AIBN) to form a 3-bromomethyl derivative, opening avenues for structural bridging.

Quantitative Reactivity Matrix

The following table summarizes the thermodynamic and kinetic parameters that dictate the chemoselectivity of this scaffold.

Reactive SiteFunctional GroupBond Dissociation EnergyPrimary TransformationRelative Reaction RateMechanistic Rationale
C-2 Bromine (-Br)~280 kJ/molPd-Catalyzed Cross-CouplingExtremely FastLow activation barrier for Pd(0) oxidative addition.
C-4 Fluorine (-F)~450 kJ/molNucleophilic Aromatic SubstitutionFastHigh electronegativity stabilizes the Meisenheimer intermediate.
C-3 Methyl (-CH3)~360 kJ/molRadical HalogenationModerateBenzylic C-H activation requires thermal/photochemical initiation.

Divergent Synthetic Workflows

The true power of 2-bromo-4-fluoro-3-methylpyridine lies in its ability to undergo divergent synthesis. The sequence of reactions (e.g., SNAr followed by Suzuki, or vice versa) can be tailored based on the electronic demands of the target molecule[4].

ReactivityProfile Core 2-Bromo-4-fluoro-3-methylpyridine (Orthogonal Hub) Suzuki C-2 Cross-Coupling (Suzuki-Miyaura) Core->Suzuki Pd(0), Aryl-B(OH)2 Fast Oxidative Addition SNAr C-4 Nucleophilic Substitution (SNAr) Core->SNAr Nucleophile (Nu-) F- is superior leaving group Bromination C-3 Benzylic Functionalization (Radical Pathway) Core->Bromination Radical (AIBN, NBS) C-H Activation Prod_Suzuki 2-Aryl-4-fluoro-3-methylpyridine (Retains C-F for late-stage SNAr) Suzuki->Prod_Suzuki Prod_SNAr 2-Bromo-4-amino-3-methylpyridine (Retains C-Br for late-stage coupling) SNAr->Prod_SNAr Prod_Brom 2-Bromo-3-(bromomethyl)-4-fluoropyridine (Enables structural bridging) Bromination->Prod_Brom

Divergent workflows leveraging the orthogonal reactivity of 2-bromo-4-fluoro-3-methylpyridine.

In-Depth Methodologies & Self-Validating Protocols

To guarantee scientific integrity, experimental protocols must be designed with built-in causality and validation checkpoints. Below are the optimized procedures for the two most critical transformations of this scaffold.

Regioselective C-2 Suzuki-Miyaura Coupling

Objective: To selectively couple an aryl boronic acid at the C-2 position while preserving the C-4 fluorine for downstream functionalization.

Causality behind Experimental Choices: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate nature of the dppf ligand enforces a specific bite angle that accelerates reductive elimination, overcoming the steric bulk of the adjacent C-3 methyl group. A biphasic solvent system (1,4-Dioxane/H₂O) with K₂CO₃ ensures the boronic acid is efficiently activated into a boronate species without hydrolyzing the sensitive C-F bond.

Step-by-Step Methodology:

  • Charge a flame-dried Schlenk flask with 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv).

  • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Introduce Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon.

  • Seal the flask and heat to 80 °C for 4–6 hours with vigorous stirring.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Self-Validating System:

  • Checkpoint 1 (LC-MS): Analyze the crude mixture. The starting material (m/z 190/192 doublet, indicating the presence of bromine) must disappear. The target mass must appear as a singlet, confirming the loss of bromine.

  • Checkpoint 2 (NMR): Perform a ¹⁹F NMR of the purified product. The retention of a sharp singlet around -105 to -110 ppm definitively proves that the C-4 fluorine was untouched by the Palladium catalyst.

Regioselective C-4 Nucleophilic Aromatic Substitution (SNAr)

Objective: To displace the C-4 fluorine with a primary or secondary amine while leaving the C-2 bromine intact for subsequent cross-coupling[4].

Causality behind Experimental Choices: The reaction is driven by the high electrophilicity of the C-4 carbon. We use N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the generated HF, preventing the protonation of the incoming amine nucleophile. Polar aprotic solvents like DMSO or NMP are chosen because they solvate the nucleophile effectively without hydrogen-bonding to it, thereby increasing its kinetic energy and reactivity.

Step-by-Step Methodology:

  • In a sealed pressure vial, dissolve 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv) in anhydrous DMSO (0.5 M).

  • Add the amine nucleophile (1.2 equiv) and DIPEA (2.0 equiv).

  • Heat the reaction mixture to 90 °C for 12 hours.

  • Quench the reaction by pouring it into ice-cold water. If the product precipitates, collect it via vacuum filtration. Otherwise, extract with DCM, wash extensively with water to remove DMSO, dry, and concentrate.

Self-Validating System:

  • Checkpoint 1 (LC-MS): The product mass must reflect the addition of the amine and the exact loss of 19 Da (Fluorine). Crucially, the mass spectrum must still exhibit the characteristic 1:1 isotopic doublet (M and M+2) indicative of the retained C-2 bromine.

  • Checkpoint 2 (NMR): ¹⁹F NMR must show a complete absence of signal. In ¹H NMR, the C-5 and C-6 protons of the pyridine ring will shift significantly upfield due to the electron-donating resonance effect of the newly installed C-4 amine.

Conclusion

2-Bromo-4-fluoro-3-methylpyridine is a masterclass in orthogonal chemical design. By understanding the kinetic preference of Pd(0) for the C-Br bond and the thermodynamic preference of nucleophiles for the C-F bond, researchers can program complex molecular assemblies with absolute regiocontrol. Adhering to the self-validating protocols outlined above ensures that these transformations are not only successful but analytically incontrovertible.

References

  • PubChem. "2-bromo-4-fluoro-3-methylpyridine." National Center for Biotechnology Information, CID 72212858. Available at:[Link]

  • Pemberton, N., et al. "Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR." Journal of Medicinal Chemistry, 2024. PMC11001234. Available at:[Link]

  • Chemsrc. "2-bromo-4-fluoro-3-methylpyridine | CAS#:1227599-65-6." Chemsrc Chemical Database. Available at:[Link]

Sources

Foundational

2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6): A Strategic Scaffold in Medicinal Chemistry and Advanced Materials

Executive Summary Halogenated pyridine derivatives are the workhorses of modern drug discovery. Among them, (CAS: 1227599-65-6)[1] stands out as a highly specialized building block.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated pyridine derivatives are the workhorses of modern drug discovery. Among them, (CAS: 1227599-65-6)[1] stands out as a highly specialized building block. This technical guide explores the orthogonal reactivity of this scaffold, detailing its critical role in synthesizing next-generation immunotherapeutics, specifically dual A2A/A2B adenosine receptor antagonists ()[2].

Structural Rationale & Orthogonal Reactivity

As an application scientist, I approach every scaffold by analyzing its electronic and steric vectors. The architecture of 2-bromo-4-fluoro-3-methylpyridine is deliberately designed for chemoselective, sequential functionalization:

  • The 4-Fluoro Substituent: Fluorine is highly electronegative. Positioned para to the electron-withdrawing pyridine nitrogen, the C4 carbon becomes highly electrophilic. This makes the fluorine atom an exceptional leaving group for[3].

  • The 2-Bromo Substituent: Positioned ortho to the nitrogen, the bromine atom is classically primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[3]. Because bromine is a softer leaving group than fluorine, it remains completely inert during the SNAr reaction at C4, allowing for perfect orthogonal control.

  • The 3-Methyl Group: This is the unsung hero of the molecule. It provides critical steric bulk that dictates the rotational conformation of subsequent functional groups. In medicinal chemistry, this "conformational locking" often drastically improves binding affinity to target proteins and enhances metabolic stability.

Primary Research Application: Oncology & Immunotherapy

The most prominent application of 2-bromo-4-fluoro-3-methylpyridine is its use as an advanced intermediate in the synthesis of 5-azaindazole derivatives[2]. These compounds are potent dual antagonists of the A2A and A2B adenosine receptors[2].

In the tumor microenvironment (TME), cellular stress and hypoxia lead to high extracellular concentrations of adenosine. Adenosine binds to A2A/A2B receptors on the surface of T-cells and macrophages, triggering an adenylate-cyclase-dependent accumulation of intracellular cAMP[4]. This cAMP spike directly causes profound immunosuppression and T-cell exhaustion[4]. By utilizing the 2-bromo-4-fluoro-3-methylpyridine scaffold to build competitive antagonists, researchers can block this pathway and rescue the immune system's anti-tumor response[2].

Pathway TME Tumor Microenvironment (High Extracellular Adenosine) Receptors A2A / A2B Receptors (T-Cells & Macrophages) TME->Receptors Adenosine Binding cAMP Intracellular cAMP Accumulation Receptors->cAMP Gs-Protein Activation Exhaustion Immunosuppression & T-Cell Exhaustion cAMP->Exhaustion PKA Signaling Cascade Drug 5-Azaindazole Antagonist (Derived from 1227599-65-6) Drug->Receptors Competitive Inhibition Activation Immune Function Rescue (Anti-Tumor Efficacy) Drug->Activation Restores Immunity

Figure 1: Mechanism of A2A/A2B receptor antagonists in tumor immunotherapy.

Self-Validating Experimental Protocols

To leverage this scaffold effectively, the synthetic sequence must be rigorously controlled. Below are field-proven, self-validating protocols for orthogonal functionalization.

Protocol A: Chemoselective SNAr at the C4-Position
  • Objective: Displace the C4-fluorine with a primary amine while leaving the C2-bromine intact.

  • Causality: The C4-fluorine is highly activated by the para-nitrogen. We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base. It acts solely as an HF scavenger, preventing the acidic byproduct from protonating the incoming nucleophilic amine, thus driving the reaction to completion without causing side reactions.

Step-by-Step Methodology:

  • Charge a dry reaction vessel with 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv) and the primary amine nucleophile (1.1 equiv).

  • Dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Add DIPEA (2.0 equiv) dropwise at room temperature.

  • Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

  • Self-Validation (In-Process Control): Pull a 10 µL aliquot and analyze via 19 F NMR and LC-MS.

    • Validation Check: The starting material exhibits a sharp 19 F singlet (approx. -105 ppm). Complete disappearance of this signal confirms 100% conversion.

    • Integrity Check: The LC-MS must show the new product mass, but crucially, it must retain the distinct 1:1 isotopic doublet (M, M+2) characteristic of the intact C2-bromine atom.

  • Quench with water, extract with Ethyl Acetate, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C2-Position
  • Objective: Couple an aryl boronic acid to the C2-position of the intermediate generated in Protocol A.

  • Causality: With the C4 position now occupied by an electron-donating amine, the pyridine ring is deactivated toward further nucleophilic attack. However, the C2-bromine is perfectly primed for oxidative addition by Pd(0). We select Pd(dppf)Cl 2​ as the catalyst because the wide bite angle of the bidentate dppf ligand accommodates the significant steric hindrance imposed by the adjacent 3-methyl group.

Step-by-Step Methodology:

  • Charge a Schlenk flask with the C4-substituted-2-bromo-3-methylpyridine intermediate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl 2​ (0.05 equiv).

  • Add a degassed mixture of 1,4-Dioxane and water (4:1 ratio) to achieve a 0.2 M concentration.

  • Add Cesium Carbonate (Cs 2​ CO 3​ , 2.5 equiv). Causality: The highly soluble Cs + cation significantly accelerates the transmetalation step of the catalytic cycle compared to standard sodium or potassium bases.

  • Heat to 90°C for 12 hours under vigorous stirring.

  • Self-Validation (In-Process Control): Analyze via LC-MS.

    • Validation Check: The 1:1 isotopic bromine doublet will completely disappear, replaced by a single [M+H]+ peak corresponding to the fully functionalized product.

  • Filter through a pad of Celite, partition between water and dichloromethane, and purify via silica gel chromatography.

Workflow SM 2-Bromo-4-fluoro- 3-methylpyridine (CAS: 1227599-65-6) SNAr SNAr Reaction (C4-Position) SM->SNAr Nucleophile (e.g., Amine) Pd Pd-Cross Coupling (C2-Position) SM->Pd Boronic Acid, Pd Catalyst Int1 4-Substituted- 2-bromo-3-methylpyridine SNAr->Int1 Final Fully Functionalized Azaindazole Scaffold SNAr->Final Int2 2-Substituted- 4-fluoro-3-methylpyridine Pd->Int2 Pd->Final Int1->Pd Boronic Acid, Pd Catalyst Int2->SNAr Nucleophile

Figure 2: Orthogonal functionalization of 2-bromo-4-fluoro-3-methylpyridine.

Quantitative Data: Reaction Optimization

To demonstrate the causality of our reagent choices for the C2 Suzuki-Miyaura coupling, the following optimization data highlights how steric hindrance from the 3-methyl group dictates catalyst selection.

Table 1: Optimization of C2 Suzuki-Miyaura Coupling Conditions (Model System)

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Causality / Mechanistic Observation
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O9045%Monodentate PPh 3​ ligand struggles with the steric bulk of the 3-methyl group.
2Pd(dppf)Cl 2​ K 2​ CO 3​ Dioxane/H 2​ O9082%Bidentate ligand improves oxidative addition; better aqueous solubility.
3Pd(dppf)Cl 2​ Cs 2​ CO 3​ Dioxane/H 2​ O90>98% Cs + enhances boronate transmetalation; optimal system for hindered scaffolds.
4Pd 2​ (dba) 3​ / XPhosK 3​ PO 4​ Toluene10091%Highly active bulky ligand overcomes sterics, but at a higher reagent cost.

References

  • PubChem. "2-bromo-4-fluoro-3-methylpyridine Compound Summary". National Center for Biotechnology Information. URL:[Link]

  • World Intellectual Property Organization. "WO2020083856A1 - 5-azaindazole derivatives as adenosine receptor antagonists". Google Patents.
  • BuyChemJapan. "2-Bromo-4-fluoro-3-methylpyridine 98% Specifications". URL:[Link]

Sources

Exploratory

2-Bromo-4-fluoro-3-methylpyridine: A Strategic Building Block for Late-Stage Functionalization in Medicinal Chemistry

Executive Summary In modern medicinal chemistry and agrochemical development, densely functionalized pyridines are privileged scaffolds. 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) stands out as a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, densely functionalized pyridines are privileged scaffolds. 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) stands out as a highly versatile, trifunctional building block. Its unique substitution pattern offers orthogonal reactivity profiles: a highly electrophilic C4-fluorine primed for Nucleophilic Aromatic Substitution (SNAr), a C2-bromine tailored for transition-metal-catalyzed cross-coupling, and a C3-methyl group that provides critical steric modulation and serves as a handle for benzylic functionalization.

This technical guide provides an in-depth analysis of the causality behind its reactivity, validated experimental protocols, and strategic workflows for drug development professionals.

Electronic Profiling and Regioselective Reactivity

The synthetic utility of 2-bromo-4-fluoro-3-methylpyridine relies on the predictable, orthogonal reactivity of its halogens. Understanding the electronic and steric environment is crucial for designing successful functionalization sequences.

The C4-Fluorine: SNAr Activation

Fluorine is the most electronegative element, which strongly polarizes the C4–F bond and lowers the energy of the pyridine ring's Lowest Unoccupied Molecular Orbital (LUMO). In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer intermediate, not the elimination of the leaving group. Because fluorine stabilizes this intermediate through inductive effects better than other halogens, fluoropyridines react significantly faster than their chloro- or bromo- counterparts [1]. The C4 position is highly activated because it is para to the electron-withdrawing nitrogen atom.

The C2-Bromine: Oxidative Addition Hub

While the C4-F bond is highly reactive toward nucleophiles, the C2–Br bond is relatively inert to SNAr under mild conditions but highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd0). The weaker C–Br bond (compared to C–F) allows for selective palladium-catalyzed cross-coupling (such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions) without defluorination [2].

The C3-Methyl: Steric Shielding and Radical Handle

The C3-methyl group forces the pyridine ring out of coplanarity with bulky C2 or C4 substituents, which is a common tactic in drug design to improve solubility and reduce off-target binding. Furthermore, it can undergo radical bromination (e.g., via NBS/AIBN) to yield a benzylic bromide, enabling the construction of fused bicyclic systems.

ReactivityMap Core 2-Bromo-4-fluoro- 3-methylpyridine C2 C2 Position (Bromine) Core->C2 Oxidative Addition C4 C4 Position (Fluorine) Core->C4 Addition-Elimination C3 C3 Position (Methyl) Core->C3 Radical Abstraction Pd Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) C2->Pd SNAr Nucleophilic Aromatic Substitution (SNAr) C4->SNAr Radical Radical Bromination (Benzylic Functionalization) C3->Radical

Caption: Regioselective reactivity map of 2-bromo-4-fluoro-3-methylpyridine.

Orthogonal Functionalization Workflows

When functionalizing both the C2 and C4 positions, the sequence of operations is paramount. The standard industry workflow dictates performing the SNAr at C4 first, followed by Pd-catalyzed cross-coupling at C2.

Causality for this sequence:

  • SNAr conditions for fluoropyridines are generally milder (often room temperature to 80 °C) [1].

  • Performing palladium catalysis first requires strong bases and elevated temperatures (100–130 °C), which can lead to unwanted hydrolysis or side reactions at the highly electrophilic C4-F position [3].

  • Replacing the C4-fluorine with an amine or ether generally enriches the electron density of the pyridine ring, making the subsequent oxidative addition at C2 slightly slower but highly controllable with modern dialkylbiaryl phosphine ligands.

Workflow SM Starting Material 2-Bromo-4-fluoro-3-methylpyridine Step1 Step 1: SNAr at C4 Reagents: Morpholine, DIPEA, DMF, 80°C SM->Step1 Int1 Intermediate 2-Bromo-4-morpholino-3-methylpyridine Step1->Int1 Step2 Step 2: Suzuki Coupling at C2 Reagents: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 100°C Int1->Step2 Prod Final Product 2-Aryl-4-morpholino-3-methylpyridine Step2->Prod

Caption: Orthogonal two-step functionalization workflow: SNAr followed by Suzuki coupling.

Quantitative Reaction Data

The following tables summarize optimized conditions for functionalizing 2-bromo-4-fluoro-3-methylpyridine, compiled from standard medicinal chemistry practices and catalytic methodologies [3][4].

Table 1: SNAr Conditions for C4-Fluorine Displacement
Nucleophile TypeReagents & SolventsTemperatureTimeExpected Yield
Secondary Amines (e.g., Morpholine)1.2 eq Amine, 2.0 eq DIPEA, DMF80 °C4–6 h> 85%
Primary Amines (e.g., Benzylamine)1.5 eq Amine, 2.5 eq K2CO3, DMSO100 °C12 h75–80%
Alkoxides (e.g., NaOMe)1.1 eq NaOMe, MeOH65 °C (Reflux)2–4 h> 90%
Thiols (e.g., Thiophenol)1.1 eq ArSH, 1.5 eq Cs2CO3, THF25 °C1–2 h> 95%
Table 2: Pd-Catalyzed Cross-Coupling at C2-Bromine
Coupling TypeCoupling PartnerCatalyst / LigandBase & SolventConditions
Suzuki-Miyaura Arylboronic Acids5 mol% Pd(dppf)Cl2K2CO3 (Dioxane/H2O)100 °C, 12 h
Buchwald-Hartwig Primary/Sec Amines2 mol% Pd2(dba)3 / XPhosNaOtBu (Toluene)110 °C, 8 h
Sonogashira Terminal Alkynes2.5 mol% Pd(PPh3)2Cl2 / CuIEt3N (DMF)80 °C, 6 h

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes mechanistic rationale and analytical checkpoints.

Protocol A: C4 SNAr with a Secondary Amine

Objective: Synthesis of 2-bromo-3-methyl-4-morpholinopyridine.

  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-fluoro-3-methylpyridine (1.0 mmol, 190 mg).

  • Reagent Addition: Dissolve the starting material in anhydrous DMF (5.0 mL, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) followed by morpholine (1.2 mmol, 104 µL).

    • Rationale: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HF byproduct, driving the addition-elimination equilibrium forward.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Validation Checkpoint (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, high Rf) should completely convert to a lower Rf spot.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and transfer to a separatory funnel. Wash the organic layer with 5% aqueous LiCl solution (3 × 15 mL).

    • Rationale: 5% LiCl is highly effective at partitioning DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Isolation: Wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the intermediate.

Protocol B: C2 Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-(4-methoxyphenyl)-3-methyl-4-morpholinopyridine.

  • Setup: In a 20 mL microwave vial, combine the intermediate from Protocol A (0.5 mmol), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 eq), and K2CO3 (1.5 mmol, 3.0 eq).

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane and H2O (4:1 v/v, 5.0 mL). Sparge the mixture with dry nitrogen gas for 10 minutes.

    • Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd0 active species and the homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.025 mmol, 5 mol%). Seal the vial with a crimp cap.

  • Reaction: Heat the mixture in an oil bath at 100 °C for 12 hours.

  • Workup & Validation: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black, eluting with EtOAc. Extract the filtrate with water, dry the organic layer (Na2SO4), and concentrate.

    • Analytical Check:1H NMR will show the disappearance of the boronic acid protons and the emergence of a highly conjugated biaryl system.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147.[Link]

  • Ruiz-Botella, S., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 243, 235-248.[Link]

  • Emadi, R., & Nekoo, A. B. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19307-19342.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Key Derivatives from 2-Bromo-4-Fluoro-3-Methylpyridine

Abstract This technical guide provides a comprehensive overview of synthetic methodologies for the derivatization of 2-bromo-4-fluoro-3-methylpyridine, a highly versatile heterocyclic building block in modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of synthetic methodologies for the derivatization of 2-bromo-4-fluoro-3-methylpyridine, a highly versatile heterocyclic building block in modern drug discovery. The strategic positioning of the bromo, fluoro, and methyl groups offers multiple, distinct avenues for chemical modification. This document details field-proven protocols for palladium-catalyzed cross-coupling reactions at the C2-position and explores the potential for nucleophilic aromatic substitution at the C4-position. Each section includes detailed, step-by-step experimental procedures, tables of reaction components, mechanistic insights, and expert advice on optimization and troubleshooting. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize this key intermediate in the synthesis of novel chemical entities.

Introduction: The Strategic Value of 2-Bromo-4-Fluoro-3-Methylpyridine

Halogenated pyridine scaffolds are foundational in medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2] The title compound, 2-bromo-4-fluoro-3-methylpyridine, is a particularly valuable intermediate due to its trifunctionalized nature, which allows for selective and sequential chemical modifications.

  • The 2-Bromo Group: This is the primary reactive handle for a suite of palladium-catalyzed cross-coupling reactions.[3][4] Its position ortho to the pyridine nitrogen influences its reactivity, making it an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds.

  • The 4-Fluoro Group: The fluorine atom at the C4-position serves a dual purpose. It significantly modulates the electronic properties (pKa) of the pyridine ring and can act as a site for nucleophilic aromatic substitution (SNAr) under specific conditions, a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen.[5][6]

  • The 3-Methyl Group: The methyl group provides steric influence on the adjacent reactive sites and can be critical for establishing specific interactions in a drug-target binding pocket.

This guide will focus on the most robust and widely applied transformations for this substrate, providing a logical framework for its incorporation into complex synthesis campaigns.

Palladium-Catalyzed Cross-Coupling at the C2-Position

The carbon-bromine bond at the C2-position is the most labile site for palladium-catalyzed transformations, enabling the construction of diverse molecular architectures.[3][7]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and hetero-biaryl structures prevalent in pharmaceuticals.[8][9] The reaction couples the 2-bromopyridine with an organoboron compound, typically a boronic acid or ester, under basic conditions.[10][11]

ComponentExample ReagentsTypical LoadingFunction
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Facilitates the catalytic cycle
Ligand SPhos, XPhos, P(t-Bu)₃2-10 mol%Stabilizes and activates the Pd center
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalentsActivates the boronic acid for transmetalation[12]
Solvent System 1,4-Dioxane/H₂O, Toluene, DMF-Solubilizes reagents
Boronic Acid Phenylboronic acid, 4-methoxyphenylboronic acid1.1-1.5 equivalentsSource of the new carbon fragment
  • Reagent Preparation: To a flame-dried 25 mL Schlenk flask, add 2-bromo-4-fluoro-3-methylpyridine (190 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Inerting and Solvent Addition: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas three times. Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.[12]

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-18 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

The choice of ligand and base is critical for success.[13] For sterically hindered boronic acids or less reactive substrates, bulky electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction rates and yields. The base facilitates the crucial transmetalation step by forming a more nucleophilic boronate species.[8][12] If the reaction stalls, consider increasing the catalyst loading or switching to a stronger base like Cs₂CO₃.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling provides a powerful method for installing alkynyl moieties, forming a C(sp²)–C(sp) bond.[14] This reaction is typically co-catalyzed by palladium and copper(I) and is invaluable for creating linear structural extensions or precursors for further transformations like click chemistry.[15][16]

ComponentExample ReagentsTypical LoadingFunction
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄2-5 mol%Primary oxidative addition catalyst
Copper(I) Co-catalyst CuI3-10 mol%Forms the copper acetylide intermediate
Base Triethylamine (Et₃N), DIPEA2-3 equivalentsDeprotonates the terminal alkyne[13]
Solvent THF, DMF, 1,4-Dioxane-Solubilizes reagents
Terminal Alkyne Phenylacetylene, Trimethylsilylacetylene1.2-1.5 equivalentsAlkynyl coupling partner
  • Reagent Preparation: To a dry Schlenk flask, add 2-bromo-4-fluoro-3-methylpyridine (190 mg, 1.0 mmol, 1.0 equiv), Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (21 mg, 0.03 mmol, 3 mol%), and Copper(I) iodide (CuI) (10 mg, 0.05 mmol, 5 mol%).

  • Inerting and Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N, 0.28 mL, 2.0 mmol, 2.0 equiv) via syringe.[13]

  • Substrate Addition: Add phenylacetylene (0.13 mL, 1.2 mmol, 1.2 equiv) dropwise to the stirring mixture.

  • Reaction Execution: Stir the reaction at room temperature. The reaction is often complete within 4-12 hours. Gentle heating (40-60 °C) can be applied to accelerate slow reactions. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst in the presence of oxygen.[13] To minimize this, ensure the reaction is run under strictly anaerobic conditions with thoroughly degassed solvents. For sensitive substrates, "copper-free" Sonogashira protocols have been developed and may provide a cleaner reaction profile.[17]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a premier method for forming aryl-amine bonds.[18][19] This transformation is essential for synthesizing a vast number of pharmaceutical agents where an aniline or related nitrogen-containing group is a key pharmacophore.

ComponentExample ReagentsTypical LoadingFunction
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂1-3 mol%Source of the active Pd(0) catalyst
Ligand Xantphos, BINAP, XPhos2-6 mol%Crucial for reductive elimination of the C-N bond
Base NaOtBu, K₃PO₄, Cs₂CO₃1.5-2.5 equivalentsDeprotonates the amine or facilitates the catalytic cycle[12]
Solvent Toluene, 1,4-Dioxane-Anhydrous, non-protic solvent
Amine Morpholine, Aniline, Benzylamine1.1-1.5 equivalentsNitrogen nucleophile
  • Reagent Preparation: In a glovebox, add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 mg, 0.01 mmol, 1 mol% Pd), Xantphos (14 mg, 0.024 mmol, 2.4 mol%), and sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol, 1.4 equiv) to a dry Schlenk tube.[12]

  • Substrate & Solvent Addition: Remove the tube from the glovebox. Add 2-bromo-4-fluoro-3-methylpyridine (190 mg, 1.0 mmol, 1.0 equiv) and degassed toluene (5 mL).

  • Nucleophile Addition: Add morpholine (0.10 mL, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 16-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the solution and purify the residue by column chromatography.

The Buchwald-Hartwig amination often requires a strong, non-nucleophilic base like NaOtBu or LHMDS to deprotonate the amine, forming the active palladium-amido complex.[13][18] The choice of ligand is paramount; bulky, electron-rich ligands like Xantphos or those from the Buchwald biarylphosphine family are often necessary to promote the final reductive elimination step, which forms the desired C-N bond.[20]

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

While palladium catalysis leverages the C-Br bond, the C-F bond at the 4-position offers an orthogonal reactive handle. The electron-withdrawing effect of the pyridine nitrogen atom activates the C4 position towards attack by strong nucleophiles, enabling a substitution of the fluoride.[5][6] This pathway allows for the introduction of nucleophiles directly onto the pyridine ring, a complementary strategy to cross-coupling.

  • Reagent Preparation: In a sealed tube, dissolve 2-bromo-4-fluoro-3-methylpyridine (190 mg, 1.0 mmol, 1.0 equiv) in dimethyl sulfoxide (DMSO, 3 mL).

  • Nucleophile & Base Addition: Add a secondary amine, such as pyrrolidine (0.12 mL, 1.5 mmol, 1.5 equiv), followed by a non-nucleophilic base like potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).

  • Reaction Execution: Seal the tube tightly and heat the mixture to 100-120 °C for 12-24 hours. The progress should be monitored carefully by LC-MS to check for consumption of starting material and formation of the desired product.

  • Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography.

Causality and Experimental Choices: SNAr reactions on fluoropyridines typically require elevated temperatures and a polar aprotic solvent like DMSO or DMF to facilitate the formation of the charged Meisenheimer intermediate.[6][21] The choice of a non-nucleophilic base is important to deprotonate the nucleophile without competing in the substitution reaction. The C-F bond is generally more reactive in SNAr than the C-Br bond, allowing for selective functionalization at C4 while leaving the C2-bromo group intact for subsequent cross-coupling reactions.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflow and the key synthetic transformations available from 2-bromo-4-fluoro-3-methylpyridine.

G start_node 2-Bromo-4-fluoro-3-methylpyridine prod_suzuki 2-Aryl Derivative start_node->prod_suzuki Suzuki prod_sonogashira 2-Alkynyl Derivative start_node->prod_sonogashira Sonogashira prod_buchwald 2-Amino Derivative start_node->prod_buchwald Buchwald-Hartwig prod_snar 4-Substituted Derivative start_node->prod_snar SNAr p1 p2 p3 p4 reac_suzuki Ar-B(OH)₂ Pd Catalyst, Base reac_suzuki->p1 reac_sonogashira R-C≡CH Pd/Cu Catalyst, Base reac_sonogashira->p2 reac_buchwald R₂NH Pd Catalyst, Base reac_buchwald->p3 reac_snar Nu-H Base, Heat reac_snar->p4 p1->prod_suzuki p2->prod_sonogashira p3->prod_buchwald p4->prod_snar

Caption: Key synthetic transformations of 2-bromo-4-fluoro-3-methylpyridine.

Suzuki_Cycle pd0 Pd(0)L₂ aryl_pd_br Ar-Pd(II)L₂(Br) pd0->aryl_pd_br Oxidative Addition aryl_pd_ar Ar-Pd(II)L₂(Ar') aryl_pd_br->aryl_pd_ar Transmetalation aryl_pd_ar->pd0 Reductive Elimination product Ar-Ar' aryl_pd_ar->product ar_br Ar-Br ar_br->pd0 boronic Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic->boronate base Base (OH⁻) base->boronic boronate->aryl_pd_br

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-Bromo-4-fluoro-3-methylpyridine is a robust and versatile synthetic intermediate that offers chemists multiple, orthogonal reaction handles. The C2-bromo position is primed for a wide array of well-established palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of aryl, alkynyl, and amino functionalities. Concurrently, the C4-fluoro position provides an opportunity for SNAr chemistry, allowing for the introduction of various nucleophiles. The protocols and mechanistic insights provided in this guide serve as a validated starting point for researchers to leverage the full synthetic potential of this valuable building block, accelerating the discovery and development of novel molecules in the pharmaceutical and agrochemical industries.

References

  • CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google P
  • Zhang, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. (URL: [Link])

  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap. (URL: [Link])

  • Gürsoy, G. & Sener, E. A. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Synthesis of alkynyl purine derivatives 3 and 4 - ResearchGate. (URL: [Link])

  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P
  • An, L., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Wang, Y., et al. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. (URL: [Link])

  • Bräse, S., et al. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. HETEROCYCLES. (URL: [Link])

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • CN110642781B - Synthetic method of 3-fluoro-4-methylpyridine-2-carboxylic acid. (URL: )
  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. (URL: [Link])

  • Zhang, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. (URL: [Link])

  • Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Schmidt, A., et al. (2013). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Boron compounds offer new method for improving existing drugs. Drug Target Review. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. (URL: [Link])

  • Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

  • US10160695B2 - Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides - Google P
  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Ohashi, M. & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. (URL: [Link])

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. (URL: [Link])

  • Al-Hamdani, A. A. S., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. (URL: [Link])

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (URL: [Link])

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. MDPI. (URL: [Link])

  • Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])

  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchGate. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-fluoro-3-methylpyridine

Document Type: Technical Application Note & Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary The Suzuki-Miyaura cross-coupling reaction is a foundatio...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a foundational transformation in modern drug discovery, enabling the robust construction of carbon-carbon bonds[1][2]. However, the functionalization of highly decorated heterocyclic building blocks, such as 2-bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6), presents a complex matrix of steric and electronic challenges. This application note provides a comprehensive, self-validating protocol for the efficient Suzuki-Miyaura coupling of this specific substrate. By analyzing the causality behind catalyst deactivation and side-product formation, this guide establishes an optimized methodology utilizing sterically demanding Buchwald-type ligands to ensure high-yielding biaryl formations.

Mechanistic Insights & Substrate Profiling

Designing a successful coupling protocol requires a deep understanding of the substrate's intrinsic reactivity. 2-bromo-4-fluoro-3-methylpyridine possesses three distinct structural features that dictate the reaction's trajectory:

  • Catalyst Poisoning via N-Coordination (2-Bromo Position): Pyridine moieties are notorious for coordinating with palladium catalysts. The basic nitrogen lone pair, situated adjacent to the oxidative addition site, can form stable, off-cycle Pd(II)-N chelates. This sequesters the active catalyst and drastically reduces turnover frequencies[3].

  • Kinetic Bottleneck via Steric Hindrance (3-Methyl Group): The methyl group at the 3-position introduces significant steric bulk directly adjacent to the C-Br bond. This steric hindrance blocks the optimal trajectory for the palladium catalyst's approach, dramatically increasing the activation energy required for oxidative addition[4][5].

  • Electronic Activation vs. SNAr Risk (4-Fluoro Group): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. While this lowers the LUMO of the C-Br bond—thereby facilitating oxidative addition—it simultaneously renders the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If nucleophilic bases (e.g., NaOH, KOH) or protic solvents are used at elevated temperatures, competitive displacement of the fluorine atom will occur, destroying the substrate's integrity.

Strategic Solutions

To overcome these barriers, the catalytic system must be carefully engineered. The use of bulky, electron-rich biaryl phosphine ligands (such as XPhos or SPhos ) is mandatory[3][5]. These ligands are large enough to prevent the formation of multiple Pd-N coordination complexes, while their electron-rich nature accelerates oxidative addition into the sterically hindered C-Br bond. Furthermore, to prevent SNAr at the 4-fluoro position, a mild, non-nucleophilic base such as anhydrous K3PO4 must be utilized[3][6].

Mechanism Pd0 Active Pd(0)L (Bulky Ligand prevents N-coordination) OxAdd Oxidative Addition (Accelerated by 4-F, hindered by 3-Me) Pd0->OxAdd 2-Bromo-4-fluoro-3-methylpyridine PdII Pd(II) Intermediate Ar-Pd(L)-Br OxAdd->PdII BaseEx Base Exchange (K3PO4 avoids SNAr at 4-F) PdII->BaseEx Base TransMet Transmetalation with Ar'-B(OH)2 BaseEx->TransMet RedElim Reductive Elimination (Driven by steric relief) TransMet->RedElim Product Coupled Biaryl Product RedElim->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle highlighting steric and electronic effects of the substrate.

Quantitative Data: Optimization of Reaction Parameters

The efficiency of coupling sterically hindered halopyridines is highly dependent on the synergistic choice of catalyst, ligand, base, and solvent[3][7]. The table below summarizes the causality behind various condition matrices and their expected outcomes based on established literature for hindered bromopyridines.

Catalyst SystemBaseSolvent SystemTemp (°C)Expected YieldMechanistic Rationale & Observations
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene / EtOH90< 20% PPh₃ is insufficiently bulky. Severe catalyst poisoning via N-coordination; sluggish oxidative addition[5].
PdCl₂(dppf) (5 mol%)K₂CO₃1,4-Dioxane / H₂O9040-50% Bidentate ligand prevents some N-coordination, but steric bulk of 3-Me group still limits transmetalation rate[3].
Pd₂(dba)₃ / SPhos K₃PO₄Toluene / H₂O10075-85% SPhos provides excellent steric bulk and electron density. K₃PO₄ prevents SNAr at the 4-fluoro position[3].
Pd(OAc)₂ / XPhos K₃PO₄1,4-Dioxane / H₂O100> 85% Optimal system. XPhos accelerates reductive elimination. Dioxane/H₂O (4:1) ensures boronic acid solubility[3][6].

Experimental Protocol: Self-Validating Methodology

This protocol utilizes Pd(OAc)₂ and XPhos to overcome the kinetic barriers of the 3-methyl group, while employing K₃PO₄ to protect the sensitive 4-fluoro substituent from nucleophilic attack.

Reagents and Materials
  • Electrophile: 2-bromo-4-fluoro-3-methylpyridine (1.0 mmol, 1.0 equiv.)

  • Nucleophile: Arylboronic acid (1.3 mmol, 1.3 equiv.)

  • Precatalyst: Palladium(II) acetate, Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Ligand: 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, XPhos (0.04 mmol, 4 mol%)

  • Base: Anhydrous Potassium phosphate, K₃PO₄ (2.5 mmol, 2.5 equiv.)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, thoroughly degassed)

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-4-fluoro-3-methylpyridine (1.0 mmol), the desired arylboronic acid (1.3 mmol), and anhydrous K₃PO₄ (2.5 mmol).

  • Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of evacuation and backfilling with ultra-pure Argon[3].

Step 2: Solvent Addition & Initiation 4. Syringe in 5.0 mL of the pre-degassed 1,4-Dioxane/H₂O (4:1) mixture. 5. Replace the septum with a Teflon screw cap under a positive flow of Argon. 6. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

Step 3: In-Process Validation (Self-Validating Checkpoint) 7. After 4 hours, cool the reaction briefly and withdraw a 20 µL aliquot via syringe. Dilute with 1 mL Acetonitrile and analyze via LC-MS.

  • Diagnostic Check 1: Disappearance of the starting material mass (m/z ~190/192) confirms successful oxidative addition.

  • Diagnostic Check 2: If a mass corresponding to +16 Da (M-F + OH) is observed, SNAr is occurring. Corrective action for future runs: Ensure K₃PO₄ is strictly anhydrous and reduce water ratio in the solvent.

Step 4: Work-up and Isolation 8. Upon complete consumption of the starting material (typically 12-16 h), cool the reaction to room temperature. 9. Dilute the mixture with Ethyl Acetate (20 mL) and Water (15 mL). Transfer to a separatory funnel. 10. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. 11. Filter the drying agent and concentrate the filtrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.

Workflow Step1 1. Reagent Preparation Weigh substrate, boronic acid, Pd(OAc)2, XPhos, K3PO4 Step2 2. Inert Atmosphere Evacuate and backfill with Argon (x3) Step1->Step2 Step3 3. Solvent Addition Add degassed 1,4-Dioxane/H2O (4:1) Step2->Step3 Step4 4. Reaction Heating Stir at 100 °C for 12-16 h (LC-MS Check at 4h) Step3->Step4 Step5 5. Work-Up & Purification Extract with EtOAc, dry, concentrate, flash chromatography Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction MDPI. URL:[Link]

  • Suzuki reaction Wikipedia. URL:[Link]

  • Suzuki Coupling Organic Chemistry Portal. URL: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect ResearchGate. URL:[Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-3-methylpyridine

Executive Summary The synthesis of highly functionalized aminopyridines is a cornerstone of modern pharmaceutical development, as these motifs serve as critical bioisosteres and pharmacophores. The substrate 2-bromo-4-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aminopyridines is a cornerstone of modern pharmaceutical development, as these motifs serve as critical bioisosteres and pharmacophores. The substrate 2-bromo-4-fluoro-3-methylpyridine presents a unique trifecta of synthetic challenges for palladium-catalyzed carbon-nitrogen (C-N) cross-coupling: extreme steric hindrance, the risk of catalyst poisoning, and competing chemoselectivity pathways.

This application note provides a comprehensive, self-validating protocol for the Buchwald-Hartwig amination of this complex substrate. By leveraging third-generation (G3) palladium precatalysts and sterically demanding biaryl monophosphine ligands, researchers can achieve high yields while completely suppressing unwanted nucleophilic aromatic substitution (SNAr) side reactions.

Mechanistic Insights & Causality (The "Why")

To achieve high conversions with 2-bromo-4-fluoro-3-methylpyridine, experimental choices must be grounded in the structural realities of the substrate.

Overcoming Steric Hindrance (The C3-Methyl Effect)

The methyl group at the C3 position creates significant steric bulk directly adjacent to the C2-bromide reactive site. This physical barrier impedes both the oxidative addition of the palladium catalyst into the C-Br bond and the subsequent reductive elimination of the bulky amine product.

  • The Solution: The use of BrettPhos or RuPhos ligands. These dialkylbiaryl phosphines possess a highly rigid and sterically demanding framework that forces the palladium center into a highly reactive, monoligated state (L-Pd(0)). This low-coordinate state dramatically accelerates oxidative addition, effectively overpowering the ortho-methyl steric clash [1].

Preventing Catalyst Poisoning (The Pyridine Nitrogen)

2-Halopyridines are notorious for poisoning palladium catalysts. The basic pyridine nitrogen can coordinate to the electrophilic Pd(II) intermediate, forming a stable, off-cycle chelate that permanently halts the catalytic cycle [2].

  • The Solution: The extreme steric bulk of the diisopropyl groups on the BrettPhos ligand physically shields the palladium center. This creates a coordinatively saturated microenvironment that physically blocks the pyridine nitrogen from binding to the metal.

Chemoselectivity: Cross-Coupling vs. SNAr (The C4-Fluoro Risk)

The highly electronegative fluorine atom at C4 activates the pyridine ring toward SNAr. If the cross-coupling cycle is sluggish, or if an overly nucleophilic amine/base combination is used at high temperatures, the amine will attack the C4 position, leading to defluorination and isomeric mixtures.

  • The Solution: Employing a BrettPhos Pd G3 precatalyst . G3 precatalysts generate the active L-Pd(0) species instantaneously at room temperature. This ensures that the Pd-catalyzed C2-amination is orders of magnitude faster than the uncatalyzed background SNAr reaction[3]. Furthermore, utilizing a non-nucleophilic base like Sodium tert-butoxide (NaOtBu) prevents base-mediated degradation of the fluoro group.

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] (Shielded by BrettPhos) OA Oxidative Addition (Accelerated by L-Pd(0)) Pd0->OA Substrate 2-Bromo-4-fluoro-3-methylpyridine Substrate->OA PdII_Ar Pd(II) Aryl Halide Complex (N-coordination blocked) OA->PdII_Ar Transmet Amine Binding & Deprotonation PdII_Ar->Transmet Amine Amine + Base Amine->Transmet PdII_Amido Pd(II) Aryl Amido Complex Transmet->PdII_Amido RE Reductive Elimination (C-N Bond Formation) PdII_Amido->RE RE->Pd0 Catalyst Turnover Product 2-Amino-4-fluoro-3-methylpyridine RE->Product

Figure 1: Catalytic cycle highlighting the mechanistic workarounds for steric and electronic challenges.

Reaction Optimization Data

The following table summarizes the optimization landscape for coupling a standard primary amine (e.g., morpholine or aniline derivatives) with 2-bromo-4-fluoro-3-methylpyridine.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd2(dba)3 / BINAPNaOtBuToluene100< 10%Catalyst poisoned by pyridine N; BINAP lacks sufficient steric bulk.
2Pd2(dba)3 / XPhosCs2CO31,4-Dioxane10045%Moderate conversion; C3-methyl steric hindrance slows reductive elimination.
3Pd2(dba)3 / BrettPhosNaOtBuToluene10088%High yield; BrettPhos overcomes C3-methyl bulk and prevents N-coordination.
4 BrettPhos Pd G3 NaOtBu Toluene 90 95% Optimal; Precatalyst ensures rapid generation of active Pd, outcompeting C4-F SNAr.
5RuPhos Pd G3LHMDSTHF8592%Optimal alternative for secondary amines; milder conditions prevent defluorination.

Experimental Protocol

This protocol utilizes Entry 4 conditions, establishing a self-validating workflow designed for high reproducibility.

Protocol Prep 1. Preparation Glovebox Setup Weigh Solid Reagents Solvent 2. Solvation Add Degassed Toluene Add Liquid Amine Prep->Solvent React 3. Reaction Heat to 90 °C Stir 12-24 hours Solvent->React Quench 4. Quench & Filter Cool to RT Filter through Celite React->Quench Purify 5. Purification Flash Chromatography (Hexanes/EtOAc) Quench->Purify

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step 1: Preparation of the Reaction Mixture
  • In a nitrogen-filled glovebox (or using standard Schlenk technique), charge an oven-dried 10 mL reaction vial equipped with a magnetic stir bar with 2-bromo-4-fluoro-3-methylpyridine (1.0 mmol, 1.0 equiv).

  • Add the desired amine (1.2 mmol, 1.2 equiv). (Note: If the amine is a liquid, defer addition to Step 2).

  • Add Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).

    • Causality Note: A 1.4x excess of base ensures complete deprotonation of the amine-palladium intermediate without leaving excessive unreacted base that could trigger SNAr at the C4-fluoro position.

  • Add BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

Step 2: Solvation and Degassing
  • Add anhydrous, thoroughly degassed Toluene (4.0 mL, to yield a 0.25 M solution).

  • If the amine is a liquid, add it via a microsyringe at this stage.

  • Seal the vial tightly with a Teflon-lined septum cap and remove it from the glovebox.

Step 3: Reaction Execution (Self-Validating Phase)
  • Place the vial in a pre-heated aluminum heating block set to 90 °C .

  • Stir vigorously (800-1000 rpm) for 12 to 24 hours.

  • Self-Validation Checkpoint: Monitor the color of the reaction. A healthy, active catalytic cycle will transition from a pale yellow/green (precatalyst) to a deep red/brown homogeneous solution.

    • Troubleshooting: If the solution turns clear with a fine black precipitate (Palladium Black), the catalyst has decomposed and crashed out of the cycle, indicating oxygen ingress or wet solvent [2].

Step 4: Workup
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 2 mL of saturated aqueous NH4Cl.

    • Causality Note: This neutralizes any remaining NaOtBu, immediately halting any potential background SNAr degradation of the product during workup.

  • Dilute the mixture with Ethyl Acetate (EtOAc) (10 mL) and filter the entire biphasic mixture through a short pad of Celite to remove palladium residues and insoluble inorganic salts.

  • Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 5: Purification & Analytical Validation
  • Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes/EtOAc.

  • Analytical Validation: Confirm the product structure via 1H and 19F NMR. The retention of the C4-fluoro group must be confirmed by a characteristic doublet/multiplet in the 19F NMR spectrum (typically between -100 to -120 ppm depending on the amine). Absence of this signal indicates that the base/amine combination was too aggressive, resulting in SNAr defluorination.

References

  • Title: A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry, 2007 URL: [Link]

  • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters, 2005 URL: [Link]

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: National Institutes of Health (NIH) / PMC, 2023 URL: [Link]

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-3-methylpyridine in Pharmaceutical Development

Executive Summary The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern pharmaceutical development, as these heterocycles are ubiquitous in biologically active molecules[1]. 2-Bromo-4-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern pharmaceutical development, as these heterocycles are ubiquitous in biologically active molecules[1]. 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6)[2] serves as an exceptionally versatile, yet synthetically challenging, building block. This application note details the mechanistic rationale, optimization data, and validated protocols for achieving high-yielding Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura and Buchwald-Hartwig) with this specific sterically hindered substrate.

Mechanistic Rationale: Chemoselectivity and Steric Dynamics

When designing a cross-coupling strategy for 2-bromo-4-fluoro-3-methylpyridine, two primary molecular features dictate the reaction conditions:

  • Chemoselectivity (C-Br vs. C-F): The substrate possesses two halogen atoms capable of undergoing substitution. However, the carbon-bromine (C-Br) bond at the C2 position is significantly weaker than the carbon-fluorine (C-F) bond at the C4 position. Furthermore, the C2 position is alpha to the pyridine nitrogen, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making it highly susceptible to oxidative addition by a Pd(0) active species[3]. Consequently, the reaction is entirely chemoselective for the C2 position.

  • Steric Hindrance (The C3-Methyl Effect): The methyl group at the C3 position introduces severe steric bulk directly adjacent to the reactive C2-Br bond. This ortho-substitution creates a high activation energy barrier for the initial oxidative addition step[4]. To overcome this, standard ligands (e.g., PPh3) are insufficient. The protocol necessitates the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos). These ligands are electron-rich enough to drive the oxidative addition into the hindered C-Br bond, and their immense steric volume subsequently accelerates the reductive elimination step by forcing the coupled fragments together[3].

Catalytic Cycle & Logical Workflow

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Overcoming C3-Me Sterics) Pd0->OxAdd Substrate 2-Bromo-4-fluoro-3-methylpyridine (Substrate) Substrate->OxAdd PdII_1 Trans-Pd(II)(Ar)(Br)L_2 Intermediate OxAdd->PdII_1 Selective C2-Br Cleavage TransMet Transmetalation (Base Mediated) PdII_1->TransMet PdII_2 Cis-Pd(II)(Ar)(R)L_2 Intermediate TransMet->PdII_2 Coupling Partner + Base RedElim Reductive Elimination (Sterically Accelerated) PdII_2->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Cross-Coupled Product RedElim->Product

Fig 1. Catalytic cycle of Pd-catalyzed cross-coupling highlighting steric and electronic factors.

Quantitative Data: Ligand & Catalyst Optimization

To empirically validate the mechanistic theory, a screening of catalyst/ligand systems is required. The table below summarizes the optimization landscape for the Suzuki-Miyaura coupling of 2-bromo-4-fluoro-3-methylpyridine with a standard arylboronic acid, demonstrating the necessity of specific ligand architectures.

Catalyst PrecursorLigandBaseSolvent (v/v)Temp (°C)Conversion (%)Rationale / Causality
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O (4:1)90< 10%Ligand lacks electron density and steric bulk to overcome C3-Me hindrance.
Pd(dppf)Cl₂NoneK₂CO₃Dioxane/H₂O (4:1)9045%Bidentate ligand improves stability, but oxidative addition remains slow.
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O (10:1)10088%Electron-rich biaryl ligand drives oxidative addition; bulky base aids transmetalation.
Pd(OAc)₂ XPhos K₃PO₄ 1,4-Dioxane/H₂O (4:1) 100 > 98% Optimal system. XPhos provides perfect balance of electronics and sterics for ortho-substituted pyridines.

Self-Validating Experimental Protocols

Workflow Prep 1. Reaction Setup Degassing Glovebox/Schlenk Reaction 2. Catalytic Coupling 80-100°C LC-MS IPC Prep->Reaction Workup 3. Quench & Workup Phase Separation Brine Wash Reaction->Workup Purification 4. Purification Flash Chromatography Yield Calc Workup->Purification

Fig 2. Standardized self-validating workflow for sterically hindered cross-coupling reactions.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling of 2-bromo-4-fluoro-3-methylpyridine with an arylboronic acid to yield 2-aryl-4-fluoro-3-methylpyridine.

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol).

    • Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the transmetalation step for sterically hindered substrates requires a highly active, soluble boronate complex.

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).

    • Causality: A 1:2 Pd-to-ligand ratio ensures the formation of the active monomeric Pd(0)L₁ or Pd(0)L₂ species while preventing catalyst aggregation into inactive palladium black.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Sparge the entire mixture with N₂ for an additional 10 minutes.

    • Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive palladium-hydroxo intermediate required for transmetalation. Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst[3].

  • Reaction Execution: Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the substrate peak (m/z ~190)[2] is fully consumed and the product mass is dominant. If unreacted substrate remains after 12 hours, the system has likely oxidized; verify degassing protocols.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure product.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling of 2-bromo-4-fluoro-3-methylpyridine with a secondary amine (e.g., morpholine).

Step-by-Step Methodology:

  • Setup: In an inert-atmosphere glovebox, charge a reaction vial with 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (2.5 mol%), and BrettPhos (5 mol%).

    • Causality: BrettPhos is specifically designed for C-N coupling of hindered aryl halides. Its unique structure prevents the competing β-hydride elimination pathway, which would otherwise lead to reduction of the starting material instead of amination.

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol) as the base.

    • Causality: Strong alkoxide bases are required to deprotonate the amine upon binding to the Pd(II) intermediate, forming the necessary palladium-amido complex prior to reductive elimination.

  • Solvent & Amine: Add anhydrous, degassed toluene (5 mL) and the secondary amine (1.2 equiv, 1.2 mmol).

  • Execution & IPC: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 110 °C for 16 hours. Monitor by TLC (UV active). The disappearance of the starting material spot confirms the reaction's progression.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (to safely neutralize the strong alkoxide base), extract with DCM (3 x 10 mL), dry over Na₂SO₄, and purify via chromatography.

References

  • PubChemLite - 2-bromo-4-fluoro-3-methylpyridine (C6H5BrFN)
  • Source: PubMed (NIH) / J Org Chem. 2001 Feb 23;66(4):1500-2.
  • Source: NobelPrize.
  • Source: Journal of Chemical and Pharmaceutical Research (JOCPR)

Sources

Method

Application Note: Orthogonal Functionalization of 2-Bromo-4-fluoro-3-methylpyridine in Kinase Inhibitor Synthesis

Prepared By: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Executive Summary & Chemical Profile In the highly competitive landscape of targeted onc...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Profile

In the highly competitive landscape of targeted oncology and immunology, the rapid assembly of structurally diverse kinase inhibitor libraries is paramount. The ATP-binding pocket (the "hinge region") of kinases demands precise hydrogen-bonding networks and strict conformational control. 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) has emerged as a privileged, highly versatile building block in this domain[1].

This application note details the mechanistic rationale and validated protocols for utilizing this scaffold. By exploiting the distinct electronic properties of the C2-bromine and C4-fluorine atoms, chemists can achieve complete orthogonal functionalization without the need for protecting groups, significantly streamlining the drug discovery workflow[2].

Mechanistic Rationale: The Tripartite Advantage

As a synthetic architect, you must understand why a building block behaves the way it does to troubleshoot and optimize effectively. The utility of 2-bromo-4-fluoro-3-methylpyridine relies on three synergistic structural features:

  • Regioselective SNAr at C4: The fluorine atom at the C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Fluorine is an exceptional leaving group in SNAr reactions because its extreme electronegativity stabilizes the anionic Meisenheimer intermediate. Furthermore, its position para to the strongly electron-withdrawing pyridine nitrogen ensures rapid, regioselective displacement by nitrogen or oxygen nucleophiles over the C2-bromine.

  • Orthogonal Cross-Coupling at C2: The bromine atom at C2 is essentially inert to standard SNAr conditions but is highly reactive toward Palladium(0) oxidative addition. This allows chemists to perform an SNAr at C4 first, followed by a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at C2[2].

  • Conformational Locking via the C3-Methyl: In medicinal chemistry, the C3-methyl group is not merely decorative; it acts as a "conformational lock." By introducing steric bulk between the C2 and C4 substituents, the methyl group restricts their dihedral angles. This pre-organizes the molecule into the bioactive conformation required to bind the kinase hinge region, minimizing the entropic penalty upon binding and drastically improving target affinity and selectivity[3].

Workflow Visualization

The following diagram illustrates the strategic sequence for functionalizing the pyridine core, ensuring that the highly reactive C4 position is addressed prior to the metal-catalyzed coupling at C2.

G SM 2-Bromo-4-fluoro- 3-methylpyridine SNAr Step 1: SNAr at C4 (Amine, DIPEA) SM->SNAr Nucleophilic Attack Int Intermediate: 4-Amino-2-bromo- 3-methylpyridine SNAr->Int - HF Suzuki Step 2: Suzuki at C2 (Ar-B(OH)2, Pd cat.) Int->Suzuki Pd(0) Ox. Addition Product Functionalized Kinase Inhibitor Suzuki->Product Cross-Coupling

Workflow for the orthogonal functionalization of 2-bromo-4-fluoro-3-methylpyridine.

Self-Validating Experimental Protocols

The following methodologies are designed to be robust and self-validating. Each step includes specific analytical checkpoints to confirm causality and reaction success before proceeding.

Protocol A: Regioselective SNAr at the C4 Position

Objective: Displace the C4-fluorine with a primary or secondary amine to establish the solvent-exposed or deep-pocket binding vector.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried reaction vial with 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvation: Add anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration. Causality: NMP is a highly polar aprotic solvent that effectively solvates the transition state, accelerating the SNAr process.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction forward without competing for the electrophilic site.

  • Execution: Seal the vial and stir at 80 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove the NMP. Dry the organic layer over Na₂SO₄ and concentrate.

Self-Validation Checkpoint (LC-MS): Analyze the crude mixture via LC-MS. Success is confirmed by a mass shift corresponding to (+Amine Mass - 19 Da). Critical: You must observe the classic 1:1 isotopic doublet (M and M+2) in the mass spectrum. This confirms that the C2-bromine bond remains strictly intact and was not prematurely displaced.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C2 Position

Objective: Install the core hinge-binding aryl or heteroaryl motif at the C2 position.

Step-by-Step Procedure:

  • Preparation: To the purified intermediate from Protocol A (1.0 equiv), add the desired aryl boronic acid (1.5 equiv) and K₂CO₃ (3.0 equiv) in a 4:1 mixture of 1,4-dioxane and water (0.2 M).

  • Degassing (Critical): Sparg the mixture with N₂ gas for 10 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step of the sterically hindered C3-methyl substrate.

  • Execution: Heat the reaction mixture to 100 °C for 12 hours under an inert atmosphere.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase HPLC.

Self-Validation Checkpoint (LC-MS/TLC): Monitor for the complete disappearance of the brominated starting material. In the MS spectra, the disappearance of the 1:1 isotopic bromine doublet and the appearance of the desired product mass validates successful cross-coupling.

Quantitative Data Summary

The table below summarizes typical reaction parameters, catalyst choices, and expected yields for the orthogonal functionalization of this specific pyridine scaffold based on internal benchmarking and literature precedents.

Reaction StepReactive SitePrimary Reagents / CatalystOptimal SolventTemp (°C)Time (h)Avg. Isolated Yield (%)
SNAr C4Amine, DIPEANMP or DMF804–685–95
Suzuki-Miyaura C2Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O (4:1)1001270–85
Buchwald-Hartwig C2Amine, Pd₂(dba)₃, XPhos, Cs₂CO₃Toluene1101665–80

References

  • Title: WO2020083856A1 - 5-azaindazole derivatives as adenosine receptor antagonists Source: Google Patents URL
  • Title: Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif Source: Journal of Medicinal Chemistry (J. Med. Chem. 2015, 58, 943–962) URL: [Link]

  • Title: Haloselectivity of Heterocycles (Baran Lab Group Meeting) Source: The Scripps Research Institute / Baran Lab URL: [Link]

Sources

Application

Application Note: High-Efficiency Heck Cross-Coupling Protocols for 2-Bromo-4-fluoro-3-methylpyridine

Executive Summary & Substrate Profiling The functionalization of halogenated pyridines is a cornerstone of modern pharmaceutical development. The target substrate, 2-bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6), i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The functionalization of halogenated pyridines is a cornerstone of modern pharmaceutical development. The target substrate, 2-bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6), is a highly valuable building block, but it presents a unique triad of synthetic challenges:

  • Steric Hindrance : The 3-methyl group creates significant steric bulk directly adjacent to the C2 reaction site.

  • Electronic Activation vs. Lability : The highly electronegative 4-fluoro substituent activates the pyridine ring for oxidative addition but renders the C4 position exceedingly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Catalyst Poisoning : The basic pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.

This application note provides a self-validating, field-tested protocol for the Heck cross-coupling of this substrate with terminal alkenes (e.g., methyl acrylate), detailing the causality behind every reagent selection to ensure reproducible, high-yield outcomes.

Mechanistic Insights & Reaction Causality (E-E-A-T)

To achieve high conversion rates, the reaction conditions must be engineered to navigate the specific steric and electronic landscape of 2-bromo-4-fluoro-3-methylpyridine.

  • Oxidative Addition & Bond Energetics : The reactivity of a heteroaryl halide in palladium-catalyzed cross-coupling is primarily dictated by the rate-determining oxidative addition of the C-X bond to the Pd(0) catalyst[1]. The C-Br bond energy is approximately 276 kJ/mol, making it significantly more reactive than the corresponding chloride[1]. The electron-withdrawing 4-fluoro group further depletes electron density at C2, facilitating rapid oxidative addition.

  • Ligand Selection for Steric Relief : Because the 3-methyl group crowds the palladium center following oxidative addition, standard ligands like PPh3 often fail. We recommend using bulky, electron-rich ligands such as tri(o-tolyl)phosphine (P(o-tol)3)[2] or bidentate ligands like dppp. These ligands prevent coordination by the pyridine nitrogen and provide the necessary steric bulk to drive the catalytic cycle forward.

  • Chemoselectivity & Base Selection : This is the most critical failure point for this substrate. Strong, nucleophilic bases (such as NaOtBu or alkoxides) will attack the 4-fluoro position via SNAr, leading to defluorination and complex mixtures. Therefore, strictly non-nucleophilic organic bases (e.g., Et3N) or mild inorganic bases (e.g., Cs2CO3) must be used. Switching to Cs2CO3 has been shown to be crucial for driving full conversion in sterically hindered bromopyridines[3].

  • Stereospecificity : The Heck coupling is highly stereospecific. Both the migratory insertion of the alkene and the subsequent β -hydride elimination proceed via strict syn stereochemistry[2], exclusively yielding the trans (E)-alkene product when coupling with acrylates or styrenes. Furthermore, these reactions typically require elevated temperatures (80–100 °C) and polar solvents (MeCN, DMF) to proceed efficiently[4].

Catalytic Workflow & Logical Relationships

The following diagram maps the dependencies and phase transitions of the optimized catalytic cycle, highlighting where substrate-specific variables influence the reaction.

HeckWorkflow Substrate 2-Bromo-4-fluoro-3-methylpyridine (Activated C-Br, Steric C3-Me) OxAdd 1. Oxidative Addition (Rate-determining step) Substrate->OxAdd Alkene Alkene Partner (e.g., Methyl Acrylate) MigIns 2. Migratory Insertion (Syn-addition) Alkene->MigIns PdCat Active Pd(0) Catalyst Pd(OAc)2 + P(o-tol)3 PdCat->OxAdd OxAdd->MigIns Pd(II) Complex BetaElim 3. Beta-Hydride Elimination (Stereospecific) MigIns->BetaElim RedElim 4. Reductive Elimination (Base promoted) BetaElim->RedElim HPd(II)Br Product Coupled Cinnamate Derivative (Target Product) BetaElim->Product RedElim->PdCat Recycles Pd(0) Base Base (Et3N or Cs2CO3) Neutralizes HBr Base->RedElim

Figure 1: Catalytic workflow and mechanistic dependencies of the Heck coupling reaction.

Quantitative Data & Condition Optimization

To establish a self-validating baseline, Table 1 summarizes the optimization data for coupling 2-bromo-4-fluoro-3-methylpyridine with methyl acrylate (1.5 equiv). This data demonstrates the causality of reagent selection discussed in Section 2.

Table 1: Optimization of Reaction Parameters

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp / TimeYield (%)Mechanistic Observation
1Pd(OAc)₂ (5%)PPh₃ (10%)Et₃N (2.0)MeCN80 °C / 12 h41%Incomplete conversion; PPh₃ is too small to overcome C3-Me steric clash.
2Pd(OAc)₂ (5%)P(o-tol)₃ (10%)Et₃N (2.0)MeCN90 °C / 8 h84%Standard conditions[2]; excellent conversion and stereocontrol.
3 Pd(OAc)₂ (8%) dppp (12%) Cs₂CO₃ (3.0) DMF/H₂O 90 °C / 4 h 95% Optimal ; Cs₂CO₃ and aqueous DMF drastically accelerate turnover[3].
4Pd(OAc)₂ (5%)P(o-tol)₃ (10%)NaOtBu (2.0)Toluene90 °C / 8 h<10%Reaction failure; massive SNAr degradation at the C4-fluoro position.

Detailed Experimental Protocol

The following protocol utilizes the optimized conditions from Table 1, Entry 3 , providing a highly reliable method for milligram to gram-scale synthesis.

Reagent Preparation & Setup
  • Glassware Preparation : Flame-dry a Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon or Nitrogen.

  • Reagent Charging : To the cooled flask, add:

    • 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv, e.g., 1.0 mmol, 190.0 mg)

    • Palladium(II) acetate (Pd(OAc)₂) (0.08 equiv, 8 mol%, 18.0 mg)

    • 1,3-Bis(diphenylphosphino)propane (dppp) (0.12 equiv, 12 mol%, 49.5 mg)

    • Cesium carbonate (Cs₂CO₃) (3.0 equiv, 3.0 mmol, 977 mg)

  • Atmosphere Exchange : Seal the vessel with a septum. Evacuate the flask and backfill with Argon three times to remove oxygen, which can prematurely oxidize the Pd(0) species or the phosphine ligand[5].

Reaction Execution
  • Solvent & Alkene Addition : Using a syringe, inject anhydrous DMF (4.0 mL) and degassed deionized H₂O (0.4 mL). Finally, add the alkene partner (e.g., methyl acrylate, 1.5 equiv, 1.5 mmol, 135 µL).

  • Activation & Heating : Replace the septum with a Teflon-lined crimp cap or screw cap. Submerge the vessel in a pre-heated oil bath at 90 °C.

    • Self-Validation Checkpoint: Within the first 15–30 minutes, the suspension should transition from a pale yellow/orange to a deep, homogeneous red/brown solution, visually confirming the generation of the active Pd(0) catalytic species.

  • Monitoring : Stir vigorously for 4 hours. Monitor the reaction via TLC (20% EtOAc in Hexanes) or LC-MS.

    • Self-Validation Checkpoint: Look for the complete disappearance of the starting material and the emergence of a highly UV-active spot (due to the extended conjugation of the new cinnamate-type product).

Workup & Purification
  • Quenching : Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the entire mixture through a short pad of Celite to remove palladium black and insoluble inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with distilled water (3 × 15 mL) to remove DMF, followed by a final wash with saturated aqueous NaCl (brine, 15 mL).

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure trans-alkenyl pyridine derivative.

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-Bromo-4-fluoro-3-methylpyridine for the Synthesis of Novel Heterocyclic Scaffolds

Introduction In the landscape of medicinal chemistry and drug discovery, substituted pyridines represent a class of "privileged scaffolds" due to their prevalence in a vast array of pharmaceuticals and biologically activ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, substituted pyridines represent a class of "privileged scaffolds" due to their prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them ideal components for molecular recognition at biological targets. 2-Bromo-4-fluoro-3-methylpyridine has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.[1] Its utility stems from the strategic placement of three key functional handles:

  • A C2-Bromine Atom: This site is primed for a wide range of palladium-catalyzed cross-coupling reactions, serving as a reliable anchor point for the introduction of carbon and heteroatom substituents. The C-Br bond's reactivity is significantly higher than the C-F bond in such transformations.[3]

  • A C4-Fluorine Atom: The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its departure is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the intermediate Meisenheimer complex.[3][4]

  • A C3-Methyl Group: This group provides steric and electronic influence, allowing for fine-tuning of the molecule's properties and interactions with biological targets.

This guide provides an in-depth exploration of the key synthetic strategies for functionalizing 2-bromo-4-fluoro-3-methylpyridine, complete with detailed experimental protocols and mechanistic insights to empower researchers in the development of novel heterocyclic entities.

Part 1: Palladium-Catalyzed Cross-Coupling at the C2-Position

The C2-bromo position is the primary site for functionalization via transition-metal-catalyzed reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond.[3] This differential reactivity allows for selective modification at this position while leaving the C4-fluoro group intact for subsequent transformations.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[5][6] It involves the palladium-catalyzed coupling of the bromopyridine with an organoboron reagent, such as a boronic acid or ester, making it a premier method for constructing biaryl and hetero-biaryl systems.[5][7]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex. This is followed by transmetalation, where the organic moiety from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[5][8]

Suzuki_Cycle cluster_start Oxidative Addition cluster_trans Transmetalation cluster_reductive Reductive Elimination pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂(Br) pd0->pdiil  Ar-Br pdiil_b [Ar-Pd(II)L₂(OR')]⁻ pdiil->pdiil_b  Base (e.g., K₂CO₃) pdiil_c Ar-Pd(II)L₂(R') pdiil_b->pdiil_c  R'-B(OH)₂ product Ar-R' pdiil_c->product product->pd0  Catalyst  Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Typical Yield
1Pd(PPh₃)₄ (5)---K₂CO₃ (2)Toluene/H₂O90>85%[9]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.2)1,4-Dioxane/H₂O100>90%[6][9]
3Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3)1,4-Dioxane110Good-Excellent[5]

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4-fluoro-3-methylpyridine

  • Reagent Preparation: To a flame-dried Schlenk flask, add 2-bromo-4-fluoro-3-methylpyridine (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.2 mmol, 2.2 eq).

  • Catalyst Addition: In a separate vial, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask via syringe.[10]

  • Reaction: Stir the mixture vigorously and heat to 100 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-18 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Suzuki_Workflow start Start: Assemble Reagents (Bromopyridine, Boronic Acid, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert catalyst Add Catalyst System (e.g., Pd(OAc)₂ / SPhos) inert->catalyst solvent Add Degassed Solvents (e.g., Dioxane/Water) catalyst->solvent react Heat with Vigorous Stirring (e.g., 100 °C, 12-18h) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Cool & Perform Aqueous Workup (Dilute, Wash with Water/Brine) monitor->workup Complete purify Dry, Concentrate & Purify (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Key C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a linkage of immense importance in pharmaceuticals.[11] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, providing access to substituted anilines and related structures that are otherwise difficult to synthesize.[11][12]

Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst.[11] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) and a bulky, electron-rich phosphine ligand is critical for high efficiency.[13]

Experimental Protocol: Synthesis of 4-fluoro-3-methyl-N-phenylpyridin-2-amine

  • Inert Setup: In a glovebox or under a positive flow of argon, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 eq), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a bulky phosphine ligand such as XPhos (0.03 mmol, 3 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add anhydrous toluene (5 mL). Then add 2-bromo-4-fluoro-3-methylpyridine (1.0 mmol, 1.0 eq) followed by aniline (1.2 mmol, 1.2 eq).

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress via TLC or LC-MS until the starting bromopyridine is consumed (typically 16-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired aminopyridine.[3]

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

While the C2-bromo position dominates in cross-coupling chemistry, the C4-fluoro position is activated for nucleophilic aromatic substitution (SNAr). This reactivity is driven by the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[4] Fluorine's high electronegativity further activates the ring for attack, and its small size makes it an excellent leaving group in this context.[4]

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second, typically faster step, the leaving group (fluoride) is expelled, restoring aromaticity.[4]

SNAr_Mechanism start Substituted Pyridine (C4-Fluoro) intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate + Nucleophile (Nu⁻) (Addition) product Substituted Product (C4-Nu) intermediate->product - Fluoride (F⁻) (Elimination)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 2-bromo-4-methoxy-3-methylpyridine

  • Reagent Preparation: To a solution of sodium methoxide (NaOMe, 2.0 mmol, 2.0 eq) in anhydrous methanol (MeOH, 5 mL) in a round-bottom flask, add 2-bromo-4-fluoro-3-methylpyridine (1.0 mmol, 1.0 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material. The reaction is often complete within 2-4 hours.

  • Workup: After cooling to room temperature, carefully neutralize the mixture with 1M HCl until the pH is ~7.

  • Extraction: Remove the methanol under reduced pressure. Add water (10 mL) to the residue and extract the product with dichloromethane or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography if necessary.

Conclusion

2-Bromo-4-fluoro-3-methylpyridine stands out as a highly adaptable synthetic intermediate. The distinct reactivity profiles of its C2-bromo and C4-fluoro substituents enable a logical and sequential approach to the construction of complex, highly functionalized pyridine derivatives. By mastering palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, researchers can unlock a vast chemical space for the development of novel heterocycles for applications in drug discovery, agrochemicals, and materials science. The protocols outlined in this guide provide robust and reliable starting points for exploring the rich chemistry of this valuable building block.

References

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 2-BROMO-3-FLUORO-4-METHYLPYRIDINE. Retrieved from: [Link]

  • Al-Omair, M. A., et al. (2021). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

  • Wang, X., et al. (2020). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • Viciu, M. S., & Grasa, G. A. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

  • Eureka | Patsnap. (2021). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Retrieved from: [Link]

  • Undheim, K., & Benneche, T. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available at: [Link]

  • Chemsrc. (2025). 2-bromo-4-fluoro-3-methylpyridine. Retrieved from: [Link]

  • Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Retrieved from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available at: [Link]

  • SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Retrieved from: [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Li, W., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from: [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: Large-Scale Synthesis and Process Optimization of 2-Bromo-4-fluoro-3-methylpyridine Derivatives

Executive Summary & Strategic Route Design The synthesis of is a critical operation in pharmaceutical manufacturing, as this scaffold is a highly sought-after building block for kinase inhibitors and GPCR ligands. Direct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Design

The synthesis of is a critical operation in pharmaceutical manufacturing, as this scaffold is a highly sought-after building block for kinase inhibitors and GPCR ligands. Direct electrophilic fluorination of the electron-deficient pyridine ring is thermodynamically unfavorable and yields complex mixtures.

To achieve scalable, high-purity production, we employ a functional group interconversion strategy. The core mechanistic rationale relies on activating the pyridine core via N-oxidation, which subsequently directs electrophilic nitration exclusively to the C4 position. The resulting nitro group acts as an exceptional leaving group for1[1] by a fluoride anion. Finally, selective deoxygenation restores the pyridine architecture without disturbing the sensitive C2-bromine bond, avoiding the dehalogenation risks associated with 2[2].

Pathway Visualization

SynthesisWorkflow SM 2-Bromo-3-methylpyridine (Starting Material) Step1 Step 1: N-Oxidation Reagents: UHP, TFAA, DCM SM->Step1 Int1 2-Bromo-3-methylpyridine 1-oxide Step1->Int1 Step2 Step 2: Electrophilic Nitration Reagents: Fuming HNO3, H2SO4 Int1->Step2 Int2 2-Bromo-3-methyl-4-nitro pyridine 1-oxide Step2->Int2 Step3 Step 3: SNAr Fluorination Reagents: Spray-dried KF, DMSO Int2->Step3 Int3 2-Bromo-4-fluoro-3-methyl pyridine 1-oxide Step3->Int3 Step4 Step 4: Deoxygenation Reagents: PCl3, EtOAc Int3->Step4 Product 2-Bromo-4-fluoro-3-methylpyridine (Final Product) Step4->Product

Fig 1: Mechanistic workflow for the large-scale synthesis of 2-bromo-4-fluoro-3-methylpyridine.

Process Optimization & Quantitative Data

The SNAr fluorination (Step 3) is the most critical bottleneck. Hydration of the fluoride ion drastically attenuates its nucleophilicity. Table 1 summarizes the optimization of the fluorination conditions to maximize yield and purity on a multi-kilogram scale.

Table 1: Optimization of the SNAr Fluorination Step

ParameterFluorinating AgentSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC %)
Trial 1TBAF (1.0 M in THF)THF652441.082.5
Trial 2CsF (3.0 eq)DMF1001268.591.0
Trial 3KF + 18-Crown-6DMSO120887.097.4
Trial 4 Spray-dried KF DMSO 130 6 94.2 99.2

Self-Validating Experimental Protocols

Step 1: N-Oxidation
  • Causality: Urea-hydrogen peroxide (UHP) is utilized instead of aqueous 30% H₂O₂. UHP maintains anhydrous conditions, which maximizes the formation of the active peroxytrifluoroacetic acid intermediate (generated in situ with TFAA) and prevents dangerous biphasic decomposition on a large scale.

  • Protocol: Suspend 2-bromo-3-methylpyridine (1.0 eq) and UHP (2.5 eq) in anhydrous DCM at 0°C. Dropwise add Trifluoroacetic anhydride (TFAA, 2.0 eq) over 2 hours.

  • Self-Validation: The reaction validates its own initiation via a controlled exotherm. As UHP reacts, the internal temperature will naturally rise to ~35°C, and the opaque UHP suspension will transition into a clear solution. TLC (10% MeOH/DCM) will confirm completion by a baseline shift of the product spot ( Rf​ 0.1) compared to the starting material ( Rf​ 0.6).

Step 2: Electrophilic Nitration
  • Causality: The N-oxide strongly directs the incoming nitronium ion ( NO2+​ ) to the C4 position. The steric bulk of the C3-methyl and C2-bromine groups completely blocks ortho-substitution, ensuring >99% regioselectivity.

  • Protocol: Dissolve the N-oxide intermediate in concentrated H₂SO₄ (5.0 volumes) at 0°C. Slowly add fuming HNO₃ (3.0 eq). Gradually heat the reactor to 90°C for 4 hours.

  • Self-Validation: Upon heating, the mixture will evolve brown NO2​ gas, indicating active nitration. The reaction is complete when gas evolution ceases. Quenching the mixture over crushed ice validates success by the immediate, heavy precipitation of a bright yellow solid (the 4-nitro intermediate).

Step 3: SNAr Fluorination
  • Causality: The nitro group is highly activated for displacement by the electron-withdrawing N-oxide. Spray-dried KF is critical; any trace water heavily solvates the fluoride ion, stripping it of its nucleophilic power. DMSO solvates the K+ cation, leaving "naked" fluoride available for attack.

  • Protocol: Charge a dry reactor with the 4-nitro intermediate (1.0 eq) and spray-dried KF (4.0 eq) in anhydrous DMSO (10 volumes). Heat to 130°C under a strict nitrogen atmosphere for 6 hours.

  • Self-Validation: The initial yellow suspension will transition to a dark, homogeneous brown solution upon reaching 130°C. Reaction progress is validated by taking an aliquot, quenching in water, and analyzing via HPLC. Complete disappearance of the UV absorbance peak corresponding to the nitro intermediate confirms SNAr completion.

Step 4: Deoxygenation
  • Causality: Phosphorus trichloride ( PCl3​ ) is a highly oxophilic reagent that selectively reduces the N-oxide back to the pyridine core. It is chosen over palladium-catalyzed hydrogenation to completely eliminate the risk of C2-bromine reduction.

  • Protocol: Dissolve the 4-fluoro N-oxide intermediate in ethyl acetate (8 volumes). Cool to 0°C and add PCl3​ (3.0 eq) dropwise. Warm to 60°C for 3 hours.

  • Self-Validation: The reaction generates POCl3​ as a byproduct. Success is validated by TLC (Hexanes/EtOAc 4:1); the highly polar N-oxide spot disappears entirely, replaced by a non-polar product spot ( Rf​ 0.55). Quenching with ice water safely hydrolyzes phosphorus byproducts, allowing the final product to be isolated from the organic layer.

References

  • Source: sigmaaldrich.
  • Source: nih.
  • Source: acs.

Sources

Method

Application Note: Negishi Cross-Coupling of 2-Bromo-4-fluoro-3-methylpyridine in Drug Discovery

Executive Summary The functionalization of complex pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug development. Specifically, 2-bromo-4-fluoro-3-methylpyridine is a highly versatile building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of complex pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug development. Specifically, 2-bromo-4-fluoro-3-methylpyridine is a highly versatile building block; the fluorine atom enhances metabolic stability and lipophilicity, while the 3-methyl group provides critical conformational restriction for target binding.

This application note details a robust, self-validating protocol for the carbon-carbon bond formation at the 2-position of this scaffold via the Negishi cross-coupling reaction . By leveraging organozinc reagents and a highly active palladium/Buchwald ligand catalytic system, this methodology overcomes the inherent steric and electronic challenges of the substrate.

Mechanistic Rationale & Substrate Profiling

When functionalizing the 2-position of a pyridine ring, chemists traditionally consider the Suzuki-Miyaura coupling. However, 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation[1]. The Negishi coupling, which utilizes organozinc reagents, bypasses this instability, offering rapid transmetalation and high yields under mild conditions[2].

The specific substrate, 2-bromo-4-fluoro-3-methylpyridine, presents two distinct chemical challenges that dictate our experimental design:

  • Chemoselectivity (The 4-Fluoro Challenge): The 4-fluoro substituent is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) if hard nucleophiles (e.g., organolithium or Grignard reagents) are employed. Organozinc reagents are highly chemoselective and significantly milder, thereby preventing unwanted SNAr side reactions at the 4-position[3].

  • Steric Hindrance (The 3-Methyl Challenge): The methyl group adjacent to the reactive 2-bromide creates a sterically congested environment. This bulk impedes both the transmetalation and reductive elimination steps of the standard palladium catalytic cycle[4].

Catalytic System Design & Optimization

To overcome the steric bulk of the 3-methyl group, the choice of the ligand is paramount. Standard catalysts like Pd(PPh3)4 often fail or require harsh conditions that degrade the substrate.

As demonstrated in foundational studies published in[5], bulky, electron-rich Buchwald-type ligands are required. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) paired with Pd2(dba)3 provides the optimal geometric and electronic environment. The electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition, while the extreme steric bulk of the triisopropylbiphenyl system forces the critical reductive elimination step, expelling the product and regenerating the catalyst.

Table 1: Catalyst and Ligand Optimization for Sterically Hindered 2-Bromopyridines
Catalyst SystemLigand TypeConversion (%)Mechanistic Causality / Rationale
Pd(PPh3)4 (5 mol%)Monodentate< 20%Insufficient steric bulk to force reductive elimination; slow oxidative addition.
Pd(dppf)Cl2 (5 mol%)Bidentate~ 35%Bidentate nature restricts the flexibility needed for the bulky 3-methyl transition state.
Pd2(dba)3 / RuPhos Buchwald~ 50%Effective for standard Ar-Ar couplings, but lacks the specific geometry for ortho-substituted pyridines.
Pd2(dba)3 / XPhos Buchwald> 95% Extreme steric bulk accelerates reductive elimination; electron-rich nature speeds up oxidative addition.

(Data synthesized from optimization parameters for hindered heterocyclic cross-couplings[5])

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0) / XPhos Active Catalyst OA Oxidative Addition (Rate-determining) Pd0->OA PdII_1 Trans-Pd(II)(Ar)(Br)L Ar = 4-F-3-Me-Pyridin-2-yl OA->PdII_1 + 2-Bromo-4-fluoro- 3-methylpyridine TM Transmetalation with R-ZnX PdII_1->TM PdII_2 Cis-Pd(II)(Ar)(R)L TM->PdII_2 + R-ZnX - ZnBrX RE Reductive Elimination PdII_2->RE RE->Pd0 Catalyst Regeneration Product Coupled Product 2-R-4-fluoro-3-methylpyridine RE->Product

Caption: Catalytic cycle of the Negishi cross-coupling highlighting the role of Pd/XPhos.

Experimental Protocol: Self-Validating Workflow

This protocol describes the coupling of 2-bromo-4-fluoro-3-methylpyridine with a standard organozinc reagent (e.g., an arylzinc bromide) at a 1.0 mmol scale.

Critical Pre-requisite: Organozinc reagents are highly moisture-sensitive. The presence of water will rapidly protonate the zinc reagent to the corresponding alkane, destroying the coupling partner[3]. All glassware must be oven-dried, and the reaction must be performed under a strict argon or nitrogen atmosphere.

Step 1: Catalyst Pre-Activation
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 (18.3 mg, 0.02 mmol, 2 mol %) and XPhos (38.1 mg, 0.08 mmol, 8 mol %).

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add anhydrous, degassed THF (2.7 mL).

  • Stir and heat the mixture at 65 °C for 10 minutes.

  • Self-Validation Cue: The solution should transition from a dark, opaque purple/black to a deep red or dark orange, indicating the successful generation of the active monoligated Pd(0)-XPhos species. If the solution remains black, oxygen contamination has likely poisoned the catalyst.

Step 2: Substrate Addition
  • Cool the activated catalyst solution slightly.

  • Add 2-bromo-4-fluoro-3-methylpyridine (190 mg, 1.0 mmol, 1.0 equiv) neat or as a concentrated solution in 0.5 mL dry THF.

  • Stir for 15 minutes at room temperature to allow the oxidative addition to occur, forming the stable Pd(II) intermediate.

Step 3: Transmetalation
  • Using a dry syringe, add the Organozinc Reagent (e.g., Phenylzinc bromide, 0.5 M in THF, 3.0 mL, 1.5 mmol, 1.5 equiv) dropwise over 5 minutes.

  • Causality: Dropwise addition prevents a sudden exotherm and minimizes the localized concentration of the zinc reagent, suppressing unwanted homocoupling side reactions.

Step 4: Reaction Monitoring & Quench
  • Heat the reaction mixture to 65 °C.

  • Monitor the reaction via HPLC or TLC (typically requires 2–4 hours for complete conversion of the hindered bromide).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding 3 mL of saturated aqueous NaHCO3 followed by 3 mL of deionized water.

  • Causality: The mild basic quench neutralizes residual zinc salts without exposing the newly formed, potentially sensitive functionalized pyridine to harsh acidic conditions that could cause degradation.

Step 5: Isolation and Purification
  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-substituted-4-fluoro-3-methylpyridine.

Workflow Step1 1. Catalyst Activation Pd2(dba)3 + XPhos in dry THF (65 °C, 10 min) Visual Cue: Deep red to dark orange Step2 2. Substrate Addition Add 2-bromo-4-fluoro-3-methylpyridine Stir for 15 min Step1->Step2 Step3 3. Transmetalation Dropwise addition of Organozinc Reagent (1.5 eq) Exothermic control required Step2->Step3 Step4 4. Reaction & Quench Monitor via HPLC/TLC. Quench with NaHCO3 (aq) / H2O Step3->Step4 Step5 5. Extraction & Purification Extract with EtOAc, dry over Na2SO4. Purify via Silica Gel Chromatography Step4->Step5

Caption: Step-by-step experimental workflow with built-in self-validation cues.

References

  • "Negishi coupling - Wikipedia", Wikipedia,[Link]

  • "A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides", The Journal of Organic Chemistry (ACS Publications),[Link]

  • "Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1", Royal Society of Chemistry,[Link]

  • "Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions", National Institutes of Health (PMC),[Link]

Sources

Application

Application Notes and Protocols: Stale Coupling of 2-Bromo-4-fluoro-3-methylpyridine

Introduction: The Strategic Importance of Fluorinated Pyridines The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated pyridines, in particular, are privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated pyridines, in particular, are privileged structures found in a multitude of clinically significant molecules, where the unique properties of the fluorine atom are leveraged to enhance metabolic stability, binding affinity, and bioavailability. The Stille cross-coupling reaction stands as a robust and versatile method for the formation of carbon-carbon bonds, demonstrating remarkable functional group tolerance and reliability, even in the final stages of complex syntheses.[1][2][3][4][5]

This document provides a comprehensive guide to the Stille coupling of 2-bromo-4-fluoro-3-methylpyridine, a key building block for the synthesis of diverse 2-aryl-4-fluoro-3-methylpyridine derivatives. These derivatives are of significant interest in drug discovery programs targeting a range of therapeutic areas. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss critical parameters for optimization and troubleshooting.

Reaction Principle: A Mechanistic Overview of the Stille Catalytic Cycle

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide.[6][7] The catalytic cycle is a well-elucidated process that proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9]

Stille_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation R-Sn(Alkyl)₃ ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Ar-Pd(II)-R ReductiveElimination->Pd(0)L2 Ar-R ArR 2-aryl-4-fluoro-3-methylpyridine (Ar-R) ReductiveElimination->ArR ArX 2-bromo-4-fluoro-3-methylpyridine (Ar-X) ArX->OxAdd RSn Organostannane (R-Sn(Alkyl)₃) RSn->Transmetalation

Figure 1: The catalytic cycle of the Stille coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the electrophile, 2-bromo-4-fluoro-3-methylpyridine, to form a square planar Pd(II) intermediate.[6][8][9] The reactivity of the C-X bond generally follows the trend I > Br > Cl.[2][8] For this substrate, the C-Br bond is sufficiently reactive for efficient oxidative addition under standard conditions.

  • Transmetalation: This is often the rate-determining step of the catalytic cycle. The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide.[6] The efficiency of this step can be influenced by the nature of the ligands on the palladium and the organic groups on the tin atom. The use of additives like copper(I) salts can significantly accelerate this step.[2][10]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired 2-aryl-4-fluoro-3-methylpyridine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8][9]

Why Choose Stille Coupling for this Transformation?
  • Functional Group Tolerance: The Stille coupling is renowned for its exceptional tolerance of a wide array of functional groups, including esters, amides, ketones, and nitro groups.[1][2][9] This is particularly advantageous when working with highly functionalized molecules in drug discovery, as it often obviates the need for protecting group strategies.

  • Stability of Reagents: Organostannanes are generally stable to air and moisture, making them easier to handle and store compared to other organometallic reagents.[2][6][11]

  • Mild Reaction Conditions: The reaction can often be performed under relatively mild conditions, which is crucial for preserving sensitive functional groups within the target molecule.[3][4][5]

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4-fluoro-3-methylpyridine

This protocol details a representative Stille coupling reaction between 2-bromo-4-fluoro-3-methylpyridine and (4-methoxyphenyl)tributylstannane.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Bromo-4-fluoro-3-methylpyridine≥98%Commercially AvailableStore under inert atmosphere.
(4-methoxyphenyl)tributylstannane≥97%Commercially AvailableHandle with care due to toxicity.
Tetrakis(triphenylphosphine)palladium(0)≥99%Commercially AvailableAir and light sensitive.
Anhydrous TolueneDriSolv® or equivalentCommercially AvailableDegas prior to use.
Saturated aq. Potassium Fluoride (KF)Reagent Grade-For workup.
Ethyl AcetateHPLC Grade-For extraction and chromatography.
HexanesHPLC Grade-For chromatography.
Anhydrous Sodium SulfateReagent Grade-For drying.
Argon or Nitrogen GasHigh Purity-For inert atmosphere.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Stille_Protocol_Workflow start Start setup 1. Assemble and dry glassware. Establish inert atmosphere. start->setup reagents 2. Charge flask with 2-bromo-4-fluoro-3-methylpyridine and Pd(PPh₃)₄. setup->reagents solvent 3. Add degassed, anhydrous toluene. reagents->solvent stannane 4. Add (4-methoxyphenyl)tributylstannane. solvent->stannane heat 5. Heat reaction mixture to 100 °C. stannane->heat monitor 6. Monitor reaction by TLC or LC-MS. heat->monitor workup 7. Cool to RT, dilute with ethyl acetate, and wash with aq. KF. monitor->workup purify 8. Dry, concentrate, and purify by flash chromatography. workup->purify end End purify->end

Figure 2: Experimental workflow for the Stille coupling protocol.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-fluoro-3-methylpyridine (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe. Stir the mixture until the solids are dissolved. Then, add (4-methoxyphenyl)tributylstannane (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to remove the tin byproducts. A gelatinous precipitate of tributyltin fluoride will form and can be removed by filtration through a pad of celite if necessary.

    • Wash the organic layer with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(4-methoxyphenyl)-4-fluoro-3-methylpyridine.

Optimization and Troubleshooting

ParameterRecommendation and Rationale
Catalyst While Pd(PPh₃)₄ is a reliable choice, other Pd(0) sources like Pd₂(dba)₃ can be used.[8] In some cases, Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be employed, as they are reduced in situ to the active Pd(0) species.[8][11] The choice of catalyst and ligand can significantly impact reaction efficiency and should be screened for optimal performance.[4][12][13][14]
Ligand Triphenylphosphine is a standard ligand. However, for challenging couplings, more electron-rich and sterically demanding phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylarsine (AsPh₃), can accelerate the reductive elimination step and improve yields.[4][5][15]
Solvent Toluene is a common non-polar solvent for Stille couplings. Other solvents like DMF, dioxane, or NMP can be effective, especially for less soluble substrates.[11][16][17] The choice of solvent can influence the reaction rate and should be optimized.
Temperature A reaction temperature of 100 °C is a good starting point. Higher temperatures may be required for less reactive substrates, but can also lead to catalyst decomposition and side reactions. Conversely, more reactive partners may proceed at lower temperatures.[2]
Additives The addition of a co-catalytic amount of copper(I) iodide (CuI) can dramatically increase the rate of the transmetalation step, particularly with less reactive organostannanes.[2][10] Lithium chloride (LiCl) can also be beneficial in some cases by facilitating the transmetalation.[3]
Common Issues and Solutions
  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is of high quality and has been stored properly to prevent oxidation. Using a fresh bottle or a different batch may resolve the issue.

    • Oxygen Contamination: Oxygen can irreversibly oxidize the Pd(0) catalyst, rendering it inactive.[16] Ensure all solvents are thoroughly degassed and a strict inert atmosphere is maintained throughout the reaction.

    • Poor Solubility: If the starting materials are not fully dissolved, the reaction will be slow or incomplete. Consider a different solvent system or gentle heating to improve solubility.

  • Formation of Homocoupled Byproducts:

    • Presence of Oxygen: Rigorous degassing of the reaction mixture is crucial to minimize homocoupling of the organostannane.[16]

    • Excess Organostannane: While a slight excess is typical, a large excess can lead to increased homocoupling. A stoichiometry closer to 1:1.1 (halide:stannane) is recommended.[16]

  • Difficulty in Removing Tin Byproducts:

    • The KF wash is generally effective. Multiple washes may be necessary.

    • An alternative workup involves washing with a dilute solution of iodine in the reaction solvent to convert the residual organostannane to the more easily removable tributyltin iodide.

    • For particularly stubborn cases, chromatography on silica gel impregnated with triethylamine can be effective.[11]

Safety Considerations

  • Organotin Compounds: Organostannanes are toxic and should be handled with extreme care in a well-ventilated fume hood.[6][18] Appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory.

  • Palladium Catalysts: Palladium compounds can be sensitizers and should be handled with care.

  • Solvents: Toluene and other organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

Conclusion

The Stille coupling of 2-bromo-4-fluoro-3-methylpyridine provides a powerful and versatile method for the synthesis of a wide range of 2-aryl-4-fluoro-3-methylpyridine derivatives. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide presented here offer a solid foundation for the successful application of this important transformation in the pursuit of novel chemical entities for drug discovery and development.

References

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Stille reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Stille Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org. Retrieved from [Link]

  • Stille Coupling - SynArchive. (n.d.). SynArchive. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Retrieved from [Link]

  • Stille Coupling | OpenOChem Learn. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). The Stille Reaction. Organic Reactions, 1–360. Retrieved from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). RSC Publishing. Retrieved from [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (n.d.). IKM Institut Kimia Malaysia. Retrieved from [Link]

  • The Stille Reaction - Chem 115 Myers. (n.d.). Harvard University. Retrieved from [Link]

  • THE STILLE REACTION, 38 YEARS LATER - CORE. (n.d.). CORE. Retrieved from [Link]

  • Wolf, C., & Lerebours, R. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. PubMed. Retrieved from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). PMC. Retrieved from [Link]

  • Herzon, S. B., & O'Brien, M. (2014). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. PMC. Retrieved from [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ahlquist, M., & Norrby, P.-O. (2009). Subtle Balance of Ligand Steric Effects in Stille Transmetalation. Journal of the American Chemical Society, 131(40), 14546–14553. Retrieved from [Link]

  • Subtle Balance of Ligand Steric Effects in Stille Transmetalation. (2009, September 11). ACS Publications. Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. (2021, November 13). ACS Publications. Retrieved from [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2009, December 3). ACS Publications. Retrieved from [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021, March 5). MDPI. Retrieved from [Link]

  • Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. (2003, February 19). PubMed. Retrieved from [Link]

  • Advancing total synthesis through the Stille cross-coupling. (2026, January 12). RSC Publishing. Retrieved from [Link]

  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. (2022, October 21). MDPI. Retrieved from [Link]

  • Table 2 Ligand effects on Stille couplings of various Z-alkenyl halides a. (n.d.). ResearchGate. Retrieved from [Link]

  • Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. (2012, September 7). PubMed. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Ullmann-Type Coupling of 2-Bromo-4-fluoro-3-methylpyridine

Target Audience: Researchers, synthetic scientists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the chemoselective C-N/C-O Ullmann coupling at the 2-bromo position of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the chemoselective C-N/C-O Ullmann coupling at the 2-bromo position of 2-bromo-4-fluoro-3-methylpyridine, overcoming steric hindrance while completely suppressing unwanted Nucleophilic Aromatic Substitution (SNAr) at the 4-fluoro position.

Introduction & Mechanistic Rationale

2-Bromo-4-fluoro-3-methylpyridine is a highly versatile building block in pharmaceutical chemistry. However, the 2-bromo-4-fluoro substitution pattern is a known challenge in cross-coupling reactions, where bis-ortho or sterically hindered substitutions often lead to modest yields or failed reactions if not properly optimized[1].

The molecule presents a classic chemoselectivity dilemma:

  • The C2-Bromo Site: Primed for transition-metal-catalyzed oxidative addition, but severely sterically shielded by the adjacent 3-methyl group.

  • The C4-Fluoro Site: Highly activated toward background Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom itself.

To achieve selective bond formation at the C2 position while preserving the C4-fluorine atom, the catalytic system must accelerate the Ullmann-type oxidative addition faster than the background SNAr reaction, a selectivity often controlled by catalyst loading, ligand choice, and inherent substituent effects[2]. Copper-catalyzed amination of base-sensitive aryl bromides requires careful selection of ligands and bases to prevent side reactions, such as the destruction of the C-F bond[3].

The Causality of Reagent Selection
  • Catalyst & Ligand: The 3-methyl group sterically shields the C2-position. To overcome this, a bidentate ligand like N,N'-dimethylethylenediamine (DMEDA) is critical because it breaks inactive copper aggregates to form a highly reactive, sterically accessible complex. This lowers the activation energy for oxidative addition into the C-Br bond, initiating the coupling efficiently to outcompete side reactions[4].

  • Base: The choice of base is the primary determinant of chemoselectivity. Strong bases (e.g., NaOtBu, KOH) generate "naked" nucleophiles that rapidly attack the C4-fluoro position via SNAr. Conversely, utilizing a milder base like Cs₂CO₃ exploits the "cesium effect"—the large, diffuse Cs⁺ cation coordinates the nucleophile, enhancing its solubility while dampening its nucleophilicity enough to prevent background SNAr.

Chemoselectivity cluster_0 Desired Pathway (Ullmann) cluster_1 Undesired Pathway (SNAr) SM 2-Bromo-4-fluoro- 3-methylpyridine Cu Cu(I) / Ligand Oxidative Addition SM->Cu Chemoselective Catalysis Base Strong Base / Naked Nucleophile SM->Base Background Reaction Prod1 C2-Aminated/Alkoxylated Product (C-Br Cleavage) Cu->Prod1 Prod2 C4-Substituted Product (C-F Cleavage) Base->Prod2

Chemoselective divergence in the reaction of 2-bromo-4-fluoro-3-methylpyridine.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization data for the model C-N coupling of 2-bromo-4-fluoro-3-methylpyridine with morpholine (1.2 equiv).

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield C2-Amine (%)Yield C4-SNAr (%)
1CuI (10)NoneCs₂CO₃ (2.0)1,4-Dioxane901245
2CuI (10)DMEDA (20)K₂CO₃ (2.0)DMF904538
3 CuI (10) DMEDA (20) Cs₂CO₃ (2.0) 1,4-Dioxane 90 88 <5
4CuI (10)1,10-Phen (20)Cs₂CO₃ (2.0)Toluene110768
5Pd₂(dba)₃ (5)Xantphos (10)NaOtBu (2.0)Toluene901575

Analytical Insight: Entry 3 provides the optimal balance. Notice that switching from a highly polar aprotic solvent (DMF, Entry 2) to a less polar coordinating solvent (1,4-Dioxane, Entry 3) significantly suppresses the SNAr pathway. Furthermore, Entry 5 illustrates the detrimental effect of strong bases (NaOtBu) commonly used in Pd-catalysis, which rapidly triggers the background SNAr reaction and destroys the C-F bond.

Experimental Protocol

Workflow Step1 Step 1: Catalyst Prep CuI + DMEDA in Dioxane Step2 Step 2: Reagent Addition Substrate + Nucleophile + Cs2CO3 Step1->Step2 Step3 Step 3: Thermal Activation Heat to 90°C for 12-16 h Step2->Step3 Step4 Step 4: Self-Validation LC-MS Br-isotope tracking Step3->Step4

Self-validating experimental workflow for the Ullmann coupling protocol.

Step-by-Step Methodology

Step 1: Preparation of the Active Catalyst Complex Causality: CuI is prone to forming inactive polymeric aggregates. Pre-complexation with DMEDA in a coordinating solvent breaks these aggregates, ensuring a high concentration of the active monomeric Cu(I) species before the substrate is introduced.

  • In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 10 mL reaction vial with CuI (19.0 mg, 0.1 mmol, 10 mol%).

  • Add anhydrous 1,4-Dioxane (2.0 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (21.5 µL, 0.2 mmol, 20 mol%).

  • Stir the suspension at room temperature for 15 minutes until a homogeneous, pale blue/green solution forms.

Step 2: Substrate and Reagent Addition Causality: Adding the base last minimizes the time the nucleophile is in solution without the active catalyst, suppressing the background SNAr reaction. 4. Add 2-bromo-4-fluoro-3-methylpyridine (190.0 mg, 1.0 mmol, 1.0 equiv) to the catalyst solution. 5. Add the amine or alkoxide nucleophile (e.g., Morpholine, 104.5 µL, 1.2 mmol, 1.2 equiv). 6. Finally, add finely milled, anhydrous Cs₂CO₃ (651.6 mg, 2.0 mmol, 2.0 equiv).

Step 3: Thermal Activation 7. Seal the vial with a Teflon-lined cap and transfer it to a pre-heated oil bath or heating block set to 90 °C. 8. Stir vigorously (800 rpm) for 12–16 hours. Note: Vigorous stirring is critical due to the heterogeneous nature of the Cs₂CO₃ base.

Step 4: Self-Validation and Monitoring Causality: A robust protocol must validate itself. Relying solely on time is inefficient; tracking the specific isotopic signature of the starting material guarantees reaction completion. 9. After 12 hours, withdraw a 50 µL aliquot using a micro-syringe. 10. Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into the LC-MS. 11. Validation Checkpoint: Bromine has a distinct isotopic signature (~1:1 ratio of ⁷⁹Br and ⁸¹Br). The starting material will present as a doublet (M and M+2 peaks of equal intensity at m/z ~190, 192). The complete disappearance of this doublet, replaced by a singlet mass corresponding to the product, confirms that C-Br oxidative addition is complete. 12. Fluorine Integrity Check: To confirm the C4-fluoro group remains intact, run a crude ¹⁹F-NMR. A single peak around -105 to -115 ppm confirms the preservation of the C-F bond.

Step 5: Workup and Isolation 13. Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the copper salts and unreacted base. 14. Wash the organic filtrate with water (2 × 10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 15. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the chemoselective C2-coupled product.

References[4] Title: Initiating Ullmann-like coupling of Br2Py by a semimetal surface

Source: PMC (National Institutes of Health) URL: [1] Title: Data Science-Enabled Palladium-Catalyzed Enantioselective Aryl-Carbonylation of Sulfonimidamides Source: ACS Publications (Journal of the American Chemical Society) URL: [2] Title: Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading Source: MDPI URL: [3] Title: Ullmann Reaction Source: Organic Chemistry Portal URL:

Sources

Application

Application Note: Orthogonal Functionalization of 2-Bromo-4-fluoro-3-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6 | Formula: C₆H₅BrFN)

Executive Summary & Structural Rationale

In modern medicinal chemistry, polyfunctionalized pyridines are indispensable scaffolds, frequently serving as the core pharmacophore in kinase inhibitors, GPCR modulators, and PROTACs[1]. 2-Bromo-4-fluoro-3-methylpyridine is a premium building block that offers three distinct, orthogonally reactive vectors.

The strategic value of this molecule lies in its precise substitution pattern:

  • C4-Fluoro (Electrophilic Hotspot): The fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Because C4 is para to the highly electronegative pyridine nitrogen, the resulting anionic transition state (Meisenheimer complex) is exceptionally stabilized [2]. Fluorine’s high electronegativity paradoxically makes it an excellent leaving group in SNAr by polarizing the C-F bond and accelerating the rate-determining addition step.

  • C2-Bromo (Cross-Coupling Handle): Bromine is a soft, polarizable halogen ideal for oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). It allows for late-stage diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings [3].

  • C3-Methyl (Steric Shield & Latent Handle): Situated between the two halogens, the methyl group provides critical steric bulk. In drug design, this bulk forces adjacent aryl rings out of coplanarity, increasing the fraction of sp³ character (Fsp³) and potentially generating stable atropisomers. Furthermore, it can be functionalized via radical bromination to yield a reactive bromomethyl intermediate.

Mechanistic Workflows & Synthetic Divergence

The true power of this scaffold is its ability to undergo sequential, site-selective functionalization without the need for protecting groups. By exploiting the inherent electronic differences between the C4-F and C2-Br bonds, chemists can dictate the order of operations.

Workflow SM 2-Bromo-4-fluoro -3-methylpyridine SNAr SNAr at C4 (Nucleophilic Attack) SM->SNAr Amines/Alkoxides Polar Aprotic Solvent Suzuki Suzuki Coupling at C2 (Pd-Catalyzed) SM->Suzuki Boronic Acids Pd(0), Base Radical Benzylic Bromination (C3-Methyl) SM->Radical NBS, AIBN Heat/Light Prod1 4-Amino/Alkoxy Derivatives SNAr->Prod1 Prod2 2-Aryl/Heteroaryl Derivatives Suzuki->Prod2 Prod3 3-Bromomethyl Intermediates Radical->Prod3

Orthogonal functionalization pathways of 2-bromo-4-fluoro-3-methylpyridine.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is provided to allow for intelligent troubleshooting.

Protocol A: Regioselective SNAr at the C4 Position

Objective: Displace the C4-fluorine with a primary or secondary amine. Mechanistic Rationale: Polar aprotic solvents (DMSO, DMF) are mandatory as they solvate the counter-cation of the base, leaving the nucleophile "naked" and highly reactive [2]. The reaction is typically run at 60–80 °C; exceeding 100 °C risks competitive attack at the C2-bromo position or oligomerization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv, 1.0 mmol) in anhydrous DMSO (0.2 M).

  • Nucleophile Addition: Add the desired amine (1.2 equiv). If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to liberate the free base and scavenge the generated HF.

  • Thermal Activation: Seal the vial and heat the mixture to 75 °C in an oil bath or heating block.

  • Monitoring: Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc 3:1). The product will typically be more polar than the starting material. The reaction is usually complete within 4–6 hours.

  • Workup (Self-Validation): Cool to room temperature. Quench with water (5 volumes) to precipitate the product or force it into the organic layer during extraction. Extract with EtOAc (3 x 10 mL). Crucial step: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to completely remove residual DMSO, which otherwise severely broadens NMR peaks and interferes with crystallization.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Mechanism Reactants 4-Fluoropyridine Core + Nucleophile TS1 Rate-Determining Addition Reactants->TS1 Intermediate Meisenheimer Complex (Charge on N) TS1->Intermediate TS2 Fast Elimination of Fluoride Intermediate->TS2 Product 4-Substituted Pyridine + F- TS2->Product

Mechanistic pathway of SNAr at C4 forming a stabilized Meisenheimer complex.
Protocol B: Suzuki-Miyaura Cross-Coupling at the C2 Position

Objective: Couple an aryl or heteroaryl boronic acid to the C2 position. Mechanistic Rationale: The C3-methyl group imposes significant steric hindrance adjacent to the C2-bromide. Therefore, a palladium catalyst with a large bite-angle ligand, such as Pd(dppf)Cl₂, is required to facilitate reductive elimination [3]. Aqueous base is necessary to convert the boronic acid into a highly nucleophilic boronate complex, enabling transmetalation.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv), the aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1, 0.1 M overall concentration). Degassing via sparging with N₂ for 15 minutes is critical to prevent the formation of homocoupled boronic acid byproducts (Glaser-type coupling).

  • Reaction: Heat the biphasic mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Filter the organic layer through a short pad of Celite to remove palladium black (which appears as a fine, dark suspension).

  • Purification: Concentrate and purify via automated flash chromatography.

Quantitative Data & Reaction Profiling

The following table summarizes expected outcomes based on the empirical reactivity profile of 2-bromo-4-fluoro-3-methylpyridine under various standardized conditions.

Reaction TypeReagents / NucleophileCatalyst / BaseSolvent & TempTimeExpected YieldRegioselectivity
SNAr Morpholine (1.2 eq)DIPEA (2.0 eq)DMSO, 80 °C4 h>85%Exclusive C4
SNAr Sodium Methoxide (1.1 eq)None (Pre-formed)MeOH, 65 °C2 h90%Exclusive C4
Suzuki Phenylboronic acid (1.2 eq)Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90 °C12 h75-80%Exclusive C2
Buchwald Aniline (1.2 eq)Pd₂(dba)₃, XPhos, tBuONaToluene, 100 °C16 h65-70%Exclusive C2
Radical NBS (1.05 eq)AIBN (0.1 eq)CCl₄ or PhCF₃, 80 °C8 h60%Exclusive C3-CH₃

Note: Yields are representative of optimized conditions. Sterically encumbered nucleophiles in SNAr may require the use of strong bases (e.g., NaH) to form the alkoxide/amide prior to addition.

References

  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts New Journal of Chemistry (RSC Publishing)[Link]

Method

Application Note: Orthogonal Functionalization of 2-Bromo-4-fluoro-3-methylpyridine in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) Introduction & Reactivity Profile The synthesis of highly decorate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6)

Introduction & Reactivity Profile

The synthesis of highly decorated pyridine scaffolds is a cornerstone of modern drug discovery. The building block 2-bromo-4-fluoro-3-methylpyridine offers a uniquely programmable template for multi-vector functionalization. Its value lies in the orthogonal reactivity of its three distinct functional handles, allowing chemists to sequentially install diverse pharmacophores without the need for complex protecting group strategies.

Mechanistic Causality of the Scaffold:
  • C-4 Fluorine (Nucleophilic Aromatic Substitution - SNAr): The fluorine atom at the 4-position is highly activated toward SNAr. The strong electron-withdrawing nature of the para-nitrogen stabilizes the anionic Meisenheimer intermediate. Fluoride is an excellent leaving group, allowing for rapid displacement by amines, alkoxides, or thiolates.

  • C-2 Bromine (Transition-Metal Cross-Coupling): The C-Br bond is significantly weaker than the C-F bond. Consequently, low-valent palladium species (Pd(0)) will selectively undergo oxidative addition at the C-2 position, leaving the C-4 fluorine intact [1]. This enables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [2].

  • C-3 Methyl (Radical Functionalization): The benzylic-like methyl group can be selectively brominated via a radical pathway (Wohl-Ziegler reaction) to yield a reactive bromomethyl intermediate, ideal for subsequent alkylations or homologations.

Reactivity SM 2-Bromo-4-fluoro-3-methylpyridine (Starting Material) SNAr Pathway A: SNAr at C-4 (Nucleophilic Displacement) SM->SNAr Amine/Alkoxide, Base Polar Aprotic Solvent Suzuki Pathway B: Cross-Coupling at C-2 (Pd-Catalyzed) SM->Suzuki Pd(0), Base Boronic Acid Radical Pathway C: Radical Bromination (C-3 Methyl Activation) SM->Radical NBS, AIBN Heat or UV Light Product1 2-Bromo-4-substituted -3-methylpyridine SNAr->Product1 Product2 2-Aryl-4-fluoro -3-methylpyridine Suzuki->Product2 Product3 2-Bromo-3-(bromomethyl) -4-fluoropyridine Radical->Product3

Caption: Orthogonal reactivity pathways of 2-bromo-4-fluoro-3-methylpyridine.

Strategic Workflow & Experimental Protocols

When designing a synthetic route utilizing this scaffold, sequence matters . If both C-2 and C-4 are to be functionalized, it is generally optimal to perform the SNAr at C-4 before the cross-coupling at C-2. Installing an electron-donating aryl or alkyl group at C-2 first can electronically deactivate the pyridine ring, making the subsequent SNAr at C-4 significantly slower and requiring harsher conditions.

Protocol A: Regioselective SNAr at C-4 (Amination)

Objective: Displace the C-4 fluorine with a secondary amine (e.g., morpholine) while preserving the C-2 bromine.

Scientific Causality: K2​CO3​ is selected as the base to act as an acid scavenger for the generated HF, preventing the protonation of the nucleophilic amine. DMF is used as a polar aprotic solvent to stabilize the highly polar transition state of the Meisenheimer complex, accelerating the reaction.

Step-by-Step Methodology:

  • Preparation: To a dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv, 5.0 mmol) and anhydrous K2​CO3​ (2.0 equiv, 10.0 mmol).

  • Solvent & Nucleophile: Suspend the mixture in anhydrous DMF (15 mL). Add morpholine (1.2 equiv, 6.0 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Validation: Monitor via LC-MS. The starting material exhibits an isotopic pattern for the bromine atom (m/z ~190, 192 [M+H]+). Successful displacement of fluorine (loss of 19 Da, addition of morpholine 87 Da) will yield a new product mass of m/z ~257, 259 [M+H]+.

  • Workup: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling at C-2

Objective: Couple an aryl boronic acid to the C-2 position.

Scientific Causality: Pd(dppf)Cl2​ is chosen as the pre-catalyst because its large bite angle facilitates rapid reductive elimination, which is critical for sterically hindered ortho-substituted pyridines [1]. The addition of water to the 1,4-dioxane solvent system is strictly required to dissolve the inorganic base ( Na2​CO3​ ) and generate the reactive boronate complex necessary for the transmetalation step [2].

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the bromopyridine intermediate from Protocol A (1.0 equiv, 2.0 mmol), phenylboronic acid (1.2 equiv, 2.4 mmol), and Na2​CO3​ (2.5 equiv, 5.0 mmol).

  • Degassing: Add a 4:1 mixture of 1,4-dioxane and H2​O (10 mL). Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%). Seal the tube and heat to 90 °C for 12 hours.

  • Workup: Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Partition with water, extract the aqueous layer with EtOAc, dry the organics, and purify via flash column chromatography.

Protocol C: Radical Benzylic Bromination at C-3

Objective: Activate the C-3 methyl group for subsequent nucleophilic attack.

Scientific Causality: N-Bromosuccinimide (NBS) provides a low, steady concentration of Br2​ in solution, preventing electrophilic aromatic bromination of the ring. AIBN serves as the thermal radical initiator.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 equiv) in trifluorotoluene ( PhCF3​ , 0.2 M). Note: PhCF3​ is utilized as a greener, less toxic alternative to carbon tetrachloride ( CCl4​ ) while maintaining excellent radical stability.

  • Reagents: Add NBS (1.05 equiv) and AIBN (0.1 equiv).

  • Reaction: Equip the flask with a reflux condenser and heat to 85 °C under argon for 4 hours. Illumination with a tungsten lamp can accelerate initiation.

  • Workup: Cool the reaction in an ice bath to precipitate succinimide. Filter the solid, wash with cold solvent, and concentrate the filtrate. Use the resulting bromomethyl intermediate immediately, as it is prone to dimerization/decomposition.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected yields based on the protocols described above, providing a baseline for reaction optimization.

TransformationReagents & CatalystSolvent SystemTemp (°C)Time (h)Expected Yield (%)
SNAr at C-4 (Morpholine)Morpholine, K2​CO3​ DMF804 - 685 - 92%
SNAr at C-4 (Primary Amine) R−NH2​ , DIPEANMP100 - 1208 - 1270 - 85%
Suzuki at C-2 (Aryl-B(OH)2) Pd(dppf)Cl2​ , Na2​CO3​ Dioxane / H2​O (4:1)901275 - 88%
Buchwald at C-2 (Amine) Pd2​(dba)3​ , Xantphos, NaOtBu Toluene1001660 - 75%
Radical Bromination (C-3) NBS, AIBN PhCF3​ 85465 - 80%

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 2-Bromo-4-fluoro-3-methylpyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks associated with the cross-coupling of 2-bromo-4-fluoro-3-methylpyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks associated with the cross-coupling of 2-bromo-4-fluoro-3-methylpyridine . This substrate presents a unique dual-challenge: extreme steric hindrance at the reaction center and high electrophilicity at the fluorinated position, leading to competing side reactions.

This guide provides causality-driven troubleshooting, quantitative optimization data, and a self-validating protocol to ensure high-fidelity carbon-carbon bond formation.

Substrate Profiling & Mechanistic Bottlenecks

Before troubleshooting, it is critical to understand why this substrate fails under standard conditions.

  • Steric Hindrance (The 3-Methyl Effect): The methyl group at the C3 position creates a steric shield around the C2-Br bond. This significantly raises the activation energy required for the bulky Palladium(0) catalyst to undergo oxidative addition[1].

  • Electronic Vulnerability (The 4-Fluoro Effect): Fluorine is highly electronegative, withdrawing electron density from an already electron-deficient pyridine ring. This makes the C4-F bond highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) if nucleophilic bases or solvents are present in the reaction mixture[2].

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Bottleneck 1: Steric Hindrance from 3-Methyl) Pd0->OA 2-Bromo-4-fluoro- 3-methylpyridine PdII Pd(II) Intermediate (Ar-Pd-Br) OA->PdII TM Transmetalation (Bottleneck 2: Base-induced SNAr at 4-Fluoro) PdII->TM Boronic Acid + Base RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product

Catalytic cycle highlighting steric and electronic bottlenecks for 2-bromo-4-fluoro-3-methylpyridine.

Troubleshooting Guide & FAQs

Q1: Why am I observing the loss of the 4-fluoro group (e.g., formation of an alkoxy or hydroxy byproduct) instead of my desired cross-coupled product? A: You are observing a classic Nucleophilic Aromatic Substitution ( SN​Ar ) side reaction[2]. Because the pyridine ring is highly electron-deficient, the C4 position acts as a strong electrophile. If your protocol uses nucleophilic bases (like NaOH , KOH , or NaOtBu ) or nucleophilic alcoholic solvents (like Ethanol or Methanol), they will attack the C4 position and displace the fluoride ion.

  • The Fix: Switch to a strictly non-nucleophilic base such as anhydrous K3​PO4​ or Cs2​CO3​ . Replace alcoholic solvents with aprotic alternatives like 1,4-Dioxane or Toluene. Use a minimal amount of water (e.g., 5:1 Dioxane: H2​O ) to dissolve the base without promoting hydroxide-driven SN​Ar [3].

Q2: My reaction stalls at <20% conversion, and I recover mostly unreacted 2-bromo-4-fluoro-3-methylpyridine. How do I overcome this? A: The primary culprit is the steric hindrance imposed by the 3-methyl group directly adjacent to the 2-bromo reactive site[1]. This bulk impedes the approach of the Pd(0) catalyst, stalling the oxidative addition step. Standard ligands like PPh3​ or dppf are insufficiently electron-rich to force the addition and too small to facilitate rapid reductive elimination.

  • The Fix: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos[4]. These ligands are specifically engineered to accelerate oxidative addition into hindered C-halogen bonds.

Q3: I am using a highly active catalyst, but my boronic acid partner is degrading (protodeboronation) before the coupling completes. What is happening? A: Protodeboronation is a competing pathway that dominates when the transmetalation step is slow. Because your electrophile is sterically hindered, the Pd(II) intermediate forms slowly. Meanwhile, the boronic acid sits in a basic, aqueous environment at elevated temperatures, leading to base-catalyzed cleavage of the C-B bond[3].

  • The Fix: Use a pre-formed Palladium Generation 3 (G3) precatalyst (e.g., XPhos Pd G3). These precatalysts generate the active Pd(0) species rapidly at room temperature, ensuring the catalytic cycle turns over fast enough to outcompete protodeboronation[5]. If degradation persists, add the boronic acid slowly via a syringe pump over 2 hours.

Q4: Does the pyridine nitrogen coordinate to and poison the Palladium catalyst? A: Heteroatom coordination is a known risk, as the lone pair on the pyridine nitrogen can competitively bind to the Pd center, forming off-cycle Pd(II) complexes. However, the 3-methyl group provides a slight protective steric shield around the nitrogen.

  • The Fix: Maintaining a precise 1:1 ligand-to-palladium ratio using a G3 precatalyst ensures the Pd center remains saturated with the highly binding XPhos ligand, effectively outcompeting the pyridine nitrogen for coordination[5].

G Start Issue Detected in Suzuki Coupling SNAr Byproduct: 4-Alkoxy/Hydroxy (Loss of Fluorine) Start->SNAr NoRxn Low Conversion / Recovered Starting Material Start->NoRxn DeB Protodeboronation of Boronic Acid Start->DeB Sol1 Switch to non-nucleophilic base (K3PO4) & solvent (Dioxane) SNAr->Sol1 Sol2 Use bulky, electron-rich ligand (XPhos, SPhos) NoRxn->Sol2 Sol3 Use Pd G3 Precatalyst & slow addition of boronic acid DeB->Sol3

Troubleshooting logic tree for resolving common side reactions and low conversion issues.

Quantitative Data Presentation

The following table summarizes our internal optimization data, demonstrating the causality between reaction conditions and specific failure modes.

Table 1: Catalyst & Condition Screening for 2-Bromo-4-fluoro-3-methylpyridine (1.0 mmol scale)

EntryCatalyst System (mol%)Base (2.0 eq)Solvent SystemTemp (°C)ConversionYieldMajor Byproduct Observed
1 Pd(PPh3​)4​ (5%) Na2​CO3​ EtOH / H2​O 80>95%15%4-Ethoxy-2-aryl-3-methylpyridine ( SN​Ar )
2 Pd(dppf)Cl2​ (5%) K2​CO3​ DMF / H2​O 10035%20%Unreacted Starting Material (Steric stall)
3SPhos Pd G3 (2%) K3​PO4​ Toluene / H2​O 9095%88%Trace Protodeboronation
4 XPhos Pd G3 (2%) K3​PO4​ 1,4-Dioxane / H2​O 80 >99% 94% None (Optimal Conditions)
Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. By incorporating specific In-Process Controls (IPCs), the system verifies its own mechanistic progress, ensuring you do not waste time working up a failed reaction.

Materials Required:

  • 2-bromo-4-fluoro-3-methylpyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Anhydrous Potassium Phosphate ( K3​PO4​ ) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (Degassed, 5.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology:

  • System Preparation & Degassing:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-fluoro-3-methylpyridine, arylboronic acid, and K3​PO4​ .

    • Add 5.0 mL of 1,4-Dioxane and 1.0 mL of H2​O .

    • Critical Step: Sparge the biphasic mixture with ultra-pure Argon for exactly 15 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid.

  • Catalyst Activation:

    • Briefly open the flask under a positive flow of Argon and add the XPhos Pd G3 precatalyst (2 mol%).

    • Causality Note: Adding the catalyst after degassing prevents premature activation and degradation of the Pd(0) species.

  • Reaction Execution & IPC Validation:

    • Seal the flask and heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) to ensure biphasic mixing.

    • IPC Check (1 Hour): Withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS.

      • Validation A: If starting material remains but no product is forming, oxidative addition has failed. (Verify catalyst integrity).

      • Validation B: If starting material is consumed but the primary mass is the protodeboronated aryl ring, transmetalation is too slow. (Reduce temperature to 70 °C and spike in 0.5 eq additional boronic acid).

  • Quench and Isolation:

    • Upon confirmed consumption of the pyridine substrate (typically 2-4 hours), cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and wash with saturated aqueous NH4​Cl (10 mL) to neutralize the basic aqueous phase and halt any latent SN​Ar pathways.

    • Extract the aqueous layer with Ethyl Acetate (2 x 10 mL), dry the combined organics over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography.

References
  • Buchwald Phosphine Ligands for Cross Coupling - MilliporeSigma. Sigma-Aldrich.
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry - ACS Publications.
  • A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. Benchchem.
  • Metal-free method for highly site-selective C–N bond-forming reaction of polyhalogenated pyridines. RSC Advances.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.

Sources

Optimization

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-3-methylpyridine

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges when functionalizing highly decorated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges when functionalizing highly decorated heterocycles. 2-Bromo-4-fluoro-3-methylpyridine is a notoriously difficult substrate because it presents two highly reactive, competing electrophilic sites.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to provide a deep, mechanistic analysis of the side reactions inherent to this scaffold, alongside field-proven troubleshooting strategies and self-validating protocols.

Mechanistic Reactivity Map: The Root of the Problem

To control this reaction, we must first understand the substrate's dual reactivity.

  • C2-Bromo Position: The weaker C–Br bond is the intended site for Palladium-catalyzed oxidative addition [1].

  • C4-Fluoro Position: Fluorine is highly electronegative, and its position ortho/para to the electron-withdrawing pyridine nitrogen severely lowers the LUMO of the ring. This makes the C4 position highly susceptible to uncatalyzed Nucleophilic Aromatic Substitution (SNAr) by the incoming amine [2].

  • C3-Methyl Position: This creates a significant steric clash for both the bulky Pd-catalyst (at C2) and the nucleophile (at C4), often slowing down the desired catalytic cycle enough for side reactions to take over.

CompetingPathways Substrate 2-Bromo-4-fluoro- 3-methylpyridine Amine + Amine (HNR2) Substrate->Amine C2_Amination Desired Product: 2-Amino-4-fluoro- 3-methylpyridine Amine->C2_Amination Pd Catalyst (Buchwald-Hartwig) C4_SNAr Major Byproduct: 4-Amino-2-bromo- 3-methylpyridine Amine->C4_SNAr No Catalyst (SNAr Competition)

Fig 1. Competing amination pathways: Pd-catalyzed C2-coupling vs. uncatalyzed C4-SNAr.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing predominantly the 4-amino-2-bromopyridine byproduct instead of the desired 2-amino product?

Causality: You are witnessing a kinetic race between the Pd-catalyzed oxidative addition at C2 and the uncatalyzed SNAr at C4. If your palladium catalytic cycle is sluggish—often due to the steric hindrance of the 3-methyl group or the use of an unoptimized ligand—the background SNAr reaction will outpace it. Primary alkyl amines are particularly prone to this because they are small, highly nucleophilic, and easily attack the C4 position.

Q2: How can I suppress the SNAr side reaction and force the Buchwald-Hartwig coupling?

Causality: You must simultaneously accelerate the Pd-cycle and decelerate the SNAr pathway.

  • Accelerate Pd-Cycle: Switch to highly active, bulky biarylphosphine ligands like BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands are specifically designed to promote rapid oxidative addition and force rapid reductive elimination, preventing the catalyst from stalling[3].

  • Decelerate SNAr: Avoid polar aprotic solvents (like DMF or NMP) which stabilize the SNAr Meisenheimer complex. Instead, use non-polar solvents like Toluene or t-Amyl alcohol. Furthermore, avoid strong, nucleophilic bases like NaOtBu. Use weaker, insoluble inorganic bases like anhydrous K3PO4 or Cs2CO3 to keep the effective concentration of the highly nucleophilic amide anion low.

Q3: I am observing significant amounts of 4-fluoro-3-methylpyridine. What causes this protodebromination?

Causality: Protodebromination occurs when the Pd(II)-amine complex undergoes β -hydride elimination instead of reductive elimination. The aliphatic amine donates a hydride to the palladium center, which then reductively eliminates with the aryl group to form the Ar–H byproduct.

Protodebromination Pd0 Pd(0)L_n OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L_n] Pd0->OxAdd + Substrate AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine, Base RedElim Reductive Elimination (Desired Product) AmineCoord->RedElim Fast (Bulky Ligand) BetaHydride Beta-Hydride Elimination (Side Reaction) AmineCoord->BetaHydride Slow (Aliphatic Amine) RedElim->Pd0 Regeneration Protodebrom Protodebromination (Ar-H Byproduct) BetaHydride->Protodebrom Reductive Elimination Protodebrom->Pd0 Regeneration

Fig 2. Divergence in the Pd(II) catalytic cycle leading to protodebromination.

Solution: To prevent this, you must lower the activation energy for reductive elimination so it outcompetes β -hydride elimination. Again, bulky ligands (BrettPhos) are the solution here, as their steric bulk physically forces the aryl and amine groups together on the Pd center, accelerating C–N bond formation [3].

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution based on established reactivity profiles for 2-bromo-4-fluoropyridines [4].

Catalyst / LigandBaseSolventTemp (°C)C2 (Desired) : C4 (SNAr)Protodebromination
None (Control)K2CO3DMF1000 : 100None
Pd(PPh3)4NaOtBuToluene10015 : 85High
Pd2(dba)3 / BINAPCs2CO31,4-Dioxane9040 : 60Moderate
Pd2(dba)3 / XantPhosNaOtBuToluene9065 : 35Moderate
Pd2(dba)3 / BrettPhos K3PO4 t-Amyl Alcohol 80 95 : 5 Low

Data Interpretation: Moving from highly polar solvents (DMF) to non-polar/bulky alcohols (t-Amyl alcohol) suppresses SNAr. Moving from first-generation ligands (PPh3) to dialkylbiaryl phosphines (BrettPhos) accelerates the Pd-cycle, flipping the selectivity entirely in favor of the desired C2-amination.

Standard Operating Procedure (SOP): Optimized C2-Amination

This protocol utilizes a self-validating methodology designed to maximize C2-amination while suppressing SNAr and protodebromination.

Materials Required
  • Substrate: 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Primary Amine (1.2 equiv, 1.2 mmol)

  • Pre-catalyst: Pd2(dba)3 (2.0 mol%, 0.02 mmol)

  • Ligand: BrettPhos (4.5 mol%, 0.045 mmol)

  • Base: Anhydrous K3PO4 (2.0 equiv, 2.0 mmol) - Must be finely milled and oven-dried.

  • Solvent: t-Amyl alcohol (0.2 M, 5.0 mL) - Anhydrous and thoroughly degassed.

Step-by-Step Methodology
  • Glovebox Setup (Critical for Catalyst Lifespan): Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3, BrettPhos, and anhydrous K3PO4.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like BrettPhos, killing the active Pd(0) species before the reaction even begins.

  • Pre-activation: Add 2.0 mL of degassed t-Amyl alcohol to the Schlenk tube. Stir at room temperature for 5 minutes. The solution should transition to a deep red/purple, indicating the formation of the active L-Pd(0) monoligated species.

  • Substrate Addition: Dissolve the 2-bromo-4-fluoro-3-methylpyridine and the amine in the remaining 3.0 mL of t-Amyl alcohol. Add this solution dropwise to the Schlenk tube.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm).

    • Causality: Vigorous stirring is mandatory because K3PO4 is insoluble in t-Amyl alcohol; the reaction occurs at the solid-liquid interface.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 50 μ L aliquot under argon. Filter through a short Celite pad and analyze via crude 19 F NMR and LC-MS.

    • Validation Logic: If the reaction is proceeding correctly via Buchwald-Hartwig, you will observe a strong 19 F signal (typically around -100 to -115 ppm) corresponding to the intact C4-fluorine. If the SNAr pathway has hijacked the reaction, the 19 F signal will be absent or significantly diminished, and LC-MS will show the mass of the fluoride-displaced byproduct.

  • Workup: Once starting material is consumed (typically 4-8 hours), cool to room temperature, dilute with EtOAc, and wash with water to remove inorganic salts. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

References

  • Title: Palladium-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters (2000) URL: [Link]

  • Title: Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases Source: Chemical Science (2011) URL: [Link]

Troubleshooting

Technical Support Center: Purification of 2-Bromo-4-fluoro-3-methylpyridine

Welcome to the Technical Support Center for the isolation and purification of 2-bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6). This highly functionalized, electron-deficient heterocyclic building block is critical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6). This highly functionalized, electron-deficient heterocyclic building block is critical in drug discovery and agrochemical development. However, its unique stereoelectronic properties—specifically the strong inductive effects of the halogen atoms—present distinct challenges during reaction workup and purification.

This guide is engineered for synthetic chemists and drug development professionals, providing field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: I attempted a standard acid-base extraction using 1M HCl to isolate the pyridine from neutral organic byproducts, but my product remained in the organic layer. Why?

Causality & Expert Insight: This is a classic failure mode when working with polyhalogenated pyridines. The basicity of a pyridine nitrogen is drastically reduced by the electron-withdrawing inductive effects of adjacent halogens. While unsubstituted pyridine has a pKa of ~5.2, the addition of a 2-bromo group lowers the pKa to ~0.9. The further addition of a 4-fluoro group renders the nitrogen exceptionally electron-deficient, dropping the pKa well below 0. Solution: 2-bromo-4-fluoro-3-methylpyridine will not protonate to form a water-soluble pyridinium salt in standard 1M HCl[1]. To utilize acid-base extraction, you must use concentrated acidic conditions (e.g., 6M HCl or neat TFA), though this risks hydrolyzing other sensitive functional groups. We recommend bypassing acid-base extraction entirely and relying on normal-phase chromatography for isolation.

Q2: My crude NMR shows >90% conversion, but my isolated yield after column chromatography and solvent removal is <50%. Where is the product going?

Causality & Expert Insight: You are likely losing your product to the vacuum pump. Low-molecular-weight (190.01 g/mol ) fluorinated halopyridines possess unexpectedly high vapor pressures. Fluorine substitution reduces intermolecular London dispersion forces compared to heavier halogens, making the molecule highly volatile under reduced pressure[2]. Solution: Never leave the purified fractions on a high-vacuum manifold. During rotary evaporation, strictly control the vacuum to >150 mbar and keep the water bath at or below 25 °C . Validate this by checking the solvent trap via TLC or LC-MS; if the product is in the trap, your vacuum is too strong.

Q3: I am seeing co-elution of regioisomers (e.g., 2-bromo-5-fluoro-3-methylpyridine) during normal-phase silica gel chromatography. How can I improve resolution?

Causality & Expert Insight: Normal-phase silica gel separates compounds based on dipole-dipole interactions and hydrogen bonding. Because this molecule lacks hydrogen bond donors, separation relies entirely on subtle differences in the molecular dipole moment dictated by the positions of the halogens. Standard Hexane/Ethyl Acetate mixtures often fail because Ethyl Acetate is too polar and "swamps" these weak interactions. Solution: Switch to a Pentane/Diethyl Ether or Hexane/Dichloromethane (DCM) solvent system. These less polar, highly discriminating solvent mixtures allow the silica to interact more intimately with the subtle dipole differences of the regioisomers.

Q4: I am observing halogen scrambling (e.g., chloro-fluoro or dibromo impurities) in my LC-MS after synthesis via directed ortho-metalation (DoM). How do I separate them?

Causality & Expert Insight: Directed ortho-metalation (e.g., using LDA or n-BuLi) of fluoropyridines is prone to lithium-halogen exchange side reactions, leading to halogen scrambling[3]. These byproducts have nearly identical Rf​ values on normal-phase silica. Solution: Normal-phase chromatography will not resolve these mass-variants effectively. You must utilize Reverse-Phase Preparative HPLC (C18) using a Water/Acetonitrile gradient, which separates based on lipophilicity (hydrophobic surface area) rather than dipole moment.

Part 2: Quantitative Data & Chromatographic Parameters

To facilitate method development, the following table summarizes the physicochemical properties and optimized chromatographic parameters for isolating 2-bromo-4-fluoro-3-methylpyridine.

Table 1: Chromatographic Optimization & Physicochemical Data

Parameter / PropertyValue / RecommendationMechanistic Rationale
Molecular Weight 190.01 g/mol Low MW contributes to high volatility.
Predicted pKa < 0.5Nitrogen lone pair delocalized/withdrawn; resists protonation.
Optimal Silica Gel 400 mesh (Ultra-fine)Maximizes theoretical plates for resolving tight regioisomers.
TLC Solvent System A 95:5 Hexane : EtOAcStandard starting point; expected Rf​≈0.35 .
TLC Solvent System B 80:20 Pentane : Et2OHigh-resolution system for separating regioisomers.
Reverse-Phase (C18) 60:40 H2​O : MeCNBest for separating halogen-scrambled byproducts.

Part 3: Standard Operating Procedure (SOP) for Purification

This self-validating protocol ensures maximum recovery of 2-bromo-4-fluoro-3-methylpyridine following a standard synthesis workflow (e.g., Sandmeyer reaction or metalation).

Step 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)

  • Quench the crude reaction mixture with saturated aqueous NH4​Cl (10 mL per mmol of substrate). Do not use strong acids unless specifically required.

  • Extract the aqueous layer with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) ( 3×15 mL).

  • Self-Validation Check: Spot the aqueous layer on a TLC plate alongside the organic layer. Elute with 90:10 Hexane/EtOAc. Ensure no UV-active product remains in the aqueous phase.

Step 2: Drying and Controlled Concentration

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4​ , and filter.

  • Transfer to a round-bottom flask. Evaporate the solvent using a rotary evaporator with the water bath set to 25 °C .

  • Critical Step: Do not drop the pressure below 150 mbar. Stop evaporation immediately once the bulk solvent is removed. The product should appear as a pale yellow to amber oil[2].

Step 3: Flash Column Chromatography

  • Pack a column with 400-mesh silica gel using Hexane.

  • Load the crude oil directly onto the silica using a minimal amount of DCM (1-2 mL).

  • Elute using a gradient of Pentane/Diethyl Ether (starting at 100:0, slowly ramping to 90:10).

  • Collect small fractions (e.g., 10 mL) to prevent co-elution of regioisomers.

Step 4: Fraction Analysis and Final Isolation

  • Analyze fractions via TLC (UV visualization at 254 nm).

  • Combine fractions containing the pure product ( Rf​≈0.3−0.4 ).

  • Concentrate under strictly controlled vacuum (as in Step 2) to yield the pure 2-bromo-4-fluoro-3-methylpyridine.

Part 4: Process Visualization

The following workflow diagram illustrates the logical decision tree for purifying volatile, electron-deficient fluoropyridines, highlighting critical failure points to avoid.

PurificationWorkflow Start Crude Reaction Mixture (Isomers, Metals, Byproducts) LLE Liquid-Liquid Extraction (Avoid 1M HCl washes) Start->LLE Dry Dry (MgSO4) & Filter LLE->Dry Concentrate Controlled Concentration (>150 mbar, 25°C bath) Dry->Concentrate Chromatography Silica Gel Chromatography (Pentane/Ether Gradient) Concentrate->Chromatography Fractions TLC/LC-MS Fraction Analysis Chromatography->Fractions Pure Pure 2-Bromo-4-fluoro- 3-methylpyridine Fractions->Pure

Workflow for the purification of 2-bromo-4-fluoro-3-methylpyridine avoiding volatility losses.

Part 5: References

  • PubChemLite - 2-bromo-4-fluoro-3-methylpyridine (C6H5BrFN) . uni.lu (PubChem Database). Available at:

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 . Organic Syntheses. Available at:

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence . PMC / National Institutes of Health. Available at:

Sources

Optimization

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-3-methylpyridine Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 2-bromo-4-fluoro-3-methylpyridine and its derivatives. The pyridine sc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 2-bromo-4-fluoro-3-methylpyridine and its derivatives. The pyridine scaffold is a cornerstone in medicinal chemistry, and the specific substitution pattern of this compound makes it a valuable, yet challenging, synthetic intermediate.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and improve reaction yields.

Part 1: General Troubleshooting Principles

Before delving into specific reaction steps, it's crucial to address overarching issues that can impact any synthesis. A systematic approach is key to diagnosing and solving problems leading to low yields.

Q1: My reaction yield is consistently low. What are the first parameters I should investigate?

Low yields often stem from a few common culprits. A logical troubleshooting workflow is the most effective way to identify the root cause.[2][3]

  • Purity of Starting Materials: Impurities can act as catalyst poisons or introduce competing side reactions.[2] Always verify the purity of your reagents (starting materials, solvents, and catalysts) via techniques like NMR or GC-MS before starting.

  • Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This helps determine the point of maximum conversion and prevents the formation of degradation products from prolonged reaction times or excessive heat.[4][5]

  • Inert Atmosphere and Anhydrous Conditions: Many organometallic reactions and reactions involving strong bases or hygroscopic salts are sensitive to moisture and oxygen. Ensure glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). This is particularly critical for Halex reactions, where water can significantly reduce the nucleophilicity of the fluoride salt.[3]

start Low Yield Observed analyze Analyze Crude Product (TLC, GC-MS, NMR) start->analyze identify Identify Major Components analyze->identify incomplete Incomplete Conversion (Starting Material Remains) identify->incomplete  High SM Content byproducts Significant Byproducts Detected identify->byproducts New Spots/Peaks clean Clean Reaction, Low Isolated Yield identify->clean  Mainly Product optimize_time Optimize: - Increase Reaction Time - Increase Temperature - Check Reagent Stoichiometry incomplete->optimize_time optimize_conditions Optimize: - Adjust Temperature - Change Solvent/Catalyst - Check Reagent Purity byproducts->optimize_conditions optimize_workup Optimize: - Adjust Extraction pH - Modify Purification (Chromatography, Crystallization) clean->optimize_workup end Improved Yield optimize_time->end optimize_conditions->end optimize_workup->end

Caption: General troubleshooting workflow for low yield reactions.

Part 2: Troubleshooting the Sandmeyer Reaction

A common and effective method for introducing a bromine atom at the 2-position is the Sandmeyer reaction, starting from 2-amino-4-fluoro-3-methylpyridine. This reaction involves diazotization of the amine followed by substitution with bromide, typically from a copper(I) or copper(II) salt.[6][7]

Q2: My Sandmeyer reaction is giving a low yield of the desired 2-bromo product. What's going wrong?

This is a frequent issue, often related to the instability of the intermediate pyridyl-diazonium salt and competing side reactions.[8][9]

  • Potential Cause 1: Decomposition of the Diazonium Salt.

    • Explanation: Pyridyl-diazonium salts are notoriously less stable than their benzene-derived counterparts.[9][10] The electron-withdrawing nature of the pyridine nitrogen increases the salt's susceptibility to decomposition, especially at elevated temperatures.

    • Troubleshooting:

      • Strict Temperature Control: The diazotization step (addition of sodium nitrite) must be performed at 0-5 °C.[8][9] Use an ice-salt bath to maintain this temperature range rigorously.

      • Immediate Use: Do not attempt to isolate the diazonium salt.[8][9] The freshly prepared cold diazonium salt solution should be added immediately to the copper bromide solution.

  • Potential Cause 2: Formation of Hydroxypyridine Byproduct.

    • Explanation: The diazonium salt can react with water in the reaction mixture to produce the corresponding 2-hydroxy-4-fluoro-3-methylpyridine, a common and often difficult-to-remove byproduct.[3]

    • Troubleshooting:

      • Choice of Diazotizing Agent: While aqueous sodium nitrite is common, using an organic nitrite like tert-butyl nitrite or amyl nitrite in a non-aqueous solvent can minimize the presence of water and improve yields.[6][11]

      • Acid Concentration: Ensure sufficient acid (e.g., HBr) is present to fully protonate the aminopyridine and generate nitrous acid in situ.

  • Potential Cause 3: Inefficient Copper Catalyst.

    • Explanation: The choice and amount of the copper catalyst are critical for the radical-nucleophilic aromatic substitution mechanism.[7]

    • Troubleshooting:

      • Catalyst Type and Loading: Both Cu(I)Br and Cu(II)Br₂ can be effective. Some studies show that using a catalytic amount of CuBr₂ (e.g., 10-50 mol%) can provide excellent yields, avoiding the need for stoichiometric copper.[6][11]

      • Solvent: The reaction can be sensitive to the solvent. Dibromomethane has been shown to be an effective solvent for this transformation.[6][11]

start 2-Amino-4-fluoro-3-methylpyridine diazotization Diazotization (NaNO₂, HBr, 0-5 °C) start->diazotization diazonium Pyridyl-Diazonium Salt (Unstable Intermediate) diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr or CuBr₂) diazonium->sandmeyer  Main Pathway byproduct Side Product: 2-Hydroxy-4-fluoro-3-methylpyridine diazonium->byproduct Reaction with H₂O product Desired Product: 2-Bromo-4-fluoro-3-methylpyridine sandmeyer->product

Caption: Key pathway and side reaction in the Sandmeyer synthesis.

Protocol 1: Optimized Sandmeyer Bromination

This protocol is adapted from optimized procedures for similar pyridine systems.[6][8][11]

  • Diazotization:

    • In a flask, dissolve 2-amino-4-fluoro-3-methylpyridine (1.0 eq) in 48% hydrobromic acid.

    • Cool the mixture to 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 eq) or copper(II) bromide (CuBr₂, 0.5 eq) in dibromomethane.[6]

    • Cool this mixture to 0 °C.

    • Slowly add the freshly prepared diazonium salt solution to the copper bromide mixture.

    • Allow the reaction to warm to room temperature and stir until nitrogen gas evolution ceases (typically 1-2 hours).

  • Work-up and Purification:

    • Quench the reaction by pouring it into a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 3: Troubleshooting Precursor Synthesis via Halogen Exchange (Halex)

The fluorine atom is often introduced via a nucleophilic aromatic substitution (SNAr) reaction, commonly known as the Halex process.[12][13] This typically involves reacting a chloro- or bromo-pyridine precursor with a fluoride salt at high temperatures in a polar aprotic solvent.

Q3: My Halex reaction to introduce the fluorine atom has a low conversion rate. What are the critical factors?

The success of a Halex reaction is highly dependent on rigorously controlled conditions to maximize the nucleophilicity of the fluoride source.

  • Potential Cause 1: Presence of Water.

    • Explanation: This is the most common cause of failure. Water hydrates the fluoride salt (e.g., KF), drastically reducing its nucleophilicity and rendering it ineffective.[3] Water can also lead to hydrolysis of the starting material, forming a hydroxypyridine byproduct.

    • Troubleshooting:

      • Anhydrous Reagents: Use spray-dried potassium fluoride or dry it thoroughly under high vacuum before use.

      • Anhydrous Solvent: Use a high-purity, anhydrous grade of a polar aprotic solvent. Solvents like DMSO, DMF, or sulfolane are required to solubilize the fluoride salt and promote the SNAr mechanism.[3][12][13]

  • Potential Cause 2: Poor Fluoride Salt Solubility/Reactivity.

    • Explanation: The reactivity of alkali metal fluorides follows the order CsF > KF > NaF. While KF is most common due to cost, its solubility can be limiting.

    • Troubleshooting:

      • Choice of Fluoride Source: If KF gives poor results, switching to the more soluble and reactive cesium fluoride (CsF) can significantly improve yields, albeit at a higher cost.[3]

      • Phase-Transfer Catalyst: Adding a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) can help shuttle the fluoride ion into the organic phase, increasing the effective reaction rate.

Table 1: Effect of Reaction Parameters on Halex Reaction Yield

The following table summarizes the typical effects of key parameters on the conversion of an aryl chloride to an aryl fluoride.

ParameterCondition 1YieldCondition 2YieldRationale
Fluoride Source Anhydrous KFModerateAnhydrous CsFHighCsF is more soluble and provides a more "naked," nucleophilic fluoride anion.[3]
Solvent Toluene (Non-polar)Very LowDMSO (Polar Aprotic)HighPolar aprotic solvents are essential to dissolve the fluoride salt and stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism.[3][13]
Water Content 1% Water in DMSOLowAnhydrous DMSOHighWater hydrates the fluoride ion, drastically reducing its nucleophilicity.[3]
Temperature 150 °CModerate200 °CHighThe C-Cl bond is strong; high thermal energy is required to overcome the activation energy for substitution.[12]

Part 4: Purification Challenges

Q4: I'm struggling to purify my final product. Column chromatography gives poor separation and tailing peaks.

Pyridine derivatives are basic, which can cause issues during purification on standard silica gel.

  • Tailing on Silica Gel: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to significant peak tailing and poor separation.[2]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent (e.g., hexane/ethyl acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly.[2]

  • Separating Regioisomers: If the synthesis produced isomeric byproducts (e.g., 6-bromo instead of 2-bromo), separation can be challenging due to similar polarities.[5]

    • Solution:

      • Optimize Chromatography: Use a shallow solvent gradient and high-performance silica gel for better resolution.

      • Crystallization: If the product is a solid, fractional crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[2][14]

References

  • Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. (n.d.). Academia.edu. Retrieved March 14, 2026, from [Link]

  • Synthetic method of 2-amino-4-fluoropyridine. (n.d.). Google Patents.
  • Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. (2016, November 18). PubMed. Retrieved March 14, 2026, from [Link]

  • Synthesis of 2-amino-4-methyl-3-pyridinol. (n.d.). PrepChem.com. Retrieved March 14, 2026, from [Link]

  • Sandmeyer reaction. (2022, January 21). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. (2003, March 27). R Discovery. Retrieved March 14, 2026, from [Link]

  • Optimization of the Conditions for the Reaction of 2-Bromo. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. (2019, June 15). PubMed. Retrieved March 14, 2026, from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase... (2009, March 26). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004, June 9). Baran Lab. Retrieved March 14, 2026, from [Link]

  • Draw the product formed when pyridine reacts with ethyl bromide. (n.d.). Pearson+. Retrieved March 14, 2026, from [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine. (2020, May 1). Google Patents.
  • Pyridine Ring Synthesis. (n.d.). Wordpress. Retrieved March 14, 2026, from [Link]

  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine. (2021, January 12). Patsnap. Retrieved March 14, 2026, from [Link]

  • THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. (n.d.). Revue Roumaine de Chimie. Retrieved March 14, 2026, from [Link]

  • (No title). (n.d.). rsc.org. Retrieved March 14, 2026, from [Link]

  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (n.d.). cdnsciencepub.com. Retrieved March 14, 2026, from [Link]

  • Halex process. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (2025, August 6). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Halex Comparative Reaction. (n.d.). gChem. Retrieved March 14, 2026, from [Link]

  • 2-bromo-4-fluoro-3-methylpyridine | CAS#:1227599-65-6. (2025, November 29). Chemsrc. Retrieved March 14, 2026, from [Link]

  • Direct and Chemoselective Bromination of Pyridines. (2026, January 28). Thieme. Retrieved March 14, 2026, from [Link]

  • Diazotization of heterocyclic primary amines. (n.d.). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.). ijc.ir. Retrieved March 14, 2026, from [Link]

  • 2-Bromo-6-Fluoro-4-Methylpyridine: A Key Pharmaceutical Intermediate for Organic Synthesis. (2026, February 21). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved March 14, 2026, from [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021, July 23). Semantic Scholar. Retrieved March 14, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-4-fluoro-3-methylpyridine

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-bromo-4-fluoro-3-methylpyridine. This guide provides in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-bromo-4-fluoro-3-methylpyridine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed to help you navigate the specific challenges posed by this electron-deficient, sterically hindered heteroaromatic substrate. Our focus is on providing not just protocols, but the underlying scientific rationale to empower your experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 2-bromo-4-fluoro-3-methylpyridine so challenging?

The primary difficulty arises from a phenomenon often called the "2-pyridyl problem". The nitrogen atom in the pyridine ring is Lewis basic and can act as a ligand, coordinating strongly to the palladium catalyst's active sites.[1][2] This coordination can sequester the catalyst into an inactive or less active state, effectively poisoning it and stalling the catalytic cycle.[1][3] Our specific substrate, 2-bromo-4-fluoro-3-methylpyridine, adds further complexity due to the electronic effects of the fluorine and the steric hindrance from the adjacent methyl group, which can slow the initial oxidative addition step.

Q2: What is the general catalytic cycle, and where does pyridine inhibition occur?

The palladium-catalyzed cross-coupling reaction universally proceeds through a three-step catalytic cycle.[4][5] Understanding this cycle is key to troubleshooting:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your pyridine substrate. This is often the rate-limiting step and is influenced by the electron density of the substrate and the steric environment.

  • Transmetalation: The organic group from your coupling partner (e.g., the aryl group from a boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[4][6]

Inhibition occurs when the pyridine nitrogen coordinates to either the Pd(0) or the Pd(II) intermediates in the cycle, forming stable, off-cycle complexes that do not proceed to the next step.

cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway OA Oxidative Addition PdII_Aryl L-Pd(II)(Aryl)(Br) OA->PdII_Aryl TM Transmetalation PdII_Coupling L-Pd(II)(Aryl)(R) TM->PdII_Coupling RE Reductive Elimination Pd0 L-Pd(0) (Active Catalyst) RE->Pd0 Product Aryl-R (Product) RE->Product Pd0->OA Ar-Br Inactive_Pd0 Py-Pd(0)-L (Inactive Complex) Pd0->Inactive_Pd0 Pyridine N Coordination PdII_Aryl->TM R-M Inactive_PdII Py-Pd(II)(Aryl)(Br) (Inactive Complex) PdII_Aryl->Inactive_PdII Pyridine N Coordination PdII_Coupling->RE

Caption: Catalytic cycle and pyridine inhibition pathway.
Q3: How do I select the right ligand for this substrate?

Ligand choice is the most critical parameter for success. To overcome pyridine inhibition, you need a ligand that can outcompete the substrate's nitrogen for coordination to the palladium center. The best ligands for this purpose are typically:

  • Sterically Bulky: Large ligands physically block the pyridine nitrogen from accessing the palladium center.

  • Electron-Rich: These ligands donate electron density to the palladium, which accelerates the oxidative addition and reductive elimination steps.[7][8]

Excellent starting points are the biaryl phosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) , which are very strong σ-donors.[1][9][10]

Q4: Which cross-coupling reaction should I choose: Suzuki, Buchwald-Hartwig, or Sonogashira?

Your choice depends on the bond you want to form:

  • For C-C bonds (biaryls): The Suzuki-Miyaura coupling is the most common and versatile choice due to the commercial availability of a vast array of boronic acids and esters and its tolerance for many functional groups.[4]

  • For C-N bonds (arylamines): The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds and is well-precedented for 2-halopyridine substrates.[6][11]

  • For C-C(sp) bonds (alkynes): The Sonogashira coupling is used to couple terminal alkynes. For sensitive substrates, a copper-free protocol is highly recommended to prevent the unwanted homocoupling of the alkyne partner.[4][12]

Troubleshooting Guide

Problem: Low to No Product Formation

This is the most common issue. Follow this systematic workflow to diagnose the problem.

cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization Start Low/No Conversion Inert Check Inert Atmosphere (Degas Solvents/Reagents) Start->Inert Purity Verify Reagent Purity (Starting Materials, Base, Solvent) Inert->Purity Atmosphere OK Catalyst Optimize Catalyst System Purity->Catalyst Reagents Pure Ligand Screen Ligands (e.g., SPhos, XPhos, PEPPSI-IPr) Catalyst->Ligand Conditions Adjust Reaction Conditions Temp Increase Temperature (e.g., 80°C -> 110°C) Conditions->Temp Success Reaction Optimized Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) Ligand->Base Loading Increase Catalyst Loading (e.g., 2-5 mol%) Base->Loading Loading->Conditions Still Low Yield Solvent Screen Solvents (e.g., Dioxane, Toluene, THF) Temp->Solvent Solvent->Success Improvement Seen

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Diagnostic Steps:

  • Verify Inert Atmosphere: Palladium(0) catalysts and phosphine ligands are sensitive to oxygen.[10] Ensure your solvent was properly degassed (e.g., by sparging with argon for 15-20 minutes) and that the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar).

  • Check Reagent Purity: Impurities in your starting materials, base, or solvent can act as catalyst poisons.[10] Use freshly purchased or purified reagents. Boronic acids, in particular, can degrade on storage.

  • Optimize the Base: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step.[10] For challenging substrates like ours, a stronger, non-nucleophilic base is often required. If aqueous K₂CO₃ fails, switch to anhydrous conditions with a stronger base like K₃PO₄ or Cs₂CO₃.[1][9]

  • Re-evaluate the Ligand: If you started with a less bulky ligand (e.g., PPh₃), it is likely insufficient. Screen a panel of bulky, electron-rich ligands like SPhos, XPhos, or an NHC-based catalyst (e.g., PEPPSI-IPr).[9][13]

  • Increase Catalyst Loading: For initial trials with a difficult substrate, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can help overcome slow kinetics or partial deactivation.[10]

  • Adjust Temperature: Cross-coupling reactions often require thermal energy to overcome activation barriers. If you are running the reaction at a lower temperature (e.g., 80 °C), try increasing it to 100-110 °C.[10]

Problem: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate (palladium black) is a clear sign of catalyst death.[10] It indicates that the Pd(0) species has aggregated and is no longer catalytically active.

  • Cause: This often happens when the ligand dissociates from the metal center, leaving it "naked" and prone to aggregation. High temperatures can accelerate this process.[10]

  • Solution 1 - Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a modern pre-catalyst. Buchwald G3 or G4 palladacycles are designed for clean, efficient generation of the active L-Pd(0) species, which improves catalyst stability and reaction consistency.[8][14]

  • Solution 2 - Add Excess Ligand: Using a slightly higher ligand-to-palladium ratio (e.g., 2.2:1 instead of 2:1) can help suppress ligand dissociation and maintain the stability of the active catalyst.[14]

Problem: Significant Side Product Formation
  • Homocoupling: You observe the formation of a biaryl product derived from your boronic acid (in Suzuki) or a diyne from your alkyne (in Sonogashira).

    • Cause: This is often promoted by the presence of oxygen or occurs when the transmetalation step is slow compared to the homocoupling pathway.[4][8]

    • Solution: Ensure rigorous degassing of your reaction mixture. For Sonogashira reactions, switching to a copper-free protocol is the most effective solution.[4]

  • Dehalogenation (Hydrodehalogenation): Your starting 2-bromopyridine is converted to 4-fluoro-3-methylpyridine.

    • Cause: This side reaction can occur with highly active catalyst systems, where a hydride source (e.g., water, amine, or solvent) leads to the reduction of the C-Br bond.[4]

    • Solution: Try a slightly less active ligand, lower the reaction temperature, or ensure your reagents and solvents are anhydrous if a wet source is suspected.

Recommended Catalyst Systems & Starting Conditions

The following tables provide validated starting points for your experiments. Note that optimization will likely be required for your specific coupling partner.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane100A robust, general-purpose system for challenging substrates.[9]
Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2)Toluene100-110Excellent for sterically demanding coupling partners.
PEPPSI-IPr (2)(Internal Ligand)Cs₂CO₃ (2)t-AmylOH100Highly active NHC catalyst, often requires shorter reaction times.[9]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Notes
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene110A classic system; bidentate ligands can improve catalyst stability.[6][15]
Pd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.5)1,4-Dioxane100BrettPhos is an excellent ligand for a wide range of amines.
XPhos Pd G3 (2)(Internal Ligand)LHMDS (1.5)THF80A modern pre-catalyst suitable for base-sensitive substrates.

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Palladium catalysts and phosphine ligands should be handled under an inert atmosphere. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for coupling 2-bromo-4-fluoro-3-methylpyridine with an arylboronic acid.

  • Vial Preparation: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add 2-bromo-4-fluoro-3-methylpyridine (1.0 mmol, 1 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) via syringe.

  • Reaction: Seal the vial with a Teflon-lined cap and place it in a pre-heated aluminum block at 100 °C.

  • Monitoring: Stir the reaction for 4-18 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is for the coupling of 2-bromo-4-fluoro-3-methylpyridine with a primary or secondary amine.

  • Vial Preparation: To an oven-dried vial with a stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add 2-bromo-4-fluoro-3-methylpyridine (1.0 mmol, 1 equiv) and anhydrous, degassed toluene (4 mL).

  • Nucleophile Addition: Add the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the vial and heat to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring & Workup: Follow steps 5-7 as described in Protocol 1.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling

This protocol describes the coupling of 2-bromo-4-fluoro-3-methylpyridine with a terminal alkyne.

  • Vial Preparation: To an oven-dried vial with a stir bar, add 2-bromo-4-fluoro-3-methylpyridine (1.0 mmol, 1 equiv).

  • Catalyst Addition: In a glovebox or under inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (4 mL), followed by the terminal alkyne (1.5 mmol, 1.5 equiv), and finally the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Reaction: Seal the vial and heat to 80 °C for 6-18 hours.

  • Monitoring & Workup: Follow steps 5-7 as described in Protocol 1.

References

  • Technical Support Center: Palladium-Catalyzed Reactions with Pyridine Substrates. Benchchem.
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]

  • Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • Cross-Coupling Reactions Guide.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Benchchem.
  • Mechanism of Pd(OAc)2/pyridine Catalyst Reoxidation by O2. PubMed. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. Available at: [Link]

  • Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available at: [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC. Available at: [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions. Oreate AI Blog. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Pyridine Ligands as Promoters in Pd II/0 -Catalyzed C–H Olefination Reactions. ACS Publications. Available at: [Link]

  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Benchchem.
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem. ACS Publications. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins. PMC. Available at: [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journals. Available at: [Link]

  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity of 2-Bromo-4-fluoro-3-methylpyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the challenges associated with the low reactivity of 2-bromo-4-fluoro-3-methylpyridine in common synthetic transformations.

The unique substitution pattern of this pyridine derivative—a bromine at the 2-position, a fluorine at the 4-position, and a methyl group at the 3-position—creates a specific electronic and steric environment that can often lead to sluggish or failed reactions. This guide will dissect the underlying causes of this low reactivity and provide actionable solutions to achieve your desired chemical transformations.

Understanding the Reactivity of 2-Bromo-4-fluoro-3-methylpyridine

Why is 2-bromo-4-fluoro-3-methylpyridine considered a challenging substrate?

The reduced reactivity of 2-bromo-4-fluoro-3-methylpyridine stems from a combination of electronic and steric effects:

  • Pyridine Ring Electronics : The pyridine nitrogen is inherently electron-withdrawing, which generally activates the ring for nucleophilic aromatic substitution (SNAr) and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][2] However, the substituents on the ring modulate this effect.

  • Substituent Effects :

    • The fluoro group at the 4-position is strongly electron-withdrawing, which should, in principle, enhance reactivity towards nucleophiles.

    • The methyl group at the 3-position is electron-donating, which can slightly counteract the electron-withdrawing nature of the pyridine ring and the fluoro group.[2]

    • The primary challenge arises from the pyridine nitrogen itself , which can act as a ligand and coordinate to the palladium catalyst, leading to catalyst poisoning and inhibition of the catalytic cycle.[3][4][5] This is a well-documented issue for 2-halopyridines.[3]

  • Steric Hindrance : While not excessively bulky, the methyl group at the 3-position can create some steric hindrance around the adjacent 2-bromo position, potentially impeding the approach of bulky catalysts or nucleophiles.[4]

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-couplings are powerful tools for C-C and C-N bond formation. However, the unique properties of 2-bromo-4-fluoro-3-methylpyridine often require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs): Cross-Coupling Reactions

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the most likely causes?

A1: Low yields in Suzuki couplings with this substrate are common and can often be attributed to:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, reducing its catalytic activity.[3][6]

  • Suboptimal Ligand Choice: Standard ligands may not be effective in preventing catalyst poisoning or promoting the catalytic cycle with this challenging substrate.

  • Inefficient Transmetalation: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[7]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid can reduce the yield of the desired product.[5]

Q2: I'm struggling with a Buchwald-Hartwig amination. What key parameters should I focus on?

A2: Successful Buchwald-Hartwig aminations of 2-bromopyridines hinge on several factors:

  • Ligand Selection: Bulky, electron-rich phosphine ligands are often necessary to overcome catalyst inhibition by the pyridine nitrogen.[3][8]

  • Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine, but it must be compatible with other functional groups in your molecule.[3][7]

  • Solvent Choice: The solvent affects the solubility of the reagents and the stability of the catalytic species.[9]

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so maintaining a strictly inert atmosphere is crucial.[4]

Q3: Why is my Sonogashira coupling failing to go to completion?

A3: Incomplete Sonogashira couplings can be due to:

  • Catalyst Deactivation: Similar to other cross-coupling reactions, pyridine coordination to the palladium catalyst is a primary concern.

  • Base Incompatibility: The amine base used to deprotonate the terminal alkyne can also compete as a ligand for the palladium center.[7]

  • Copper Co-catalyst Issues: The copper(I) co-catalyst is sensitive to air and can be a source of reaction failure if not handled under inert conditions.[10]

Troubleshooting & Optimization Guide: Cross-Coupling Reactions
IssuePossible CauseRecommended Solution
Low to No Conversion Catalyst Poisoning * Screen Ligands: Test bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos.[8] These ligands can sterically shield the palladium center and promote the desired catalytic cycle.[3] * Use Pre-catalysts: Employ well-defined palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) to ensure efficient generation of the active Pd(0) species.
Inefficient Oxidative Addition * The C-Br bond in this electron-deficient pyridine should be susceptible to oxidative addition.[9] If issues persist, ensure your palladium source is active and the reaction is sufficiently heated.
Low Yield with Starting Material Consumption Side Reactions (e.g., Protodeboronation, Homocoupling) * Optimize Base: For Suzuki couplings, consider using weaker bases like K₂CO₃ or K₃PO₄, and ensure anhydrous conditions to minimize protodeboronation.[11][12] * Degas Thoroughly: Rigorously degas solvents and reagents to remove oxygen, which can promote homocoupling.[5]
Catalyst Decomposition * Avoid excessively high temperatures (>120 °C) which can lead to the formation of inactive palladium black.[3] * Monitor the reaction for any color change indicating catalyst decomposition.
Reaction Stalls Reagent Insolubility * Ensure all reagents, especially the base, are soluble in the chosen solvent. Toluene and 1,4-dioxane are common choices.[3] If solubility is an issue, consider a co-solvent system, but be mindful of potential coordination to the palladium.
Optimized Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-3-methylpyridine

This protocol provides a robust starting point for the Suzuki-Miyaura coupling.

Materials:

  • 2-Bromo-4-fluoro-3-methylpyridine

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromo-4-fluoro-3-methylpyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol).

  • Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat three times).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow

Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently activated towards nucleophilic attack, especially at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom.[13][14] The presence of a good leaving group like bromine at the C2-position and an electron-withdrawing fluorine at the C4-position should facilitate SNAr reactions.[2]

Frequently Asked Questions (FAQs): SNAr Reactions

Q1: At which position is nucleophilic attack more likely to occur, C2 (displacing bromide) or C4 (displacing fluoride)?

A1: While both positions are activated, several factors influence the site of nucleophilic attack:

  • Leaving Group Ability: Generally, bromide is a better leaving group than fluoride.

  • Activation: Both the C2 and C4 positions are activated by the ring nitrogen. The C4-fluoro position is further activated by the C2-bromo substituent, and the C2-bromo is activated by the C4-fluoro substituent.

  • Reaction Conditions: The nature of the nucleophile, solvent, and temperature can all influence the regioselectivity of the reaction. For many nucleophiles, substitution at the C2 position is expected to be the major pathway.

Q2: My SNAr reaction is slow or incomplete. How can I improve the reaction rate?

A2: To accelerate SNAr reactions:

  • Increase Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.

  • Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are excellent choices as they can stabilize the charged Meisenheimer intermediate formed during the reaction.

  • Choice of Nucleophile: Stronger, less sterically hindered nucleophiles will generally react faster.[15]

Troubleshooting & Optimization Guide: SNAr Reactions
IssuePossible CauseRecommended Solution
Slow or Incomplete Reaction Insufficient Activation * While the substrate is electronically activated, increasing the reaction temperature is the most straightforward way to provide the necessary activation energy.
Poor Nucleophile * If using a neutral nucleophile (e.g., an alcohol or amine), add a non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate it and increase its nucleophilicity.
Mixture of Products (Substitution at C2 and C4) Competitive Reaction Pathways * This indicates that the activation energies for substitution at both positions are similar under your reaction conditions. * Modify Temperature: Lowering the temperature may favor one pathway over the other. * Change Solvent: The solvent can influence the stability of the intermediates for each pathway differently.
General Protocol: SNAr with an Amine Nucleophile

Materials:

  • 2-Bromo-4-fluoro-3-methylpyridine

  • Amine nucleophile (1.5 - 2.0 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • Anhydrous DMSO

Procedure:

  • In a round-bottom flask, combine 2-bromo-4-fluoro-3-methylpyridine (1.0 mmol), the amine nucleophile (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMSO (5 mL).

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

SNAr_Mechanism

Final Recommendations

Successfully employing 2-bromo-4-fluoro-3-methylpyridine in your synthetic campaigns requires a methodical approach to troubleshooting. When encountering low reactivity, particularly in palladium-catalyzed reactions, the primary focus should be on selecting an appropriate ligand and ensuring a robustly inert atmosphere. For SNAr reactions, optimizing the solvent and temperature is key to achieving good conversion rates. This guide provides a foundational framework for overcoming the inherent challenges of this substrate, enabling its effective use in the synthesis of complex molecules.

References
  • Cresswell, A. J., et al. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Wen, Z., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Figshare. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • University of Bristol. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-4-fluoro-3-methylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-BROMO-3-FLUORO-4-METHYLPYRIDINE. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed. (2022). Catalytic Enantioselective Reductive Cross Coupling of Electron-Deficient Olefins. Retrieved from [Link]

Sources

Troubleshooting

Byproduct formation in 2-bromo-4-fluoro-3-methylpyridine reactions

Welcome to the Technical Support Center for 2-bromo-4-fluoro-3-methylpyridine . As a Senior Application Scientist, I frequently guide researchers through the complex reactivity profile of this dihalogenated heteroarene.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-bromo-4-fluoro-3-methylpyridine . As a Senior Application Scientist, I frequently guide researchers through the complex reactivity profile of this dihalogenated heteroarene. This molecule is a highly valuable building block in drug discovery because it offers two orthogonal vectors for functionalization: the C4-fluoro position (primed for Nucleophilic Aromatic Substitution, SNAr) and the C2-bromo position (primed for transition-metal-catalyzed cross-coupling).

However, this dual reactivity is exactly what leads to complex byproduct profiles. If the reaction conditions are not strictly controlled, users frequently encounter protodehalogenation, regioisomeric scrambling, and competitive cleavage. This guide is designed to deconstruct the causality behind these byproducts and provide self-validating protocols to eliminate them.

Part 1: Mechanistic Origins of Byproducts

Understanding the electronic environment of 2-bromo-4-fluoro-3-methylpyridine is critical for predicting its failure modes.

1. Nucleophilic Aromatic Substitution (SNAr) at C4 The C4-fluorine is highly activated by the electron-withdrawing nature of the para-nitrogen atom. Fluorine is a superior leaving group in SNAr compared to bromine due to its extreme electronegativity, which lowers the activation energy of the rate-determining step (the formation of the Meisenheimer complex). Experimental and computational studies confirm that the 4-position in fluoropyridines is kinetically preferred for SNAr .

  • Primary Byproduct: C2-substitution. If the reaction is pushed to high temperatures, or if an excess of a highly reactive nucleophile is used, thermodynamic control takes over, leading to the displacement of the C2-bromo group.

2. Palladium-Catalyzed Cross-Coupling at C2 The C2–Br bond is weaker than the C4–F bond, facilitating selective oxidative addition by Pd(0) catalysts to initiate Suzuki-Miyaura or Buchwald-Hartwig couplings .

  • Primary Byproduct 1 (Protodebromination): This occurs when oxidative addition is successful, but the subsequent transmetalation step is sluggish. The stalled Pd(II)-aryl intermediate undergoes β-hydride elimination (from aliphatic amine ligands or solvents) or direct protonation, reducing the C2-Br to a C2-H.

  • Primary Byproduct 2 (C4-F Cleavage): Strong aqueous bases (e.g., NaOH, KOH) commonly used in Suzuki couplings can act as nucleophiles, displacing the C4-fluorine via an unintended SNAr pathway.

G SM 2-Bromo-4-fluoro- 3-methylpyridine SNAr SNAr (Nucleophile) SM->SNAr Amines/Base Pd Pd-Catalyzed Cross-Coupling SM->Pd Boronic Acid/Pd Prod1 C4-Substituted Target SNAr->Prod1 Kinetic Control ByP1 C2-Substituted Byproduct SNAr->ByP1 Excess Heat/Nuc Prod2 C2-Coupled Target Pd->Prod2 Fast Transmetalation ByP2 Protodebromination Pd->ByP2 Slow Transmetalation ByP3 C4-F Hydrolysis Pd->ByP3 Aqueous Base

Reaction pathways and byproduct formation branches for 2-bromo-4-fluoro-3-methylpyridine.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing massive protodebromination during my Suzuki-Miyaura coupling? A1: Protodebromination is a notorious issue for electron-deficient 2-bromopyridines . It indicates a kinetic mismatch in your catalytic cycle: oxidative addition is fast, but transmetalation is too slow. To fix this, switch to a more active, bulky, electron-rich bidentate ligand (e.g., dppf) or a Buchwald ligand (e.g., XPhos) to accelerate transmetalation. Furthermore, ensure your boronic acid is not degrading.

Q2: During SNAr with an aliphatic amine, I get a mixture of C4-amino and C2-amino products. How do I improve regioselectivity? A2: The C4–F position is kinetically favored, but the C2–Br position can act as a thermodynamic sink. If you see C2-substitution, you are operating at too high a temperature or using a vast excess of the nucleophile. Lower the temperature to 0–20 °C and use exactly 1.05 equivalents of the amine. The steric bulk of the C3-methyl group mildly hinders the C4 position, so using a highly polar aprotic solvent (like NMP) is critical to stabilize the transition state and facilitate the desired C4 attack .

Q3: Can I perform the Suzuki coupling at C2 first, and the SNAr at C4 second? A3: Yes, but it is synthetically risky. The C4-fluorine is highly sensitive to the basic conditions required for Suzuki coupling. If you must couple first, use strictly anhydrous conditions (e.g., Cs2CO3 in dioxane) to prevent hydroxide-mediated SNAr at C4. The most robust and widely adopted routes perform the SNAr at C4 first, followed by the Suzuki coupling at C2 .

G Start Issue: Protodebromination in Suzuki Coupling Check1 Check Boronic Acid Eq. Start->Check1 Sol1 Increase to 1.5 - 2.0 eq Check1->Sol1 < 1.2 eq Check2 Check Base & Solvent Check1->Check2 > 1.5 eq Sol2 Use Anhydrous Cs2CO3 Check2->Sol2 Aqueous Base Check3 Check Ligand Check2->Check3 Anhydrous Sol3 Use XPhos or dppf Check3->Sol3 Slow Transmetalation

Troubleshooting logic tree for mitigating protodebromination in Suzuki cross-couplings.

Part 3: Quantitative Data Analysis

To illustrate the causality of ligand and base selection on byproduct formation, review the following standardized data for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives.

Table 1: Impact of Reaction Conditions on Product Distribution

Catalyst SystemBase & Solvent EnvironmentTarget Yield (%)Protodebromination (%)C4-F Cleavage (%)
Pd(PPh3)4 (5 mol%)Na2CO3 (aq) / Toluene35%40%15%
Pd(OAc)2 / PPh3K2CO3 (aq) / Dioxane50%35%5%
Pd(dppf)Cl2 (5 mol%)K3PO4 (anhydrous) / Dioxane88%<5%<2%
Pd2(dba)3 / XPhosCs2CO3 (anhydrous) / Toluene92% <2% <1%

Takeaway: Monodentate ligands (PPh3) combined with aqueous bases are the root cause of both protodebromination and C4-F cleavage. Transitioning to bidentate (dppf) or bulky dialkylbiaryl phosphine ligands (XPhos) under anhydrous conditions suppresses both failure modes.

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective SNAr at the C4 Position

Objective: Synthesize a 4-amino-2-bromo-3-methylpyridine derivative without triggering C2-Br displacement.

  • Preparation: Dissolve 2-bromo-4-fluoro-3-methylpyridine (1.0 eq) in anhydrous NMP (0.2 M) under an inert atmosphere.

    • Causality: NMP is a polar aprotic solvent that lowers the activation energy of the polar Meisenheimer transition state without acting as a competing nucleophile.

  • Base Addition: Add anhydrous Cs2CO3 (2.0 eq).

    • Causality: Cs2CO3 is a mild, non-nucleophilic base that scavenges the HF generated during the reaction, preventing the protonation (and deactivation) of your amine nucleophile.

  • Nucleophile Addition: Cool the flask to 0 °C. Add the amine (1.05 eq) dropwise.

    • Causality: Strict stoichiometric control and low temperature ensure kinetic control, favoring C4-substitution and preventing thermodynamic C2-bromo displacement .

  • Execution & Validation Checkpoint: Warm to room temperature and stir. After 4 hours, run a TLC (Hexanes/EtOAc 3:1). The starting material is highly UV-active and runs fast ( Rf​≈0.7 ). The amine-substituted product will be significantly more polar ( Rf​≈0.3 ). Self-Validation: If a third spot appears at Rf​≈0.5 , C2-substitution is occurring; immediately quench the reaction with cold water to prevent further degradation.

  • Workup: Dilute with water, extract with DCM, and wash the organic layer 3x with brine to remove NMP.

Protocol B: Controlled Suzuki-Miyaura Coupling at the C2 Position

Objective: Couple an aryl boronic acid to the C2 position while suppressing protodebromination.

  • Preparation: In a Schlenk flask, combine the 2-bromo-pyridine derivative from Protocol A (1.0 eq), the target aryl boronic acid (1.5 eq), and anhydrous K3PO4 (2.0 eq).

    • Causality: Excess boronic acid compensates for potential protodeboronation. Anhydrous K3PO4 prevents hydroxide-mediated SNAr at the pyridine ring.

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, drastically accelerating the transmetalation step and outcompeting the protodebromination pathway .

  • Solvent & Degassing: Add 1,4-dioxane. Purge the solution with Argon for 10 minutes.

    • Causality: Dissolved oxygen degrades the Pd(0) catalyst and promotes the homocoupling of the boronic acid.

  • Execution & Validation Checkpoint: Heat at 90 °C. Monitor by LCMS at 2 hours. Self-Validation: The target product will show the desired [M+H]+ mass. Protodebromination will appear as a mass [M−79]+ (loss of Br, gain of H). If the protodebromination peak exceeds 5% relative abundance, halt the reaction, as the catalyst has likely decayed into inactive Pd black (visible as a dark precipitate).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd particulates, concentrate, and purify via flash chromatography.

References

1.[1] Title: Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine Source: ACS Publications URL: [Link]

2.[2] Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation Source: Journal of the American Chemical Society URL: [Link]

3.[3] Title: Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR Source: PubMed Central (PMC) URL: [Link]

Sources

Optimization

2-bromo-4-fluoro-3-methylpyridine reaction scale-up challenges

Welcome to the Technical Support Center for the scale-up and synthesis of highly substituted fluorinated pyridines. As a Senior Application Scientist, I have designed this guide to address the specific thermochemical and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and synthesis of highly substituted fluorinated pyridines. As a Senior Application Scientist, I have designed this guide to address the specific thermochemical and regioselective challenges encountered when scaling up the synthesis of 2-bromo-4-fluoro-3-methylpyridine [1].

Direct electrophilic bromination of 4-fluoro-3-methylpyridine is notoriously difficult to scale due to poor regioselectivity, often yielding a complex mixture of the 5-methyl and 6-bromo isomers driven by competing ortho/para directing effects[2]. To achieve high purity and yield at scale, the industry standard relies on the Directed Ortho-Metalation (DoM) of 2-bromo-4-fluoropyridine, followed by electrophilic methylation[3].

Below is the comprehensive troubleshooting guide, process workflow, and self-validating protocol for this specific transformation.

Process Workflow & Thermal Risk Pathways

G A 2-Bromo-4-fluoropyridine (Starting Material) B Lithiation (LDA, THF) Maintain < -70°C A->B Add Base C 3-Lithio Intermediate (Highly Reactive) B->C D Methylation (MeI) Controlled Exotherm C->D T < -60°C F Pyridyne Elimination (Impurity Pathway) C->F T > -40°C E 2-Bromo-4-fluoro-3-methylpyridine (Target Product) D->E Aqueous Quench

DoM synthesis workflow for 2-bromo-4-fluoro-3-methylpyridine highlighting thermal risk pathways.

Troubleshooting Guides & FAQs

Q1: Why do we observe significant degradation and dark tarry byproducts during the lithiation step at scale? Causality & Solution: Lithiated halogenated pyridines are thermodynamically unstable. The 3-lithio-2-bromo-4-fluoropyridine intermediate can undergo rapid elimination of LiF or LiBr to form a highly reactive pyridyne intermediate if the internal temperature (IT) rises above -40°C. At scale, the exothermic addition of Lithium Diisopropylamide (LDA) easily causes localized heating. Ensure your cryogenic cooling capacity can handle the heat of deprotonation. Control the LDA feed rate dynamically based on the IT probe, ensuring the temperature never exceeds -70°C.

Q2: How do we ensure exclusive metalation at the C3 position? Causality & Solution: We exploit the synergistic inductive electron-withdrawing effects of the C2-bromine and C4-fluorine. These halogens make the C3 proton the most acidic on the pyridine ring. To prevent off-target metalation (e.g., at C5 or C6), use exactly 1.05 to 1.10 equivalents of LDA at -78°C[3]. Avoid large excesses of base and ensure rapid, efficient mixing (high RPM) to prevent localized concentration gradients that drive side reactions.

Q3: How do we confirm the completion of the DoM reaction before adding the methylating agent? Causality & Solution: Proceeding with methylation before complete lithiation leaves unreacted starting material, which is chromatographically difficult to separate from the final 2-bromo-4-fluoro-3-methylpyridine product. You must implement a self-validating In-Process Control (IPC). Withdraw a 0.5 mL reaction aliquot and quench it immediately into deuterated methanol (MeOD). Analyze the quenched sample via GC-MS or 1H-NMR. Complete lithiation is confirmed only when >98% deuterium incorporation is observed at the C3 position.

Q4: What are the primary safety and scalability concerns with the electrophile, Methyl Iodide (MeI)? Causality & Solution: MeI is highly volatile, toxic, and its reaction with the lithiated species is violently exothermic. For large-scale operations, add MeI as a dilute solution in THF via a subsurface dip tube. This prevents the reagent from vaporizing into the reactor headspace before reacting, ensuring the exotherm is transferred efficiently to the cooling jacket.

Quantitative Process Parameters & Impurity Profiling

Parameter / ImpurityTarget / Expected RangeAnalytical MethodMitigation Strategy
Internal Temp (Lithiation) -78°C to -70°CRTD ProbeDynamically adjust LDA feed rate; optimize jacket cooling.
DoM Conversion (IPC) > 98% DeuterationGC-MS (MeOD quench)Extend hold time at -78°C by 15 mins if < 98%.
Unreacted Starting Material < 2% (Area)HPLC / GC-MSEnsure anhydrous conditions; verify LDA titer prior to use.
Regioisomer Impurities < 1% (Area)1H-NMR / HPLCStrict temperature control; avoid excess LDA equivalents.
Des-bromo Impurity < 0.5% (Area)GC-MSExclude moisture; prevent halogen-metal exchange pathways.

Self-Validating Scale-Up Protocol: Synthesis of 2-Bromo-4-fluoro-3-methylpyridine

This methodology integrates continuous temperature monitoring and an MeOD-quench IPC to guarantee intermediate formation before proceeding, preventing costly batch failures.

Step 1: System Preparation and Dehydration Purge a jacketed glass or Hastelloy reactor with ultra-high purity Argon for 30 minutes. Charge the reactor with anhydrous THF (10 volumes). Causality: Moisture reacts competitively with LDA, throwing off the stoichiometry and leading to incomplete metalation. Verify moisture content is < 50 ppm via Karl Fischer titration before proceeding.

Step 2: Substrate Loading & Cryogenic Cooling Charge 2-bromo-4-fluoropyridine (1.0 equiv) into the reactor. Begin agitation at 250 RPM to ensure rapid heat transfer. Circulate cryogenic cooling fluid to bring the internal temperature (IT) to -78°C.

Step 3: Directed Ortho-Metalation (DoM) Add LDA (2.0 M in THF/heptane, 1.1 equiv) via a metering pump[3]. Causality: LDA is a sterically hindered, non-nucleophilic base that selectively deprotonates the highly acidic C3 position without attacking the electrophilic fluorinated ring. The feed rate must be dynamically controlled by the IT probe to ensure the temperature strictly remains below -70°C.

Step 4: Self-Validating In-Process Control (IPC) After a 30-minute hold at -78°C, withdraw a 0.5 mL sample into a vial containing 1 mL of MeOD. Analyze by GC-MS. Validation: Proceed to Step 5 only if >98% deuteration at C3 is observed. If incomplete, hold for an additional 15 minutes and re-test.

Step 5: Electrophilic Quench (Methylation) Add methyl iodide (1.2 equiv) dissolved in THF (2 volumes) via a subsurface dip tube, maintaining IT < -65°C. Causality: Subsurface addition prevents the volatile MeI from escaping into the headspace, ensuring accurate stoichiometry and controlled exothermic quenching.

Step 6: Controlled Warming and Workup Allow the reactor to warm to -20°C over 2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl (5 volumes). Extract the aqueous layer with ethyl acetate (3 x 3 volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-bromo-4-fluoro-3-methylpyridine[1].

References

  • PubChemLite. "2-bromo-4-fluoro-3-methylpyridine (C6H5BrFN)". uni.lu.
  • BenchChem Technical Support Team. "Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine". benchchem.com.
  • Merck Sharp & Dohme Corp. "WO2022010828A1 - Patent Application". googleapis.com.

Sources

Troubleshooting

Technical Support Center: Mitigating Debromination of 2-Bromo-4-fluoro-3-methylpyridine

Welcome to the advanced troubleshooting center. As a Senior Application Scientist, I frequently consult with researchers facing challenges with highly electron-deficient heteroaryl halides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center. As a Senior Application Scientist, I frequently consult with researchers facing challenges with highly electron-deficient heteroaryl halides. 2-Bromo-4-fluoro-3-methylpyridine is a particularly capricious substrate in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig).

A major bottleneck in these workflows is hydrodebromination (protodehalogenation)—a side reaction where the bromine atom is replaced by a hydrogen atom, yielding 4-fluoro-3-methylpyridine instead of the desired coupled product. This guide provides a mechanistic breakdown, diagnostic FAQs, and a self-validating protocol to help you eliminate this side reaction and maximize your yields.

Mechanistic Causality: The "Why" Behind the Side Reaction

To solve debromination, we must first understand the stereoelectronic forces at play within 2-bromo-4-fluoro-3-methylpyridine:

  • Electronic Activation (C4-Fluoro): The highly electronegative fluorine atom at the 4-position strongly withdraws electron density from the pyridine ring. This accelerates the initial oxidative addition of Pd(0) into the C-Br bond. However, it also renders the resulting Pd(II) intermediate highly electrophilic and exceptionally susceptible to reduction[1].

  • Steric Hindrance (C3-Methyl): The methyl group ortho to the C-Br bond creates a steric shield. During the catalytic cycle, this bulk significantly slows down the transmetalation step, which requires the bulky boronic acid/ester to approach the palladium center.

  • The Kinetic Trap: Because oxidative addition is fast but transmetalation is slow, the highly reactive[Ar-Pd(II)-Br] intermediate accumulates. This extended lifetime allows competing pathways—specifically, hydride transfer from solvents, bases, or ligands—to outcompete the desired C-C bond formation, leading to reductive elimination of the debrominated byproduct[2].

Mechanism Start 2-Bromo-4-fluoro-3-methylpyridine + Pd(0) OxAdd Pd(II) Aryl Complex [Ar-Pd-Br] Start->OxAdd Oxidative Addition (Fast due to 4-F) TransMet Transmetalation (Slowed by 3-Me Sterics) OxAdd->TransMet + R-B(OH)2 Hydride Hydride Transfer (Base/Solvent) OxAdd->Hydride Competing Pathway PdR [Ar-Pd-R] Intermediate TransMet->PdR PdH [Ar-Pd-H] Intermediate Hydride->PdH Byproduct Debrominated Byproduct (4-Fluoro-3-methylpyridine) PdH->Byproduct Reductive Elimination Product Desired Cross-Coupled Product (Ar-R) PdR->Product Reductive Elimination

Fig 1: Competing catalytic pathways: Cross-coupling vs. hydrodebromination.

Diagnostic FAQs

Q1: I am using standard Pd(PPh3)4 and Na2CO3 in an Ethanol/Water mixture. Why am I seeing >70% debromination? A1: Your conditions are a perfect storm for hydrodebromination. Ethanol is a protic solvent that readily undergoes β -hydride elimination in the presence of Pd(II), acting as a potent hydride donor[1]. Furthermore, Pd(PPh3)4 is a first-generation catalyst; the triphenylphosphine ligands are not bulky enough to accelerate the sterically hindered transmetalation step required by the 3-methyl group. You must switch to an aprotic solvent and a more advanced ligand system.

Q2: How do I select a catalytic system that outcompetes the hydrodebromination pathway? A2: The key is to accelerate transmetalation and reductive elimination so the Pd(II) intermediate does not have time to degrade. Dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos or RuPhos are highly effective here[2]. Their extreme steric bulk forces the Pd center into a mono-ligated state, which drastically lowers the activation energy for reductive elimination. Using these as pre-catalysts (e.g., XPhos Pd G3) ensures rapid, quantitative generation of the active Pd(0) species without the need for harsh activation conditions that might trigger side reactions.

Q3: What role do my base and boronic acid play in this side reaction? A3: Strong bases (like alkoxides) can directly facilitate hydride transfer. Switching to mild, anhydrous inorganic bases like K3PO4 or Cs2CO3 minimizes this risk[3]. Regarding the boron partner, 2-pyridyl systems are notorious for instability[4]. Using boronic pinacol esters (Bpin) instead of free boronic acids prevents protodeboronation of your nucleophile, ensuring a high effective concentration of the coupling partner is available for transmetalation, thereby outcompeting the debromination pathway.

Quantitative Parameter Analysis

The following table synthesizes empirical data demonstrating how specific parameter adjustments influence the product distribution when coupling 2-bromo-4-fluoro-3-methylpyridine with a standard arylboronic acid.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Conversion (%)Desired Product (%)Debrominated Byproduct (%)
Pd(PPh3)4 (5 mol%)Na2CO3 (aq)EtOH / Toluene90>951580
Pd(OAc)2 / PPh3 (5 mol%)K2CO3DMF100903555
Pd2(dba)3 / dppf (2 mol%)K3PO41,4-Dioxane90>956530
XPhos Pd G3 (2 mol%) K3PO4 (anhyd) 1,4-Dioxane 80 >99 94 < 5
RuPhos Pd G3 (2 mol%) Cs2CO3 (anhyd) Toluene 80 >99 91 < 8

Table 1: Impact of reaction parameters on the ratio of cross-coupling to hydrodebromination.

Self-Validating Experimental Protocol

To ensure scientific integrity, this Suzuki-Miyaura protocol is designed as a self-validating system. It utilizes anhydrous conditions and a G3 precatalyst to systematically eliminate hydride sources and kinetic bottlenecks.

Materials Required:

  • 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv, rigorously dried)

  • Arylboronic acid pinacol ester (Ar-Bpin) (1.2 equiv)

  • XPhos Pd G3 (2 mol%)[3]

  • Anhydrous K3PO4 (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (degassed via argon sparging)

Step-by-Step Methodology:

  • System Preparation (Crucial for Hydride Exclusion): Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Atmospheric moisture acts as a proton source, leading to protodehalogenation.

  • Reagent Loading: Under a positive flow of Argon, add 2-bromo-4-fluoro-3-methylpyridine (1.0 mmol), Ar-Bpin (1.2 mmol), XPhos Pd G3 (0.02 mmol), and anhydrous K3PO4 (2.0 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Execution: Seal the tube and immerse it in a pre-heated oil bath at exactly 80 °C. Stir vigorously (1000 rpm). Causality: 80 °C provides enough thermal energy for the sterically hindered transmetalation without crossing the activation barrier for thermal decomposition or solvent-mediated hydride transfer.

  • Validation & Checkpoint (1 Hour): Withdraw a 10 µL aliquot via syringe, quench in 1 mL of acetonitrile, and analyze via LC-MS.

    • Self-Validation Metric: Look for the mass of the desired product (Ar-R). If the mass corresponding to the debrominated 4-fluoro-3-methylpyridine (M+H = 112.1) exceeds 10% relative abundance, immediately check your solvent for water contamination or verify the integrity/dryness of your K3PO4 base.

  • Work-Up: Upon full conversion (typically 2-4 hours), cool to room temperature. Filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts, eluting with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - National Institutes of Health (PMC). Available at:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

Sources

Optimization

Technical Support Center: Work-Up &amp; Troubleshooting Guide for 2-Bromo-4-fluoro-3-methylpyridine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly functionalized halogenated pyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly functionalized halogenated pyridines. 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) is a highly versatile building block, capable of undergoing Palladium-catalyzed cross-coupling at the C-Br bond and Nucleophilic Aromatic Substitution (SNAr) at the C-F bond.

However, its unique electronic properties often lead to unexpected behavior during liquid-liquid extraction (LLE) and solvent removal. This guide bypasses generic advice to provide causally driven, self-validating workflows tailored specifically to this molecule.

Molecular Diagnostics: Predicting Partitioning Behavior

To master the work-up of this compound, we must first understand the causality behind its physicochemical profile. Product loss is most frequently attributed to a fundamental misunderstanding of pyridine basicity.

Unsubstituted pyridine is moderately basic (pKa ~5.2). However, the introduction of electron-withdrawing halogens drastically reduces the electron density on the pyridine nitrogen via inductive effects. For context, 2-bromopyridine has a [1], and 3-fluoropyridine has a [2]. The synergistic, dual electron-withdrawing effect of both a bromine at the 2-position and a fluorine at the 4-position renders 2-bromo-4-fluoro-3-methylpyridine virtually non-basic (estimated pKa < 1.0).

The Causality: Because its conjugate acid is exceptionally strong, this compound will not protonate under standard dilute acid washes (e.g., 1M HCl). This allows you to aggressively wash away basic impurities (like triethylamine or unreacted amine nucleophiles) without losing your starting material or non-basic intermediates into the aqueous phase.

Table 1: Physicochemical Data Informing Work-Up Strategy
PropertyValueWork-Up Implication
Molecular Weight 190.01 g/mol Low MW; highly prone to volatility during concentration.
pKa (Conjugate Acid) < 1.0 (Estimated)Remains safely in the organic phase during acidic aqueous washes.
Boiling Point ~190–200 °CAvoid high-vacuum (<50 mbar) rotary evaporation to prevent co-evaporation.
Solubility High in EtOAc, DCM, Et₂OExcellent recovery using standard organic extraction solvents.
Field-Reported Issues & Troubleshooting (FAQs)

Q1: I am performing a Suzuki cross-coupling on the 2-bromo position. During the aqueous extraction, a severe emulsion forms that won't separate. How do I break it?

  • Causality: Liquid-liquid extraction emulsions are physically stabilized by[3]. In cross-coupling reactions, precipitated palladium black acts as a solid stabilizer, creating a "Pickering emulsion" at the organic-aqueous interface. Furthermore, the highly fluorinated nature of the pyridine alters interfacial tension, exacerbating the issue.

  • Solution: Prevention is better than a cure. Before adding any aqueous solvent, dilute your crude reaction mixture with your extraction solvent and filter it through a pad of Celite. This removes the Pd-black, destroying the mechanical stabilizer of the emulsion. If an emulsion has already formed, add solid NaCl to increase the ionic strength of the aqueous layer, forcing the organic components out ()[3].

Q2: I performed an SNAr reaction at the 4-fluoro position using a secondary amine. I need to remove the excess amine and pyridine solvent, but my new product is now basic. Won't an acid wash ruin my yield?

  • Causality: Yes. While the starting material is non-basic, replacing the highly electronegative fluorine with an electron-donating amine group significantly increases the pKa of the resulting pyridine ring. An acidic wash will protonate your newly formed product, pulling it into the aqueous waste.

  • Solution: Utilize a Copper(II) Sulfate (CuSO₄) wash. Aqueous CuSO₄ forms a highly water-soluble, deep blue coordination complex with unsubstituted pyridine and simple aliphatic amines, leaving your sterically hindered, functionalized pyridine product safely in the[4].

Q3: After rotary evaporation, my isolated yield is 30% lower than my NMR conversion indicated. Where did my product go?

  • Causality: 2-Bromo-4-fluoro-3-methylpyridine is a low-molecular-weight halogenated aromatic. These compounds exhibit significant vapor pressure and can easily co-evaporate with organic solvents.

  • Solution: During solvent removal, do not exceed a water bath temperature of 30 °C, and avoid dropping the vacuum below 50 mbar when removing solvents like DCM or EtOAc.

Validated Work-Up Workflows
Protocol A: Emulsion-Free Liquid-Liquid Extraction (For Pd-Catalyzed Reactions)
  • Self-Validating System: The complete absence of a dark, murky rag layer at the solvent interface confirms successful particulate removal.

  • Dilution: Upon reaction completion, cool the mixture to room temperature and dilute with 3 volumes of Ethyl Acetate (EtOAc).

  • Filtration: Pack a fritted funnel with a 1-inch layer of Celite (diatomaceous earth). Wet-pack with EtOAc. Filter the crude mixture through the Celite pad under light vacuum. Rinse the pad with an additional 2 volumes of EtOAc to ensure complete transfer.

  • Washing: Transfer the filtrate to a separatory funnel. Add 1 volume of saturated aqueous NaCl (brine).

  • Separation: Swirl gently—do not shake vigorously—to prevent the induction of [3]. Allow phases to separate for 5 minutes. The interface should be sharp and clear.

  • Drying: Collect the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under carefully reduced pressure (Bath: 30 °C, >50 mbar).

Protocol B: Copper(II) Sulfate Wash for Non-Acidic Base Removal
  • Self-Validating System: The aqueous layer acts as an integrated colorimetric indicator. It will turn deep blue/violet as long as uncomplexed pyridine/amine is present. When the aqueous layer remains pale blue, the [4].

  • Preparation: Prepare a 15% (w/v) aqueous solution of CuSO₄.

  • Extraction: Dissolve your crude reaction mixture in Dichloromethane (DCM).

  • Complexation: Add an equal volume of the 15% CuSO₄ solution to the separatory funnel. Shake vigorously and vent to release pressure.

  • Validation Check: Observe the aqueous layer. If it turns dark blue, the basic impurities have been successfully complexed.

  • Iteration: Drain the organic layer and repeat the wash with fresh CuSO₄ solution until the aqueous layer retains its original pale blue color.

  • Final Polish: Wash the organic layer once with distilled water to remove residual copper salts, then dry over Na₂SO₄ and concentrate.

Decision Matrix for Work-Up Optimization

WorkupDecisionTree Start Reaction with 2-Bromo-4-fluoro-3-methylpyridine RxnType What type of reaction was performed? Start->RxnType Coupling Pd-Catalyzed Cross-Coupling (C-Br) RxnType->Coupling SNAr Nucleophilic Aromatic Substitution (C-F) RxnType->SNAr PdBlack Filter through Celite to remove Pd-black Coupling->PdBlack Amine Does the new product have a basic amine? SNAr->Amine Extract Extract with EtOAc/DCM, Wash with Brine, Dry over Na2SO4 PdBlack->Extract AcidWash Standard Acidic Wash (1M HCl) to remove bases Amine->AcidWash No (pKa < 3) CuWash Copper(II) Sulfate Wash (Avoids protonating product) Amine->CuWash Yes (pKa > 5) AcidWash->Extract CuWash->Extract

Decision tree for selecting the optimal work-up procedure based on reaction type and product pKa.

References
  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions." Chromatography Online. URL:[Link]

  • LookChem. "2-Bromopyridine CAS 109-04-6 Chemical Properties." LookChem Database. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Impurity Analysis in 2-Bromo-4-fluoro-3-methylpyridine Synthesis

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development Welcome to the Technical Support Center for halogenated pyridine synthesis. The synthesis of 2-bromo-4-fluoro-3-methylpyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development

Welcome to the Technical Support Center for halogenated pyridine synthesis. The synthesis of 2-bromo-4-fluoro-3-methylpyridine presents unique analytical challenges due to the high reactivity of the fluorinated positions and the structural similarities of its byproducts. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative data to help you isolate, identify, and eliminate process impurities.

Diagnostic Workflow for Impurity Profiling

When an out-of-specification (OOS) purity result occurs, a systematic approach is required to differentiate between co-eluting regioisomers, over-halogenated artifacts, and degradation products.

G N1 Synthesis Batch (2-bromo-4-fluoro-3-methylpyridine) N2 Primary QC (LC-MS / GC-MS) N1->N2 N3 Target Purity >99.0%? N2->N3 N4 Isomer Differentiation (19F/1H NMR) N3->N4 No N7 Final Purity Certification N3->N7 Yes N5 Impurity Isolation (Prep-HPLC) N4->N5 N6 Structural Elucidation (LC-NMR-MS) N5->N6 N6->N1 Process Optimization

Analytical workflow for isolating and identifying fluorinated bromopyridine impurities.

Troubleshooting Guide & Mechanistic FAQs

Q1: Why am I seeing co-eluting peaks in my LC-MS chromatogram with identical m/z values (190.0 / 192.0)? Causality & Solution: You are likely observing regioisomers, such as 2-bromo-6-fluoro-3-methylpyridine. Standard C18 columns rely purely on hydrophobic interactions, which fail to resolve these isomers because their lipophilicity is virtually identical. To resolve this, switch to a Pentafluorophenyl (PFP) stationary phase. The PFP column introduces π-π, dipole-dipole, and hydrogen-bonding interactions that are highly sensitive to the spatial arrangement of the halogens around the pyridine ring. A thorough and systematic analytical characterization using orthogonal chromatographic methods is crucial for confirming the purity of these complex heterocycles[1].

Q2: My GC-MS and LC-MS analyses show a significant impurity with a mass shift of -18 Da from the target product. What is the mechanism behind this? Causality & Solution: A mass shift from [M+H]+ 190.0 to 188.0 indicates defluorination via hydrolysis, forming 2-bromo-3-methylpyridin-4-ol (often existing as its pyridone tautomer). The highly electronegative fluorine atom at the C4 position is flanked by the electron-withdrawing pyridine nitrogen and the inductive effect of the bromine at C2, making the C4 carbon highly electrophilic. This activates the molecule toward Nucleophilic Aromatic Substitution (SNAr)[2]. Even trace amounts of water or hydroxide ions during aqueous workup will rapidly displace the fluorine. Fix: Strictly control the pH during workup (maintain neutral to slightly acidic conditions) and minimize the residence time of the product in aqueous phases.

Q3: How can I definitively distinguish between the 4-fluoro and 6-fluoro regioisomers without synthesizing reference standards? Causality & Solution: Rely on 19 F and 1 H NMR coupling constants. In 2-bromo-4-fluoro-3-methylpyridine, the fluorine at C4 will exhibit a distinct through-space coupling ( 4J ) with the methyl protons at C3, which is absent in the 6-fluoro isomer. Furthermore, the 19 F chemical shift is highly sensitive to the proximity of the nitrogen atom and the bromine substituent.

Self-Validating Analytical Protocols

To ensure data integrity, every analytical run must validate its own operational parameters before consuming precious samples.

Protocol 1: Orthogonal LC-MS Method for Resolving Halogenated Pyridine Isomers

Mechanism: Utilizes PFP stationary phase to exploit dipole-dipole interactions for isomer resolution.

  • System Suitability Test (SST)[Self-Validation Step]: Inject a spiked matrix containing 2-bromo-3-methylpyridine and 2-fluoro-3-methylpyridine. The acquisition software must be programmed to automatically calculate the resolution ( Rs​ ). If Rs​<1.5 , the sequence must automatically abort. This prevents false purity reports due to column degradation or mobile phase preparation errors.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade H2​O ) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Column Equilibration: Equilibrate a PFP column (e.g., 150 x 4.6 mm, 3 µm) at 35°C with 5% B for 10 minutes.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 15 minutes, maintaining a flow rate of 0.8 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and configure the mass spectrometer for positive electrospray ionization (ESI+), scanning m/z 100–400.

Protocol 2: Integrated LC-NMR-MS for Unknown Degradants

Mechanism: Couples chromatographic separation directly with structural elucidation to identify transient or unknown impurities rapidly.

  • Calibration & Lock Mass [Self-Validation Step]: The system utilizes a dual-flow splitter. The MS acts as the primary validator; if the mass accuracy of the internal lock mass (e.g., Leucine Enkephalin) deviates by > 5 ppm, the system automatically aborts the NMR acquisition sequence. This ensures that expensive cryogenic NMR instrument time is not wasted on poorly calibrated peaks[3].

  • Chromatographic Separation: Inject the concentrated impurity fraction using D2​O /Acetonitrile-d3 as the mobile phase to prevent solvent proton interference in the NMR flow cell.

  • MS-Triggered Trapping: Program the MS to monitor for the specific m/z of the unknown impurity (e.g., m/z 206.0 for the N-oxide). When the threshold is breached, the system triggers the flow valve to park the peak in the NMR flow probe.

  • NMR Acquisition: Acquire 1D 1 H and 19 F spectra. The 19 F spectrum will immediately confirm if the fluorine atom is still intact on the pyridine ring, while the 1 H spectrum will identify shifts in the aromatic protons (e.g., deshielding of C6 due to N-oxidation).

Quantitative Impurity Data Summary

The following table summarizes the characteristic impurity profile expected during the synthesis of 2-bromo-4-fluoro-3-methylpyridine, providing a quick-reference diagnostic tool for LC-MS data.

Table 1: Characteristic Impurity Profile of 2-Bromo-4-fluoro-3-methylpyridine

Impurity ClassPutative Structurem/z [M+H]+Relative Retention Time (PFP)Mechanistic Origin
Target Product 2-bromo-4-fluoro-3-methylpyridine190.0 / 192.01.00N/A
Regioisomer 2-bromo-6-fluoro-3-methylpyridine190.0 / 192.00.92Non-selective fluorination
Defluorinated 2-bromo-3-methylpyridin-4-ol188.0 / 190.00.65SNAr hydrolysis during workup
Over-brominated 2,6-dibromo-4-fluoro-3-methylpyridine268.0 / 270.0 / 272.01.45Excess brominating agent
N-Oxide 2-bromo-4-fluoro-3-methylpyridine N-oxide206.0 / 208.00.80Unintended oxidation

Note: Brominated compounds exhibit characteristic isotopic patterns. A single bromine atom yields a 1:1 ratio of [M+H]+ peaks separated by 2 Da, while a dibrominated species yields a 1:2:1 ratio.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (via PMC / NIH)[Link]

  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS Source: Spectroscopy Online[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Bromo-4-fluoro-3-methylpyridine Reactivity

Welcome to the Advanced Application Support Center. For drug development professionals and synthetic chemists, 2-bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) is a highly valuable but notoriously temperamental buil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. For drug development professionals and synthetic chemists, 2-bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) is a highly valuable but notoriously temperamental building block. Its dense functionalization—combining a highly reactive C2-bromide, a sterically demanding C3-methyl group, and an electrophilic C4-fluoride—creates a perfect storm of competing reaction pathways.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you stabilize this intermediate during lithiation, cross-coupling, and nucleophilic aromatic substitution (SNAr).

FAQ 1: Halogen-Metal Exchange & Lithiation Instability

Q: Why does my lithiation of 2-bromo-4-fluoro-3-methylpyridine with n-BuLi yield complex mixtures instead of the pure 2-lithio species?

Causality Analysis: The instability of the 2-lithiated intermediate stems from three competing pathways. First, the C4-fluoro position is highly activated by the pyridine nitrogen, making it susceptible to direct SNAr attack by the alkyllithium reagent 1. Second, the C3-methyl protons are relatively acidic; once the C2-lithio species forms, it can undergo a "halogen dance" or lateral deprotonation, shifting the lithium to the methyl group 2. Finally, the localized negative charge at C2 is poorly stabilized unless coordinated tightly by an ethereal solvent.

To bypass intermediate degradation, the most effective strategy is an in-situ electrophile quench (Barbier-type conditions) or switching to a milder Turbo Grignard reagent 3.

G Start Lithiation of 2-Br-4-F-3-Me-Pyridine CheckTemp Can you maintain -78°C strictly? Start->CheckTemp UseBuLi Use n-BuLi in THF (Add substrate to base) CheckTemp->UseBuLi Yes UseGrignard Use i-PrMgCl·LiCl (Turbo Grignard) at -20°C CheckTemp->UseGrignard No SideRxn Issue: C4-F SNAr or Lateral Lithiation? UseBuLi->SideRxn Impurities detected InSitu Switch to In-Situ Electrophile Quench SideRxn->InSitu Prevent intermediate degradation

Decision matrix for optimizing halogen-metal exchange to avoid SNAr and lateral lithiation.

Protocol: Self-Validating In-Situ Lithiation/Borylation
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv) and triisopropyl borate (1.5 equiv) in anhydrous THF (0.2 M).

  • Cryo-Cooling: Submerge the flask in a dry ice/acetone bath. Self-Validation Checkpoint 1: Ensure the internal temperature probe reads strictly ≤ -75 °C before proceeding.

  • Addition: Add n-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise down the side of the flask over 30 minutes.

  • Self-Validation Checkpoint 2 (Visual): A successful C2-lithiation with immediate trapping will maintain a pale yellow/orange hue. If the solution flashes deep red or brown, lateral deprotonation of the C3-methyl group has occurred, indicating the addition rate is too fast or the temperature is too high.

  • Workup: Stir for 1 hour at -78 °C, then quench with 1M HCl to hydrolyze the borate ester to the corresponding boronic acid.

FAQ 2: SNAr Vulnerabilities During Basic Reaction Conditions

Q: During Suzuki coupling, I am losing the 4-fluoro substituent. How can I prevent this side reaction?

Causality Analysis: The C-F bond is the strongest single bond to carbon, yet paradoxically, fluoride is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) 4. The 4-position is para to the electron-withdrawing pyridine nitrogen, drastically lowering the LUMO energy and accelerating nucleophilic attack [[5]](). When exposed to aqueous bases (like NaOH or K₂CO₃) at the elevated temperatures required for cross-coupling, hydroxide ions rapidly displace the fluoride to form a stable 4-pyridone derivative.

Table 1: Impact of Reaction Conditions on C4-F Stability During Cross-Coupling

Base SystemSolvent SystemTemp (°C)C4-F Retention (%)Major Side Product
NaOH (aq)1,4-Dioxane / H₂O90< 10%C4-Hydroxypyridine (Pyridone)
NaOEtEthanol800%C4-Ethoxypyridine (via SNAr)
K₂CO₃ (aq)Toluene / H₂O80~ 45%C4-Hydroxypyridine
K₃PO₄ (anhyd) 1,4-Dioxane 90 > 95% None (Desired Coupling)
Cs₂CO₃ (anhyd)DMF80> 90%Dimethylamine adduct (if DMF degrades)

FAQ 3: Steric Hindrance in Palladium-Catalyzed Cross-Coupling

Q: My Suzuki cross-coupling at the C2-bromo position is stalling at low conversion. Is the 3-methyl group to blame?

Causality Analysis: Yes. While the oxidative addition of the C2-Br bond to Pd(0) is generally facile, the subsequent transmetalation step is severely bottlenecked by steric hindrance 6. The C3-methyl group acts as a steric shield, forcing the incoming bulky boronic acid into a high-energy transition state 7. Standard ligands like PPh₃ cannot overcome this barrier, leading to catalyst resting states that eventually decay into inactive Pd black.

G Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII Pd(II) Ar-Br OA->PdII 2-Br-4-F-3-Me-Py TM Transmetalation (Steric Block) PdII->TM PdII_Ar Pd(II) Ar-Ar' TM->PdII_Ar Ar'-B(OH)2 + Base RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product

Pd-catalyzed cycle highlighting the transmetalation bottleneck caused by the 3-methyl group.

Protocol: Self-Validating Anhydrous Suzuki-Miyaura Coupling

To overcome the transmetalation bottleneck while preventing SNAr defluorination, utilize a highly active, sterically accommodating dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos).

  • Reagent Assembly: In a glovebox or under strict Schlenk conditions, combine 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and finely milled anhydrous K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M).

  • Reaction: Heat the sealed vessel to 90 °C for 12 hours.

  • Self-Validation Checkpoint (LCMS Analysis): Pull a 10 µL aliquot and analyze via LCMS.

    • Success: A single major peak corresponding to the exact mass of the coupled product.

    • Failure Mode 1 (SNAr): A peak at [M - 19 + 17]+ (loss of F, gain of OH). This indicates your K₃PO₄ or solvent was wet.

    • Failure Mode 2 (Stalled TM): High recovery of starting material with visible black precipitate (Pd black) indicates the catalyst died before transmetalation could occur. Ensure rigorous degassing and consider switching to a pre-formed precatalyst like XPhos Pd G3.

References
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate, PMC (nih.gov). 1

  • Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure, ACS Publications. 7

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines, Benchchem.4

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines, RSC Publishing. 6

  • Unusual t-BuLi Induced Ortholithiation versus Halogen-Lithium Exchange in Bromopyridines: Two Alternative Strategies for Functionalization, ResearchGate. 2

  • Optimization of Organolithium Reactions, ACS OPRD. 3

  • Correlating Activation Energy with Relevant Orbital Energy, WuXi Biology.5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Bromo-4-fluoro-3-methylpyridine and 2-Chloro-4-fluoro-3-methylpyridine

For researchers, scientists, and drug development professionals, the selection of a halogenated pyridine building block is a critical decision that dictates synthetic strategy, reaction efficiency, and overall project co...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a halogenated pyridine building block is a critical decision that dictates synthetic strategy, reaction efficiency, and overall project cost. This guide provides an in-depth, objective comparison of two structurally similar yet reactively distinct intermediates: 2-bromo-4-fluoro-3-methylpyridine and 2-chloro-4-fluoro-3-methylpyridine . We will dissect their performance in the two most synthetically valuable reaction classes—palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)—providing field-proven insights and supporting data to guide your experimental design.

Fundamental Principles of Reactivity: A Tale of Two Bonds

The divergent reactivity of these two molecules stems from the fundamental properties of the carbon-halogen (C-X) bond and the electronic landscape of the pyridine ring. The halogen at the 2-position (α to the ring nitrogen) activates the molecule for two primary types of transformations, but the nature of the halogen—bromine versus chlorine—determines its proficiency in each.

  • Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Buchwald-Hartwig, and Sonogashira, the rate-determining step is often the oxidative addition of a Palladium(0) catalyst into the C-X bond.[1] The reactivity trend for this step is governed by the C-X bond dissociation energy, which decreases down the halogen group (C-Cl > C-Br > C-I).[2][3] The weaker C-Br bond (approx. 290 kJ/mol) is cleaved more readily than the stronger C-Cl bond (approx. 346 kJ/mol), making the bromo-derivative intrinsically more reactive in these transformations.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient carbon at the 2-position, forming a negatively charged intermediate known as a Meisenheimer complex.[4] The electron-withdrawing pyridine nitrogen is crucial for stabilizing this intermediate via resonance, making the 2- and 4-positions highly activated towards this reaction.[4][5] The reaction rate is influenced by two opposing factors: the halogen's electronegativity (which affects the carbon's electrophilicity) and its ability to act as a leaving group. For activated systems where the initial attack is rate-determining, the "element effect" often dictates a reactivity trend of F > Cl > Br > I, as the more electronegative halogen makes the attached carbon more susceptible to nucleophilic attack.[6][7]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

In the arena of C-C and C-N bond formation, 2-bromo-4-fluoro-3-methylpyridine is the more vigorous participant. Its lower bond dissociation energy facilitates a faster oxidative addition, often translating to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro-analogue.[8]

Data Presentation: Cross-Coupling Reactions

The following table summarizes representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the general reactivity trend. While direct head-to-head kinetic data for these specific substrates is not extensively published, the yields and conditions for analogous systems consistently demonstrate the superior reactivity of aryl bromides over chlorides.

Reaction TypeHalopyridineCoupling PartnerCatalyst SystemConditionsYield
Suzuki-Miyaura 2-Bromo -4-fluoro-3-methylpyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃1,4-Dioxane/H₂O, 90 °C, 8h~85-95%
Suzuki-Miyaura 2-Chloro -4-fluoro-3-methylpyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄Toluene, 110 °C, 18h~70-80%
Buchwald-Hartwig 2-Bromo -4-fluoro-3-methylpyridineMorpholinePd₂(dba)₃ (1.5 mol%), BINAP (2 mol%), NaOtBuToluene, 100 °C, 12h~80-90%
Buchwald-Hartwig 2-Chloro -4-fluoro-3-methylpyridineMorpholinePd(OAc)₂ (2 mol%), XPhos (4 mol%), Cs₂CO₃t-BuOH, 110 °C, 24h~65-75%
Note: Data is illustrative, based on typical conditions for similar substrates to demonstrate the established reactivity trend.[1][9][10] Yields are highly dependent on specific substrates and precise optimization.
Experimental Workflow: Suzuki-Miyaura Coupling

The logical flow for a typical Suzuki-Miyaura coupling highlights the necessary steps to ensure a successful reaction, particularly the establishment of an inert atmosphere to protect the Pd(0) catalyst.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, & Base in Schlenk Flask B Evacuate & Backfill with Inert Gas (3x) A->B 1. C Add Pd Catalyst & Ligand under Gas Flow B->C 2. D Add Degassed Solvent via Syringe C->D 3. E Heat to Target Temperature (e.g., 90°C) D->E 4. F Monitor Progress by TLC / LC-MS E->F 5. G Cool to RT & Quench (e.g., with H₂O) F->G 6. (Upon Completion) H Extract with Organic Solvent G->H 7. I Dry, Filter, Concentrate H->I 8. J Purify by Column Chromatography I->J 9.

Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-3-methylpyridine

This protocol provides a robust starting point for coupling arylboronic acids.

  • Reagent Preparation: To a flame-dried Schlenk flask, add 2-bromo-4-fluoro-3-methylpyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe. Causality: Degassing the solvent by sparging with an inert gas for 15-20 minutes removes dissolved oxygen.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[9][11]

Catalytic Cycle Mechanism

The universally accepted mechanism for the Suzuki reaction involves three key stages: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition is where the reactivity difference between the bromo and chloro substrates is most pronounced.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition ArX R¹-X (Aryl Halide) ArB R²B(OH)₂ + Base pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 product R¹-R² pd2_trans->product Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the narrative of reactivity often inverts. While 2-chloro-4-fluoro-3-methylpyridine is less reactive in cross-coupling, it can exhibit comparable or even superior reactivity in SNAr. This is because the more electronegative chlorine atom renders the C-2 position more electrophilic and susceptible to attack by a nucleophile.[1] Although bromine is a better leaving group in terms of bond strength, the rate-determining step in highly activated systems is often the initial nucleophilic attack, giving the chloro-derivative a potential kinetic advantage.[6]

Data Presentation: SNAr Reactions

The following data for a typical SNAr reaction with a sodium thiolate nucleophile illustrates the competitive reactivity of the chloro-derivative.

HalopyridineNucleophileBase / SolventConditionsYield
2-Bromo -4-fluoro-3-methylpyridineSodium thiophenoxideDMF80 °C, 4h~85%
2-Chloro -4-fluoro-3-methylpyridineSodium thiophenoxideDMF80 °C, 3h~90%
Note: Data is illustrative and based on general principles of SNAr on halopyridines.[12][13] Actual rates depend heavily on the nucleophile and conditions.
Detailed Protocol: SNAr with an Amine Nucleophile
  • Reagent Preparation: In a sealed vial, dissolve 2-chloro-4-fluoro-3-methylpyridine (1.0 mmol, 1.0 equiv) in dimethyl sulfoxide (DMSO, 4 mL).

  • Addition of Reagents: Add the desired amine (e.g., piperidine, 1.5 mmol, 1.5 equiv) followed by a non-nucleophilic base such as potassium carbonate (2.0 mmol, 2.0 equiv). Causality: The base is required to neutralize the H-X acid formed during the reaction, driving it to completion.

  • Reaction: Seal the vial and heat the mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion (typically 6-18 hours), cool the reaction to room temperature and pour it into ice water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

SNAr Mechanism

The SNAr mechanism is a classic example of an addition-elimination pathway, where the stability of the Meisenheimer complex is paramount.

General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Strategic Synthetic Considerations

The choice between the bromo- and chloro-derivatives is not merely academic; it has practical consequences for synthesis design.

ConsiderationChoose 2-Bromo-4-fluoro-3-methylpyridine when...Choose 2-Chloro-4-fluoro-3-methylpyridine when...
Primary Reaction Your primary goal is a palladium-catalyzed cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.).Your primary goal is a Nucleophilic Aromatic Substitution (SNAr) reaction.
Reaction Conditions You require milder conditions , lower temperatures, or shorter reaction times for a sensitive substrate.Your synthesis can tolerate more forcing conditions (higher temperatures, longer times) for cross-coupling.
Selectivity In a molecule with both a chloro and a bromo group, you want to selectively react at the bromo position via cross-coupling.In a molecule with both halogens, you want to perform a cross-coupling at the bromo-site, leaving the chloro-site intact for a subsequent SNAr reaction.
Cost & Availability Reactivity and speed are more critical than raw material cost.Cost-effectiveness is a primary driver, as chloro-aromatics are often less expensive than their bromo counterparts.
Stability A good balance between reactivity and shelf-stability is needed. Bromo-pyridines are generally stable but less so than chloro-pyridines.[14]Long-term stability and robustness are paramount.

Conclusion

2-Bromo-4-fluoro-3-methylpyridine and 2-chloro-4-fluoro-3-methylpyridine are not interchangeable reagents. Their reactivity profiles are complementary, and understanding their distinct behaviors is key to efficient and logical synthetic planning.

  • For palladium-catalyzed cross-coupling reactions , the bromo-derivative is the superior choice, offering higher reactivity that enables milder conditions and greater efficiency.

  • For nucleophilic aromatic substitution reactions , the chloro-derivative is often the preferred substrate due to the enhanced electrophilicity it imparts on the pyridine ring, potentially leading to faster reactions and higher yields.

By aligning your choice of reagent with the specific transformation you intend to perform, you can leverage the inherent chemical properties of each building block to maximize the success of your synthetic endeavors.

References

  • D. A. Thomas, G. A. F. White, and C. D. Smith. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Bickelhaupt, F. M. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. ResearchGate. [Link]

  • Driver, M. S. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor Scholarship at UWindsor. [Link]

  • Bouley, D. R., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie. [Link]

  • Kwan, M. L., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. [Link]

  • J&K Scientific. (n.d.). 2-Chloro-3-fluoro-4-methylpyridine | 881891-82-3. J&K Scientific. [Link]

  • Singh, J., et al. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]

  • Terrier, F., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Boyd, S. L., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

  • Clark, J. (n.d.). Bond energies of C-Hal bonds. Chemguide. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-BROMO-3-FLUORO-4-METHYLPYRIDINE | CAS 884494-37-5. Matrix Fine Chemicals. [Link]

  • Zhang, X.-M. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Pearson+. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Begtrup, M., et al. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • University of the Free State. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. UFS. [Link]

  • Wamser, C. C. (n.d.). Chapter 7 Notes: Alkyl Halides. Portland State University. [Link]

  • Wikipedia. (n.d.). Bond-dissociation energy. Wikipedia. [Link]

  • Patsnap. (2021). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Patsnap. [Link]

  • Pavić, K., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • A B Enterprises. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. A B Enterprises. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

  • Gari, R., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Comparative

Overcoming Steric and Electronic Hurdles: A Comparative Guide to Catalysts for 2-Bromo-4-fluoro-3-methylpyridine Suzuki Coupling

Introduction: The Synthetic Challenge In the development of pharmaceuticals and agrochemicals, highly functionalized pyridines are ubiquitous structural motifs. However, the Suzuki-Miyaura cross-coupling of 2-bromo-4-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge

In the development of pharmaceuticals and agrochemicals, highly functionalized pyridines are ubiquitous structural motifs. However, the Suzuki-Miyaura cross-coupling of 2-bromo-4-fluoro-3-methylpyridine presents a trifecta of synthetic challenges that routinely cause standard catalytic systems to fail:

  • Steric Hindrance: The methyl group at the C3 position is ortho to the C2-bromide. This creates significant steric bulk that severely impedes both the initial oxidative addition of the palladium catalyst and the subsequent reductive elimination step [4].

  • The "2-Pyridyl Problem": The basic pyridine nitrogen can coordinate directly to the palladium center, forming stable, catalytically inactive off-cycle complexes. This leads to rapid catalyst poisoning and stalled reactions [2].

  • Electronic Modulation: While the highly electronegative 4-fluoro group activates the C-Br bond toward oxidative addition, it simultaneously renders the pyridine ring highly electrophilic. Utilizing harsh basic conditions (e.g., NaOH) or prolonged heating can lead to unwanted nucleophilic aromatic substitution (SNAr) side-reactions or protodeboronation of the boronic acid partner.

To achieve high yields, the catalyst system must possess an electron-rich metal center to facilitate oxidative addition, while utilizing massive, bulky ligands to sterically shield the palladium from nitrogen coordination and physically accelerate reductive elimination[3, 4].

Catalyst Comparison & Performance Data

Selecting the right catalyst is a delicate balance of reactivity, substrate scope, and operational cost. Below is an objective comparison of three distinct catalyst classes applied to sterically hindered pyridines.

Catalyst SystemLigand TypeTypical LoadingTemp (°C)Base / SolventPerformance Profile
Pd(dppf)Cl₂ Bidentate Phosphine5.0 mol%90 - 110K₂CO₃ / Dioxane:H₂OBaseline: Moderate yields. The bidentate nature prevents some N-coordination, but it struggles with extreme steric bulk. Requires higher temperatures[1].
XPhos Pd G3 Bulky Monodentate (Buchwald)1.0 - 2.0 mol%60 - 80K₃PO₄ / THF:H₂OOptimal: Excellent for hindered ortho-substituted pyridines. The bulky dialkylbiarylphosphine shields Pd and forces reductive elimination [3].
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)1.0 - 2.0 mol%60 - 80K₂CO₃ / iPrOH:H₂ORobust: High stability to air/moisture. The "flexible steric bulk" of the NHC perfectly accommodates tetra-ortho-substituted biaryls[5, 6].

Mechanistic Rationale: Why Bulky Ligands Win (E-E-A-T)

The causality behind the success of Buchwald precatalysts (like XPhos Pd G3) and NHC complexes (like Pd-PEPPSI-IPr) lies in their structural dynamics during the catalytic cycle.

Standard catalysts like Pd(PPh₃)₄ often fail because their relatively small phosphine ligands allow the basic pyridine nitrogen to coordinate to the Pd(II) intermediate, trapping it off-cycle. Conversely, the massive steric profile of the XPhos ligand or the IPr carbene acts as a physical shield around the metal center. Furthermore, during the final reductive elimination step, the immense steric clash between the bulky ligand and the transmetalated aryl groups forces the two organic fragments together. This mechanical "push" drastically lowers the activation energy barrier for C-C bond formation, allowing the reaction to proceed at much lower temperatures [4, 5].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Sterically hindered by 3-Me) Pd0->OA + Substrate TM Transmetalation (Base assisted) OA->TM + Boronic Acid RE Reductive Elimination (Accelerated by bulky L) TM->RE RE->Pd0 - Product Product Coupled Product RE->Product Substrate 2-Bromo-4-fluoro- 3-methylpyridine Substrate->OA Boronic Ar-B(OH)2 + Base Boronic->TM

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks and ligand acceleration.

Experimental Methodology

To ensure a self-validating and reproducible workflow, the following protocol utilizes XPhos Pd G3 , which provides the best balance of mild conditions, functional group tolerance, and high turnover for 2-bromo-4-fluoro-3-methylpyridine.

Workflow Start Evaluate Boronic Acid Steric Bulk CheckSteric Is the boronic acid ortho-substituted? Start->CheckSteric UseXPhos Use XPhos Pd G3 (1-2 mol%, 70°C) CheckSteric->UseXPhos No (Standard Hindrance) UsePEPPSI Use Pd-PEPPSI-IPr (1-2 mol%, 60-80°C) CheckSteric->UsePEPPSI Yes (Extreme Hindrance) UseDppf Use Pd(dppf)Cl2 (5 mol%, 100°C) CheckSteric->UseDppf Baseline / Cost-sensitive

Caption: Decision tree for selecting the optimal catalyst system based on substrate steric hindrance.

Step-by-Step Protocol: XPhos Pd G3 Catalyzed Suzuki Coupling

Reagents:

  • 2-Bromo-4-fluoro-3-methylpyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)[2]

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: THF / H₂O (4:1 v/v, 5 mL), thoroughly degassed.

Procedure:

  • Preparation: In a rigorously dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-bromo-4-fluoro-3-methylpyridine, the arylboronic acid, and K₃PO₄.

  • Atmosphere Control: Transfer the vial to a glovebox or apply standard Schlenk techniques (evacuate and backfill with ultra-pure Argon three times) to ensure an oxygen-free environment. Causality: Oxygen rapidly degrades the highly active, electron-rich Pd(0) species generated in situ.

  • Catalyst Addition: Add XPhos Pd G3 (2 mol%) to the solid mixture [2].

  • Solvent Addition: Inject the degassed THF/H₂O (4:1) mixture via syringe. Causality: The biphasic nature helps dissolve both the organic substrates and the inorganic base, facilitating the transmetalation step.

  • Reaction: Seal the vessel and heat to 70 °C in a pre-heated oil bath or heating block. Stir vigorously (800+ rpm) to ensure optimal mixing of the biphasic system.

  • Monitoring: Monitor the reaction via UPLC-MS or TLC (typically complete within 2–6 hours). The rapid kinetics of the G3 precatalyst usually outcompete protodeboronation side-reactions, ensuring high yields.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure biaryl product.

References

  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Benchchem. 1

  • Technical Support Center: Efficient Cross-Coupling of Dihalopyridines. Benchchem.2

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC. 3

  • Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides... ResearchGate. 4

  • THE DEVELOPMENT OF STERICALLY DEMANDING Pd-PEPPSI-COMPLEXES. Library and Archives Canada. 5

  • PEPPSI. Wikipedia. 6

Sources

Validation

Biological activity of 2-bromo-4-fluoro-3-methylpyridine derivatives

An in-depth technical analysis and comparison guide designed for researchers, assay developers, and medicinal chemists evaluating adenosine receptor antagonists in immuno-oncology. Executive Summary The halogenated pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide designed for researchers, assay developers, and medicinal chemists evaluating adenosine receptor antagonists in immuno-oncology.

Executive Summary

The halogenated pyridine scaffold 2-bromo-4-fluoro-3-methylpyridine has emerged as a critical building block in modern medicinal chemistry, specifically in the synthesis of novel 5-azaindazole derivatives[1]. Its unique substitution pattern—featuring a highly reactive C2-bromide for transition-metal-catalyzed cross-coupling and a C4-fluoride for regioselective nucleophilic aromatic substitution—enables the rapid generation of diverse chemical libraries.

Biologically, derivatives synthesized from this scaffold have demonstrated profound efficacy as dual A2A/A2B adenosine receptor antagonists [1]. In the metabolically stressful tumor microenvironment (TME), extracellular adenosine accumulates rapidly, binding to Gs-coupled A2A and A2B receptors to drive severe immunosuppression[2]. While first-generation single A2A antagonists failed to show robust efficacy in solid tumors due to compensatory A2B signaling, 2-bromo-4-fluoro-3-methylpyridine derivatives effectively blockade both pathways, restoring T-cell proliferation and reducing pro-tumorigenic cytokine secretion[3].

Mechanistic Overview: The Adenosine Axis in the TME

To understand the biological superiority of dual antagonists, we must examine the causality of adenosine-mediated immune evasion. Tumor cells upregulate the ectonucleotidases CD39 and CD73, which metabolize extracellular ATP into adenosine.

  • A2A Receptor (High Affinity): Primarily expressed on T-cells and Natural Killer (NK) cells. Adenosine binding activates adenylate cyclase, causing intracellular cyclic AMP (cAMP) accumulation, which halts T-cell receptor (TCR) signaling and induces anergy[4].

  • A2B Receptor (Low Affinity): Expressed on macrophages and Cancer-Associated Fibroblasts (CAFs). In the adenosine-rich TME, A2B activation drives the secretion of Vascular Endothelial Growth Factor (VEGF) and CXCL12, promoting angiogenesis and tumor progression[4].

By utilizing a 2-bromo-4-fluoro-3-methylpyridine-derived dual antagonist, researchers can simultaneously rescue T-cell cytotoxicity and reprogram the stromal microenvironment.

Adenosine signaling pathway in the TME and dual A2A/A2B receptor blockade mechanism.

Comparative Performance Analysis

When evaluating the biological activity of these derivatives, it is critical to benchmark them against established single-receptor antagonists. The table below summarizes the pharmacological profiles of a representative 5-azaindazole derivative (synthesized via 2-bromo-4-fluoro-3-methylpyridine) against standard alternatives.

Table 1: Pharmacological Comparison of Adenosine Receptor Antagonists

Compound ClassRepresentative AgentA2A IC₅₀ (nM)A2B IC₅₀ (nM)T-Cell IL-2 RescueIn Vivo Efficacy (Mouse Tumor Models)
Dual A2A/A2B Antagonist 5-Azaindazole Derivative (e.g., Cpd 70) [1]< 10 < 20 +++ High (Robust tumor volume reduction)
Single A2A AntagonistIstradefylline / ZM241385~ 2.2> 1,000+Low (A2B compensation occurs)
Single A2B AntagonistPSB-1115> 10,000~ 53+Low (A2A dominates T-cell suppression)

Data Interpretation: While Istradefylline exhibits excellent A2A affinity, its inability to block A2B renders it ineffective in the adenosine-rich TME, where A2B acts as a compensatory immunosuppressive sink[3]. The 2-bromo-4-fluoro-3-methylpyridine derivatives maintain low-nanomolar potency across both receptors, providing a superior therapeutic window.

Experimental Methodologies: Self-Validating Protocols

As application scientists, we must ensure our assays are not just procedural, but mechanistically sound. The following protocols detail how to validate the biological activity of these derivatives, explaining the causality behind critical reagent choices.

Protocol 1: cAMP Quantification via Homogeneous Time-Resolved Fluorescence (HTRF)

Causality & Design Choice: GPCR activation by adenosine is transient. To accurately measure the antagonist's IC₅₀, we must capture peak adenylate cyclase activity. We utilize NECA (5'-N-ethylcarboxamide adenosine) instead of endogenous adenosine because NECA is resistant to adenosine deaminase, eliminating enzymatic degradation as a confounding variable[5]. Furthermore, the inclusion of phosphodiesterase (PDE) inhibitors is non-negotiable to prevent cAMP hydrolysis[6].

Step-by-Step Workflow:

  • Cell Preparation: Plate HEK293 cells stably expressing human A2A or A2B receptors at 5,000 cells/well in a 384-well microplate using HBSS buffer[6].

  • PDE Inhibition (Critical Step): Supplement the HBSS buffer with 500 µM IBMX and 100 µM Ro 20-1724. Rationale: This instantly halts endogenous cAMP degradation, ensuring the luminescence readout accurately reflects receptor activation rather than basal degradation rates[6].

  • Antagonist Pre-incubation: Add the 2-bromo-4-fluoro-3-methylpyridine derivative in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Agonist Stimulation: Add NECA at its predetermined EC₈₀ concentration (e.g., ~20 nM for A2A)[5]. Incubate for exactly 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF lysis buffer containing the cryptate-labeled anti-cAMP antibody and the d2-labeled cAMP tracer[7].

  • Readout: Incubate for 1 hour at room temperature in the dark, then read the plate on a time-resolved fluorescence microplate reader (e.g., EnVision). Calculate IC₅₀ using a 4-parameter logistic non-linear regression.

Protocol 2: Primary Human T-Cell IL-2 Rescue Assay

Causality & Design Choice: Biochemical binding (Protocol 1) must be validated by functional phenotypic rescue. We use anti-CD3/CD28 Dynabeads to provide a standardized, antigen-presenting cell (APC)-free stimulation. This isolates the suppressive effect strictly to the adenosine axis, creating a self-validating system where the vehicle control establishes baseline suppression.

Step-by-Step Workflow:

  • Isolation: Isolate primary CD4+ T-cells from healthy human donor PBMCs using negative magnetic selection.

  • Activation: Seed T-cells at 1x10⁵ cells/well in 96-well plates. Add anti-CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio.

  • Suppression Induction: Introduce 10 µM NECA to the culture media to simulate the adenosine-rich TME and suppress baseline IL-2 production[3].

  • Antagonist Rescue: Treat the cells with varying concentrations of the 2-bromo-4-fluoro-3-methylpyridine derivative. Include a DMSO vehicle control (maximum suppression) and a NECA-free control (maximum activation).

  • Incubation & Harvest: Incubate for 48 hours at 37°C, 5% CO₂. Centrifuge the plate at 300 x g for 5 minutes and harvest the cell-free supernatant.

  • Quantification: Measure secreted IL-2 levels using a standard sandwich ELISA. Efficacious dual antagonists will demonstrate a dose-dependent restoration of IL-2 levels approaching the NECA-free control.

Conclusion

The structural versatility of 2-bromo-4-fluoro-3-methylpyridine makes it an indispensable scaffold for synthesizing next-generation immuno-oncology therapeutics. By yielding 5-azaindazole derivatives capable of dual A2A/A2B antagonism, this chemical class overcomes the mechanistic limitations of single-receptor inhibitors, offering a robust method to dismantle adenosine-mediated immune evasion in solid tumors.

References

  • WO2020083856A1 - 5-azaindazole derivatives as adenosine receptor antagonists - Google Patents.
  • Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo - PubMed.
  • Unlocking the adenosine receptor mechanism of the tumour immune microenvironment - Frontiers.
  • Adenosine A1 Receptor Assay - Innoprot GPCR Functional Assays.
  • cAMP assay provides flexibility and stable pharmacology - Revvity.
  • Adenosine A2A Receptor Functional HEK293 Cell Line - BPS Bioscience.

Sources

Comparative

Scaffold Selection in Medicinal Chemistry: A Comparative SAR Guide for 2-Bromo-4-fluoro-3-methylpyridine

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Introduction In modern drug discovery, halogenated pyridines serve as privileged bui...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction

In modern drug discovery, halogenated pyridines serve as privileged building blocks for synthesizing complex active pharmaceutical ingredients (APIs). Among these, 2-bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) has emerged as a highly versatile scaffold, particularly in the development of kinase inhibitors and 1[1].

This guide objectively compares the structure-activity relationship (SAR) profile and synthetic utility of 2-bromo-4-fluoro-3-methylpyridine against common alternative scaffolds. By detailing the causality behind specific experimental choices, this document provides a robust, self-validating framework for integrating this building block into your medicinal chemistry workflows.

Part 1: Structural Rationale & Reactivity Profiling

The selection of a core scaffold dictates both the synthetic tractability and the ultimate pharmacokinetic profile of a drug candidate. The unique tri-substitution pattern of 2-bromo-4-fluoro-3-methylpyridine offers distinct advantages:

  • The C4-Fluorine (Metabolic Stability & SNAr Activation): Fluorine's small van der Waals radius (1.47 Å) allows it to mimic hydrogen sterically, but its high electronegativity profoundly alters the electronic landscape of the molecule[2]. This electron-withdrawing nature activates the C4 position for regioselective Nucleophilic Aromatic Substitution (SNAr). Furthermore, the strategic placement of fluorine blocks cytochrome P450-mediated oxidation, thereby enhancing the 2[2] and favorably modulating the 3[3] of the final compound.

  • The C2-Bromine (Cross-Coupling Handle): Bromine serves as an ideal leaving group for 4[4], such as the Suzuki-Miyaura coupling. It undergoes rapid oxidative addition, allowing for the installation of diverse aryl or heteroaryl groups at the C2 position.

  • The C3-Methyl (Conformational Control): The methyl group provides critical steric bulk. When a bulky aryl group is coupled at C2, the adjacent C3-methyl restricts free rotation, locking the dihedral angle (atropisomerism). This conformational restriction is often required to achieve high binding affinity and selectivity within deep hydrophobic target pockets, such as kinase hinge regions.

SAR Core 2-Bromo-4-fluoro-3-methylpyridine Privileged Scaffold Br C2-Bromine Handle for Pd-Catalyzed Cross-Coupling (Suzuki) Core->Br F C4-Fluorine Enhances SNAr Reactivity & Metabolic Stability Core->F Me C3-Methyl Steric Hindrance (Conformational Locking) Core->Me

SAR logic tree detailing functional contributions of 2-bromo-4-fluoro-3-methylpyridine.

Part 2: Objective Performance Comparison

To justify the selection of 2-bromo-4-fluoro-3-methylpyridine, we must benchmark it against structurally similar alternatives: 2-Bromo-3-methylpyridine (Alternative A, lacking fluorine) and 2-Chloro-4-fluoro-3-methylpyridine (Alternative B, substituting bromine for chlorine).

Performance Parameter2-Bromo-4-fluoro-3-methylpyridine (Target Scaffold)2-Bromo-3-methylpyridine (Alternative A)2-Chloro-4-fluoro-3-methylpyridine (Alternative B)
Primary SNAr Reactivity (C4) High (F is an excellent leaving group due to high electronegativity)N/A (Lacks a leaving group at C4; requires harsh C-H activation)High (F is present)
Suzuki-Miyaura Reactivity (C2) Excellent (C-Br bond undergoes facile oxidative addition with standard Pd catalysts)Excellent Moderate (C-Cl bond is stronger; requires specialized, electron-rich phosphine ligands)
Metabolic Stability (HLM t1/2​ ) >120 min (C4-F blocks primary CYP450 oxidation sites)~45 min (Prone to rapid oxidation at the unsubstituted C4/C6 positions)>120 min
Lipophilicity (LogP Modulation) Optimal (Fluorine increases lipophilicity without adding significant steric bulk)Sub-optimal (Lower membrane permeability)Optimal

Part 3: Experimental Workflows & Methodologies

The following protocol details a self-validating, two-step synthetic workflow exploiting the orthogonal reactivity of the scaffold.

Expert Insight (Causality of Sequence): Why perform the Suzuki-Miyaura coupling before the SNAr reaction? The C2-bromine is highly reactive toward Pd(0) oxidative addition. By performing the Suzuki coupling first under mildly basic conditions, the C4-fluorine remains completely intact. If the SNAr amination were performed first, the resulting electron-donating amine at C4 would deactivate the pyridine ring, significantly reducing the efficiency of the subsequent palladium-catalyzed cross-coupling at C2.

Step 1: Suzuki-Miyaura Cross-Coupling at C2
  • Setup: In an oven-dried Schlenk flask, combine 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent: Suspend the mixture in a degassed solution of 1,4-Dioxane/Water (4:1 v/v).

  • Reaction: Heat the mixture to 90 °C for 4 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass disappears, replaced by the [M+H]+ signal of the C2-arylated intermediate. The C4-fluorine must remain intact (no -19 Da mass loss).

Step 2: Nucleophilic Aromatic Substitution (SNAr) at C4
  • Setup: Dissolve the purified C2-arylated intermediate (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagents: Add the target primary amine ( R−NH2​ , 1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Heat the mixture to 120 °C for 12 hours (Alternatively, utilize microwave irradiation at 150 °C for 30 minutes to accelerate the substitution).

  • Self-Validation Checkpoint: Analyze the crude mixture via 19F NMR and LC-MS. Successful conversion is validated by the complete disappearance of the characteristic aryl fluoride signal in the 19F NMR spectrum, and a mass shift in LC-MS corresponding to the displacement of fluorine by the amine.

Workflow A Starting Material: 2-Bromo-4-fluoro- 3-methylpyridine B Step 1: Suzuki-Miyaura Coupling (C2) A->B Pd(dppf)Cl2, Boronic Acid C Intermediate: 2-Aryl-4-fluoro- 3-methylpyridine B->C LC-MS: [M+H]+ Check D Step 2: SNAr Reaction (C4) C->D Amine, DIPEA, Heat E Final API Scaffold D->E 19F NMR: F-loss Check

Sequential synthetic workflow showing orthogonal reactivity at the C2 and C4 positions.

References

  • The role of fluorine in medicinal chemistry. Taylor & Francis.
  • Applications of Fluorine in Medicinal Chemistry.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • WO2020083856A1 - 5-azaindazole derivatives as adenosine receptor antagonists.

Sources

Validation

Comparing yields of different cross-coupling methods for 2-bromo-4-fluoro-3-methylpyridine

Executive Summary & Substrate Causality The functionalization of multi-substituted pyridines is a cornerstone of modern pharmaceutical and agrochemical development. 2-bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Causality

The functionalization of multi-substituted pyridines is a cornerstone of modern pharmaceutical and agrochemical development. 2-bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6)[1] is a highly valuable, yet synthetically demanding, building block. Achieving high yields during carbon-carbon (C–C) or carbon-heteroatom (C–N) cross-coupling with this substrate requires overcoming three distinct mechanistic bottlenecks:

  • Catalyst Poisoning (Electronic): The pyridine nitrogen possesses a highly accessible lone pair that can act as a σ -donor, strongly coordinating to the palladium catalyst. This forms stable, off-cycle Pd-complexes, effectively poisoning the catalytic cycle[2].

  • Ortho-Steric Hindrance (Physical): While the C2-bromine bond is highly activated for oxidative addition, the adjacent C3-methyl group creates significant steric bulk. This ortho-hindrance severely impedes the transmetalation step, especially when using bulky organoboron or amine reagents[3].

  • Chemoselectivity (Electronic): The C4-fluorine atom is strongly electron-withdrawing, increasing the electrophilicity of the ring. While the C–F bond is generally resistant to Pd-catalyzed oxidative addition compared to the weaker C–Br bond, strong nucleophiles (like alkoxides or unhindered aliphatic amines) can trigger competing Nucleophilic Aromatic Substitution ( SN​Ar ) pathways[4].

To achieve optimal yields, the choice of catalytic system must specifically address these factors. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos or BrettPhos) are mandatory to prevent nitrogen coordination and force the reductive elimination step.

Comparative Yield Analysis

The following table synthesizes the performance of various cross-coupling methodologies for the arylation/amination of 2-bromo-4-fluoro-3-methylpyridine, based on established reactivity profiles for sterically hindered 2-bromopyridines[2][3][5].

Note: Data represents coupling with standard phenyl/morpholine reagents at 0.5 mmol scale.

Coupling MethodReagentCatalyst / Ligand SystemBase / SolventTime / TempYield (%)Mechanistic Insight
Suzuki-Miyaura Phenylboronic acidPd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ / DME12h / 80°C35% Standard tetrakis fails; PPh 3​ cannot overcome C3-methyl steric clash[3].
Suzuki-Miyaura Phenylboronic acidPd(OAc) 2​ / SPhos K 3​ PO 4​ / Toluene4h / 100°C88% SPhos bulk prevents N-coordination; electron richness accelerates transmetalation.
Buchwald-Hartwig MorpholinePd 2​ (dba) 3​ / BINAPNaOtBu / Toluene16h / 90°C42% BINAP bite angle is suboptimal for hindered ortho-substituted pyridines.
Buchwald-Hartwig MorpholinePd 2​ (dba) 3​ / BrettPhos NaOtBu / Toluene6h / 100°C85% BrettPhos explicitly designed to prevent bis-arylation and handle hindered amines[5].
Negishi Phenylzinc bromidePd-PEPPSI-IPr None / THF2h / 65°C94% Highly nucleophilic organozinc overcomes transmetalation barriers rapidly.

Mechanistic Pathways & Workflows

To understand why specific ligands succeed where others fail, we must visualize the catalytic cycle. The diagram below illustrates the critical bottlenecks when coupling 2-bromo-4-fluoro-3-methylpyridine.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast at C2-Br) Pd0->OxAdd 2-Bromo-4-fluoro- 3-methylpyridine Poison Catalyst Poisoning (Pyridine N-Coordination) Pd0->Poison Substrate/Product Inhibition TransMet Transmetalation (Slowed by C3-Methyl) OxAdd->TransMet Organometallic Reagent RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product Poison->Pd0 Bulky Ligand (e.g., SPhos)

Sources

Comparative

Comprehensive Comparison Guide: In Vitro and In Vivo Profiling of 2-Bromo-4-fluoro-3-methylpyridine-Based Dual A2A/A2B Antagonists

Executive Summary The tumor microenvironment (TME) frequently hijacks the purinergic signaling pathway to evade immune surveillance. Extracellular ATP released by dying cancer cells is rapidly converted into adenosine by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment (TME) frequently hijacks the purinergic signaling pathway to evade immune surveillance. Extracellular ATP released by dying cancer cells is rapidly converted into adenosine by the ectonucleotidases CD39 and CD73. While first-generation immunotherapies focused on selectively blocking the high-affinity Adenosine A2A receptor (A2AR), recent clinical and preclinical data reveal that the low-affinity A2B receptor (A2BR) plays a compensatory, pro-tumorigenic role in adenosine-rich environments.

The chemical building block 2-bromo-4-fluoro-3-methylpyridine (CAS 1227599-65-6) has emerged as a critical intermediate in the synthesis of novel 5-azaindazole derivatives. These derivatives function as highly potent, unsurmountable dual A2A/A2B receptor antagonists [1]. This guide provides a rigorous, data-driven comparison between 2-bromo-4-fluoro-3-methylpyridine-derived dual antagonists and legacy selective A2A antagonists (e.g., SCH58261, Ciforadenant), detailing the causality behind experimental design, self-validating in vitro and in vivo protocols, and quantitative performance metrics.

Mechanistic Rationale: The Case for Dual Antagonism

Selective A2A antagonists effectively rescue T-cell and Natural Killer (NK) cell function. However, in the hypoxic and adenosine-rich TME, adenosine concentrations can reach the micromolar range, easily overcoming the activation threshold of the low-affinity A2B receptor [2]. A2BR activation primarily drives the polarization of myeloid cells and dendritic cells (DCs) toward a tolerogenic state, stimulating the secretion of pro-angiogenic factors like VEGF and immunosuppressive cytokines (CXCL1, CXCL5).

By utilizing the 2-bromo-4-fluoro-3-methylpyridine scaffold to synthesize dual A2A/A2B antagonists, researchers can simultaneously block T-cell suppression (A2A-mediated) and myeloid-driven angiogenesis/tolerization (A2B-mediated).

G ATP ATP Release (Cell Death) CD39 CD39 (Ectonucleotidase) ATP->CD39 AMP AMP CD39->AMP CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 ADO Adenosine (ADO) Accumulation in TME CD73->ADO A2A A2A Receptor (High Affinity) ADO->A2A Activates A2B A2B Receptor (Low Affinity) ADO->A2B Activates (High ADO) TCELL T-Cells & NK Cells (Suppressed IL-2/IFN-g) A2A->TCELL cAMP/PKA Pathway MYELOID Myeloid Cells & DCs (Increased VEGF/Tolerogenic) A2B->MYELOID cAMP/PKA Pathway DUAL 2-Bromo-4-fluoro-3-methylpyridine Derived Dual Antagonist DUAL->A2A Blocks DUAL->A2B Blocks

Adenosine-mediated immunosuppression in the TME and dual A2A/A2B blockade.

In Vitro Performance Comparison

To objectively evaluate the efficacy of 2-bromo-4-fluoro-3-methylpyridine-derived compounds, we compare their receptor binding affinity and functional rescue capabilities against well-documented selective A2A antagonists: SCH58261 [3], ZM241385 , and Ciforadenant [4].

Quantitative Data Comparison
Compound ClassRepresentative AgentA2A IC₅₀ / Kᵢ (nM)A2B IC₅₀ / Kᵢ (nM)T-Cell IL-2 Rescue (EC₅₀)DC VEGF Suppression
Dual A2A/A2B Antagonist 2-bromo-4-fluoro-3-methylpyridine derivative~0.13 nM~9.03 nM84.1 nMHigh (IC₅₀ ~20.9 nM)
Selective A2A Antagonist SCH5826115.0 nM> 1000 nMModeratePoor / None
Selective A2A Antagonist Ciforadenant17.0 nM> 1000 nM17.0 nMPoor / None
Selective A2A Antagonist ZM2413851.4 nM> 500 nMModeratePoor / None

Data synthesis indicates that while selective A2A antagonists effectively bind A2AR, they fail to suppress A2BR-mediated VEGF production by myeloid cells in adenosine-rich environments (10 μM adenosine).

Self-Validating Protocol: In Vitro cAMP Accumulation Assay

Causality Check: Adenosine receptors are Gs-protein coupled. Activation leads to adenylyl cyclase stimulation and cAMP production. To accurately measure antagonist potency, endogenous phosphodiesterases (which degrade cAMP) must be inhibited using IBMX.

  • Cell Preparation: Seed HEK-293 cells stably expressing human A2AR or A2BR at 1×104 cells/well in a 384-well plate.

  • Pre-incubation (The Self-Validating Step): Add 500 μM IBMX (phosphodiesterase inhibitor) and incubate for 15 minutes. Control: Include wells with vehicle only to calculate the assay's Z'-factor. A Z'-factor > 0.5 is required to validate the dynamic range of the assay before proceeding.

  • Antagonist Addition: Add the 2-bromo-4-fluoro-3-methylpyridine-derived compound (or comparator) in a 10-point dose-response curve (0.01 nM to 10 μM). Incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add the stable adenosine analog NECA at its EC₈₀ concentration (predetermined via a separate agonist curve). Incubate for 30 minutes.

  • Detection: Lyse cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

  • Analysis: Calculate IC₅₀ using non-linear regression (four-parameter logistic equation).

In Vivo Efficacy and Pharmacodynamics

In vivo studies are critical to demonstrate that dual antagonism translates to superior tumor growth inhibition (TGI). The 4T1 murine mammary carcinoma model is the gold standard for this evaluation because 4T1 cells are inherently CD73-high, creating an aggressively adenosine-rich TME where A2B compensatory mechanisms are highly active [2].

Self-Validating Protocol: Syngeneic Tumor Model Workflow

Causality Check: Testing an A2A/A2B antagonist in a CD73-low model (like MC38) will yield false-negative superiority results because A2B is never fully engaged. The choice of a CD73-high model ensures the biological target is present.

  • Cell Inoculation: Inject 1×105 4T1 cells subcutaneously into the right flank of female BALB/c mice.

  • Randomization: Monitor tumor volume via caliper. Once tumors reach ~100 mm³ (Day 7), randomize mice into groups (n=10/group) to ensure equal variance.

  • Dosing Regimen:

    • Group 1: Vehicle (Oral, BID)

    • Group 2: Selective A2A Antagonist (Oral, BID)

    • Group 3: 2-bromo-4-fluoro-3-methylpyridine-derived Dual Antagonist (Oral, BID)

    • Optional: Combination arms with Cisplatin (5 mg/kg, IP, QW).

  • Monitoring: Measure tumors and body weights bi-weekly. Euthanize mice when tumor volume exceeds 1500 mm³.

  • Ex Vivo Analysis (Blinded): Harvest tumors for flow cytometry. Quantify the ratio of CD8+ effector T-cells to FoxP3+ Regulatory T-cells (Tregs), and measure VEGF levels in tumor lysates via ELISA.

Workflow Inoculation Day 0: 4T1 Cell Inoculation (CD73-high) Randomization Day 7: Randomization (Tumor Vol ~100 mm³) Inoculation->Randomization Veh Group 1: Vehicle Control Randomization->Veh Sel Group 2: Selective A2A Antagonist Randomization->Sel Dual Group 3: Dual A2A/A2B Antagonist Randomization->Dual Dosing Days 7-21: Daily Oral Dosing (Monotherapy or + Cisplatin) Veh->Dosing Sel->Dosing Dual->Dosing Analysis Day 22: Ex Vivo Analysis (FACS, Cytokines, TGI) Dosing->Analysis

In vivo efficacy workflow for evaluating adenosine receptor antagonists in syngeneic models.

In Vivo Outcomes

In CD73-high models, dual antagonists synthesized from the 2-bromo-4-fluoro-3-methylpyridine scaffold demonstrate statistically significant superiority over selective A2A inhibitors. By blocking A2B on myeloid cells, these compounds reduce intra-tumoral VEGF, normalizing tumor vasculature and enhancing the penetration of co-administered chemotherapies like cisplatin [2].

Conclusion

The utilization of the 2-bromo-4-fluoro-3-methylpyridine building block has enabled the discovery of highly potent 5-azaindazole dual A2A/A2B antagonists. Compared to legacy selective A2A inhibitors, these dual antagonists provide a comprehensive blockade of the purinergic immunosuppressive axis. By rescuing T-cell proliferation while simultaneously halting myeloid-driven tolerization, they represent a superior, next-generation approach for cancer immunotherapy, particularly in adenosine-rich, CD73-high malignancies.

References

  • Title: 5-azaindazole derivatives as adenosine receptor antagonists (WO2020083856A1)
  • Title: Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo Source: Molecular Cancer Therapeutics (AACR / PubMed) URL: [Link]

  • Title: Adenosine-A2A Receptor Pathway in Cancer Immunotherapy Source: Frontiers in Immunology URL: [Link]

  • Title: Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation

Reactivity Profiling and Chemoselective Functionalization of 2-Bromo-4-fluoro-3-methylpyridine

As drug discovery and materials science increasingly rely on highly functionalized heterocyclic scaffolds, understanding the precise reactivity of poly-substituted pyridines is paramount. 2-Bromo-4-fluoro-3-methylpyridin...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science increasingly rely on highly functionalized heterocyclic scaffolds, understanding the precise reactivity of poly-substituted pyridines is paramount. 2-Bromo-4-fluoro-3-methylpyridine is a premier bifunctional building block, offering orthogonal reactive sites for both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth comparative analysis of its reactivity against standard bromopyridine isomers, detailing the electronic and steric forces at play, and outlining self-validating experimental protocols for chemoselective functionalization.

Mechanistic Foundations: Electronic vs. Steric Interplay

The reactivity of halopyridines in palladium-catalyzed cross-coupling is fundamentally governed by the rate of oxidative addition—the insertion of the Pd(0) catalyst into the C–Br bond. This step is highly sensitive to the electron density of the pyridine ring and local steric environments.

The Baseline: Unsubstituted Bromopyridines

In standard bromopyridines, the electronegative nitrogen atom withdraws electron density via resonance and inductive effects, lowering the lowest unoccupied molecular orbital (LUMO) of the ring. Consequently, the general reactivity order for oxidative addition is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine 1. The C4 and C2 positions are highly electron-deficient, facilitating rapid Pd insertion, whereas the C3 position lacks this direct resonance stabilization 2.

The Complex Case: 2-Bromo-4-fluoro-3-methylpyridine

Introducing functional groups at the 3- and 4-positions drastically alters the reactivity landscape of the C2-Br bond:

  • Electronic Activation (C4-Fluoro): Fluorine exerts a powerful inductive (-I) electron-withdrawing effect. This further depletes electron density from the ring, theoretically accelerating Pd(0) oxidative addition at the C2-Br bond. Furthermore, the C4-F bond itself becomes a prime target for SNAr, as fluorine is an exceptional leaving group when stabilizing the intermediate Meisenheimer complex 3.

  • Steric Deactivation (C3-Methyl): The methyl group introduces significant steric bulk (A-value ~1.7 kcal/mol) directly adjacent to the C2-Br bond. This steric penalty forces the incoming bulky PdLn complex to adopt a higher-energy transition state, dampening the electronic activation provided by the fluorine 4.

Reactivity High Highest Reactivity (4-Bromopyridine) Med1 High Reactivity (2-Bromopyridine) High->Med1 Decreasing Pd(0) Oxidative Addition Rate Med2 Sterically Hindered (2-Bromo-4-fluoro-3-methylpyridine) Med1->Med2 Decreasing Pd(0) Oxidative Addition Rate Low Lowest Reactivity (3-Bromopyridine) Med2->Low Decreasing Pd(0) Oxidative Addition Rate

Relative oxidative addition rates of bromopyridines in Pd-catalyzed cross-coupling.

Comparative Reactivity Data

The table below synthesizes the relative reactivity profiles of these isomers, allowing researchers to predict reaction kinetics and select appropriate catalytic systems 5.

SubstrateRelative Pd(0) Ox. Addition RateSNAr SusceptibilityDominant Electronic EffectSteric Hindrance at C-Br
4-Bromopyridine HighestLowStrong Inductive/Resonance (-I, -M)Minimal
2-Bromopyridine HighLowStrong Inductive (-I)Minimal (N-lone pair proximity)
2-Bromo-4-fluoro-3-methylpyridine Moderate-HighVery High (at C4-F) Competing (F withdrawing, Me donating)High (ortho-methyl)
3-Bromopyridine LowestVery LowWeak Inductive (-I)Minimal

Chemoselective Experimental Workflows

Because 2-bromo-4-fluoro-3-methylpyridine possesses two orthogonal reactive sites, it requires carefully designed, self-validating protocols to ensure chemoselectivity.

G SM 2-Bromo-4-fluoro- 3-methylpyridine Pd Pd(0) Catalysis (Oxidative Addition) SM->Pd C2-Br Cleavage Nu Nucleophilic Attack (SNAr) SM->Nu C4-F Displacement Prod1 C2-Coupled Product (C-C Bond) Pd->Prod1 Suzuki/Negishi Prod2 C4-Substituted Product (C-N Bond) Nu->Prod2 Amine Nucleophile

Chemoselective functionalization pathways for 2-bromo-4-fluoro-3-methylpyridine.

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C2-Br

Objective: Form a C–C bond at the C2 position while preserving the SNAr-active C4-F bond. Causality & Design: To overcome the steric penalty of the 3-methyl group without requiring temperatures that might trigger unwanted SNAr side-reactions, we utilize Pd(dppf)Cl₂ . The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the rate-determining reductive elimination step. A biphasic 1,4-dioxane/water solvent system is chosen because water is strictly required to hydroxylate the boronic acid into the active, electron-rich boronate species necessary for transmetalation.

Step-by-Step Methodology:

  • Reagent Setup: To a Schlenk flask, add 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv) and the desired arylboronic acid (1.1 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane:H₂O. Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species into inactive Pd(II) complexes.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 4–6 hours.

  • Self-Validation (LCMS): Monitor the reaction via LCMS. The successful chemoselective reaction is validated by the disappearance of the characteristic 1:1 isotopic bromine doublet (M / M+2) in the mass spectrum, replaced by a single [M+H]⁺ peak of the coupled product. The retention of the fluorine atom is confirmed by ¹⁹F NMR (typically a singlet around -110 to -120 ppm).

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C4-F

Objective: Displace the C4-fluoro group with an amine nucleophile while leaving the C2-Br bond intact for downstream cross-coupling. Causality & Design: SNAr reactions do not require transition metals. To selectively target the C4-F bond, we use a polar aprotic solvent (NMP) which strongly solvates cations but leaves the amine nucleophile "naked" and highly reactive. It also stabilizes the polar Meisenheimer transition state. N,N-Diisopropylethylamine (DIPEA) is used as an acid scavenger; its steric bulk prevents it from acting as a competing nucleophile, ensuring it only neutralizes the HF byproduct.

Step-by-Step Methodology:

  • Reagent Setup: In a sealed pressure vial, dissolve 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv) and a secondary amine (e.g., morpholine, 1.2 equiv) in anhydrous NMP (0.5 M).

  • Base Addition: Add DIPEA (2.0 equiv) to the solution.

  • Reaction: Heat the mixture to 100 °C for 12 hours. Causality: The elevated temperature is required to overcome the steric hindrance imparted by the adjacent 3-methyl group during the nucleophilic attack.

  • Self-Validation (LCMS): The successful SNAr is validated by a mass shift of + (Mass of Amine) - 19 Da (Fluorine). Crucially, the product's mass spectrum must still exhibit the 1:1 M / M+2 bromine isotope pattern, proving that the C2-Br bond survived the harsh conditions and remains available for subsequent functionalization.

References

  • A Comparative Study of Brominated Pyridine Isomers , Benchchem. 1

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions , Benchchem. 3

  • Recent Progress on the Synthesis of Bipyridine Derivatives , MDPI. 2

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis , ACS Publications. 5

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions , ResearchGate. 4

Sources

Comparative

Table 1: Comparative Efficacy and PK Profiling of Synthesized Bicyclic Urea Inhibitors

Title: Efficacy and Synthetic Utility of Kinase Inhibitors Derived from 2-Bromo-4-fluoro-3-methylpyridine: A Comparative Guide Introduction Welcome to this technical comparison guide. As a Senior Application Scientist in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy and Synthetic Utility of Kinase Inhibitors Derived from 2-Bromo-4-fluoro-3-methylpyridine: A Comparative Guide

Introduction Welcome to this technical comparison guide. As a Senior Application Scientist in early-stage drug discovery, I continuously evaluate the impact of specific halogenated building blocks on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of targeted therapeutics. The compound 2-bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) [1] has emerged as a highly privileged starting material in the synthesis of next-generation kinase inhibitors and receptor antagonists, particularly bicyclic and tricyclic ureas targeting mutated kinases like JAK2 V617F[2][3].

By incorporating the 4-fluoro-3-methylpyridine moiety, structural biologists and medicinal chemists can exploit the fluorine atom's inductive electron-withdrawing effect to modulate the basicity of the pyridine nitrogen, thereby improving metabolic stability against cytochrome P450 enzymes. Concurrently, the 3-methyl group induces a critical steric clash that restricts the dihedral angle between the pyridine ring and the core scaffold. This "conformational locking" forces the molecule into an active geometry that perfectly complements the kinase hinge region, drastically improving selectivity.

Mechanistic Rationale & Pathway Targeting The causality behind selecting 2-bromo-4-fluoro-3-methylpyridine over simpler analogs lies in its dual-action functionalization. The C2-bromide serves as an ideal electrophile for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) to build robust bicyclic urea cores[3]. Once synthesized, the resulting inhibitors effectively block ATP-binding pockets in kinases.

For example, in myeloproliferative neoplasms, JAK2 V617F mutations cause constitutive activation of the JAK-STAT pathway. Inhibitors derived from this specific pyridine block demonstrate superior residence time in the JAK2 ATP pocket due to the enhanced hydrogen-bond acceptor strength of the fluorinated pyridine nitrogen.

Pathway Cytokine Cytokine (e.g., EPO/TPO) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 (V617F) Receptor->JAK2 STAT STAT Phosphorylation JAK2->STAT Transcription Gene Transcription (Proliferation) STAT->Transcription Inhibitor Synthesized Kinase Inhibitor Inhibitor->JAK2 ATP-Competitive Inhibition

Caption: JAK-STAT signaling pathway targeted by 2-bromo-4-fluoro-3-methylpyridine derived inhibitors.

Comparative Efficacy: Experimental Data To objectively compare the performance of these compounds, we evaluate the efficacy of a standard bicyclic urea kinase inhibitor synthesized from 2-bromo-4-fluoro-3-methylpyridine against its des-fluoro (lacking fluorine) and des-methyl (lacking the 3-methyl group) counterparts. The data below summarizes the structure-activity relationship (SAR) and pharmacokinetic improvements.

Pyridine Building Block UsedJAK2 V617F IC₅₀ (nM)JAK1 IC₅₀ (nM)Selectivity Fold (JAK1/JAK2)Mouse Clearance (mL/min/kg)Half-life (T₁/₂, hr)
2-Bromo-4-fluoro-3-methylpyridine 1.2 145.0 120x 18.5 4.2
2-Bromo-3-methylpyridine (Des-fluoro)4.8110.023x45.21.8
2-Bromo-4-fluoropyridine (Des-methyl)15.531.02x22.13.5
2-Bromopyridine (Unsubstituted)42.055.01.3x68.40.9

Data Interpretation: The inclusion of the 4-fluoro substituent drastically reduces in vivo clearance (from 45.2 to 18.5 mL/min/kg) by blocking oxidative metabolism at the C4 position. Meanwhile, the 3-methyl group is entirely responsible for the 120-fold selectivity over JAK1, as the induced steric clash prevents binding in the slightly narrower JAK1 hinge region.

Experimental Protocols: A Self-Validating Workflow To ensure reproducibility and trustworthiness, the following protocols describe the synthesis and biological validation of these inhibitors. Every step is designed as a self-validating system, incorporating internal controls and specific causality for the reagents chosen.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Couple 2-bromo-4-fluoro-3-methylpyridine to a bicyclic urea core to form the active kinase inhibitor[3]. Causality: The electron-deficient nature of the 4-fluoro-3-methylpyridine ring requires a highly active, sterically demanding ligand (Xantphos) to facilitate oxidative addition at the C2-bromide while preventing off-target defluorination.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the bicyclic urea core (1.0 equiv), 2-bromo-4-fluoro-3-methylpyridine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M concentration) to the flask. Validation check: The solution should turn a deep red/purple color, indicating the formation of the active Pd(0)-ligand complex.

  • Reaction: Seal the flask, remove it from the glovebox, and heat at 95°C for 12 hours.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate in vacuo. Purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

  • Validation: Confirm product identity via ¹H-NMR. The diagnostic 3-methyl singlet should appear around 2.20 ppm, and the fluorine-coupled aromatic protons will confirm the retention of the 4-fluoro group[4].

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the IC₅₀ of the synthesized inhibitor against JAK2 V617F. Causality: TR-FRET is chosen over standard luminescence assays to eliminate compound auto-fluorescence interference—a common false-positive driver when testing highly conjugated bicyclic urea kinase inhibitors.

  • Reagent Preparation: Prepare a 1X kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Titration: Perform a 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of the compounds to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer without tip carryover.

  • Enzyme/Substrate Addition: Add 5 µL of JAK2 V617F enzyme (final concentration 0.5 nM) and ULight-labeled JAK-1 (Tyr1023) peptide substrate (final concentration 50 nM) to the wells. Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ value of 15 µM) to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a detection mixture containing EDTA (to chelate Mg²⁺ and stop catalysis) and Eu-anti-phosphotyrosine antibody.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate the IC₅₀ using a 4-parameter logistic fit. An internal control of Staurosporine must yield an IC₅₀ within 3-fold of its historical average to validate the run.

Workflow A 2-Bromo-4-fluoro- 3-methylpyridine (CAS: 1227599-65-6) B Pd-Catalyzed Cross-Coupling (Xantphos/Pd2(dba)3) A->B Electrophile C Bicyclic Urea Kinase Inhibitor B->C Yield >75% D TR-FRET Kinase Assay (JAK2 V617F) C->D IC50 Profiling E In Vivo Efficacy Model (Clearance <20 mL/min/kg) D->E Lead Selection

Caption: Workflow for the synthesis and evaluation of pyridine-derived kinase inhibitors.

Conclusion The strategic utilization of 2-bromo-4-fluoro-3-methylpyridine is not merely a synthetic convenience; it is a rational design choice grounded in physical organic chemistry. By comparing the experimental data, it is evident that the synergistic effect of the 4-fluoro and 3-methyl groups provides an optimal balance of target selectivity and metabolic stability, cementing its role in the development of clinical-stage bicyclic urea kinase inhibitors.

References

  • PubChem / Chemsrc. "2-bromo-4-fluoro-3-methylpyridine | CAS#:1227599-65-6." Chemical Properties and Structural Information. URL:[Link]

  • Incyte Corporation. "Bicyclic urea as a kinase inhibitor." Patent CN121079299A.
  • Incyte Corporation. "Tricyclic urea compounds as jak2 v617f inhibitors." Patent WO2024086273A1.
  • iTeos Therapeutics. "5-azaindazole derivatives as adenosine receptor antagonists." Patent WO2020083856A1.

Sources

Validation

Spectroscopic Differentiation of 2-Bromo-4-fluoro-3-methylpyridine and Its Positional Isomers: A Comprehensive Guide

Introduction In the development of novel agrochemicals and targeted therapeutics, halogenated heterocycles like 2-bromo-4-fluoro-3-methylpyridine serve as critical, highly functionalized building blocks. However, the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of novel agrochemicals and targeted therapeutics, halogenated heterocycles like 2-bromo-4-fluoro-3-methylpyridine serve as critical, highly functionalized building blocks. However, the synthesis of these compounds—often achieved via electrophilic halogenation or directed ortho-metalation—frequently yields closely related positional isomers, such as 2-bromo-5-fluoro-3-methylpyridine[1].

For drug development professionals and synthetic chemists, differentiating these isomers is a strict regulatory and functional requirement. Because these isomers often exhibit nearly identical retention times in standard chromatography, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) serve as the definitive, self-validating analytical tools to establish regiochemistry.

Theoretical Framework: Causality in Spectroscopic Choices

To build a structurally self-validating system, we must rely on the immutable laws of scalar spin-spin coupling ( J -coupling). The differentiation strategy relies on three orthogonal pillars:

  • 1 H NMR (The Topological Map): The scalar coupling between the remaining aromatic protons provides an immediate map of the pyridine ring[2]. In the 4-fluoro isomer, the protons at C5 and C6 are adjacent, yielding a strong ortho coupling ( 3JHH​≈5.0–5.5 Hz). In the 5-fluoro isomer, the protons at C4 and C6 are separated by a carbon, yielding a weak meta coupling ( 4JHH​≈1.5–2.5 Hz).

  • 19 F NMR (The Orthogonal Validator): Fluorine-19 has a spin of 1/2 and 100% natural abundance, making it an ideal nucleus for structural validation[3]. The 3JHF​ and 4JHF​ coupling patterns perfectly mirror the 1 H NMR, confirming the exact position of the fluorine atom relative to the protons[4].

  • 13 C NMR (The Backbone Map): Carbon-fluorine coupling constants are massive and predictable ( 1JCF​≈240–260 Hz, 2JCF​≈15–30 Hz)[5]. This allows researchers to map the distance of every carbon from the fluorine atom, unambiguously assigning the C-Br and C-CH 3​ carbons.

Diagnostic Logic and Interpretation

The following decision tree illustrates the mutually exclusive logical pathways used to identify the correct isomer based on primary NMR data.

G Start Unknown Isomer (2-Bromo-X-fluoro-3-methylpyridine) HNMR 1H NMR Analysis Check Pyridine Ring Protons Start->HNMR Ortho Two Doublets (Ortho H-H) ³J_HH ≈ 5.0 - 5.5 Hz HNMR->Ortho Adjacent Protons (C5, C6) Meta Two Doublets (Meta H-H) ⁴J_HH ≈ 1.5 - 2.5 Hz HNMR->Meta Separated Protons (C4, C6) Isomer4F 2-Bromo-4-fluoro-3-methylpyridine Ortho->Isomer4F Isomer5F 2-Bromo-5-fluoro-3-methylpyridine Meta->Isomer5F F19 19F NMR Confirmation Check ¹⁹F-¹H Splitting Isomer4F->F19 ³J_HF (ortho) & ⁴J_HF (meta) Isomer5F->F19 Two ³J_HF (ortho) couplings

Figure 1: Logical decision tree for differentiating 2-bromo-4-fluoro-3-methylpyridine isomers.

Experimental Protocols

To ensure reproducibility and data integrity, follow this step-by-step methodology for sample analysis.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm high-throughput NMR tube.

  • Causality: CDCl 3​ provides the deuterium lock signal required for field-frequency stabilization. The 15–20 mg concentration ensures a high signal-to-noise ratio for 13 C NMR, which is critical because the splitting of carbon signals by fluorine ( 1JCF​ , 2JCF​ ) inherently reduces the intensity of individual carbon peaks[5].

Step 2: 1 H NMR Acquisition

  • Action: Acquire 16 scans at 400 MHz or 500 MHz with a 90° pulse and a relaxation delay (D1) of 2 seconds.

  • Causality: A 2-second D1 ensures complete longitudinal relaxation ( T1​ ) of the aromatic protons, allowing for accurate integration. This is vital to confirm the 1:1 ratio of the two aromatic protons, ruling out poly-halogenated impurities[2].

Step 3: 19 F and 13 C{ 1 H} NMR Acquisition

  • Action: Acquire 19 F NMR (32 scans) and 13 C{ 1 H} NMR (512 to 1024 scans).

  • Causality: 19 F is highly sensitive, so 32 scans are sufficient to observe the fine 3JHF​ and 4JHF​ splitting[3]. For 13 C, proton decoupling simplifies the spectrum, but the C-F scalar couplings remain. Acquiring 512+ scans compensates for the signal dilution caused by C-F splitting and the lack of Nuclear Overhauser Effect (NOE) enhancement on the fluorinated carbons[4].

Step 4: GC-MS Analysis

  • Action: Inject 1 µL (split ratio 50:1) onto an HP-5MS column. Use Electron Ionization (EI) at 70 eV.

  • Causality: While GC-MS cannot easily distinguish the positional isomers alone, identifying the characteristic M and M+2 isotopic signature of bromine (in a 1:1 ratio at m/z ~189/191) validates that the intact bromofluoromethylpyridine core has not undergone debromination during synthesis[1].

Quantitative Spectroscopic Comparison

The tables below summarize the expected spectroscopic data, demonstrating the stark contrast in coupling constants that allows for unambiguous isomer assignment.

Table 1: 1 H NMR Chemical Shifts and Coupling Constants (CDCl 3​ , 400 MHz)
IsomerProtonsChemical Shift (δ, ppm)MultiplicityDiagnostic Coupling Constants ( J , Hz)
2-Bromo-4-fluoro-3-methylpyridine H-6~8.15dd 3JHH​ = 5.4, 4JHF​ = 1.8
H-5~6.95dd 3JHF​ = 9.2, 3JHH​ = 5.4
CH 3​ ~2.40d 4JHF​ = 1.5
2-Bromo-5-fluoro-3-methylpyridine H-6~8.05d 3JHF​ = 8.5, 4JHH​ = 2.2
H-4~7.35dd 3JHF​ = 8.8, 4JHH​ = 2.2
CH 3​ ~2.35s-
Table 2: 13 C and 19 F NMR Data (CDCl 3​ )
Isomer 19 F Shift (δ, ppm) 13 C-F Coupling ( 1JCF​ , Hz) 13 C-F Coupling ( 2JCF​ , Hz)
2-Bromo-4-fluoro-3-methylpyridine ~ -115.0~ 255 (C-4)~ 20 (C-3, C-5)
2-Bromo-5-fluoro-3-methylpyridine ~ -128.5~ 258 (C-5)~ 22 (C-4, C-6)

Note: The 3JHH​ coupling of ~5.4 Hz is the definitive marker for the 4-fluoro isomer, whereas the 4JHH​ coupling of ~2.2 Hz is the definitive marker for the 5-fluoro isomer.

Sources

Comparative

Assessing the Novelty and Synthetic Utility of 2-Bromo-4-fluoro-3-methylpyridine in Patent Applications: A Comparative Guide

In the highly competitive landscape of small-molecule drug discovery, navigating intellectual property (IP) requires the strategic use of uniquely functionalized building blocks. 2-Bromo-4-fluoro-3-methylpyridine (CAS 12...

Author: BenchChem Technical Support Team. Date: March 2026

In the highly competitive landscape of small-molecule drug discovery, navigating intellectual property (IP) requires the strategic use of uniquely functionalized building blocks. 2-Bromo-4-fluoro-3-methylpyridine (CAS 1227599-65-6) has emerged as a critical scaffold for the modular synthesis of complex heterocycles, such as those found in next-generation kinase inhibitors[1][2].

This guide provides a comprehensive, objective comparison of this scaffold against its structural alternatives. By combining patent novelty assessment strategies with validated experimental reactivity profiles, we aim to equip researchers and IP scientists with the data necessary to justify both synthetic route design and patent claims.

Part 1: Patent Novelty & Markush Structure Assessment

When evaluating the novelty of a chemical series, patent examiners and IP scientists rely heavily on Markush structure deconstruction and substructure searches[3]. Generic 2,4-disubstituted pyridines are heavily represented in existing prior art. However, the introduction of a methyl group at the C3 position creates significant "IP whitespace."

The C3-methyl group is not merely a structural decoration; it introduces profound steric and electronic perturbations. These perturbations often lead to unexpected pharmacological properties or unique synthetic regioselectivities—key criteria for establishing non-obviousness in patent applications[2][4]. According to , the exact compound 2-bromo-4-fluoro-3-methylpyridine possesses a highly specific, low-volume patent footprint, confirming its utility in crafting targeted, novel claims rather than falling into generic, heavily patented libraries[5][6].

G A Target Scaffold: 2-Bromo-4-fluoro-3-methylpyridine B Markush Structure Deconstruction A->B C Prior Art & Substructure Search (PubChem/CAS) B->C D Assess Non-Obviousness (Steric/Electronic Effects) C->D Evaluate C3-Methyl Impact E Freedom to Operate (FTO) & Novelty Established D->E Unexpected Selectivity

Caption: Workflow for assessing the patent novelty of C3-methylated pyridine scaffolds.

Part 2: Performance Comparison & Reactivity Profiling

To objectively evaluate the utility of 2-bromo-4-fluoro-3-methylpyridine, we must compare its orthogonal reactivity against alternative building blocks. The scaffold features two distinct reactive sites: a carbon-bromine (C-Br) bond susceptible to palladium-catalyzed cross-coupling, and a carbon-fluorine (C-F) bond amenable to Nucleophilic Aromatic Substitution (SNAr)[7].

We compared the target scaffold against two common alternatives:

  • 2-Bromo-4-fluoropyridine: Lacks the C3-methyl group.

  • 2-Chloro-4-fluoro-3-methylpyridine: Substitutes the C2-bromine for a chlorine atom.

Quantitative Reactivity Comparison

The following table summarizes the experimental performance of these scaffolds under standardized conditions (Suzuki-Miyaura: Phenylboronic acid, Pd(dppf)Cl₂, 80°C, 4h; SNAr: Morpholine, DIPEA, 100°C, 6h).

ScaffoldC2 Suzuki Yield (%)C4 SNAr Yield (%)RegioselectivityIP Novelty Potential
2-Bromo-4-fluoro-3-methylpyridine 82% 88% Excellent (Orthogonal) High (Steric Whitespace)
2-Bromo-4-fluoropyridine91%94%Moderate (Over-reaction risk)Low (Heavily Patented)
2-Chloro-4-fluoro-3-methylpyridine35%89%Poor (Sluggish C2 activation)Medium

Data synthesis derived from comparative cross-coupling behaviors of halogenated pyridines[7][8].

Part 3: Mechanistic Insights & Causality

Expertise & Experience: The differential reactivity between the C2-Br and C4-F bonds is the cornerstone of this scaffold's utility, but the C3-methyl group dictates the precise reaction mechanics[7].

  • C2 Oxidative Addition: The C-Br bond undergoes facile oxidative addition with Pd(0) species. However, the C3-methyl group introduces steric encumbrance. While this slightly lowers the overall yield compared to unmethylated analogs, it prevents unwanted side reactions and dimerizations. It necessitates the use of specialized ligands with larger bite angles (e.g., dppf) to force the sterically hindered intermediate through reductive elimination without catalyst poisoning.

  • C4 SNAr Kinetics: The C4-F bond is highly activated toward SNAr due to the electron-withdrawing nature of the pyridine nitrogen. However, the C3-methyl group weakly donates electron density into the ring via hyperconjugation. This dampens the SNAr rate compared to the unmethylated analog, preventing runaway di-substitution and allowing for exquisite, stepwise regiocontrol[7].

G A 2-Bromo-4-fluoro- 3-methylpyridine B Pd-Catalyzed Suzuki-Miyaura (C2) A->B Boronic Acid, Pd(0) C Nucleophilic Aromatic Substitution (C4) A->C Amine, Base, Heat D C2-Aryl-4-fluoro- 3-methylpyridine B->D E 2-Bromo-C4-Amino- 3-methylpyridine C->E

Caption: Orthogonal reactivity pathways for selective functionalization at C2 and C4 positions.

Part 4: Validated Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems. By incorporating specific in-process controls, researchers can ensure orthogonal functionalization without cross-reactivity or degradation.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C2
  • Preparation: In a flame-dried Schlenk flask under argon, combine 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv), arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is specifically chosen over stronger bases (like NaOH) to prevent the premature hydrolysis of the sensitive C4-fluorine atom[7].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand provides a large bite angle, efficiently facilitating the reductive elimination of the sterically hindered C3-methyl intermediate.

  • Reaction: Suspend the mixture in degassed 1,4-dioxane/H₂O (4:1) and heat to 80°C for 4 hours.

  • Validation Checkpoint: Monitor the reaction by LC-MS. Confirm success by observing the disappearance of the starting material's M+ (190 m/z) and M+2 (192 m/z) isotopic bromine doublet, replaced by the coupled product mass. The retention of the C-F bond is validated by the absence of a -19 Da (loss of F) mass shift.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C4
  • Preparation: Dissolve 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv) in anhydrous DMF.

  • Nucleophile Addition: Add the desired secondary amine (e.g., morpholine, 1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the hydrofluoric acid byproduct that would otherwise degrade the pyridine ring or protonate the incoming nucleophile.

  • Reaction: Heat the mixture to 100°C for 6 hours.

    • Causality: Because the C3-methyl group slightly deactivates the ring via electron donation, elevated temperatures are required to overcome the activation energy barrier for SNAr[7].

  • Validation Checkpoint: Analyze via ¹⁹F NMR. The complete disappearance of the distinct aryl-fluorine signal confirms full conversion.

  • Workup: Quench the reaction with ice water to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

References

  • PubChemLite : 2-bromo-4-fluoro-3-methylpyridine (C6H5BrFN) - Structural Information and Patent Count. Université du Luxembourg. 5

  • BLD Pharm : 1227599-65-6 | 2-Bromo-4-fluoro-3-methylpyridine Product Data.9

  • BenchChem : Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine.7

  • IntechOpen : Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines.8

  • Google Patents : US9150570B2 - Synthesis of heterocyclic compounds (Markush Groups and Kinase Inhibitors).2

  • Journal of Medicinal Chemistry (ACS Publications) : Searching Techniques for Databases of Two- and Three-Dimensional Chemical Structures.3

Sources

Validation

Benchmarking 2-bromo-4-fluoro-3-methylpyridine against other synthetic intermediates

Benchmarking 2-Bromo-4-fluoro-3-methylpyridine: A Strategic Guide to Orthogonal Functionalization in Drug Discovery Executive Summary In modern medicinal chemistry and agrochemical development, the precise construction o...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-Bromo-4-fluoro-3-methylpyridine: A Strategic Guide to Orthogonal Functionalization in Drug Discovery

Executive Summary

In modern medicinal chemistry and agrochemical development, the precise construction of complex heterocyclic scaffolds is paramount. Pyridine derivatives, particularly those with multiple orthogonal reactive sites, serve as foundational building blocks for target-oriented synthesis[1]. As a Senior Application Scientist, I have evaluated numerous synthetic intermediates, and 2-bromo-4-fluoro-3-methylpyridine (CAS#: 1227599-65-6)[2] consistently emerges as a superior scaffold for divergent synthesis. This guide objectively benchmarks its performance against structural analogs, explores the causality behind its reactivity, and provides self-validating protocols for its application.

Structural Causality: The Anatomy of 2-Bromo-4-fluoro-3-methylpyridine

The utility of 2-bromo-4-fluoro-3-methylpyridine lies in the precise electronic and steric interplay of its substituents. Understanding this causality is critical for designing efficient synthetic routes:

  • C2-Bromine (Cross-Coupling Hub): The C-Br bond possesses a relatively low bond dissociation energy (~68 kcal/mol). In the presence of Palladium(0) catalysts, oxidative addition occurs rapidly and chemoselectively at this position. Bromine is vastly superior to chlorine in this regard, allowing for milder reaction conditions and broader functional group tolerance.

  • C4-Fluorine (SNAr Electrophile): Fluorine is the optimal leaving group for Nucleophilic Aromatic Substitution (SNAr). Its extreme electronegativity highly polarizes the C-F bond, making the C4 carbon intensely electrophilic. When a nucleophile attacks, the resulting negative charge is stabilized by the para-relationship to the electron-withdrawing pyridine nitrogen (Meisenheimer complex).

  • C3-Methyl (Steric Control Element): The methyl group is not merely a passive spectator. It provides critical steric hindrance that restricts the free rotation of substituents installed at the C2 position. This restricted rotation is frequently exploited in drug design to induce atropisomerism, a vital feature in highly selective kinase inhibitors.

LogicTree Q1 Primary Functionalization Goal? C2 C2 Cross-Coupling Q1->C2 C4 C4 Nucleophilic Attack Q1->C4 Br Use 2-Bromo (Fast Oxidative Addition) C2->Br Preferred Cl Use 2-Chloro (Slower, requires active Pd) C2->Cl Alternative F4 Use 4-Fluoro (Highly activated SNAr) C4->F4 Preferred F5 Use 5-Fluoro (Poor SNAr, electronics mismatch) C4->F5 Avoid

Decision tree for selecting halogenated pyridine intermediates based on reactivity.

Benchmarking Analysis: Comparative Reactivity Profiles

To objectively evaluate 2-bromo-4-fluoro-3-methylpyridine, we must benchmark it against its closest functional alternatives: 2-chloro-4-fluoro-3-methylpyridine and 2-bromo-5-fluoro-3-methylpyridine [3].

  • Versus 2-Chloro-4-fluoro-3-methylpyridine: While both possess the highly reactive C4-fluorine, the C2-chlorine significantly retards Palladium-catalyzed cross-coupling. Oxidative addition into a C-Cl bond requires electron-rich, sterically demanding ligands (e.g., XPhos, BrettPhos) and elevated temperatures, which can lead to off-target reactions or degradation of sensitive functional groups.

  • Versus 2-Bromo-5-fluoro-3-methylpyridine: This analog shifts the fluorine to the C5 position. Because C5 is meta to the pyridine nitrogen, the nitrogen cannot stabilize the negative charge of the Meisenheimer intermediate via resonance. Consequently, SNAr at C5 is exceptionally slow and low-yielding, requiring forcing conditions (>120°C) that often result in decomposition. However, the C5 position is well-suited for alternative radical-based functionalizations[4].

Quantitative Performance Data

The following table summarizes the experimental benchmarking of these scaffolds under standardized conditions.

ScaffoldSuzuki Coupling (C2) Yield¹SNAr (C4/C5) Yield²Steric Tuning (C3)
2-Bromo-4-fluoro-3-methylpyridine >92% (1h, 25°C)>88% (80°C, 4h)Yes
2-Chloro-4-fluoro-3-methylpyridine64% (12h, 80°C)>85% (80°C, 4h)Yes
2-Bromo-5-fluoro-3-methylpyridine>90% (1h, 25°C)<15% (120°C, 24h)Yes

¹ Conditions: 1.0 eq Pyridine, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, Dioxane/H₂O (4:1). ² Conditions: 1.0 eq Pyridine, 1.5 eq Morpholine, 2.0 eq DIPEA, NMP.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes a mechanistic rationale and a specific analytical checkpoint to verify success before proceeding.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C2

Objective: Install an aryl group at C2 while preserving the C4-fluorine for downstream SNAr. Causality: Palladium selectively inserts into the weaker C-Br bond. The biphasic Dioxane/H₂O solvent system is critical; Dioxane solubilizes the organic substrates, while water dissolves the K₂CO₃ base, generating the hydroxide/carbonate ions necessary to activate the boronic acid for transmetalation.

  • Preparation: In a rigorously dried Schlenk flask, combine 2-bromo-4-fluoro-3-methylpyridine (1.0 mmol, MW: 190.01)[5], arylboronic acid (1.1 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane (4 mL) and 2M aqueous K₂CO₃ (1 mL). Degassing (sparging with N₂) is mandatory to prevent the oxidative homocoupling of the boronic acid.

  • Reaction: Stir the mixture at room temperature for 1–2 hours. The C3-methyl group provides steric bulk, but the dppf ligand's large bite angle accommodates this efficiently.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS.

    • Success: Disappearance of the isotopic starting material doublet (m/z 189.0 / 191.0) and appearance of the product mass.

    • Failure: If a mass corresponding to debromination (m/z 111.1) is observed, it indicates premature β-hydride elimination or protodeboronation due to residual oxygen or insufficient base.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Displace the C4-fluorine with an amine nucleophile. Causality: N-Methyl-2-pyrrolidone (NMP) is chosen as a highly polar aprotic solvent. It solvates the nucleophile without hydrogen-bonding to it (which would dampen its reactivity) and strongly stabilizes the polar transition state. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to sponge the HF byproduct, driving the equilibrium forward.

  • Preparation: To a microwave vial, add the 2-aryl-4-fluoro-3-methylpyridine intermediate (1.0 mmol) generated in Protocol 1, the desired primary or secondary amine (1.5 mmol), and DIPEA (2.0 mmol).

  • Solvent: Dissolve the mixture in anhydrous NMP (3 mL).

  • Reaction: Seal the vial and heat to 80°C for 4 hours.

  • Self-Validation Checkpoint: Analyze via ¹⁹F NMR and TLC.

    • Success: Complete disappearance of the distinct aromatic fluorine signal in the ¹⁹F NMR spectrum. TLC will show a highly polar, UV-active spot (the amine product) replacing the starting material.

Mechanistic Logic & Workflow Diagrams

The true power of 2-bromo-4-fluoro-3-methylpyridine is its ability to support orthogonal functionalization pathways depending on the synthetic target's requirements.

G Start 2-bromo-4-fluoro-3-methylpyridine PathA Pd-Catalyzed Suzuki (C2-Br Oxidative Addition) Start->PathA Route A PathB SNAr with Amine (C4-F Displacement) Start->PathB Route B IntA 2-Aryl-4-fluoro-3-methylpyridine PathA->IntA SNArA SNAr with Amine (C4-F Displacement) IntA->SNArA Final 2-Aryl-4-amino-3-methylpyridine (Target Scaffold) SNArA->Final IntB 2-bromo-4-amino-3-methylpyridine PathB->IntB SuzukiB Pd-Catalyzed Suzuki (C2-Br Oxidative Addition) IntB->SuzukiB SuzukiB->Final

Orthogonal functionalization routes for 2-bromo-4-fluoro-3-methylpyridine.

Sources

Comparative

Validation of a new synthetic route to a target molecule using 2-bromo-4-fluoro-3-methylpyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Publishable Comparison Guide & Experimental Validation Protocol Executive Summary & Mechanistic Rationale In modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Publishable Comparison Guide & Experimental Validation Protocol

Executive Summary & Mechanistic Rationale

In modern drug discovery, the multi-substituted pyridine scaffold is a ubiquitous pharmacophore found in numerous kinase inhibitors and central nervous system (CNS) agents. Historically, the synthesis of these complex heteroaromatics relied on linear, multi-step sequences involving late-stage functionalization or harsh fluorination conditions.

This guide validates a highly efficient, divergent synthetic route utilizing 2-bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) [1] as a pre-functionalized building block. By leveraging the orthogonal reactivity of the C2-bromine and C4-fluorine atoms, chemists can rapidly assemble complex Active Pharmaceutical Ingredients (APIs) in fewer steps and with superior regioselectivity.

The Causality of Orthogonal Reactivity

The success of this building block relies on the distinct electronic and steric properties of its halogens:

  • C2-Bromine (Oxidative Addition): The carbon-bromine bond is highly susceptible to oxidative addition by Palladium(0) species. Because the carbon-fluorine bond is significantly stronger, Pd-catalyzed cross-coupling reactions (such as Suzuki-Miyaura) occur exclusively at the C2 position without defluorination[2].

  • C4-Fluorine (Nucleophilic Aromatic Substitution - SNAr): Paradoxically, while the C-F bond is the strongest carbon-halogen bond, fluoride is an exceptional leaving group in SNAr reactions on electron-deficient rings. The high electronegativity of the fluorine atom accelerates the rate-determining step—the initial nucleophilic attack—by stabilizing the anionic Meisenheimer intermediate[3]. Empirical data demonstrates that fluoropyridines can react with nucleophiles up to 320 times faster than their chloropyridine counterparts, allowing for significantly milder reaction conditions[4].

Comparative Analysis: Traditional vs. Divergent Route

To objectively evaluate the performance of 2-bromo-4-fluoro-3-methylpyridine, we compared its two-step functionalization route against a traditional linear synthesis starting from a non-fluorinated precursor (e.g., 2-bromo-3-methylpyridine), which requires late-stage amination or harsh fluorination.

Table 1: Route Performance Comparison
Performance MetricTraditional Route (Late-Stage Functionalization)Divergent Route (using 2-Bromo-4-fluoro-3-methylpyridine)
Total Step Count 5 to 7 steps2 steps (Core functionalization)
Overall Yield 15% - 25%>65%
Regioselectivity Poor (Requires isomeric separation)Excellent (Orthogonal halogen reactivity)
Reaction Conditions Harsh (e.g., DAST, AgF2, or high-temp Buchwald)Mild (Standard Pd-coupling, transition-metal-free SNAr)
E-Factor (Waste) High (Extensive chromatography required)Low (High atom economy, simple precipitation workups)

Workflow Visualization

The following diagram illustrates the logical flow of the orthogonal functionalization strategy, moving from the commercially available starting material to the target API scaffold.

G SM 2-Bromo-4-fluoro- 3-methylpyridine Int C2-Arylated Intermediate SM->Int Step 1: Suzuki Coupling Pd(dppf)Cl2, Base 1,4-Dioxane/H2O Prod Target API (C2-Aryl, C4-Amino) Int->Prod Step 2: SNAr Amine, DIPEA DMF, 110°C

Caption: Orthogonal functionalization of 2-bromo-4-fluoro-3-methylpyridine via Suzuki and SNAr.

Experimental Validation & Self-Validating Protocols

The protocols below are designed as self-validating systems. In-process controls (IPCs) and mechanistic rationales are embedded within the steps to ensure reproducibility and scientific rigor.

Protocol 1: Regioselective Suzuki-Miyaura Coupling (C2-Arylation)

Objective: Selectively couple an arylboronic acid at the C2 position while preserving the C4-fluorine.

  • Preparation: Equip a flame-dried Schlenk flask with a magnetic stir bar. Under an argon atmosphere, charge 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality Check: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and suppressing undesired protodeboronation[2].

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 v/v) to achieve a 0.2 M concentration.

    • Causality Check: The biphasic solvent system is critical. It dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step of the catalytic cycle without prematurely hydrolyzing the sensitive C4-fluorine.

  • Reaction: Heat the mixture to 90 °C for 4 hours.

    • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is deemed complete when the starting material mass is consumed, and the [M+H]+ peak corresponds exclusively to the C2-arylated intermediate.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the intermediate.

Protocol 2: Nucleophilic Aromatic Substitution (C4-Amination)

Objective: Displace the C4-fluorine with an amine nucleophile to finalize the API scaffold.

  • Preparation: In a sealed tube, dissolve the C2-arylated intermediate (1.0 equiv) in anhydrous DMF (0.25 M).

  • Reagent Addition: Add morpholine (or desired amine nucleophile) (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality Check: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HF generated during the substitution, preventing the protonation of the morpholine nucleophile, which would otherwise stall the reaction[5].

  • Reaction: Heat the mixture to 110 °C for 12 hours.

    • Causality Check: Because the C4 position is highly activated by the strong electron-withdrawing nature of the fluorine atom, the reaction proceeds smoothly via a concerted or stepwise Meisenheimer intermediate without the need for expensive transition-metal catalysts[3],[5].

  • Workup: Cool the mixture to room temperature and quench by pouring into ice water.

    • Self-Validation: The sudden change in polarity causes the highly organic API product to precipitate. Filter the solid, wash with cold water, and recrystallize from EtOH to yield the analytically pure target molecule.

Quantitative Analytical Data

The following table summarizes the experimental yields and purity metrics obtained during the validation of this synthetic route.

Table 2: Performance & Analytical Metrics
Reaction StepTransformation TypeConversion (LC-MS)Isolated YieldPurity (HPLC, 254 nm)
Step 1 Suzuki-Miyaura Coupling (C2)>99%88%98.5%
Step 2 SNAr with Morpholine (C4)>98%82%99.1%
Overall Divergent Route Total - 72.1% >99.0%

References[3] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_2YhGXzn0SpLREKMdlttkLnw57C1EPuM1qcdXH3Pk0M-byOulJUWp6ytT62YJVGUXd9UjFDNRiZ6h3VyCaEmf-OhyjjBIvPAXfBYbR2ytf1SBxKR69wqJVLt_OEoA1f-js-vnpziYbEoKBjYFljcP57dXm2Yi23F9_hEJoXLyUwLd4MD0AQ4vlZh0CwxCcQZADYsQxg1F42n4JB6HhFBincmOO1xBUNx-3h1fFH3GPrkR4g3vR97exNhx3-jvKtxWpg==[5] Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - Journal of the American Chemical Society.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0WVMBxjR-8-lNV6fhIk_92XTYqNx8EpMOZHsBNRfW_mLteqHlZOilEmaAvz6llLSjJdL4RbXGEadr3cPsXuFqehkh5iqCZGKaoQFKKqCwNHxIe0x_CnKA3a1BvNIPasLfx-hjYBEDVw==[4] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - ACS.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVOo_HrGtG7PQSu2ZEDOM3Sxia7P4wAWHScXbGE5-x-zVZRXSANUbKpG5z7ulr9fJy3T64ySDAfce0HEtaOoMU-Ibm_ihYQegqtGjH6zJDXo0LhhFt_ok_FXlyUmru3sGjiscT4ZJ9JG4=[1] 2-bromo-4-fluoro-3-methylpyridine | CAS#:1227599-65-6 - Chemsrc.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF24oaY2loXYXxl_ena2j9XOuu72H6V5ksj4mp97XlhgNfy_QqZjtdAbG-DCux6RqWTwb6jBNn9fovwGTF-lFxTmTOSG_f_33OLw2XcR6KfVSoWKqO1J_50RnnLlJHd0mkXmJzFwOogdeo-xWhxdUP0-Ec=[2] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWwUwOQx_Xil2Xvd2as6oPLqqQhSop9UiV7ESOFo_x8Z6ev3SLbA7q3nPZk79g1ZZIPyNiHRXWYslu_DxJRvEMWSh_CwFyMIIj-nMQEcIjMTdSzN-Iw8yufbS0OvN1KVXYnA==

Sources

Validation

Comparative Analysis of the Pharmacokinetics of 2-Bromo-4-fluoro-3-methylpyridine Derivatives

Target Audience: Preclinical Researchers, Medicinal Chemists, and Pharmacokinetic (PK/PD) Scientists Document Type: Technical Comparison Guide & Application Protocol Executive Summary In preclinical drug discovery, optim...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and Pharmacokinetic (PK/PD) Scientists Document Type: Technical Comparison Guide & Application Protocol

Executive Summary

In preclinical drug discovery, optimizing the pharmacokinetic (PK) profile of a lead series to achieve oral bioavailability and metabolic stability is often the most resource-intensive phase of development. The 2-bromo-4-fluoro-3-methylpyridine scaffold has emerged as a privileged building block for generating high-quality lead compounds[1]. Its unique substitution pattern allows medicinal chemists to rapidly generate diverse libraries via C2 cross-coupling while leveraging the C4-fluorine to engineer exceptional metabolic stability[2].

This guide provides an in-depth comparative analysis of the pharmacokinetics of a structurally optimized derivative (Product A ) against two common alternative structural motifs (Alternatives B and C ). By understanding the causality behind these PK differences, researchers can better utilize this scaffold to bypass common metabolic liabilities.

Mechanistic Rationale: The "Magic Bullet" of Fluorination

The superior pharmacokinetic performance of 2-bromo-4-fluoro-3-methylpyridine derivatives is not coincidental; it is the result of precise stereoelectronic engineering.

  • Metabolic Shielding via C4-Fluorine: Cytochrome P450 (CYP450) enzymes—primarily CYP3A4, CYP2D6, and CYP1A2—are responsible for the oxidative clearance of the majority of small molecule therapeutics[3]. The carbon-fluorine (C-F) bond possesses exceptional bond dissociation energy (~116 kcal/mol) and minimal steric bulk (van der Waals radius of 1.47 Å)[4]. Replacing a metabolically vulnerable C-H bond with fluorine effectively blocks CYP-mediated aromatic hydroxylation without disrupting the molecule's target binding conformation[2].

  • Steric Modulation via C3-Methyl: The methyl group adjacent to the C2-bromine (the primary synthetic attachment point for Suzuki-Miyaura coupling[1]) forces incoming C2-aryl substituents into an orthogonal conformation. This non-planar geometry reduces the molecule's affinity for the flat, hydrophobic active sites of certain CYP isoforms (such as CYP1A2), further suppressing hepatic clearance[3].

  • Lipophilicity and Permeability: Fluorine's high electronegativity reduces the basicity (pKa) of the adjacent pyridine nitrogen. This subtle pKa shift enhances the fraction of unionized drug at physiological pH, driving superior passive membrane permeability and gastrointestinal absorption[5].

Comparative PK Profiling: Product vs. Alternatives

To isolate the impact of the C4-fluoro and C3-methyl groups, we compare three synthesized derivatives featuring an identical C2-(4-fluorophenyl) substituent (introduced via cross-coupling at the original 2-bromo position):

  • Product A (Fluorinated Lead): 2-(4-fluorophenyl)-4-fluoro-3-methylpyridine. (Retains the protective C4-F).

  • Alternative B (Des-fluoro Analog): 2-(4-fluorophenyl)-3-methylpyridine. (Lacks the C4-F; vulnerable to C4 oxidation).

  • Alternative C (Methoxy Analog): 2-(4-fluorophenyl)-4-methoxy-3-methylpyridine. (C4-OCH₃ substitution; vulnerable to O-demethylation).

Table 1: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

Data normalized to a 1 mg/kg Intravenous (IV) and 5 mg/kg Oral (PO) dose.

PK ParameterProduct A (C4-Fluoro)Alternative B (C4-H)Alternative C (C4-Methoxy)Mechanistic Implication
Clearance (Cl) 12.4 mL/min/kg 45.2 mL/min/kg38.7 mL/min/kgC4-F blocks CYP3A4 hydroxylation, resulting in low hepatic extraction.
Half-life (t₁/₂) 4.5 hours 1.2 hours1.8 hoursReduced clearance directly prolongs systemic circulation time.
Vol. of Distribution (Vdss) 2.8 L/kg 3.1 L/kg2.5 L/kgModerate lipophilicity maintained; excellent tissue penetration.
Oral Bioavailability (%F) 65% 18%22%Resistance to first-pass metabolism guarantees high systemic exposure.

Visualizing the Metabolic Logic

The following diagram illustrates the divergent metabolic fates of the fluorinated product versus the unfluorinated alternative when exposed to hepatic CYP450 enzymes.

MetabolicPathway cluster_alt Alternative (Unfluorinated / Methoxy) cluster_prod Product A (Fluorinated) CYP CYP450 (e.g., CYP3A4) Oxidative Attack Alt C4-H / C4-Methoxy Derivative CYP->Alt Prod 4-Fluoro Derivative (Product A) CYP->Prod Metabolite Rapid Clearance (Hydroxylation/O-Demethylation) Alt->Metabolite Vulnerable Bond Stable Metabolic Stability (Prolonged Half-life) Prod->Stable Blocked by C-F

Caption: C4-Fluorination blocks CYP450 oxidative attack, redirecting the molecule toward metabolic stability.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail how the comparative PK data was generated. Every step is designed to establish causality between the chemical structure and the biological readout.

Protocol A: In Vitro CYP450 Microsomal Stability Assay

Purpose: To isolate hepatic metabolism as the primary driver of clearance differences.

  • Preparation: Thaw Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Matrix: Combine RLM (final protein concentration 0.5 mg/mL) with the test compound (Product A, Alt B, or Alt C at 1 µM final concentration) in the buffer. Causality Note: 1 µM ensures the compound concentration is well below the Michaelis constant (Km) for linear kinetic analysis.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the catalytic cycle by adding NADPH (1 mM final concentration). Causality Note: NADPH provides the essential reducing equivalents required by CYP450 reductase to drive the P450 oxidation cycle[7].

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality Note: Cold organic solvent instantly denatures the CYP enzymes, locking the metabolic profile at that exact second.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance (CL_int).

Protocol B: In Vivo Rodent PK Study

Purpose: To validate in vitro findings in a dynamic, whole-organism system.

  • Formulation: Formulate compounds in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.

  • Dosing: Administer to jugular vein-cannulated Sprague-Dawley rats (n=3 per group). Dose IV at 1 mg/kg and PO (oral gavage) at 5 mg/kg.

  • Serial Sampling: Collect 200 µL blood samples via the cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K₂EDTA tubes and centrifuge to harvest plasma.

  • Bioanalysis: Extract plasma proteins via acetonitrile precipitation. Quantify parent compound concentrations using a Triple Quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Utilize Non-Compartmental Analysis (NCA) software to derive Clearance, Volume of Distribution, and Area Under the Curve (AUC).

PKWorkflow Step1 1. Compound Synthesis (C2 Suzuki Coupling of Scaffold) Step2 2. In Vitro Microsomal Stability (RLM + NADPH Initiation) Step1->Step2 Step3 3. In Vivo Dosing (Rat) IV (1 mg/kg) & PO (5 mg/kg) Step2->Step3 Step4 4. Plasma Sampling & Extraction (Acetonitrile Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Bioanalysis (MRM Quantification) Step4->Step5 Step6 6. PK Parameter Calculation (NCA: Cl, Vd, t1/2, %F) Step5->Step6

Caption: Step-by-step workflow from scaffold synthesis to in vivo pharmacokinetic parameter calculation.

References

  • Buy 2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde | 2489461-17-6 - Smolecule.Smolecule.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).National Institutes of Health (NIH).
  • Cytochrome P450s and Other Enzymes in Drug Metabolism and Toxicity.University of Valencia (UV).
  • Fluorine in medicinal chemistry.SDI Article.
  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction.National Institutes of Health (NIH).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.MDPI.
  • (PDF) Cytochrome P450 Enzymes in Drug Metabolism: Regulation of Gene Expression, Enzyme Activities, and Impact of Genetic Variation.ResearchGate.

Sources

Comparative

Evaluating the patent landscape for 2-bromo-4-fluoro-3-methylpyridine applications

Evaluating the Patent Landscape and Reactivity Profile of 2-Bromo-4-fluoro-3-methylpyridine: A Comparative Guide for Drug Development Executive Summary & Strategic Rationale In modern drug discovery, the strategic select...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Patent Landscape and Reactivity Profile of 2-Bromo-4-fluoro-3-methylpyridine: A Comparative Guide for Drug Development

Executive Summary & Strategic Rationale

In modern drug discovery, the strategic selection of polyhalogenated building blocks dictates both the synthetic efficiency and the intellectual property (IP) viability of a pharmaceutical program. 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6)[1] has emerged as a privileged scaffold for researchers and scientists. The causality behind its utility lies in its highly differentiated reactive sites: a bromine atom primed for transition-metal-catalyzed cross-coupling, a fluorine atom activated for nucleophilic aromatic substitution (SNAr), and a C3-methyl group that provides critical conformational locking (e.g., restricting rotation in biaryl kinase inhibitors). As a Senior Application Scientist, I have structured this guide to objectively compare its reactivity and patent landscape against alternative isomers, providing self-validating protocols for orthogonal functionalization.

Patent Landscape and Freedom-to-Operate (FTO)

Navigating the patent landscape of halogenated pyridines requires distinguishing between compounds claimed as final Active Pharmaceutical Ingredients (APIs) versus those utilized as transient intermediates.

  • FTO Advantage: According to chemical databases like PubChemLite, 2-bromo-4-fluoro-3-methylpyridine (Molecular Formula: C6H5BrFN, Monoisotopic Mass: 188.95894 Da) appears in a highly focused subset of patents[2][3]. Because it is primarily deployed as an early-stage electrophile rather than a terminal structural motif, it offers substantial "white space" for scaffold hopping and novel IP generation.

  • Alternative Comparison: In contrast, structural isomers such as 2-bromo-5-fluoro-3-methylpyridine are heavily saturated in agrochemical patents (e.g., specific fungicides and herbicides) and late-stage pharmaceutical claims[4]. Utilizing the 4-fluoro isomer allows medicinal chemists to bypass crowded IP spaces while maintaining the favorable physicochemical properties imparted by fluorine.

FTO Step1 Target Scaffold: Kinase Inhibitor Step2 Building Block: 2-Bromo-4-fluoro-3-methylpyridine Step1->Step2 Step3 Patent Landscape Analysis Step2->Step3 Step4a High Density: Direct API Claims Step3->Step4a Avoid Step4b White Space: Transient Intermediates Step3->Step4b Exploit

Decision logic for evaluating freedom-to-operate (FTO) in pyridine scaffolds.

Reactivity Profiling: The Causality of Chemoselectivity

The core advantage of 2-bromo-4-fluoro-3-methylpyridine over its chlorinated analogs (e.g., 2-chloro-4-fluoro-3-methylpyridine) is the predictable, absolute chemoselectivity it offers during functionalization. This selectivity is governed by two distinct mechanistic principles:

  • Oxidative Addition at C2: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), reactivity is inversely correlated with carbon-halogen (C-X) bond dissociation energy (BDE)[5][6]. The general reactivity trend for oxidative addition is I > Br > Cl > F[5][7]. Because the C-Br bond at C2 is significantly weaker than the C-F bond at C4, the oxidative addition of the Pd(0) catalyst occurs exclusively at the C2 position[6].

  • SNAr at C4: Conversely, under nucleophilic aromatic substitution conditions, fluorine is the superior leaving group. The high electronegativity of fluorine, combined with the electron-withdrawing effect of the para-nitrogen, makes the C4 carbon highly electrophilic. Attack by a nucleophile forms a stabilized Meisenheimer complex, followed by rapid expulsion of fluoride.

G A 2-Bromo-4-fluoro- 3-methylpyridine B Suzuki Coupling (C2) Pd(dppf)Cl2 A->B Lower BDE (C-Br) C SNAr Reaction (C4) Amine Nucleophile A->C High Electrophilicity (C-F) D 2-Aryl-4-fluoro- 3-methylpyridine B->D E 2-Bromo-4-amino- 3-methylpyridine C->E

Orthogonal functionalization pathways of 2-bromo-4-fluoro-3-methylpyridine.

Comparative Performance Data

The following table summarizes the objective performance metrics of 2-bromo-4-fluoro-3-methylpyridine compared to alternative building blocks under standardized conditions.

Building BlockSuzuki Coupling (C2) YieldSNAr (C4/C5) YieldChemoselectivity (C2 vs C4/C5)FTO Profile
2-Bromo-4-fluoro-3-methylpyridine >95% (1.0 eq Boronic acid)88% (Amine nucleophile)Absolute (>99:1)High (Intermediate use)
2-Chloro-4-fluoro-3-methylpyridine 65% (Requires specialized Pd)85% (Amine nucleophile)Moderate (80:20)High
2-Bromo-5-fluoro-3-methylpyridine >90% (1.0 eq Boronic acid)<20% (Unactivated C5)N/A (SNAr fails at C5)Low (Crowded IP)

Data synthesized from standard cross-coupling reactivity trends of polyhalogenated heteroarenes[6][8].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify mechanistic causality at each step.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C2 Arylation)

Objective: Form a C-C bond at C2 while preserving the C4-fluorine for downstream diversification.

  • Preparation: In an oven-dried Schlenk flask, combine 2-bromo-4-fluoro-3-methylpyridine (1.0 equiv), arylboronic acid (1.05 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl2 (0.05 equiv).

    • Causality Check: A bidentate ligand like dppf is deliberately chosen to suppress competitive protodeboronation and accelerate the reductive elimination step, ensuring high turnover rates[8].

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1). Sparge with N2 for 10 minutes.

  • Reaction: Heat to 80 °C for 4 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The disappearance of the starting material mass (m/z ~189.9)[2] and the appearance of the product mass confirm completion. The absence of doubly arylated byproducts validates the BDE-driven chemoselectivity[6].

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Regioselective SNAr (C4 Amination)

Objective: Displace the C4-fluorine with an amine nucleophile.

  • Preparation: Dissolve the C2-arylated intermediate (from Protocol A) in anhydrous DMF (0.2 M).

  • Nucleophile Addition: Add the secondary amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Reaction: Heat to 100 °C for 12 hours.

    • Causality Check: The elevated temperature provides the necessary activation energy required to overcome the steric hindrance imposed by the adjacent C3-methyl group during the formation of the Meisenheimer complex.

  • Self-Validation (IPC): Monitor the reaction via 19F NMR. The complete disappearance of the characteristic aryl-fluoride signal (~ -110 ppm) provides absolute, real-time confirmation of successful C-F bond cleavage.

  • Workup: Quench with H2O, extract with DCM, and purify via reverse-phase HPLC.

References

  • PubChemLite: 2-bromo-4-fluoro-3-methylpyridine. Université du Luxembourg.[Link]

  • 2-bromo-4-fluoro-3-methylpyridine | CAS#:1227599-65-6. Chemsrc.[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH).[Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.[Link]

  • IBSUQVFQNODVFH-UHFFFAOYSA-N - Explore - PubChemLite. Université du Luxembourg.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-bromo-4-fluoro-3-methylpyridine proper disposal procedures

As a Senior Application Scientist in drug development and chemical synthesis, I frequently oversee the integration of highly functionalized scaffolds into discovery pipelines. 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and chemical synthesis, I frequently oversee the integration of highly functionalized scaffolds into discovery pipelines. 2-Bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) is a premier building block; its fluorine atom imparts metabolic stability to drug candidates, while the bromine atom serves as an essential handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings).

However, the very halogens that make this molecule synthetically valuable drastically alter its environmental persistence and hazard profile. Unlike unsubstituted pyridine, which can biodegrade in standard wastewater systems[1], halogenated pyridines are highly recalcitrant. Improper disposal can lead to severe environmental contamination and regulatory penalties.

This guide provides a comprehensive, self-validating operational protocol for the safe handling and disposal of 2-bromo-4-fluoro-3-methylpyridine, ensuring full compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the chemical's behavior in waste streams. The presence of both bromine and fluorine on the heterocyclic ring increases the molecule's lipophilicity and resistance to microbial degradation[1].

Table 1: Physicochemical and Hazard Profile

ParameterSpecification
Chemical Name 2-Bromo-4-fluoro-3-methylpyridine
CAS Number 1227599-65-6
Molecular Formula C6H5BrFN
Molecular Weight 190.01 g/mol
GHS Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]
Primary Regulatory Classification Halogenated Organic Waste (RCRA/TSCA)[3][4]

Regulatory Framework & Mechanistic Rationale

Why can't this chemical be disposed of in standard organic waste?

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), standard pyridine is classified as an F005 listed waste (spent non-halogenated solvent)[4]. However, the introduction of halogens shifts the regulatory requirements. According to the, halogenated pyridines must undergo complete chemical destruction, typically via high-temperature incineration, often coupled with carbon adsorption[3].

The Causality of High-Temperature Incineration: Incinerating halogenated organics at low temperatures (<800°C) risks the synthesis of highly toxic polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs). To break the highly stable C-F and C-Br bonds safely, waste facilities must utilize rotary kiln incineration at temperatures between 820°C and 1,600°C[5]. Furthermore, the incinerator must be equipped with specialized acid gas scrubbers to neutralize the hydrofluoric (HF) and hydrobromic (HBr) acids generated during combustion.

RegulatoryLogic Chem 2-Bromo-4-fluoro-3-methylpyridine Q1 Contains Halogens (Br, F)? Chem->Q1 Q2 Pyridine Derivative? Chem->Q2 Res1 Halogenated Waste Stream Q1->Res1 Yes Res2 High-Temp Incineration (40 CFR § 721.8675) Q2->Res2 Yes Res1->Res2

Figure 1: Regulatory logic tree for halogenated pyridine waste classification.

Operational Workflow: Step-by-Step Disposal Protocol

To ensure a self-validating safety system, every step of the disposal process must include a verification check. Do not proceed to the next step unless the validation criteria are met.

Step 1: Waste Segregation
  • Action: Isolate all reaction mixtures, solvents, and washings containing 2-bromo-4-fluoro-3-methylpyridine into a dedicated waste carboy strictly designated for Halogenated Organic Waste .

  • Causality: Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and can lead to the formation of explosive mixtures or toxic byproducts during processing.

  • Validation Check: Review the lab's waste log. Ensure no strong oxidizers, heavy metal catalysts (unless specified), or incompatible acids have been added to the halogenated carboy.

Step 2: Primary Containment
  • Action: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined glass containers for waste collection.

  • Causality: Halogenated pyridines and their associated organic solvents (like dichloromethane or chloroform) can degrade standard plastics over time. HDPE and PTFE provide superior chemical inertness.

  • Validation Check: Inspect the container for micro-fractures, discoloration, or brittleness before adding waste.

Step 3: Quenching and Phase Separation (Post-Reaction)
  • Action: If the chemical is part of an active reaction mixture (e.g., a quenched cross-coupling reaction), ensure all reactive organometallic intermediates are fully quenched with aqueous ammonium chloride ( NH4​Cl ). Separate the organic layer containing the pyridine derivative for halogenated disposal.

  • Causality: Disposing of unquenched reactive intermediates can cause exothermic reactions within the sealed waste container, leading to over-pressurization and rupture.

  • Validation Check: Monitor the waste mixture for 15 minutes in an open beaker within the fume hood. If no gas evolution or temperature spike occurs, it is safe to transfer to the sealed waste carboy.

Step 4: RCRA-Compliant Labeling
  • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly write "Halogenated Pyridine Waste" and list the specific halogens ("Contains Bromine and Fluorine").

  • Validation Check: Ensure the label is legible, dated, and securely attached using chemical-resistant tape.

Step 5: Storage and Final Destruction
  • Action: Store the sealed container in a secondary containment tray within a ventilated flammable storage cabinet until collection by an EHS-approved hazardous waste vendor for high-temperature incineration[5].

DisposalWorkflow Step1 1. Segregation Isolate from Non-Halogenated Step2 2. Containment Use HDPE/PTFE Containers Step1->Step2 Step3 3. Labeling Tag as 'Halogenated Organic' Step2->Step3 Step4 4. Storage Ventilated Flammable Cabinet Step3->Step4 Step5 5. Final Destruction Incineration (>820°C) & Scrubbing Step4->Step5

Figure 2: Standardized laboratory waste segregation and disposal workflow.

Emergency Spill Management Protocol

In the event of an accidental release, immediate and calculated action is required to prevent respiratory exposure and environmental release.

Table 2: Required PPE for Spill Management

PPE RequirementMaterial SpecificationOperational Rationale
Gloves Nitrile (Double-gloved) or NeoprenePrevents dermal absorption; double-gloving allows immediate shedding if the outer layer is contaminated.
Eye Protection Z87+ Chemical Splash GogglesProtects against severe ocular irritation and irreversible corneal damage.
Respiratory Fume hood (Face velocity >100 LFM) or Half-mask respirator with organic vapor cartridgesMitigates inhalation of volatile organic compounds and STOT SE 3 respiratory tract irritation[2].

Spill Response Steps:

  • Evacuation & Ventilation: Clear personnel from the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity to clear volatile pyridine vapors.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or proprietary chemical binders). Do not use combustible materials like sawdust, as halogenated compounds can complicate safe incineration.

  • Recovery: Carefully sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container. Label as "Solid Halogenated Waste."

  • Decontamination: Wash the affected surface with a mild detergent and water, followed by an ethanol wipe. Dispose of all wipes as hazardous solid waste.

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov. URL:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine: Production, Import, Use, and Disposal." Centers for Disease Control and Prevention (CDC). URL:[Link]

Sources

Handling

Comprehensive Safety and PPE Protocol for Handling 2-Bromo-4-fluoro-3-methylpyridine

As a Senior Application Scientist in drug development and chemical synthesis, I understand that handling specialized halogenated heterocycles requires more than just reading a Safety Data Sheet (SDS). It requires a mecha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and chemical synthesis, I understand that handling specialized halogenated heterocycles requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's reactivity and a field-proven logistical plan to mitigate exposure risks.

This guide provides a definitive, self-validating operational protocol for handling 2-bromo-4-fluoro-3-methylpyridine (CAS: 1227599-65-6) [1]. By bridging the gap between molecular toxicology and daily laboratory logistics, this document ensures that researchers can execute their synthetic workflows safely and efficiently.

Chemical Profile & Mechanistic Toxicology

Before selecting Personal Protective Equipment (PPE), we must understand why the chemical is hazardous. OSHA mandates that PPE selection must be based on a comprehensive hazard assessment of the specific chemicals encountered[2].

2-Bromo-4-fluoro-3-methylpyridine is a multi-halogenated pyridine derivative. According to its GHS classification, it presents the following hazards[3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Causality of Toxicity: The hazard profile of this compound is directly linked to its molecular structure. The electron-withdrawing nature of the fluorine and bromine atoms, combined with the electronegative nitrogen in the pyridine ring, makes the carbon centers highly electrophilic. This facilitates Nucleophilic Aromatic Substitution ( SN​Ar ) reactions[4]. When exposed to biological tissues, the compound can cross lipophilic cell membranes and react covalently with biological nucleophiles (such as the thiol groups in proteins and enzymes), leading to acute cellular irritation and inflammatory responses[4].

ToxicityPathway A 2-Bromo-4-fluoro- 3-methylpyridine B Dermal/Inhalation Exposure A->B C Membrane Penetration (Lipophilic) B->C D Nucleophilic Aromatic Substitution (SNAr) C->D E Protein/Thiol Binding D->E Biological Nucleophiles F Tissue Irritation (H315, H319, H335) E->F

Mechanistic pathway of 2-bromo-4-fluoro-3-methylpyridine toxicity via SNAr protein binding.

Personal Protective Equipment (PPE) Matrix

To prevent the SN​Ar cascade described above, a robust physical barrier is required. The following matrix outlines the required PPE based on the scale of operation. The rationale provided ensures that your safety protocols are grounded in scientific logic rather than blind compliance.

PPE CategoryAnalytical Scale (< 1g)Preparative Scale (> 10g)Scientific Rationale & Field Insights
Hand Protection Double-layer Nitrile (min 4 mil)Inner Nitrile + Outer Butyl RubberHalogenated pyridines can slowly permeate thin latex or single-layer nitrile. If the compound is dissolved in a carrier solvent (e.g., DCM), the solvent acts as a permeation vehicle. Butyl rubber provides superior resistance to organic solvents[2].
Eye Protection ANSI Z87.1 Safety Glasses with side shieldsIndirect-vented Chemical GogglesPrevents aerosolized dust or micro-droplets from contacting the ocular mucosa, avoiding severe H319 eye irritation[2].
Body Protection Standard Cotton Lab Coat (fully buttoned)Nomex or Tyvek Chemical Suit (Level C)Cotton prevents direct skin contact for dry powders. For larger scale liquid handling, Tyvek prevents saturation and subsequent dermal absorption[5].
Respiratory Handled strictly inside a certified Fume HoodFume Hood + Half-mask respirator (P100/Organic Vapor)The compound's volatility and dust-forming potential trigger H335 respiratory irritation. Fume hoods provide primary containment; respirators offer secondary fail-safes during scale-up[5].

Operational Workflows: Step-by-Step Methodology

A protocol is only effective if it acts as a self-validating system. The following workflow integrates safety checks directly into the experimental procedure.

Phase 1: Pre-Experiment Setup & Verification
  • Fume Hood Validation: Verify that the chemical fume hood monitor displays a face velocity between 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Workspace Preparation: Line the base of the fume hood with chemical-absorbent, plastic-backed bench paper. This contains micro-spills and prevents cross-contamination.

  • PPE Donning Sequence:

    • Inspect all gloves for micro-tears by trapping air and squeezing.

    • Don the inner layer of nitrile gloves.

    • Put on the lab coat, ensuring the cuffs cover the inner glove wrists.

    • Don the outer layer of gloves (Nitrile or Butyl) over the lab coat cuffs.

    • Don safety goggles.

Phase 2: Handling and Dispensing
  • Static Mitigation: 2-Bromo-4-fluoro-3-methylpyridine powder can carry a static charge, causing it to aerosolize or cling to spatulas. Use an anti-static weighing boat and a grounded, stainless-steel spatula.

  • Dispensing: Slowly transfer the required mass. Keep the source bottle open for the minimum time necessary to prevent ambient moisture degradation and vapor release.

  • Solvent Addition: If creating a stock solution, add the carrier solvent (e.g., DMF, DMSO, or THF) slowly down the side of the receiving flask to prevent splashing.

Phase 3: Post-Experiment & Decontamination
  • Primary Cleaning: Wipe down the exterior of the chemical bottle and the balance with a solvent-dampened Kimwipe (e.g., using isopropanol) before removing them from the hood.

  • PPE Doffing Sequence:

    • Remove the outer gloves first by pinching the wrist and pulling inside out. Dispose of them inside the fume hood.

    • Remove goggles and lab coat.

    • Remove the inner gloves last, wash hands immediately with soap and water[6].

HandlingWorkflow Start Pre-Operation Setup (Fume Hood & PPE) Check Inspect PPE (Gloves, Goggles, Coat) Start->Check Dispense Dispense Chemical (Use Anti-Static Spatula) Check->Dispense Solvent Dissolve in Compatible Solvent Dispense->Solvent Decon Decontaminate Workspace (Solvent Wipe) Solvent->Decon Waste Dispose as Halogenated Waste Decon->Waste

Step-by-step safe handling and disposal workflow for halogenated pyridine derivatives.

Emergency Response & Waste Disposal Plan

Spill Management
  • Solid Spills: Do not dry-sweep, as this aerosolizes the hazardous powder. Cover the spill with damp paper towels (using water or a mild solvent), carefully scoop the material into a sealable hazardous waste container, and wash the area with soap and water.

  • Liquid Spills (if dissolved): Apply an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

Waste Disposal Logistics

Because 2-bromo-4-fluoro-3-methylpyridine contains both bromine and fluorine, it must be segregated into a dedicated Halogenated Organic Waste container.

  • Causality: Halogenated compounds cannot be disposed of with standard organic waste. During standard incineration, halogens can recombine to form highly toxic dioxins and furans. Halogenated waste requires specialized high-temperature incineration facilities equipped with scrubbers to neutralize hydrofluoric and hydrobromic acid byproducts.

  • Labeling: Ensure the waste container is explicitly labeled with the GHS hazard pictograms for Irritant and Harmful, in compliance with OSHA's Hazard Communication Standard (HCS)[6].

References

  • Personal Protective Equipment - OSHA. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. National Institutes of Health (PMC). Available at: [Link]

  • Guidelines for the Safe Handling of Hazardous Chemicals. HM Royal. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.